Desethylterbuthylazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQNTMFZLAJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184211 | |
| Record name | Desethylterbutylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30125-63-4 | |
| Record name | Desethylterbuthylazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30125-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desethylterbuthylazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylterbutylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-Butyl-6-chloro-[1,3,5]triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYLTERBUTHYLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO1MX260Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Desethylterbuthylazine
For Researchers, Scientists, and Drug Development Professionals
Desethylterbuthylazine, a primary metabolite of the widely used triazine herbicide terbuthylazine, is a compound of significant interest in environmental science and toxicology.[1][2] Its presence and behavior in various environmental compartments are dictated by its inherent physicochemical properties. This guide provides a comprehensive overview of these properties, offering a foundational understanding for researchers and scientists engaged in environmental monitoring, risk assessment, and the development of remediation strategies.
Chemical Identity and Structure
This compound is formed through the dealkylation of its parent compound, terbuthylazine.[2] Its chemical structure is characterized by a triazine ring substituted with a chloro group, an amino group, and a tert-butylamino group.
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The environmental fate and transport of this compound are governed by a range of physicochemical parameters. These properties influence its solubility in water, potential for volatilization, and partitioning between different environmental matrices such as soil, water, and air. A summary of these key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂ClN₅ | [3][4][5][6][7] |
| Molecular Weight | 201.66 g/mol | [2][3][4][5][6] |
| Boiling Point | 386.8 °C at 760 mmHg | [3][4] |
| Density | 1.323 g/cm³ | [3][4] |
| Vapor Pressure | 3.44E-06 mmHg at 25°C; 0.35 mPa at 20°C | [3][8] |
| Water Solubility | 327.1 mg/L at 20°C and pH 7 | [9] |
| Octanol-Water Partition Coefficient (log P) | 2.3 | [9] |
| pKa | 3.92 ± 0.10 (Predicted) | [3][4] |
| Flash Point | 100 °C | [3][4] |
In-Depth Analysis of Key Properties
Water Solubility
With a water solubility of 327.1 mg/L, this compound is considered to have moderate solubility.[9] This property is a critical determinant of its mobility in the environment. Its higher water solubility compared to its parent compound, terbuthylazine, contributes to its increased potential for leaching into groundwater.[1][10]
Octanol-Water Partition Coefficient (log P)
The octanol-water partition coefficient (log P) is a measure of a chemical's lipophilicity. A log P of 2.3 indicates a low potential for bioaccumulation in fatty tissues of organisms.[9] This value also suggests that this compound will have a moderate tendency to adsorb to organic matter in soil and sediment, although less so than its parent compound.[10]
Vapor Pressure
The reported vapor pressure values for this compound are low (3.44E-06 mmHg at 25°C and 0.35 mPa at 20°C), indicating a low volatility.[3][8] This suggests that volatilization from soil and water surfaces is not a significant environmental transport pathway for this compound.
Dissociation Constant (pKa)
The predicted pKa of 3.92 suggests that this compound is a weak base.[3][4] In environmental systems, its speciation (the proportion of neutral and ionized forms) will be influenced by the pH of the surrounding medium. At pH values below its pKa, the compound will be predominantly in its protonated, cationic form, which may affect its adsorption to negatively charged soil particles.
Environmental Fate and Implications
The physicochemical properties of this compound directly influence its behavior and persistence in the environment. Its moderate water solubility and lower soil adsorption compared to terbuthylazine make it more mobile and prone to contaminating surface and groundwater.[1][10] This increased mobility poses a potential risk to aquatic ecosystems and human health through drinking water contamination.[1]
The degradation of terbuthylazine in soil leads to the formation of this compound, which can then be further transported or degraded.[11] Understanding the physicochemical properties of this metabolite is therefore crucial for developing accurate models of its environmental fate and for designing effective water treatment and soil remediation strategies.[1]
Experimental Determination of Physicochemical Properties
Accurate determination of these properties is essential for regulatory assessment and environmental modeling. Standardized methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development), are typically employed.
Workflow for Analytical Determination in Environmental Samples
The quantification of this compound in environmental matrices like water and soil typically involves sample extraction followed by chromatographic analysis. A common workflow is outlined below.
Caption: A generalized workflow for the analysis of this compound in environmental samples.
High-performance liquid chromatography with diode-array detection (HPLC-DAD), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques used for the sensitive and selective determination of this compound.[12][13]
Conclusion
The physicochemical properties of this compound paint a picture of a moderately water-soluble and mobile environmental contaminant with a low potential for bioaccumulation and volatilization. Its formation from the widely used herbicide terbuthylazine and its propensity for leaching into water resources underscore the importance of continued research into its environmental fate, toxicity, and remediation. This guide provides a solid foundation of its core physicochemical characteristics to aid researchers and scientists in these critical endeavors.
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AERU. (2025, August 5). Desethyl-terbuthylazine (Ref: GS26379). University of Hertfordshire. [Link]
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Desethylterbuthylazine synthesis pathway and precursors
An In-Depth Technical Guide to the Synthesis of Desethylterbuthylazine
Abstract
This compound (DET), a primary chloro-s-triazine metabolite of the widely used herbicide terbuthylazine (TBA), is a compound of significant interest in environmental science, toxicology, and regulatory monitoring.[1][2] Its detection in soil and water systems serves as a key indicator of terbuthylazine degradation and mobility.[3][4][5] Consequently, the availability of high-purity DET as an analytical reference standard is paramount for accurate quantification and risk assessment. This guide provides a comprehensive overview of the logical and efficient synthesis of this compound, grounded in the fundamental principles of triazine chemistry. We will detail the primary synthetic pathway starting from cyanuric chloride, including a step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity product. The causality behind experimental choices and methods for analytical validation are also explored to provide a self-validating framework for researchers.
Physicochemical Properties & Identification
This compound, systematically named 2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine, is defined by the following properties.[1] Establishing these parameters is the first step in any synthesis workflow, as they provide the benchmarks for final product validation.
| Property | Value | Source |
| IUPAC Name | 2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | PubChem[1] |
| CAS Number | 30125-63-4 | LookChem, ChemBK[6][7] |
| Molecular Formula | C₇H₁₂ClN₅ | PubChem[1] |
| Molecular Weight | 201.66 g/mol | PubChem[1] |
| Appearance | White or off-white solid | General Knowledge |
| Boiling Point | 386.8 °C (Predicted) | LookChem, ChemBK[6][7] |
| Density | 1.323 g/cm³ (Predicted) | LookChem, ChemBK[6][7] |
Retrosynthetic Analysis and Core Precursors
The synthesis of substituted s-triazines is a classic example of controlled nucleophilic aromatic substitution. The retrosynthetic analysis of this compound logically dissects the molecule into readily available starting materials. The s-triazine ring is an electron-deficient system, making the chlorine atoms on cyanuric chloride excellent leaving groups.
The synthesis strategy hinges on the sequential displacement of these chlorine atoms. The core precursor for virtually all chloro-s-triazine herbicides is Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) .[8][9][10] The two distinct amino groups on the target molecule, a tert-butylamino group and a primary amino group, dictate the other two precursors: tert-Butylamine and Ammonia .
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway: Sequential Nucleophilic Substitution
The most direct and controllable method for synthesizing this compound is the stepwise reaction of cyanuric chloride with tert-butylamine and then ammonia. The reactivity of the chlorine atoms on the triazine ring decreases after each substitution, a property that is exploited to control the reaction sequence through careful temperature management.[10]
Causality of Reaction Control
The chlorine atoms on cyanuric chloride are highly reactive. The first substitution can be performed at a low temperature (0-5 °C). The resulting dichlorotriazine is less reactive, requiring a moderately higher temperature for the second substitution. This difference in reactivity is the cornerstone of synthesizing asymmetrically substituted triazines. An acid scavenger (e.g., sodium bicarbonate, DIPEA) is essential to neutralize the HCl produced in each step, which would otherwise protonate and deactivate the amine nucleophile.[11]
Caption: Forward synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for s-triazine synthesis.[11][12][13] Researchers should perform their own risk assessment before proceeding.
Step 1: Synthesis of 2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in 150 mL of acetone.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Prepare a solution of tert-butylamine (1.0 eq) in 50 mL of water. Add this solution dropwise to the stirred cyanuric chloride solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
pH Control: Simultaneously, add a 10% aqueous solution of sodium bicarbonate as needed to maintain the reaction mixture's pH between 6.5 and 7.0.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 3-4 hours.
-
Isolation: Pour the reaction mixture into 300 mL of ice-cold water. The white precipitate of 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine will form.
-
Workup: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 40 °C. The intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a flask equipped with a stirrer, condenser, and thermometer, suspend the dried intermediate from Step 1 (1.0 eq) in 100 mL of dioxane.
-
Reagent Addition: Add concentrated aqueous ammonium hydroxide (2.0-2.5 eq) to the suspension.
-
Reaction: Heat the mixture to 40-50 °C and stir vigorously for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature and then pour it into 300 mL of cold water with stirring.
-
Isolation & Workup: Collect the resulting white precipitate by vacuum filtration. Wash the solid extensively with water to remove any unreacted ammonia and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a pure white solid.
Alternative Pathway: N-Dealkylation of Terbuthylazine
While direct synthesis is preferred for producing the standard, this compound can also be formed via the selective N-dealkylation of its parent compound, terbuthylazine. This process mimics the metabolic degradation that occurs in the environment.[4][14] This route is primarily of academic interest or may be viable if terbuthylazine is a more accessible starting material.
The challenge in this approach lies in the selective removal of the ethyl group while leaving the more sterically hindered tert-butyl group intact. This can be achieved through various chemical methods, though it often results in a mixture of products requiring careful chromatographic separation. The preferential dealkylation of the less-hindered N-alkyl group is a known phenomenon in triazine chemistry.[15]
Analytical Characterization and Quality Control
Confirmation of the synthesized product's identity and purity is a critical, self-validating step of the protocol. A combination of chromatographic and spectroscopic techniques should be employed.
| Technique | Purpose | Expected Result |
| HPLC-DAD | Purity assessment and quantification | A single major peak at the characteristic retention time with a UV spectrum matching the reference standard.[16] |
| LC-MS/MS | Identity confirmation and trace analysis | Detection of the parent ion [M+H]⁺ at m/z 202.08 and characteristic fragment ions.[1][17] |
| GC-MS | Alternative identity and purity analysis | Analysis may require derivatization; provides a distinct mass spectrum.[18] |
| ¹H NMR | Structural elucidation | The proton NMR spectrum should show characteristic signals for the tert-butyl protons (singlet, ~1.4 ppm), the NH protons, and the primary NH₂ protons. |
Conclusion
The synthesis of this compound is most efficiently and reliably achieved through a controlled, two-step nucleophilic substitution of cyanuric chloride. By carefully managing reaction temperature and pH, one can selectively introduce tert-butylamine followed by ammonia to yield the desired product with high purity. This direct synthesis approach is superior to metabolic or dealkylation routes for producing an analytical reference standard. The validation of the final product using robust analytical techniques like LC-MS/MS and HPLC ensures the integrity of the standard, which is crucial for accurate environmental and toxicological studies.
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Biotic Degradation of Desethylterbuthylazine in Soil and Water: A Technical Guide
This guide provides an in-depth technical exploration of the biotic degradation of desethylterbuthylazine (DET), a principal and persistent metabolite of the widely used s-triazine herbicide, terbuthylazine. Designed for researchers, environmental scientists, and professionals in drug and chemical development, this document synthesizes current knowledge on the microbial processes governing the fate of DET in terrestrial and aquatic ecosystems. We will delve into the mechanistic pathways of degradation, influential environmental parameters, and robust methodologies for its study, ensuring a blend of scientific rigor and practical insight.
Introduction: The Environmental Significance of this compound
Terbuthylazine has become a prominent herbicide in agriculture, often replacing atrazine in many regions.[1][2] Its application, however, leads to the formation of various metabolites, with this compound (DET) being a major and frequently detected degradation product.[1][3][4] Unlike its parent compound, DET exhibits higher water solubility and weaker binding to soil organic matter, which increases its mobility and the potential for groundwater contamination.[1][2] The persistence and potential toxicity of both terbuthylazine and DET towards aquatic organisms, coupled with their capacity for endocrine disruption, underscore the critical need to understand their environmental fate.[1][2] Biotic degradation by indigenous microbial populations is a primary mechanism for the dissipation of these compounds from the environment.[5][6]
Microbial Degradation Pathways of s-Triazines
The biodegradation of s-triazine herbicides, including terbuthylazine and its metabolite DET, is predominantly a microbial-driven process. A diverse range of microorganisms, including bacteria and fungi, have been identified with the capability to metabolize these compounds, often utilizing them as a source of carbon and nitrogen.[5][7][8]
The degradation of terbuthylazine to DET occurs through N-dealkylation, a common initial step in the breakdown of many s-triazine herbicides.[4] Subsequent degradation of DET can proceed through several biochemical reactions, including hydroxylation, further dealkylation, and eventual cleavage of the triazine ring.[4][9][10] The complete mineralization of the s-triazine ring ultimately yields ammonia and carbon dioxide.[9][10]
Below is a generalized pathway illustrating the key steps in the biotic degradation of terbuthylazine, highlighting the formation of DET and its subsequent breakdown products.
Caption: Generalized biotic degradation pathway of Terbuthylazine.
Key Microorganisms in this compound Degradation
A variety of soil and water microorganisms have been implicated in the degradation of s-triazine herbicides. While microbial consortia are often more effective in achieving complete mineralization in natural environments, several individual strains with significant degradative capabilities have been isolated and characterized.[7]
Notable bacterial genera involved in s-triazine degradation include:
-
Arthrobacter: Species of this genus are frequently isolated from herbicide-contaminated soils and have demonstrated the ability to degrade a range of s-triazines.[5][7]
-
Pseudomonas: Certain Pseudomonas species possess the genetic machinery for atrazine and terbuthylazine degradation, often encoded on catabolic plasmids.[5][9]
-
Bacillus: Recent studies have identified strains of Bacillus pumilus and Bacillus subtilis that can effectively degrade terbuthylazine.[11][12] These strains also show cross-degradation capabilities for other s-triazine herbicides like simazine, atrazine, and ametryn.[11][12]
The isolation and characterization of such microorganisms are pivotal for developing bioremediation strategies, such as bioaugmentation, to clean up contaminated sites.[5]
Environmental Factors Influencing Degradation
The rate and extent of DET biotic degradation are significantly influenced by a variety of environmental factors. Understanding these parameters is crucial for predicting the persistence of DET in different ecosystems and for optimizing bioremediation efforts. The degradation process is dependent on biotic and abiotic factors such as the concentration and structure of the hazardous compounds, soil type, moisture content, temperature, pH, soil nutrients, and organic matter.[5]
| Environmental Factor | Influence on Degradation Rate | Rationale |
| Temperature | Generally increases with temperature up to an optimal range (typically 25-35°C).[6] | Microbial metabolic activity and enzyme kinetics are temperature-dependent. Lower temperatures can significantly extend the half-life of terbuthylazine and its metabolites.[13] |
| Soil Moisture | Optimal degradation occurs at intermediate moisture levels (e.g., 50-70% of water holding capacity).[6][14] | Water is essential for microbial activity and acts as a solvent for substrate transport. Both excessively dry and waterlogged (anaerobic) conditions can inhibit the activity of aerobic degrading microorganisms. |
| pH | Neutral to slightly alkaline pH (6.5-8.0) is generally favorable. | The activity of microbial enzymes involved in degradation is pH-sensitive. Extreme pH values can denature enzymes and inhibit microbial growth. |
| Organic Matter Content | Can have a dual effect. High organic matter can enhance microbial populations but may also increase sorption of DET, reducing its bioavailability.[1] | Organic matter serves as a nutrient source for microorganisms. However, strong adsorption can sequester DET, making it less accessible for microbial degradation. |
| Nutrient Availability | The presence of essential nutrients (e.g., nitrogen, phosphorus) can stimulate microbial growth and co-metabolism of DET. | Microbial degradation is a biological process that requires essential nutrients for cell growth and maintenance. |
| Oxygen Availability | Aerobic conditions are generally more favorable for the rapid degradation of s-triazines. | Many of the key enzymatic reactions, including ring cleavage, are oxidative processes that require molecular oxygen. |
Methodologies for Studying Biotic Degradation
Assessing the biotic degradation of DET in soil and water requires well-designed laboratory and field experiments. Here, we outline a standard protocol for a laboratory-based soil microcosm study.
Experimental Protocol: Soil Microcosm Study
This protocol provides a framework for evaluating the degradation kinetics of DET in soil under controlled laboratory conditions.[15][16][17]
Objective: To determine the rate of biotic degradation of this compound in a specific soil type.
Materials:
-
Freshly collected soil, sieved (<2 mm)
-
This compound (analytical standard)
-
Sterile deionized water
-
Glass microcosms (e.g., 250 mL flasks) with breathable stoppers
-
Incubator
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) cartridges (if necessary for cleanup)[18][19]
Procedure:
-
Soil Characterization: Analyze the soil for key properties including pH, organic matter content, texture, and microbial biomass.
-
Microcosm Setup:
-
Weigh a known amount of soil (e.g., 50 g dry weight equivalent) into each microcosm.
-
Prepare a stock solution of DET in a minimal amount of a suitable solvent (e.g., methanol) and spike the soil to achieve the desired initial concentration (e.g., 5 mg/kg).[14] Ensure the solvent is allowed to evaporate completely.
-
Adjust the soil moisture to the desired level (e.g., 60% of water holding capacity) with sterile deionized water.[14]
-
Prepare a set of sterile control microcosms by autoclaving the soil before spiking to distinguish between biotic and abiotic degradation.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).[14]
-
-
Sampling:
-
Extraction:
-
Extract the soil samples with an appropriate solvent (e.g., acetonitrile). This may involve shaking or sonication.
-
Centrifuge the samples and collect the supernatant.
-
-
Analysis:
-
Data Analysis:
-
Plot the concentration of DET over time for both biotic and sterile treatments.
-
Calculate the degradation half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).[14]
-
Caption: Workflow for a soil microcosm degradation study.
Conclusion and Future Perspectives
The biotic degradation of this compound is a complex process governed by the interplay of microbial communities and environmental conditions. While significant progress has been made in identifying degradation pathways and influential factors, further research is needed to fully elucidate the enzymatic and genetic basis of DET metabolism in diverse microbial species. The application of advanced molecular techniques, such as metagenomics and transcriptomics, can provide deeper insights into the microbial ecology of s-triazine degradation in situ.[10] A comprehensive understanding of these processes is paramount for developing effective risk assessment models and sustainable bioremediation technologies to mitigate the environmental impact of this prevalent herbicide metabolite.
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Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. Available at: [Link]
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Biodegradation of s-triazine xenobiotics. SpringerLink. Available at: [Link]
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Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Semantic Scholar. Available at: [Link]
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Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. Available at: [Link]
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Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed. Available at: [Link]
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Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques. University of Strathclyde. Available at: [Link]
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ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDWATER. INIS-IAEA. Available at: [Link]
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(PDF) Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. Available at: [Link]
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Methods Related to Herbicide Dissipation or Degradation under Field or Laboratory Conditions. Cambridge University Press & Assessment. Available at: [Link]
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Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
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An In-Depth Technical Guide to the Abiotic Degradation Pathways of Desethylterbuthylazine
Introduction
Desethylterbuthylazine (DET) is a primary and frequently detected environmental metabolite of the widely used s-triazine herbicide, terbuthylazine.[1][2][3] Due to its increased mobility and persistence in aquatic systems compared to its parent compound, understanding the abiotic degradation pathways of DET is of paramount importance for comprehensive environmental risk assessment and the development of effective water remediation strategies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core abiotic degradation pathways of this compound, focusing on hydrolysis and photolysis. The document is structured to provide not only a theoretical understanding of the degradation mechanisms but also practical, field-proven experimental protocols and data interpretation insights.
Chapter 1: Hydrolytic Degradation of this compound
Hydrolysis is a fundamental chemical process that can contribute to the transformation of pesticides in the environment. For chlorotriazines like this compound, the primary site of hydrolytic attack is the carbon-chlorine bond on the triazine ring.
Mechanistic Overview
The hydrolysis of chlorotriazines can proceed through different mechanisms depending on the pH of the surrounding medium. Under acidic conditions, the reaction is often catalyzed by protons, which increase the electrophilicity of the carbon atom bonded to the chlorine, facilitating nucleophilic substitution by water. In neutral and alkaline conditions, direct nucleophilic substitution by water or hydroxide ions occurs, leading to the replacement of the chlorine atom with a hydroxyl group, forming hydroxy-desethylterbuthylazine.
Stability and Influencing Factors
This compound is notably stable to hydrolysis under typical environmental conditions. At a temperature of 20°C and a neutral pH of 7, it is considered hydrolytically stable.[4] This stability is a key factor contributing to its persistence in aquatic environments. The rate of hydrolysis for triazine herbicides is significantly influenced by pH, with faster degradation often observed under acidic conditions.[5][6]
Experimental Protocol for Determining Hydrolytic Stability (Adapted from OECD Guideline 111)
The following protocol outlines a standardized method for assessing the hydrolytic stability of this compound as a function of pH.[7][8][9][10] This self-validating system ensures reproducibility and regulatory acceptance of the generated data.
Objective: To determine the rate of hydrolysis of this compound at different pH values (4, 7, and 9) and temperatures.
Materials:
-
This compound (analytical standard)
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Sterile glass flasks with stoppers
-
Temperature-controlled incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
-
Sterile water and organic solvents for sample preparation and analysis
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent. Spike the sterile aqueous buffer solutions (pH 4, 7, and 9) with the stock solution to a final concentration that is less than half of its water solubility and can be accurately quantified.
-
Incubation: Dispense the test solutions into replicate sterile glass flasks for each pH and temperature combination. Include control flasks containing only the buffer solutions to monitor for contamination. Incubate the flasks in the dark at a constant temperature (e.g., 25°C and 50°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from the replicate flasks for each condition. The sampling frequency should be adjusted based on the expected rate of degradation.
-
Sample Analysis: Immediately analyze the collected samples for the concentration of this compound and the formation of any degradation products using a validated analytical method such as HPLC-UV or UPLC-MS/MS.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH and temperature. Determine the pseudo-first-order rate constant (k) and the half-life (DT50) of hydrolysis.
Causality Behind Experimental Choices:
-
Sterile Conditions: The use of sterile buffers and glassware is crucial to prevent microbial degradation, ensuring that the observed degradation is solely due to abiotic hydrolysis.
-
Dark Incubation: Incubating the samples in the dark eliminates the possibility of photodegradation, isolating hydrolysis as the degradation pathway under investigation.
-
Multiple pH Values: Testing at acidic, neutral, and alkaline pH provides a comprehensive understanding of the compound's stability across a range of environmental conditions.
Visualization of Hydrolysis Workflow:
Caption: Workflow for determining the hydrolytic stability of this compound.
Chapter 2: Photolytic Degradation of this compound
Photolysis, or the degradation of a chemical by light, is a significant abiotic degradation pathway for many environmental contaminants, including triazine herbicides and their metabolites.[1][11]
Mechanistic Overview
The photolytic degradation of this compound can occur through two primary mechanisms:
-
Direct Photolysis: The DET molecule directly absorbs light energy, leading to its excitation and subsequent chemical transformation. This process is dependent on the molecule's ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm).
-
Indirect Photolysis: Other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light energy and transfer it to the DET molecule or generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then react with and degrade the DET.[12][13][14]
For triazine herbicides, photolysis often involves reactions such as dealkylation (removal of the alkyl side chains) and dechlorination-hydroxylation (replacement of the chlorine atom with a hydroxyl group).[15] The formation of hydroxy-desethylterbuthylazine is a known transformation product of DET.[16] Advanced oxidation processes, such as the use of UV light in combination with hydrogen peroxide (UV/H₂O₂), can significantly enhance the rate of degradation by generating a high concentration of highly reactive hydroxyl radicals.[1][11]
Experimental Protocol for Determining Photolytic Degradation (Adapted from OECD Guideline 316)
This protocol provides a standardized approach to studying the direct phototransformation of this compound in water.[4][17][18][19][20]
Objective: To determine the rate of direct photolysis of this compound in aqueous solution and to identify major photoproducts.
Materials:
-
This compound (analytical standard)
-
Sterile, buffered pure water
-
Quartz glass reaction vessels
-
A light source capable of simulating natural sunlight (e.g., filtered xenon arc lamp)
-
Radiometer to measure light intensity
-
UPLC-MS/MS system for analysis
-
Chemical actinometer for determining quantum yield (optional)
Procedure:
-
Preparation of Test Solution: Prepare a solution of this compound in sterile, buffered pure water in quartz reaction vessels. The concentration should be low enough to avoid significant light attenuation by the solute itself.
-
Irradiation: Irradiate the test solutions with a light source that simulates the solar spectrum at the Earth's surface. Maintain a constant temperature throughout the experiment.
-
Dark Controls: Simultaneously, incubate identical test solutions in the dark to serve as controls for any non-photolytic degradation (e.g., hydrolysis).
-
Sampling: At appropriate time intervals, withdraw samples from both the irradiated and dark control vessels.
-
Sample Analysis: Analyze the samples using a validated UPLC-MS/MS method to determine the concentration of this compound and to identify and quantify any major degradation products.
-
Data Analysis:
-
Calculate the first-order rate constant for photolysis by subtracting the degradation rate in the dark controls from the rate in the irradiated samples.
-
Determine the photolytic half-life (DT50).
-
(Optional) Determine the quantum yield by using a chemical actinometer to measure the photon flux and relating it to the rate of degradation.
-
Causality Behind Experimental Choices:
-
Quartz Vessels: Quartz is used because it is transparent to UV light, ensuring that the test substance is exposed to the full spectrum of the light source.
-
Simulated Sunlight: A light source that mimics natural sunlight is essential for environmentally relevant results.
-
Dark Controls: These are critical to differentiate between photolytic and other abiotic degradation pathways, ensuring the observed degradation is due to light exposure.
Visualization of Photodegradation Pathway:
Caption: Proposed photolytic degradation pathways of this compound.
Chapter 3: Analytical Methodologies
Accurate and sensitive analytical methods are essential for studying the abiotic degradation of this compound and its transformation products.
UPLC-MS/MS for Trace-Level Quantification
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the analysis of this compound and its metabolites in environmental matrices.[21][22][23] This technique offers high sensitivity, selectivity, and the ability to confirm the identity of analytes based on their mass-to-charge ratio and fragmentation patterns.
Typical UPLC-MS/MS Parameters:
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of triazine herbicides and their metabolites.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent like methanol or acetonitrile is typically employed.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of triazines.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.
Sample Preparation
For aqueous samples from degradation studies, a simple filtration step may be sufficient before injection into the UPLC-MS/MS system. For more complex matrices, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes and remove interfering substances.
Chapter 4: Data Summary and Interpretation
The following table summarizes the key abiotic degradation characteristics of this compound based on available literature.
| Degradation Pathway | Key Parameters | Typical Conditions | Degradation Products | Reference |
| Hydrolysis | Stability | pH 7, 20°C | Stable | [4] |
| Rate Dependence | - | Accelerated under acidic conditions | [5][6] | |
| Photolysis | Significance | Major pathway | Dealkylation and hydroxylation products | [1][15] |
| Key Product | - | Hydroxy-desethylterbuthylazine | [16] | |
| Enhancement | UV/H₂O₂ | Rapid degradation via •OH radicals | [1][11] |
Conclusion
The abiotic degradation of this compound in the environment is primarily driven by photolysis, while hydrolysis is a comparatively slow process under typical environmental pH conditions. The primary photolytic degradation pathways involve dealkylation and dechlorination-hydroxylation, leading to the formation of products such as hydroxy-desethylterbuthylazine. A thorough understanding of these pathways, supported by robust experimental data generated using standardized protocols like the OECD guidelines, is essential for accurately predicting the environmental fate and persistence of this significant herbicide metabolite. This knowledge is critical for regulatory agencies, water quality managers, and researchers working to mitigate the potential risks associated with pesticide contamination.
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OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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AERU. (n.d.). Desethyl-terbuthylazine (Ref: GS26379). University of Hertfordshire. [Link]
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OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
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ibacon GmbH. (n.d.). OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis. [Link]
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ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. [Link]
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Situ Biosciences. (n.d.). OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis. [Link]
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OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]
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OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD iLibrary. [Link]
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Tasca, A. L., Puccini, M., & Fiaschi, G. (2018). Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. Chemosphere, 198, 133-146. [Link]
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Tasca, A. L., Puccini, M., & Fiaschi, G. (2018). Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. ResearchGate. [Link]
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Lahousse, E., & Merckx, R. (2005). Abiotic dealkylation and hydrolysis of atrazine by birnessite. Environmental toxicology and chemistry, 24(8), 1889–1896. [Link]
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Papadopoulos, N. G., et al. (2007). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. [Link]
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Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid communications in mass spectrometry, 26(2), 181-188. [Link]
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Gikas, E., et al. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]
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da Silva, R. S., et al. (2007). Generation of reactive oxygen species by photolysis of the ruthenium(ii) complex Ru(NH3)5(pyrazine)2+ in oxygenated solution. Photochemical & Photobiological Sciences, 6(5), 515-518. [Link]
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da Silva, R. S., et al. (2007). Generation of Reactive Oxygen Species by Photolysis of the ruthenium(II) Complex Ru(NH3)5(pyrazine)2+ in Oxygenated Solution. PubMed. [Link]
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He, Y., et al. (2022). The Role of Reactive Oxygen Species in Plant Response to Radiation. MDPI. [Link]
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An In-Depth Technical Guide to the Environmental Fate and Transport Mechanisms of Desethylterbuthylazine
Section 1: Executive Summary
Desethylterbuthylazine (DET) is a principal and environmentally significant transformation product of the widely used triazine herbicide, terbuthylazine. While the parent compound exhibits moderate persistence, its degradation in soil frequently leads to the formation of DET. This metabolite possesses distinct physicochemical properties that differentiate its environmental behavior from terbuthylazine. Specifically, DET has significantly higher water solubility and a lower affinity for soil organic matter.[1][2][3] This combination results in a compound that is more persistent than its parent in some conditions, less prone to abiotic degradation, and critically, far more mobile in the soil column.[1][2][4][5] Consequently, this compound poses a considerable risk for leaching into groundwater and subsequent contamination of aquatic resources, and it is frequently detected in both surface and groundwater monitoring programs.[6] This guide provides a detailed examination of the core mechanisms governing its degradation, sorption, and transport in the environment, alongside standardized protocols for its assessment.
Section 2: Introduction and Environmental Significance
The use of terbuthylazine as a selective herbicide in agriculture has increased substantially following the restriction of other triazines like atrazine in many regions.[2][3] Its mode of action involves inhibiting photosynthesis in target weeds.[7] In the terrestrial environment, terbuthylazine undergoes microbial degradation, primarily through N-dealkylation, which cleaves an ethyl group from the side chain to form this compound (2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine).[8][9]
The formation of this metabolite is a critical juncture in the environmental risk assessment of terbuthylazine. Unlike the parent compound, DET's chemical structure imparts greater polarity, fundamentally altering its interaction with environmental compartments. Its elevated mobility and moderate persistence create a scenario where contamination can be prolonged and widespread, extending far from the original point of application and posing a potential risk to aquatic ecosystems and drinking water resources.[1][2] Understanding the specific fate and transport mechanisms of DET is therefore essential for predicting its environmental concentrations, assessing exposure risks, and developing effective mitigation strategies.
Section 3: Core Physicochemical Properties
The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. For this compound, these values explain its high potential for mobility and persistence. The key distinction lies in its increased water solubility and reduced sorption potential compared to its parent compound, terbuthylazine.
Table 1: Physicochemical Properties of this compound (DET)
| Property | Value | Significance for Environmental Fate | Source(s) |
| Molecular Formula | C₇H₁₂ClN₅ | Defines the basic structure and elemental composition. | [9][10][11] |
| Molecular Weight | 201.66 g/mol | Influences diffusion and transport rates. | [9][10][11] |
| Water Solubility | 327.1 mg/L | High. Facilitates dissolution in soil porewater and surface water, making it readily available for transport and leaching. | [4] |
| Log Kₒw (Octanol-Water) | 1.94 | Low. Indicates a low tendency to partition into organic matter, leading to weaker sorption in soil and sediment. | [3][12] |
| Koc (Organic Carbon) | 78 mL/g (Range: 43.8 - 1010 mL/g) | Low to Medium. Quantifies weak to moderate binding to soil organic carbon, confirming its potential for mobility. | [5] |
| Vapor Pressure | 3.44E-06 mmHg at 25°C | Low. Volatilization from soil or water surfaces is not a significant transport pathway. | [10] |
| Aqueous Hydrolysis | Stable at pH 7 | Not a significant degradation pathway under typical environmental pH conditions. | [5] |
| Aqueous Photolysis | Stable | Direct degradation by sunlight in water is not a major dissipation route. | [5] |
Section 4: Environmental Degradation Pathways
The persistence of this compound is governed by its resistance to abiotic degradation and its reliance on microbial processes for transformation.
Biotic Degradation
Microbial metabolism is the primary mechanism for the degradation of DET in soil and aquatic systems.[8][13] Autochthonous soil microbial communities are capable of utilizing the compound, though the rate of degradation can be highly variable.[14] Laboratory studies report soil dissipation half-lives (DT₅₀) ranging from 27 to 113 days, indicating moderate to high persistence.[4][5] Field studies show an even wider range, from as low as 2 days to over 200 days, reflecting the influence of environmental factors like temperature, moisture, soil type, and microbial population density.[5][13]
The degradation pathway can proceed further, with the formation of hydroxylated metabolites such as Terbutylazine-desethyl-2-hydroxy, which involves the substitution of the chlorine atom on the triazine ring with a hydroxyl group.[9] The presence of a robust and adapted microbial community is an essential prerequisite for effective degradation of triazine compounds.
Abiotic Degradation
In contrast to its biotic transformation, DET is highly resistant to abiotic degradation processes. Regulatory studies confirm that it is stable to both aqueous hydrolysis and photolysis under environmentally relevant conditions.[5] This stability means that once DET leaches from the microbially active topsoil and enters deeper soil layers or groundwater, its persistence can increase significantly due to the reduction in microbial activity.
Caption: Primary degradation pathway of Terbuthylazine to this compound.
Section 5: Sorption and Mobility in Soil and Water
The high risk of groundwater contamination by this compound is a direct consequence of its sorption behavior and mobility.
Soil Sorption and Desorption
Sorption to soil particles is the primary process that retards the movement of chemicals through the soil profile. For non-ionic organic compounds like DET, sorption is mainly driven by partitioning into soil organic matter.[3] DET's relatively low octanol-water partition coefficient (Log Kₒw of 1.94) and soil organic carbon-water partitioning coefficient (Koc) indicate a weak affinity for organic matter.[3][5][12]
This is a critical distinction from its parent, terbuthylazine (Log Kₒw of 3.2), which binds more strongly to soil.[3] The practical implication is that DET does not remain bound in the topsoil layer for extended periods. It is readily desorbed and remains dissolved in the soil porewater, making it susceptible to transport with infiltrating water.[1][2]
Leaching and Transport to Groundwater
The combination of high water solubility and weak sorption gives DET a high intrinsic leaching potential. Following rainfall or irrigation events, water percolating through the soil profile can efficiently transport dissolved DET downward. Numerous monitoring studies have confirmed this behavior, frequently detecting DET in agricultural leachates and groundwater bodies in regions with high terbuthylazine use.[6] Its presence in groundwater indicates that it can bypass the soil's natural attenuation capacity and contaminate vital drinking water resources.
Caption: Conceptual model of DET transport from agricultural soil to groundwater.
Section 6: Standardized Protocols for Environmental Assessment
To ensure data consistency and regulatory acceptance, the environmental fate of chemicals like DET is studied using internationally recognized methods, such as the OECD Guidelines for the Testing of Chemicals.[15][16][17]
Experimental Protocol: Aerobic Soil Degradation (Adapted from OECD 307)
This protocol is designed to determine the rate of aerobic degradation of a substance in soil and to identify its transformation products.
1. Objective: To measure the rate of degradation of this compound in one or more soil types under controlled, aerobic laboratory conditions.
2. Materials & Reagents:
-
Fresh field soil, sieved (<2 mm), with known characteristics (pH, organic carbon, texture).
-
Radiolabeled ([¹⁴C]) or non-labeled this compound of analytical grade.
-
Incubation vessels (e.g., flow-through systems).
-
Trapping solutions for CO₂ (e.g., potassium hydroxide) and organic volatiles (e.g., ethylene glycol).
-
Analytical equipment: HPLC, LC-MS/MS for quantification; Liquid Scintillation Counter (LSC) for radiolabeled studies.
3. Step-by-Step Methodology:
-
Step 1: Soil Preparation & Acclimation: Adjust the soil moisture to 40-60% of maximum water holding capacity. Pre-incubate the soil in the dark at the test temperature (e.g., 20°C) for 7-14 days to allow microbial populations to stabilize.
-
Step 2: Application: Treat the soil with a known concentration of DET. The application rate should be environmentally relevant. For each soil type, prepare triplicate experimental samples and at least two sterile control samples (e.g., via autoclaving or gamma irradiation). The sterile control is critical to differentiate biotic from abiotic degradation.
-
Step 3: Incubation: Place the vessels in a temperature-controlled incubator (e.g., 20 ± 1°C) in the dark. Pass a continuous stream of humidified, carbon-dioxide-free air over the soil surface.
-
Step 4: Sampling: Sample the soil from replicate vessels at defined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days). Immediately freeze samples at -20°C pending analysis. Also, sample the trapping solutions at each interval to quantify mineralization ([¹⁴C]O₂) and volatile formation.
-
Step 5: Extraction & Analysis: Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water). Analyze the extracts to quantify the concentration of the parent DET and identify and quantify major transformation products.
-
Step 6: Data Analysis: Calculate the total radioactivity balance at each sampling point. Plot the concentration of DET over time and use appropriate kinetic models (e.g., single first-order) to calculate the degradation half-life (DT₅₀) and the 90% dissipation time (DT₉₀).
Caption: Experimental workflow for a soil degradation study based on OECD 307.
Experimental Protocol: Adsorption/Desorption Batch Equilibrium (Adapted from OECD 106)
This protocol measures a chemical's sorption to different soil types, allowing for the calculation of key coefficients like K_d and K_oc.
1. Objective: To determine the soil-water adsorption and desorption coefficients of this compound.
2. Materials & Reagents:
-
At least three different soil types with varying organic carbon content and texture.
-
This compound of analytical grade.
-
0.01 M CaCl₂ solution (to mimic soil solution ionic strength).
-
Centrifuge tubes (e.g., glass or Teflon to minimize sorption to walls).
-
Shaker/agitator.
-
Analytical equipment (HPLC or LC-MS/MS).
3. Step-by-Step Methodology:
-
Step 1: Preliminary Test: Determine the optimal soil-to-solution ratio, equilibration time, and analytical method sensitivity.
-
Step 2: Adsorption Phase:
-
For each soil, weigh a known amount of soil into a series of centrifuge tubes.
-
Add a known volume of 0.01 M CaCl₂ solution containing DET at five different concentrations.
-
Include control samples with no soil (to check for sorption to the tube) and no DET (to check for interferences).
-
Agitate the tubes at a constant temperature (e.g., 20°C) for the pre-determined equilibration time (e.g., 24 hours).
-
Centrifuge the tubes to separate the solid and aqueous phases.
-
Analyze the supernatant to determine the equilibrium concentration (Cₑ) of DET in the solution.
-
Calculate the amount of DET sorbed to the soil (Cₛ) by mass balance.
-
-
Step 3: Desorption Phase (Optional but Recommended):
-
Remove a known amount of supernatant from the adsorption phase tubes.
-
Replace it with an equal volume of fresh 0.01 M CaCl₂ solution (without DET).
-
Resuspend the soil and agitate for the same equilibration time.
-
Centrifuge and analyze the supernatant to determine the amount of DET that has desorbed from the soil.
-
-
Step 4: Data Analysis:
-
Plot the sorbed concentration (Cₛ) against the equilibrium solution concentration (Cₑ).
-
Fit the data to the Freundlich equation (Cₛ = K_f * Cₑ^(1/n)).
-
Calculate the distribution coefficient (K_d) as the ratio of Cₛ to Cₑ.
-
Normalize K_d to the soil's organic carbon content to derive the K_oc value (K_oc = (K_d / %OC) * 100).
-
Section 7: Synthesis and Conclusion
The environmental fate of this compound is characterized by a combination of factors that elevate its risk profile as a groundwater contaminant. Formed via microbial degradation of the parent herbicide terbuthylazine, DET exhibits enhanced environmental mobility due to its higher water solubility and significantly weaker sorption to soil organic matter.[1][2][3][4] While it is susceptible to further microbial degradation, its persistence can be moderate to high, particularly in subsurface environments where microbial activity is limited.[4][5] Its stability against abiotic hydrolysis and photolysis further contributes to its potential for long-term persistence once it has leached below the root zone.[5] This collection of properties—facile formation, high mobility, and moderate persistence—makes this compound a metabolite of significant environmental concern that requires careful monitoring and management.
Section 8: References
-
Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE.
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ResearchGate. Terbuthylazine degradation, this compound (DET) formation and.... [Link]
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University of Strathclyde. Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques. [Link]
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INIS-IAEA. ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDWATER. [Link]
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PubMed. Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. [Link]
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INIS-IAEA. Environmental fate of terbuthylazine and this compound in soil, surface water and groundwater. [Link]
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MDPI. Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. [Link]
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BME ABÉT. OECD Guidelines for the Testing of Chemicals: Degradation and Accumulation. [Link]
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ResearchGate. Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques | Request PDF. [Link]
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ResearchGate. Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. [Link]
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ResearchGate. Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy) | Request PDF. [Link]
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ResearchGate. (PDF) Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. [Link]
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Umweltbundesamt. Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech. [Link]
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Journal of Biomedical Research and Environmental Sciences. Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. [Link]
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An In-depth Technical Guide to the Toxicological Effects of Desethylterbuthylazine on Aquatic Organisms
Introduction: The Shifting Landscape of Triazine Herbicides and the Rise of Desethylterbuthylazine
The prohibition and restricted use of atrazine in many parts of the world have led to the increased application of alternative triazine herbicides, such as terbuthylazine. Consequently, the environmental prevalence of terbuthylazine and its degradation products has become a subject of heightened scientific scrutiny. This compound, a major metabolite of terbuthylazine, is of particular concern due to its increased water solubility and mobility compared to the parent compound, leading to its frequent detection in both surface and groundwater.[1] This guide provides a comprehensive technical overview of the toxicological effects of this compound on a range of aquatic organisms, intended for researchers, scientists, and professionals in drug development and environmental risk assessment. We will delve into the mechanisms of toxicity, present key toxicological data, and provide standardized protocols for the assessment of this emergent environmental contaminant.
Environmental Fate and Exposure in Aquatic Ecosystems
This compound is formed through the microbial N-dealkylation of terbuthylazine in soil and aquatic environments. Its physicochemical properties, including higher water solubility and a lower octanol-water partition coefficient (Log Kow) than terbuthylazine, contribute to its greater mobility and potential for groundwater contamination.[1] Monitoring studies across Europe have consistently detected this compound in surface and groundwater, often at concentrations exceeding the European Union's drinking water limit of 0.1 µg/L.[2][3] The persistence and mobility of this compound in aquatic systems underscore the importance of understanding its toxicological profile to accurately assess the risks it poses to non-target aquatic life.
Mechanisms of Toxicity: Beyond Photosynthesis Inhibition
The primary mechanism of action for triazine herbicides in target plant species is the inhibition of photosynthesis at the photosystem II (PSII) complex. While this is a key consideration for aquatic primary producers like algae, the toxicity of this compound in non-photosynthetic organisms such as fish and invertebrates is governed by different pathways.
Oxidative Stress: A Central Hub of Toxicity
A growing body of evidence points to the induction of oxidative stress as a primary mechanism of this compound toxicity in a variety of aquatic organisms.[2][4] Exposure to this compound has been shown to disrupt the delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of organisms. This imbalance leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
Studies on common carp (Cyprinus carpio) and red swamp crayfish (Procambarus clarkii) have demonstrated that exposure to this compound leads to significant alterations in the activity of key antioxidant enzymes.[2][4] A notable effect is the significant decrease in superoxide dismutase (SOD) activity, a first-line defense enzyme against oxidative stress.[4]
Caption: Workflow for OECD Guideline 201 Algal Growth Inhibition Test.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This guideline details a short-term test for the effects of chemicals on the mobility of Daphnia. [5][6][7][8][9] Methodology:
-
Test Organism: Daphnia magna (less than 24 hours old).
-
Test Duration: 48 hours.
-
Test Design: Daphnids are exposed to a range of concentrations of the test substance.
-
Endpoint: Immobilization, defined as the inability to swim after gentle agitation. The EC50 at 48 hours is determined.
-
Test Conditions: Static or semi-static exposure with controlled temperature and photoperiod.
Caption: Workflow for OECD Guideline 202 Daphnia Acute Immobilisation Test.
OECD Guideline 211: Daphnia magna Reproduction Test
This is a chronic toxicity test that evaluates the impact of a substance on the reproductive output of Daphnia magna. [10][11][12][13][14] Methodology:
-
Test Organism: Daphnia magna (less than 24 hours old).
-
Test Duration: 21 days.
-
Test Design: Individual daphnids are exposed to a range of concentrations in a semi-static system.
-
Endpoint: The total number of living offspring produced per parent animal. The NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) are determined.
-
Test Conditions: Controlled temperature, photoperiod, and feeding regime.
OECD Guideline 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish. [15][16][17][18][19] Methodology:
-
Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), or other suitable species.
-
Test Duration: 96 hours.
-
Test Design: Fish are exposed to a series of concentrations of the test substance.
-
Endpoint: Mortality. The LC50 (the concentration that is lethal to 50% of the test fish) is calculated.
-
Test Conditions: Static or semi-static exposure with controlled temperature, pH, and dissolved oxygen levels.
Conclusion and Future Research Directions
This compound is a persistent and mobile environmental contaminant that poses a tangible toxicological risk to a variety of aquatic organisms. The primary mechanism of toxicity in non-target animals appears to be the induction of oxidative stress, leading to a cascade of cellular damage and observable adverse effects, including developmental delays, reproductive impairment, and mortality. While acute toxicity values indicate a lower potency than its parent compound, terbuthylazine, its environmental persistence and potential for chronic exposure warrant significant concern.
Future research should focus on several key areas:
-
Elucidating specific signaling pathways involved in this compound-induced oxidative stress in different aquatic species.
-
Generating more comprehensive chronic toxicity data , particularly for fish early-life stages and a broader range of invertebrate species.
-
Investigating the toxicological effects of this compound in combination with other environmental stressors , such as other pesticides and changing climatic conditions, to better understand its impact in realistic environmental scenarios.
-
Developing and validating sensitive biomarkers of this compound exposure and effect to aid in environmental monitoring and risk assessment.
A deeper understanding of the toxicological profile of this compound is crucial for the development of effective environmental regulations and management strategies to protect the health and integrity of aquatic ecosystems.
References
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Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
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Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 211: Daphnia Magna Reproduction Test. Retrieved from [Link]
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OECD. (2012). Test No. 211: Daphnia magna Reproduction Test. OECD Publishing. [Link]
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OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Publishing. [Link]
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OECD. (1992). Test No. 203: Fish, Acute Toxicity Test. OECD Publishing. [Link]
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OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Publishing. [Link]
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Biotecnologie BT. (n.d.). OECD TG 211: Daphnia magna Reproduction test. Retrieved from [Link]
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Analytice. (2021, June 18). OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test. Retrieved from [Link]
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Biotecnologie BT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]
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Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. Retrieved from [Link]
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Biotecnologie BT. (n.d.). OECD TG 203: Fish, Acute Toxicity test. Retrieved from [Link]
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Analytice. (n.d.). Immediate immobilisation test according to OECD 202. Retrieved from [Link]
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Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]
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ibacon GmbH. (n.d.). OECD 211: Daphnia magna Reproduction Test. Retrieved from [Link]
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Sweden Water Research. (2022). Chronic toxicity testing of Citalopram on the crustacean Daphnia magna. Retrieved from [Link]
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Eurofins. (n.d.). OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. Retrieved from [Link]
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Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Retrieved from [Link]
- Tasca, A. L., & Puccini, M. (2018). Terbuthylazine and desethylterbutylazine: Recent occurrence, mobility and removal techniques. Chemosphere, 203, 163-173.
- Stara, A., Koubková, M., Zelenková, B., & Velíšek, J. (2016). Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). Science of The Total Environment, 566–567, 1136–1142.
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AERU. (2025, August 5). Desethyl-terbuthylazine (Ref: GS26379). University of Hertfordshire. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. Retrieved from [Link]
- Velíšek, J., Stara, A., & Piackova, V. (2016). Effects of the terbuthylazine metabolite terbuthylazine-desethyl on common carp embryos and larvae. Science of The Total Environment, 541, 1488–1493.
- Pérez, J., et al. (2011). Growth rate of Pseudokirchneriella subcapitata exposed to herbicides found in surface waters in the Alqueva reservoir (Portugal): A bottom-up approach using binary mixtures. Ecotoxicology, 20(6), 1167-75.
- Bozzo, S., Azimonti, G., Villa, S., Di Guardo, A., & Finizio, A. (2013). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). Environmental Science: Processes & Impacts, 15(2), 366-372.
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Endocrine-disrupting potential of Desethylterbuthylazine in wildlife
An In-depth Technical Guide to the Endocrine-Disrupting Potential of Desethylterbuthylazine in Wildlife
Executive Summary
This compound (DET), a principal and persistent metabolite of the widely used herbicide terbuthylazine, is an emerging contaminant of concern in aquatic ecosystems. Due to its increased water solubility and mobility compared to its parent compound, DET poses a significant risk of groundwater and surface water contamination. This guide synthesizes the current scientific evidence on the endocrine-disrupting potential of DET in wildlife. We delve into the molecular mechanisms, substantiated by data on related triazine compounds, and review the documented physiological and pathological effects in key wildlife species such as fish and crustaceans. Furthermore, this document provides detailed, field-proven methodologies for the assessment of DET's endocrine-disrupting capabilities, aimed at researchers and drug development professionals. The weight of evidence indicates that DET is a potent environmental toxicant with the capacity to interfere with critical endocrine pathways, necessitating further research and regulatory consideration.
Introduction: The Environmental Significance of this compound
Terbuthylazine (TBA) has largely replaced atrazine as a leading herbicide in many parts of the world, particularly within the European Union.[1][2] Its widespread application results in the contamination of soil and water systems. Environmental degradation of TBA leads to the formation of several metabolites, most notably this compound (DET, IUPAC name: 2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine).[3] Unlike TBA, DET exhibits higher water solubility and a weaker affinity for soil organic matter.[1][2] This critical difference in physicochemical properties enhances its mobility, leading to a greater risk of leaching into groundwater and persisting in surface waters.[1][2] Consequently, DET is frequently detected in aquatic environments, often at concentrations that pose a serious risk to non-target organisms.[4][5] Both TBA and DET are now recognized as chemicals of emerging concern due to their environmental persistence, toxicity, and significant endocrine-disrupting capacity in both wildlife and humans.[1][2]
Molecular Mechanisms of Endocrine Disruption
While direct studies on the endocrine-disrupting mechanisms of DET are limited, substantial evidence from structurally related chloro-s-triazine herbicides, including atrazine and its own desethyl metabolite, points to several plausible pathways. The primary mechanisms do not appear to be direct receptor-mediated actions but rather interference with hormone synthesis and metabolism.
Upregulation of Aromatase (CYP19) and Altered Steroidogenesis
A pivotal mechanism for the estrogenic effects of triazine herbicides is the induction of aromatase (CYP19), the key enzyme responsible for converting androgens (like testosterone) into estrogens (like 17β-estradiol).[6]
-
Causality: Studies using the H295R human adrenocortical carcinoma cell line, a validated model for steroidogenesis, have shown that atrazine, simazine, propazine, and the metabolite atrazine-desethyl can induce aromatase activity by up to 2.5-fold.[1][7][8] This induction is correlated with a 1.5- to 2-fold increase in CYP19 mRNA levels, suggesting the effect occurs at the level of gene transcription.[7][8] By increasing the rate of androgen-to-estrogen conversion, these compounds can shift the balance of circulating sex steroids, leading to feminization effects in males and other reproductive abnormalities.
-
Relevance to DET: Given that atrazine-desethyl induces aromatase, it is highly probable that the structurally similar this compound operates via the same mechanism. Recent in vitro profiling has confirmed that triazines like atrazine and deethyl-atrazine affect the secretion of multiple steroid hormones in the H295R assay, further supporting a disruptive effect on the steroidogenic pathway.[9]
Interference with Relaxin Signaling
Recent research has uncovered a novel disruptive pathway involving the relaxin hormone signaling cascade. Triazine herbicides, including the parent compound terbuthylazine, have been shown to act as competitive inhibitors of the relaxin-family peptide receptor 1 (RXFP1).[10][11]
-
Causality: By blocking the binding of the endogenous hormone relaxin, triazines inhibit downstream signaling pathways crucial for reproductive processes. This includes the suppression of nitric oxide (NO) production and the downregulation of key molecules like AKT and ERK in ovarian and uterine cells.[10][11] This interference can account for observed reproductive dysfunctions, such as smaller ovaries and uteri in the offspring of exposed animals.[10]
Oxidative Stress
A common consequence of exposure to DET and other triazines in wildlife is the induction of oxidative stress.[5][12] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them with antioxidants. While not a direct endocrine mechanism, chronic oxidative stress can damage endocrine tissues and interfere with hormone production and signaling.
Caption: Putative molecular mechanisms of this compound.
Impact on Wildlife: In Vivo Evidence
The endocrine-disrupting effects of DET manifest as a range of adverse outcomes in aquatic wildlife, documented at environmentally relevant concentrations.
Fish: Common Carp (Cyprinus carpio)
Studies on the early life stages of common carp have demonstrated DET's significant toxicity. Chronic exposure affects survival, growth, and development.[12][13] A 31-day study established a lethal concentration (LC50) of 441.6 µg/L.[12][14] Sub-lethal effects are observed at lower concentrations, including delayed development and pathological changes to the kidney.[12] A key indicator of sub-lethal stress, total superoxide dismutase (SOD) activity, was found to be significantly lower in all exposed groups, pointing to a compromised antioxidant defense system.[12]
Table 1: Effects of this compound on Early Life Stages of Common Carp (Cyprinus carpio)
| Endpoint | Concentration (µg/L) | Duration | Observation | Reference |
|---|---|---|---|---|
| Mortality | 441.6 | 31 days | LC50 (Lethal Concentration, 50%) | [Velisek et al., 2016][12] |
| Growth | 1800 | 7 days | Lower weight and length vs. control | [Velisek et al., 2016][12] |
| 900 | 20 days | Lower weight and length vs. control | [Velisek et al., 2016][12] | |
| Development | 180, 900, 1800 | 31 days | Delay in ontogenetic development | [Velisek et al., 2016][12] |
| Biochemistry | 180, 900, 1800 | 31 days | Significantly lower total SOD activity | [Velisek et al., 2016][12] |
| Histopathology | 180, 900 | 31 days | Alteration of caudal kidney tubular system | [Velisek et al., 2016][12] |
Crustaceans: Red Swamp Crayfish (Procambarus clarkii)
Red swamp crayfish have proven to be sensitive indicators of DET contamination. Sub-chronic exposure to both an environmentally relevant concentration (2.9 µg/L) and a higher concentration (580 µg/L) for 14 days induced a suite of adverse effects.[5] These included histopathological damage to the gills and hepatopancreas, altered hemolymph biochemistry, and significant oxidative stress.[5] Critically, a 14-day recovery period in clean water was insufficient for the restoration of normal physiological parameters, indicating lasting damage.[5]
Table 2: Effects of this compound on Red Swamp Crayfish (Procambarus clarkii)
| Endpoint | Concentration (µg/L) | Duration | Observation | Reference |
|---|---|---|---|---|
| Histopathology | 2.9, 580 | 14 days | Damage to gills and hepatopancreas | [Stara et al., 2016][5] |
| Biochemistry | 2.9, 580 | 14 days | Alterations in hemolymph biochemical parameters | [Stara et al., 2016][5] |
| Oxidative Stress | 2.9, 580 | 14 days | Increased lipid peroxidation in hepatopancreas | [Stara et al., 2016][15] |
| Antioxidant System | 2.9, 580 | 14 days | Changes in antioxidant biomarkers (muscle & hepatopancreas) | [Stara et al., 2016][5] |
| Recovery | 2.9, 580 | 14-day exposure + 14-day recovery | Parameters did not return to normal | [Stara et al., 2016][5] |
Amphibians: A Sentinel for Thyroid Disruption
Amphibian metamorphosis is obligatorily dependent on the proper functioning of the hypothalamic-pituitary-thyroid (HPT) axis.[16] This makes amphibians, such as the African clawed frog (Xenopus laevis), highly valuable models for assessing thyroid-disrupting chemicals.[17] While specific studies on DET in amphibians are scarce, the known effects of atrazine on amphibian development—including delayed metamorphosis and gonadal abnormalities at concentrations as low as 0.1 ppb—raise significant concerns about the potential for DET to exert similar or greater thyroid-disrupting effects.[6]
Methodologies for Assessment
A multi-tiered approach combining in vitro screening and in vivo validation is essential for characterizing the endocrine-disrupting potential of DET.
In Vitro Screening: H295R Steroidogenesis Assay (OECD TG 456)
This in vitro assay is a cornerstone for identifying chemicals that interfere with steroid hormone production.[2] It uses the H295R human cell line, which expresses all the key enzymes of the steroidogenic pathway.[18] The assay's primary value lies in its ability to detect effects on the production of testosterone and 17β-estradiol, providing direct evidence of interference with androgen and estrogen synthesis, including aromatase activity.[18]
Caption: Workflow for the H295R Steroidogenesis Assay.
Step-by-Step Methodology: H295R Steroidogenesis Assay
-
Cell Seeding and Acclimation:
-
Rationale: To establish a consistent, healthy monolayer of cells ready for chemical exposure.
-
Protocol: H295R cells are cultured according to standard protocols. For the assay, cells are seeded into 24-well plates at a density that ensures they are sub-confluent at the end of the experiment. They are allowed to acclimate for 24 hours in a humidified incubator at 37°C and 5% CO2.[18]
-
-
Chemical Exposure:
-
Rationale: To determine if the test chemical alters steroid hormone production in a concentration-dependent manner.
-
Protocol: The culture medium is replaced with fresh medium containing the test chemical (DET) at a minimum of six different concentrations, typically in a geometric series. Each concentration is tested in at least triplicate. A solvent control (e.g., DMSO), a positive control known to inhibit steroidogenesis (e.g., prochloraz), and a positive control known to induce it (e.g., forskolin) are run concurrently. The cells are exposed for 48 hours.[19][18]
-
-
Harvesting and Viability Assessment:
-
Rationale: To collect the medium for hormone analysis and to ensure that observed effects on hormone levels are not simply due to cytotoxicity.
-
Protocol: After 48 hours, the culture medium from each well is collected and stored at -20°C or colder until hormone analysis. The remaining cells are then assessed for viability using a standard method like the MTT or neutral red uptake assay. Results from concentrations causing significant cytotoxicity (typically >20-30% reduction in viability) are excluded from the steroidogenesis analysis.[18]
-
-
Hormone Quantification:
-
Rationale: To measure the final concentrations of key steroid hormones (testosterone and estradiol) produced by the cells.
-
Protocol: Hormone concentrations in the collected medium are measured using validated methods such as commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by instrumental analysis like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher specificity and the ability to measure multiple hormones simultaneously.[19]
-
-
Data Analysis and Interpretation:
-
Rationale: To statistically evaluate the effect of the chemical on hormone production relative to controls.
-
Protocol: Hormone concentrations are normalized to the solvent control values and expressed as a fold-change. Statistical analyses (e.g., ANOVA followed by Dunnett's test) are performed to determine the Lowest Observed Effect Concentration (LOEC). A chemical is considered positive if it causes a statistically significant, concentration-dependent change in hormone production.[19]
-
In Vivo Assessment: Fish Embryo Acute Toxicity (FET) Test (OECD TG 236)
The FET test is a robust method for assessing acute toxicity to the early life stages of fish, which are often the most sensitive.[20][21] It serves as an alternative to adult fish acute toxicity tests and provides key data on lethality and developmental abnormalities.
Caption: Workflow for the Fish Embryo Acute Toxicity Test.
Step-by-Step Methodology: FET Test
-
Test Organism and Egg Collection:
-
Rationale: To start the test with a synchronized, healthy population of embryos.
-
Protocol: Zebrafish (Danio rerio) are the standard species. Adult fish are induced to spawn, and newly fertilized eggs (within 1-2 hours post-fertilization) are collected. Eggs are examined under a microscope, and only transparent, normally developing embryos are selected for the test.[21][22]
-
-
Exposure:
-
Rationale: To expose embryos to a range of chemical concentrations to determine a dose-response relationship for toxicity.
-
Protocol: The test is typically conducted in 24-well plates, with one embryo per well. A minimum of five test chemical concentrations plus a dilution-water control are used. Twenty embryos are exposed per concentration. The exposure period is 96 hours.[23]
-
-
Observations:
-
Rationale: To identify mortality based on specific, defined developmental milestones.
-
Protocol: Observations are made at 24, 48, 72, and 96 hours. Four apical observations are recorded as indicators of lethality: (i) coagulation of the embryo, (ii) failure of somite formation, (iii) non-detachment of the tail from the yolk sac, and (iv) absence of heartbeat.[22] The presence of any one of these is sufficient to record the embryo as dead.
-
-
Test Validity and Termination:
-
Rationale: To ensure the reliability of the test results.
-
Protocol: The test is terminated at 96 hours. For the test to be valid, mortality in the control group must be less than 10%.[21]
-
-
Data Analysis:
-
Rationale: To calculate a quantitative measure of acute toxicity.
-
Protocol: The cumulative number of dead embryos at each concentration is recorded. The 96-hour LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as Probit analysis.
-
Synthesis and Ecological Implications
The available evidence strongly indicates that this compound is an endocrine-disrupting chemical with significant potential to harm wildlife. The mechanistic data from related triazines point towards a capacity to disrupt steroidogenesis by upregulating aromatase, leading to an imbalance in sex hormones. This is complemented by a novel mechanism involving the disruption of relaxin signaling.
These molecular-level disruptions are reflected in whole-organism studies, where DET exposure leads to reduced survival, impaired growth, developmental delays, and tissue damage in fish and crustaceans at environmentally relevant concentrations. The persistence of these effects even after a recovery period underscores the potential for long-term ecological damage. Given the fundamental role of the endocrine system in regulating development, reproduction, and physiology, the presence of DET in aquatic ecosystems likely contributes to population-level declines and reduced fitness in sensitive species.
Future Research Directions
While the current body of evidence is compelling, several knowledge gaps remain:
-
Direct Mechanistic Studies on DET: There is a critical need for studies that directly assess the effects of DET on aromatase activity and broader steroidogenesis using the H295R assay. Similarly, receptor binding and transactivation assays for estrogen, androgen, and thyroid receptors should be conducted specifically with DET.
-
Amphibian-Specific Studies: In vivo studies using standardized protocols like the Amphibian Metamorphosis Assay (OECD TG 231) are required to definitively characterize the thyroid-disrupting potential of DET.
-
Mixture Effects: DET rarely exists in isolation in the environment. Research is needed to understand the additive or synergistic effects of DET in combination with its parent compound, terbuthylazine, and other common agricultural contaminants.
-
Chronic and Multi-Generational Studies: The current data focuses on acute or sub-chronic exposures. Long-term studies are needed to assess the impacts of chronic, low-dose exposure on reproductive success and population viability across multiple generations.
References
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Sanderson, J. T., et al. (2001). "Effects of chloro-s-triazine herbicides and metabolites on aromatase activity in various human cell lines and on vitellogenin production in male carp hepatocytes." Environmental Health Perspectives, 109(10), 1027–1031. [Link]
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Sanderson, J. T., et al. (2000). "2-Chloro-s-Triazine Herbicides Induce Aromatase (CYP19) Activity in H295R Human Adrenocortical Carcinoma Cells: A Novel Mechanism for Estrogenicity?" Toxicological Sciences, 54(1), 121–127. [Link]
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OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. In OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing, Paris. [Link]
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Sanderson, J. T., et al. (2000). "2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for estrogenicity?". Toxicological Sciences, 54(1), 121-127. [Link]
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Karmaus, A. L., et al. (2017). "Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening." Toxicology, 390, 83-93. [Link]
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Kim, J., et al. (2016). "Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis." Request PDF. [Link]
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Keep.eu. (n.d.). Standard Operating Procedure (SOP) - Zebrafish embryo acute toxicity (ZFET) test. Retrieved January 9, 2026, from [Link]
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Stoker, T. (n.d.). Case study of Atrazine as an Endocrine Disrupting Chemical: Timing is Everything. Risk Assessment Portal. [Link]
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Creative Bioarray. (n.d.). OECD 231: Amphibian metamorphosis assay (AMA). Retrieved January 9, 2026, from [Link]
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ResearchGate. (2016). Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii) | Request PDF. [Link]
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Velisek, J., et al. (2016). "Effects of the terbuthylazine metabolite terbuthylazine-desethyl on common carp embryos and larvae." Science of The Total Environment, 539, 214–220. [Link]
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Olker, J. H., et al. (2019). "Amphibian Metamorphosis Assay: Investigation of the potential effects of five chemicals on the hypothalamic-pituitary thyroid axis of Xenopus laevis." Environmental Toxicology and Chemistry, 38(11), 2495-2508. [Link]
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OUCI. (2016). Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). [Link]
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Coady, K. K., et al. (2017). "The Extended Amphibian Metamorphosis Assay: A Thyroid-Specific and Less Animal-Intensive Alternative to the Larval Amphibian Growth and Development Assay." Environmental Toxicology and Chemistry, 36(11), 2921-2933. [Link]
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Stara, A., et al. (2016). "Effects of Terbuthylazine-Desethyl, a Terbuthylazine Degradation Product, on Red Swamp Crayfish (Procambarus Clarkii)." Science of The Total Environment, 566-567, 733-740. [Link]
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ResearchGate. (2016). Effects of the terbuthylazine metabolite terbuthylazine-desethyl on common carp embryos and larvae | Request PDF. [Link]
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Stara, A., et al. (2018). "The effects of cypermethrin on oxidative stress and antioxidant biomarkers in marbled crayfish (Procambarus fallax f. virginalis)." Interdisciplinary Toxicology, 11(2), 141-146. [Link]
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Blystone, C. R., et al. (2015). "Evaluation of triclosan in the Hershberger and H295R steroidogenesis assays." Toxicology Reports, 2, 889-896. [Link]
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Hecker, M., et al. (2011). "The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study." Environmental Science and Pollution Research International, 18(5), 805-819. [Link]
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Stara, A., et al. (2014). "Effect of chronic exposure to prometryne on oxidative stress and antioxidant response in red swamp crayfish (Procambarus clarkii)." Oxidative Medicine and Cellular Longevity, 2014, 680131. [Link]
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DTU Research Database. (2024). Testing chemicals for CYP19 inhibition Comparison of a modified H295R steroidogenesis assay to a commercial fluorometric enzyme. [Link]
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Office International de l'Eau. (n.d.). PRELIMINARY EVIDENCE OF AN OXIDATIVE STRESS SYSTEM IN FRESHWATER CRAYFISH AUSTROPOTAMOBIUS PALLIPES ITALICUS. Retrieved January 9, 2026, from [Link]
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Li, Y., et al. (2020). "A Multiwell-Based Assay for Screening Thyroid Hormone Signaling Disruptors Using thibz Expression as a Sensitive Endpoint in Xenopus laevis." International Journal of Molecular Sciences, 21(18), 6857. [Link]
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An In-depth Technical Guide to the Adsorption and Desorption Behavior of Desethylterbuthylazine in Different Soil Types
This guide provides researchers, environmental scientists, and regulatory professionals with a comprehensive understanding of the soil interaction dynamics of Desethylterbuthylazine (DET). As the primary and more mobile metabolite of the widely used herbicide terbuthylazine (TBA), DET's fate and transport in the subsurface environment are of critical importance for assessing and mitigating groundwater contamination risks. This document moves beyond standard protocols to explore the causal mechanisms behind DET's behavior, offering field-proven insights into experimental design and data interpretation.
Introduction: The Environmental Significance of this compound (DET)
Terbuthylazine (TBA) has become a prevalent herbicide in many regions, particularly following the restriction of atrazine. In the soil environment, TBA undergoes degradation, primarily through microbial action, leading to the formation of several metabolites. Among these, this compound (DET) is of particular concern.[1]
The structural change from TBA to DET—the loss of an ethyl group—imparts critical differences in physicochemical properties. DET exhibits higher water solubility and a lower octanol-water partition coefficient (log Kow of 1.94 for DET vs. 3.2 for TBA) compared to its parent compound.[2] Consequently, DET binds more weakly to soil organic matter, making it more mobile and prone to leaching into groundwater resources.[3][4] This increased mobility and persistence have led to DET being classified as an emerging substance of concern, frequently detected in surface and groundwater monitoring programs.[4] Understanding the nuances of its adsorption and desorption in various soil matrices is therefore not merely an academic exercise but a prerequisite for accurate environmental risk assessment.
Fundamental Principles of Soil Sorption
Sorption, a process that includes both adsorption (accumulation on a surface) and absorption (partitioning into a phase), is the primary determinant of a pesticide's mobility in soil. The interaction is a dynamic equilibrium between the pesticide in the soil solution and the pesticide bound to soil particles.
Several key parameters, derived from laboratory batch equilibrium studies, are used to quantify this behavior:
-
Soil-Water Distribution Coefficient (Kd): Represents the ratio of the pesticide concentration in the sorbed phase to that in the solution phase at equilibrium. It is a simple, overarching measure of sorption for a specific pesticide in a specific soil.
-
Organic Carbon-Normalized Sorption Coefficient (Koc): Since soil organic matter is often the dominant sorbent for non-ionic pesticides, Koc normalizes the Kd value by the fraction of organic carbon (foc) in the soil (Koc = Kd / foc).[5] This allows for a more standardized comparison of a pesticide's sorption potential across different soils.
-
Freundlich Isotherm: This empirical model is most frequently used to describe pesticide sorption in soil, as it accounts for the heterogeneous nature of sorption sites. The equation is:
qe = Kf * Ce1/n
Where:
-
qe is the amount of pesticide adsorbed per unit of soil mass (mg/kg).
-
Ce is the equilibrium concentration of the pesticide in the solution (mg/L).
-
Kf is the Freundlich affinity coefficient, indicating the adsorption capacity.[6]
-
1/n is the Freundlich intensity parameter, which relates to the nonlinearity of the adsorption.[6]
-
Core Factors Influencing DET Adsorption and Desorption
The sorption behavior of DET is not intrinsic to the molecule alone but is the result of complex interactions with the soil matrix, dictated by the following critical factors.
Soil Organic Matter (SOM)
For most non-ionic organic compounds, SOM is the primary driver of adsorption.[5] However, the relationship is more nuanced for DET. Compared to its parent, TBA, DET's lower hydrophobicity results in weaker partitioning into the organic matter matrix.[3][4] The primary interaction mechanisms are hydrophobic interactions and hydrogen bonding.[7] Soils with higher SOM content will generally exhibit greater adsorption of DET, but the affinity is moderate, contributing to its potential for leaching.
Clay Content and Mineralogy
While SOM is often primary, the mineral fraction of soil, particularly clay, plays a significant role. Clay surfaces possess charged sites that can interact with polar and ionizable compounds. Although DET is a very weak base (pKa ≈ 2) and is predominantly non-ionized in typical soil pH ranges (5-8), weak electrostatic interactions and surface adsorption onto clay minerals can still occur.[2] The type of clay (e.g., smectite vs. kaolinite) is also a factor, as this determines the surface area and charge density available for interaction.
Soil pH
Soil pH can influence sorption in two ways: by altering the surface charge of soil colloids (both SOM and clays) and by changing the ionization state of the pesticide.[5] Since DET is a weak base, a decrease in soil pH towards its pKa could lead to protonation, creating a cationic species. This cationic form would be more strongly adsorbed to negatively charged clay and SOM surfaces through cation exchange mechanisms.[5] However, given the typical environmental pH range, this effect is often less pronounced for DET compared to pesticides with higher pKa values.
Temperature
Adsorption is typically an exothermic process.[8] Therefore, an increase in soil temperature generally leads to a decrease in adsorption capacity. This is due to two phenomena: increased solubility of the pesticide in the soil solution and weakening of the physical bonds (e.g., van der Waals forces, hydrogen bonds) between DET and the soil surface.[8] Consequently, warmer conditions can enhance the mobility and leaching potential of DET.
Quantitative Analysis: Sorption Coefficients of DET
The following table summarizes typical sorption parameter ranges for this compound based on regulatory data. These values provide a quantitative basis for comparing its mobility across different soil types.
| Parameter | Value Range | Interpretation | Source |
| Freundlich Coeff. (Kf) | 0.28 - 3.3 mL g⁻¹ | Low to Moderate Adsorption Capacity | [9] |
| Freundlich Exponent (1/n) | 0.77 - 0.95 | Non-linear, Favorable Adsorption | [9] |
| Organic Carbon Coeff. (Kfoc) | 43.8 - 1010 mL g⁻¹ | Moderately Mobile | [9] |
Note: The wide range in Kfoc highlights the influence of soil properties beyond just organic carbon content, reinforcing the need for soil-specific analysis.
Experimental Protocol: The Batch Equilibrium Method
The batch equilibrium method is the gold standard for determining the adsorption and desorption characteristics of pesticides in soil.[6] The protocol described below is a self-validating system designed to ensure data integrity and reproducibility.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the batch equilibrium adsorption-desorption experiment.
Step-by-Step Methodology
1. Materials and Reagents:
-
Test Soils: Collected from relevant depths, air-dried, and sieved (<2 mm). Characterize for pH, organic carbon, texture.
-
This compound (DET): Analytical standard (>99% purity).
-
Background Solution: 0.01 M Calcium Chloride (CaCl2) solution. Rationale: This maintains a constant ionic strength and mimics a typical soil solution, helping to flocculate clays for easier separation.
-
Reagents: HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water), formic acid.
-
Equipment: Centrifuge tubes (Teflon or glass to minimize sorption), orbital shaker, centrifuge, syringe filters (e.g., 0.22 µm PVDF), analytical balance, HPLC or LC-MS/MS system.
2. Preliminary Kinetics Study:
-
Objective: To determine the time required to reach adsorption equilibrium.
-
Procedure:
-
Prepare a single concentration of DET (e.g., 1.0 mg L⁻¹) in 0.01 M CaCl₂.
-
Add a known mass of soil (e.g., 2.0 g) and volume of DET solution (e.g., 10 mL) to a series of centrifuge tubes.
-
Place all tubes on a shaker at a constant temperature (e.g., 20 ± 1 °C).
-
At various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), remove a tube, centrifuge, filter, and analyze the supernatant for DET concentration.[6]
-
Plot the concentration of DET in solution versus time. Equilibrium is the point at which the concentration no longer changes significantly. A 24-hour period is often sufficient.[6]
-
3. Adsorption Isotherm Experiment:
-
Objective: To determine the relationship between the equilibrium concentration in solution and the amount adsorbed to the soil.
-
Procedure:
-
Prepare a series of at least five DET concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg L⁻¹) in 0.01 M CaCl₂.
-
To separate tubes, add a known mass of soil (e.g., 2.0 g) and volume of each DET solution (e.g., 10 mL).
-
Include two types of controls: a) blanks with DET solution but no soil (to check for adsorption to tube walls) and b) controls with soil and background solution but no DET (to check for interfering compounds).
-
Shake all tubes for the predetermined equilibrium time at a constant temperature.
-
Centrifuge the tubes (e.g., 10 min at 3000g) and filter the supernatant.
-
Analyze the filtrate for the equilibrium DET concentration (Ce) using a validated analytical method.[10]
-
Calculate the amount of DET adsorbed to the soil (qe) by mass balance: qe = [(Cinitial - Ce) * V] / M Where V is the volume of the solution and M is the mass of the soil.
-
4. Desorption Experiment:
-
Objective: To assess the reversibility of the adsorption process.
-
Procedure:
-
After the adsorption step, carefully decant and discard a known volume of the supernatant from the tubes (e.g., 80%).
-
Replace the discarded volume with an equal volume of fresh 0.01 M CaCl₂ solution (pesticide-free).
-
Reseal the tubes and shake again for the same equilibrium time under the same conditions.
-
Centrifuge and analyze the supernatant for the concentration of desorbed DET.
-
This process can be repeated for multiple desorption cycles to assess the rate and extent of release.[11]
-
Interpreting the Results: Hysteresis and Environmental Implications
When the desorption isotherm does not follow the same path as the adsorption isotherm, the phenomenon is called hysteresis.[6] This indicates that desorption is not fully reversible, and some fraction of the adsorbed DET is more strongly bound or entrapped within the soil matrix.[12] This has significant environmental implications, as it suggests that DET can persist in the soil and be slowly released over time, acting as a long-term source of potential groundwater contamination.
Mandatory Visualization: Factors Influencing DET's Environmental Fate
Caption: Interplay of soil factors governing DET's fate and mobility.
The lower overall adsorption affinity of DET (compared to TBA) means that in many soil types, particularly coarse-textured soils with low organic matter, the equilibrium will favor the solution phase, leading to a higher risk of leaching.[3] The ratio of DET to TBA found in groundwater can serve as an indicator of contamination pathways; a high DET/TBA ratio often suggests diffuse contamination and significant interaction with the soil horizon, allowing time for degradation to occur.[3]
Conclusion
The adsorption and desorption behavior of this compound is a multifactorial process governed by the interplay between its inherent physicochemical properties and the specific characteristics of the soil environment. Its increased polarity and water solubility compared to the parent terbuthylazine render it significantly more mobile, posing a tangible risk to groundwater quality. A thorough understanding of its interaction with soil organic matter, clay minerals, and its response to environmental variables like pH and temperature is essential for developing accurate fate models and effective environmental management strategies. The robust batch equilibrium methodology detailed herein provides the foundational data required for such assessments, ensuring that risk evaluations are based on sound, reproducible science.
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Ronka, S., & Bodylska, W. (2021). Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. PubMed Central. [Link]
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Tasca, A. L., Puccini, M., & Fletcher, A. (2018). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). ResearchGate. [Link]
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Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. APVMA. [Link]
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Rattier, M., & Zadra, C. (2016). Sorption-desorption behavior of triazine and phenylurea herbicides in Kishon river sediments. ResearchGate. [Link]
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An In-depth Technical Guide on the Bioaccumulation and Bioconcentration of Desethylterbuthylazine in Fish
Audience: Researchers, environmental scientists, and regulatory professionals.
Abstract
Desethylterbuthylazine (DET), a principal degradation product of the widely used s-triazine herbicide terbuthylazine, is a contaminant of emerging concern frequently detected in aquatic ecosystems.[1] Its potential to accumulate in aquatic organisms, particularly fish, poses a significant risk to ecological health and food chain integrity. This technical guide provides a comprehensive overview of the principles, methodologies, and critical considerations for assessing the bioaccumulation and bioconcentration of DET in fish. We delve into the toxicokinetics of DET, explore the standardized experimental designs based on OECD Guideline 305, and discuss the analytical techniques required for accurate quantification. This document is intended to serve as a foundational resource for scientists and researchers investigating the environmental fate and ecotoxicological impact of this prevalent herbicide metabolite.
Introduction
The extensive global use of s-triazine herbicides in agriculture has led to their widespread presence, along with their metabolites, in the environment.[2][3] Terbuthylazine, having replaced atrazine in many regions, is now one of the most commonly applied herbicides.[1][4] Consequently, its more mobile and persistent metabolite, this compound (DET), is increasingly found in surface and groundwater.[1] Unlike its parent compound, DET exhibits higher water solubility and weaker binding to organic matter, increasing its bioavailability and the risk of contaminating aquatic environments.[1][4]
The accumulation of such contaminants in fish is a critical area of ecotoxicological research. It can lead to adverse physiological effects on the fish themselves and biomagnify through the food web, potentially impacting higher trophic levels, including humans.[5] Understanding the dynamics of how fish absorb, distribute, metabolize, and excrete DET is paramount for robust environmental risk assessment. This guide provides the scientific principles and practical methodologies to conduct these crucial investigations.
Differentiating Bioaccumulation and Bioconcentration
A clear understanding of terminology is fundamental. While often used interchangeably, bioaccumulation and bioconcentration describe distinct processes:
-
Bioaccumulation is the net result of all uptake and elimination processes of a chemical by an organism from all environmental sources, including water, food, and sediment.
-
Bioconcentration is a specific component of bioaccumulation, referring to the uptake of a chemical directly from the surrounding water through respiratory surfaces (gills) and dermal absorption.[6]
The primary metric for bioconcentration is the Bioconcentration Factor (BCF) , which is the ratio of the chemical's concentration in the fish to its concentration in the water at a steady state.[6] A high BCF value indicates a greater propensity for the chemical to accumulate in the organism. For regulatory purposes, such as the PBT (Persistent, Bioaccumulative, and Toxic) assessment, the BCF is a key criterion.[7]
Physicochemical Properties and Bioavailability
The potential for a chemical to bioconcentrate is strongly influenced by its physicochemical properties. For DET, the following are of particular importance:
-
Octanol-Water Partition Coefficient (Log Kow): This value is a primary indicator of a substance's lipophilicity or hydrophobicity. Chemicals with a high Log Kow (typically >3) are more likely to partition from water into the lipid-rich tissues of fish.[8] Terbuthylazine has a Log Kow of 3.4, suggesting a potential for bioaccumulation.[4] While specific Log Kow data for DET is less commonly cited, its increased water solubility compared to the parent compound suggests a potentially lower, but still significant, Log Kow.[1][4]
-
Water Solubility: DET's higher water solubility compared to terbuthylazine influences its environmental distribution, making it more mobile in aquatic systems.[1][4]
-
Persistence: Both terbuthylazine and DET are considered moderately to highly persistent in soil and water, allowing for prolonged exposure periods for aquatic organisms.
Toxicokinetics of this compound in Fish
Toxicokinetics describes the time course of absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic in an organism.
-
Uptake: The primary route for bioconcentration is direct uptake from water across the gill membranes, driven by a concentration gradient. The efficiency of this process is influenced by factors like gill ventilation rate and the chemical's bioavailability.
-
Distribution: Once absorbed, lipophilic compounds like DET are transported via the bloodstream and tend to accumulate in tissues with high lipid content, such as the liver and adipose tissue.
-
Metabolism: Fish possess metabolic enzyme systems (e.g., cytochrome P450) that can transform xenobiotics into more water-soluble (hydrophilic) metabolites, facilitating their excretion.[9] The extent to which DET is metabolized in fish is a critical factor determining its bioaccumulation potential.
-
Excretion: Elimination occurs via the gills, urine, and feces. The rate of excretion is a key determinant of the compound's half-life in the organism.
Experimental Design for Bioconcentration Studies: The OECD 305 Guideline
The internationally recognized standard for assessing bioconcentration in fish is the OECD Test Guideline 305.[7][8][10][11] This guideline provides a robust framework for determining the BCF of a chemical.
Core Principles of OECD 305
The test consists of two distinct phases:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system. This phase continues until a steady state is reached, where the concentration of the substance in the fish remains constant. This is typically 28 days but can be extended.[8]
-
Depuration Phase: After the uptake phase, the fish are transferred to clean, uncontaminated water. The decline in the substance's concentration in the fish is monitored over time.[7][8]
Step-by-Step Experimental Protocol
1. Test System:
- A flow-through system is preferred to maintain constant exposure concentrations and water quality.[7][8] Semi-static systems are also permissible.[10]
- The system should be constructed of inert materials (e.g., glass, stainless steel) to prevent adsorption of the test substance.
2. Test Organism Selection:
- Species should be readily available, of a convenient size, and maintainable in a laboratory setting.[8]
- Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).[7][8]
- Fish should be healthy, disease-free, and acclimated to the test conditions.[7]
3. Test Conditions:
- Water Quality: Parameters such as temperature, pH, and dissolved oxygen must be maintained within the optimal range for the chosen species and recorded regularly.
- Test Concentration: At least one concentration of DET should be tested, along with a control group.[7] The concentration should be environmentally relevant and well below the acute toxicity level.
- Feeding: Fish are fed daily, and uneaten food and feces should be removed to maintain water quality.[7]
4. Sampling:
- Water: Water samples are collected regularly from the exposure tanks throughout the uptake phase to verify the test concentration.
- Fish: A minimum of four fish are sampled at predetermined intervals during both the uptake and depuration phases.[7] Fish are analyzed individually for their DET content.[7]
5. Analytical Chemistry:
- Accurate and sensitive analytical methods are crucial for quantifying DET in water and fish tissue at low concentrations.
- Extraction: Solid-phase extraction (SPE) is commonly used to extract and concentrate DET from water samples. For fish tissue, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or liquid-liquid extraction (LLE) are employed.
- Analysis: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity for identifying and quantifying trace levels of herbicides and their metabolites.[12][13]
Data Analysis and BCF Calculation
Two primary methods are used to calculate the BCF:
-
Steady-State BCF (BCFSS): If a steady state is achieved, the BCF is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw).
-
Formula: BCFSS = Cf / Cw
-
-
Kinetic BCF (BCFK): If a steady state is not reached, the BCF is calculated from the uptake (k1) and depuration (k2) rate constants.
-
Formula: BCFK = k1 / k2
-
The kinetic method is often preferred as it provides valuable information about the rates of uptake and elimination.
Factors Influencing Bioaccumulation
Several biological and environmental factors can modulate the bioaccumulation of DET in fish:
-
Environmental Factors:
-
Temperature: Higher temperatures can increase metabolic rates in fish, potentially affecting both uptake and elimination rates.
-
Organic Matter: Dissolved organic matter in the water can bind to DET, reducing its bioavailability for uptake by fish.[9]
-
Sediment: Sediments can act as a sink for pesticides, but benthic (bottom-dwelling) fish may be exposed through contact with contaminated sediment.[9]
-
-
Biological Factors:
-
Species: Different fish species have varying metabolic capacities and lipid content, leading to differences in bioaccumulation.
-
Age and Size: The age and size of the fish can influence its surface area-to-volume ratio, metabolic rate, and lipid content, all of which affect bioaccumulation.
-
Lipid Content: As a lipophilic compound, DET is expected to accumulate to a greater extent in fish with higher lipid content.
-
Visualizing the Process
Experimental Workflow for OECD 305
Caption: Workflow for a fish bioconcentration study following OECD Guideline 305.
Conceptual Model of DET Toxicokinetics in Fish
Caption: Key pathways for DET uptake, distribution, and elimination in fish.
Summary of Key Parameters
| Parameter | Symbol | Description | Importance |
| Bioconcentration Factor | BCF | Ratio of chemical concentration in fish vs. water at steady state. | Key metric for assessing bioaccumulation potential. |
| Uptake Rate Constant | k1 | Rate of chemical uptake from water into the fish. | Determines how quickly the chemical accumulates. |
| Depuration Rate Constant | k2 | Rate of chemical elimination from the fish. | Determines the persistence of the chemical in the fish. |
| Octanol-Water Coefficient | Kow | Ratio of a chemical's concentration in octanol vs. water. | Predicts the tendency of a substance to partition into lipids. |
Conclusion and Future Directions
The study of this compound's bioaccumulation in fish is essential for a comprehensive understanding of its environmental risk. As a persistent and mobile contaminant, its potential to enter and magnify within aquatic food webs warrants careful investigation. Adherence to standardized protocols, such as OECD Guideline 305, coupled with advanced analytical techniques, ensures the generation of high-quality, reliable data for regulatory decision-making and environmental protection.
Future research should focus on:
-
Conducting bioconcentration studies on a wider range of fish species to understand interspecies variability.
-
Investigating the bioaccumulation of DET from dietary sources to determine the biomagnification factor (BMF).
-
Elucidating the specific metabolic pathways of DET in fish to better understand its persistence in tissues.
-
Assessing the sublethal toxicological effects of chronic DET exposure in fish, linking body burden to adverse outcomes.
By addressing these knowledge gaps, the scientific community can build a more complete picture of the ecological risks posed by this compound and inform strategies to mitigate its impact on aquatic ecosystems.
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Test No. 305: Bioconcentration: Flow-through Fish Test. OECD.
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Desethylterbuthylazine: A Critical Metabolite of the Herbicide Terbuthylazine
An In-Depth Technical Guide for Researchers and Scientists
Introduction
Terbuthylazine (TBA) is a selective, pre- and post-emergence herbicide belonging to the s-triazine class, widely utilized for the control of broadleaf and grassy weeds in crops such as maize, sorghum, and in forestry.[1][2] Following the restriction and ban of atrazine in many regions, the use of terbuthylazine increased significantly, leading to its frequent detection in environmental compartments.[3] The environmental and toxicological significance of terbuthylazine extends beyond the parent compound to its degradation products. Among these, desethylterbuthylazine (DET) is a primary and crucial metabolite formed through the dealkylation of the parent molecule.[1][4][5]
This technical guide provides a comprehensive overview of this compound, focusing on its formation, physicochemical properties, environmental fate, toxicological implications, and the analytical methodologies required for its accurate quantification. Understanding the behavior of DET is paramount for assessing the full environmental impact of terbuthylazine use, as the metabolite often exhibits properties that enhance its risk to water resources.[3][6][7]
Physicochemical Properties: A Tale of Two Molecules
The structural difference between terbuthylazine and this compound—the loss of an ethyl group—results in significant changes to their physicochemical properties. These differences are fundamental to understanding their respective behaviors in the environment.
The most critical distinction lies in their water solubility and octanol-water partition coefficient (Log Kow). This compound is more water-soluble and less lipophilic (lower Log Kow) than its parent compound, terbuthylazine.[6] This increased polarity means DET binds less strongly to soil organic matter, making it more mobile and increasing its potential to leach into groundwater resources.[3][6][7]
| Property | Terbuthylazine (TBA) | This compound (DET) | Significance of the Difference |
| Chemical Structure | N2-tert-Butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine | N-tert-Butyl-6-chloro-1,3,5-triazine-2,4-diamine[5][8] | Loss of the N-ethyl group. |
| CAS Number | 5915-41-3[9] | 30125-63-4[5][8] | Unique identifier for each compound. |
| Molecular Formula | C9H16ClN5[9] | C7H12ClN5[5][8][10][11] | Reflects the smaller size of the metabolite. |
| Molecular Weight | 229.71 g/mol [6] | 201.66 g/mol [5][8][10][11] | DET is a lighter molecule. |
| Water Solubility | 5 - 9 mg/L (at 20-25°C)[6][9] | Higher than TBA | Increased solubility enhances mobility in water. |
| Log Kow | 3.2[6] | 1.94[6] | Lower value indicates lower affinity for soil/sediment and higher potential for leaching. |
Metabolic Formation of this compound
The transformation of terbuthylazine in the environment and in biological systems occurs primarily through two major pathways: dealkylation and dechlorination (hydrolysis).[1][12] this compound is the product of N-dealkylation, where the ethyl side chain is cleaved from the triazine ring. This process can be mediated by biotic (e.g., microbial action in soil) and abiotic factors.[12] Another major metabolite is hydroxy-terbuthylazine, formed when the chlorine atom on the triazine ring is replaced by a hydroxyl group.[1][2]
The formation of DET is a critical first step in the degradation cascade. This metabolite can then undergo further degradation, for instance, to form 2-hydroxy-desethyl-terbuthylazine.[2]
Metabolic pathways of Terbuthylazine (TBA).
Environmental Fate, Transport, and Significance
The widespread use of terbuthylazine has led to its and DET's detection in surface water and groundwater across various regions.[7] Due to their persistence and potential health effects, both terbuthylazine and DET are considered substances of emerging concern by the European Commission.
The key factor governing their environmental risk profile is mobility. As established, DET's higher water solubility and lower affinity for soil organic matter result in a greater leaching potential compared to the parent compound.[3][6] This makes DET a significant threat to groundwater quality. Studies have shown that in contaminated water bodies, the ratio of DET to TBA can be an indicator of the age of the contamination and the interaction time between the herbicide and the soil.[7] Both compounds exhibit moderate to high persistence in soil and water, with their degradation being highly dependent on the presence of active microbial populations.
Toxicological Profile
While terbuthylazine itself is classified as having low to moderate acute toxicity, its environmental and health impact cannot be assessed without considering its metabolites.[1]
-
Terbuthylazine (Parent Compound): In mammals, terbuthylazine is extensively metabolized and excreted.[1] It is considered a slight eye and skin irritant but not a skin sensitizer.[1] The World Health Organization (WHO) and other bodies have established drinking water guideline values based on long-term toxicity studies in rats, which identified decreased body-weight gain at higher doses.[13][14] There is no evidence that TBA is carcinogenic or mutagenic.[14][15]
-
This compound (Metabolite): DET is not merely an inert byproduct; it exhibits its own toxicological effects. It is classified as very toxic to aquatic life with long-lasting effects.[16] Studies on non-target aquatic species, such as the red swamp crayfish (Procambarus clarkii), have demonstrated that sub-chronic exposure to environmentally relevant concentrations of DET can cause significant adverse effects.[17] These effects include histopathological damage to the gills and hepatopancreas, oxidative stress, and alterations in antioxidant biomarkers.[17] Furthermore, both TBA and DET are recognized as potential endocrine disruptors for wildlife and humans.[3][6][7]
Analytical Methodologies for Detection and Quantification
The accurate monitoring of this compound in environmental samples is essential for risk assessment and regulatory compliance. The polar nature of DET and its presence at trace concentrations (ng/L to µg/L) in complex matrices like water and soil necessitate highly sensitive and selective analytical methods.[18] The gold standard for this application is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[12][18][19]
Experimental Protocol: Quantification of DET in Water Samples
This protocol outlines a typical workflow for the analysis of DET in surface or groundwater.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Causality: The goal of SPE is to isolate and concentrate the analytes of interest from the large water sample volume while removing interfering matrix components. This pre-concentration is critical for achieving the low detection limits required by environmental regulations (e.g., 0.1 µg/L).[20]
-
Step-by-Step Methodology:
-
Sample Collection: Collect a 250-500 mL water sample in a clean glass bottle. If necessary, adjust the pH as per method requirements.
-
Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., this compound-d9) to the sample. This is a self-validating step; the internal standard corrects for variability in extraction efficiency and matrix effects during analysis, ensuring accuracy.[18][21]
-
Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by reagent water through it. This activates the sorbent for analyte retention.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min). DET and other organic molecules will be retained on the sorbent.
-
Washing: Wash the cartridge with a small volume of reagent water to remove residual salts and other highly polar interferences.
-
Elution: Elute the retained analytes from the cartridge using a small volume (e.g., 2-5 mL) of an appropriate organic solvent, such as ethyl acetate or methanol.[21]
-
Concentration: Concentrate the eluate to a final volume (e.g., 0.5-1.0 mL) under a gentle stream of nitrogen.
-
2. Instrumental Analysis: LC-MS/MS
-
Causality: LC-MS/MS provides two levels of selectivity. The High-Performance Liquid Chromatography (HPLC) system separates DET from other compounds in the extract based on their physicochemical properties (e.g., polarity). The tandem mass spectrometer then provides highly specific detection and quantification by monitoring a unique precursor-to-product ion transition for DET in Selected Reaction Monitoring (SRM) mode.[18]
-
Step-by-Step Methodology:
-
Chromatographic Separation: Inject a small aliquot (e.g., 5-10 µL) of the final extract onto a reversed-phase HPLC column (e.g., C18).[18] Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a modifier like formic acid to improve ionization.
-
Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source, typically a heated electrospray ionization (HESI) source in positive ion mode, which generates protonated molecular ions [M+H]+.[18]
-
Mass Analysis (SRM):
-
The first quadrupole (Q1) is set to isolate the precursor ion of DET (e.g., m/z 202.1).
-
This isolated ion is fragmented in the collision cell (Q2).
-
The third quadrupole (Q3) is set to monitor a specific, high-abundance product ion resulting from the fragmentation.
-
-
Quantification: The concentration of DET in the sample is determined by comparing the peak area of its specific SRM transition to that of the known concentration of the co-analyzed internal standard.
-
General workflow for DET analysis in water.
Regulatory Context
The regulation of pesticides in drinking water is stringent in many parts of the world. In the European Union, for instance, the Drinking Water Directive sets a maximum allowable concentration for individual pesticides and their relevant metabolites at 0.1 µg/L, with a total pesticide concentration not to exceed 0.5 µg/L.[20] The World Health Organization (WHO) has set a guideline value for the parent compound, terbuthylazine, at 0.007 mg/L (7 µg/L).[14] Given its mobility and persistence, DET is a key compound of interest in monitoring programs designed to ensure compliance with these regulations.
Conclusion
This compound is a metabolite of profound environmental importance. Its formation from the widely used herbicide terbuthylazine results in a compound that is more mobile and persistent in aqueous environments, posing a significant risk to groundwater quality. Its inherent toxicity to non-target aquatic organisms and its status as a potential endocrine disruptor underscore the necessity of its inclusion in environmental monitoring and risk assessment programs. The continued refinement of sensitive analytical techniques, particularly LC-MS/MS, is crucial for detecting DET at environmentally relevant concentrations and ensuring the safety of our water resources. Future research should continue to explore its long-term ecotoxicological effects, particularly its contribution to the "cocktail effect" when present with other environmental contaminants.[22]
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Title: Effects of Terbuthylazine-Desethyl, a Terbuthylazine Degradation Product, on Red Swamp Crayfish (Procambarus Clarkii) Source: PubMed URL: [Link]
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Title: Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy) Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Desethylterbuthylazine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylterbuthylazine is a primary chloro-dealkylated metabolite of Terbuthylazine, a widely used triazine herbicide.[1] As an environmental transformation product, its detection and characterization are critical for toxicological studies, environmental monitoring, and understanding the metabolic fate of the parent herbicide.[2][3] This guide provides a detailed examination of the chemical structure and molecular weight of this compound, offering the foundational knowledge required for its accurate identification and quantification in complex matrices.
Section 1: Chemical Identity and Nomenclature
For any analytical or research endeavor, the unambiguous identification of a compound is paramount. This compound is known by several synonyms and systematic names, which are cataloged across various chemical databases.
-
IUPAC Name : The systematically generated name is 2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine.[2] An alternative, commonly used IUPAC name is N-tert-butyl-6-chloro-[2][4][5]triazine-2,4-diamine.[6][7][8]
-
CAS Registry Number : The unique identifier for this chemical is 30125-63-4.[1][2][6]
-
Common Synonyms : It is frequently referred to as Terbuthylazine-desethyl, Desethylterbutylazine, and GS 26379.[1][2][7]
Section 2: Elucidation of the Molecular Structure
The structure of this compound is derived from its parent compound, Terbuthylazine (N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine), through metabolic dealkylation.[3][9][10]
The core of the molecule is a 1,3,5-triazine ring , a six-membered heterocycle with alternating carbon and nitrogen atoms. The key structural features are:
-
A Chlorine Atom : Attached at position 6 of the triazine ring.
-
A Primary Amino Group (-NH₂) : Located at position 4. This is the site of modification from the parent compound, where an ethyl group has been removed.
-
A tert-Butylamino Group (-NH-C(CH₃)₃) : Attached at position 2 of the ring.
This specific arrangement of functional groups defines its chemical properties and is the basis for its analytical detection.
Caption: 2D Chemical Structure of this compound.
Section 3: Physicochemical and Molecular Weight Data
Precise knowledge of a molecule's weight and formula is fundamental for mass spectrometry, analytical standard preparation, and toxicological modeling. The key quantitative data for this compound are summarized below.
| Property | Value | Source (Citation) |
| Molecular Formula | C₇H₁₂ClN₅ | [2][6][11] |
| Average Molecular Weight | 201.66 g/mol | [1][2][5][11] |
| Monoisotopic Mass | 201.0781231 Da | [2] |
| Canonical SMILES | CC(C)(C)NC1=NC(=NC(=N1)N)Cl | [2][5][7][8] |
The average molecular weight (201.66 g/mol ) is calculated using the weighted average of the natural abundances of the isotopes of each element.[1][2][5][11] This value is essential for gravimetric analysis and preparing solutions of known molarity. In contrast, the monoisotopic mass (201.0781231 Da) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N).[2] This latter value is of critical importance in high-resolution mass spectrometry (HRMS), as it allows for the precise identification of the compound based on its exact mass, distinguishing it from other molecules with the same nominal mass.
Section 4: A Practical Guide to Analytical Workflow
The identification and quantification of this compound, particularly at trace levels in environmental or biological samples, requires a robust and validated analytical methodology. A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Expertise in Practice: The Rationale Behind Method Selection
The goal is not just to detect the molecule but to do so with high sensitivity and selectivity, eliminating false positives from matrix interference.
-
Sample Preparation (Solid-Phase Extraction - SPE) : A raw water sample cannot be directly injected into an analytical instrument. The analyte is present at low concentrations and mixed with numerous interfering compounds. SPE is employed to both concentrate the this compound and clean up the sample, thereby enhancing detection sensitivity and protecting the analytical instrumentation.
-
Chromatographic Separation (Liquid Chromatography - LC) : this compound is a polar molecule, making it well-suited for reverse-phase liquid chromatography. The LC step separates the target analyte from other metabolites and matrix components based on their differential partitioning between the stationary and mobile phases. This temporal separation is crucial to prevent ion suppression in the mass spectrometer and ensure accurate quantification.
-
Detection (Tandem Mass Spectrometry - MS/MS) : For unequivocal identification, tandem mass spectrometry is the gold standard. The first quadrupole (Q1) is set to select the precursor ion of this compound (m/z 202.0854 for [M+H]⁺). This isolated ion is then fragmented in a collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). This specific precursor-to-product ion transition is a unique molecular fingerprint, providing exceptional selectivity and minimizing the risk of false positives.
Caption: Standard analytical workflow for this compound.
Conclusion
This compound is a structurally distinct metabolite of the herbicide Terbuthylazine, characterized by a chlorinated triazine core with primary amino and tert-butylamino substituents. Its molecular formula is C₇H₁₂ClN₅, with an average molecular weight of approximately 201.66 g/mol and a monoisotopic mass of 201.0781231 Da.[2] This precise structural and mass information forms the bedrock of modern analytical methods, such as LC-MS/MS, which are essential for its reliable detection and quantification in scientific research and regulatory monitoring.
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A Technical Guide to the Physicochemical Properties of Desethylterbuthylazine: Water Solubility and Octanol-Water Partition Coefficient
Abstract
Desethylterbuthylazine (DET) is a primary and environmentally significant metabolite of the widely used triazine herbicide, terbuthylazine. Understanding its physicochemical properties is paramount for accurately modeling its environmental fate, transport, and potential for groundwater contamination. This technical guide provides an in-depth examination of two core properties: water solubility and the n-octanol-water partition coefficient (Log Kow). We present validated data, explain the theoretical underpinnings, and provide detailed, field-proven experimental protocols based on international standards for their determination. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in the study and risk assessment of pesticides and their metabolites.
Introduction: The Environmental Significance of this compound
The herbicide terbuthylazine has largely replaced atrazine in many regions, leading to its frequent detection in environmental matrices. Through microbial degradation in soil, terbuthylazine is transformed into several metabolites, with this compound (CAS 30125-63-4) being a major and relevant derivative.[1]
From a risk assessment perspective, a metabolite's properties can be more critical than the parent compound's. Compared to terbuthylazine, this compound exhibits distinct physicochemical characteristics that alter its environmental behavior. Specifically, it has a higher water solubility and lower affinity for soil organic matter.[2][3] This combination increases its mobility, leading to a greater risk of leaching through the soil profile and contaminating groundwater resources.[2][4] Therefore, precise and reliable data on its water solubility and lipophilicity are essential inputs for predictive environmental models and regulatory decision-making.
Water Solubility
Water solubility is defined as the maximum concentration of a substance that will dissolve in pure water at a specific temperature and pH to form a saturated solution.[5][6] This parameter is a fundamental determinant of a chemical's environmental transport and bioavailability.
Molecular Basis and Reported Data
The structural difference between terbuthylazine and this compound—the loss of an N-ethyl group—increases the molecule's overall polarity. This enhancement in polarity strengthens its interaction with water molecules, resulting in significantly higher aqueous solubility compared to the parent compound.
Regulatory and academic sources have established the following solubility value for this compound.
Table 1: Water Solubility of this compound
| Parameter | Value | Conditions | Source |
|---|
| Water Solubility | 327.1 mg/L | 20°C, pH 7 | EU Regulatory Data[1] |
This value classifies this compound as having "moderate" water solubility, confirming its potential for environmental mobility.[1]
Experimental Protocol: Water Solubility Determination (OECD 105 - Flask Method)
The Flask Method, as described in OECD Guideline 105, is the authoritative standard for determining the water solubility of substances with values greater than 10 mg/L.[5][7] It is a robust and self-validating protocol.
Principle: An excess of the test substance is agitated in water at a constant temperature until equilibrium (saturation) is achieved. The solution is then separated from the undissolved solid, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
Step-by-Step Methodology:
-
Preliminary Test:
-
Add approximately 0.1 g of this compound to a 10 mL glass-stoppered flask.
-
Fill to the mark with deionized water.
-
Shake at 30°C for 24 hours. If the substance dissolves completely, repeat with 1 g.
-
Expertise Note: This step is crucial for estimating the required amount of substance for the definitive test and avoiding unnecessary waste of valuable reference standards. It also provides a rough estimate of the time needed to reach equilibrium.
-
-
Definitive Test (in triplicate):
-
Select at least three glass vessels (e.g., long-necked flasks with stoppers).
-
Add an amount of this compound to each vessel that is in excess of its expected solubility, as determined from the preliminary test.
-
Add a known volume of deionized water to each flask.
-
Place the flasks in a constant temperature bath maintained at 20 ± 0.5°C.
-
Agitate the flasks continuously. The agitation method should be vigorous enough to ensure good mixing but not so forceful as to cause emulsification or particle size reduction. A mechanical shaker or magnetic stirrer is appropriate.
-
-
Equilibrium and Sampling:
-
Periodically, cease agitation and allow the undissolved material to settle.
-
Carefully withdraw samples from the clear supernatant.
-
Analyze the concentration. Equilibrium is reached when at least three consecutive measurements, taken at least 24 hours apart, show no significant trend and are within ±5% of each other.
-
Trustworthiness Note: This iterative sampling process is a self-validating system, ensuring that a true thermodynamic equilibrium has been reached and the measurement is not a kinetic artifact.
-
-
Phase Separation:
-
Once equilibrium is confirmed, the saturated solution must be separated from the undissolved solid. This is a critical step where errors can be introduced.
-
Centrifuge the samples at a high speed in the temperature-controlled bath.
-
Alternatively, filtration can be used, but the filter material must be validated to ensure it does not adsorb the test substance. A small portion of the filtrate should be discarded before collecting the analytical sample.
-
-
Analysis:
-
Determine the concentration of this compound in the clear, saturated aqueous solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare calibration standards in the same matrix (water) to ensure accuracy.
-
-
Calculation and Reporting:
-
The average concentration from the triplicate flasks is reported as the water solubility in mg/L at 20°C.
-
Diagram 1: Experimental Workflow for Water Solubility (OECD 105)
Caption: Workflow for determining water solubility via the OECD 105 Flask Method.
n-Octanol-Water Partition Coefficient (Kow)
The n-octanol-water partition coefficient (Kow) is the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[8] It is a dimensionless quantity typically expressed as its base-10 logarithm, Log Kow (or Log P). This value is a crucial indicator of a substance's lipophilicity and is used to predict its potential for bioaccumulation in organisms and its partitioning behavior between water and organic matter, such as soil and sediment.[9]
Lipophilicity and Reported Data
A lower Log Kow value indicates a more hydrophilic (less lipophilic) substance, which prefers to remain in the aqueous phase. The Log Kow for this compound is lower than that of its parent compound, terbuthylazine (Log P ≈ 3.4), which is consistent with its increased polarity and water solubility.[10][11] This lower value confirms its weaker binding to soil and higher mobility.[2]
Table 2: Octanol-Water Partition Coefficient (Log Kow) of this compound
| Parameter | Value | Conditions | Source/Method |
|---|---|---|---|
| Log P | 2.3 | 20°C, pH 7 | EU Regulatory Data[1] |
| Log Kow | 1.94 | Not Specified | Research Publication[4] |
Authoritative Note: The slight variation between reported values is common and can stem from differences in experimental methods (e.g., shake-flask vs. HPLC estimation) or whether the value was experimentally determined or calculated. For regulatory purposes, the value of 2.3 is often cited.[1]
Experimental Protocol: Log Kow Determination (OECD 107 - Shake-Flask Method)
The Shake-Flask Method is a widely used and accepted technique for experimentally determining Log Kow values in the range of -2 to 4, making it perfectly suited for this compound.[12][13]
Principle: The test substance is dissolved in either n-octanol or water, and this solution is mixed with the other, immiscible solvent. The mixture is shaken vigorously until the substance has partitioned between the two phases and equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is measured.
Step-by-Step Methodology:
-
Preparation of Solvents:
-
n-Octanol and water must be mutually saturated before use. To do this, shake high-purity n-octanol and water together in a large separatory funnel for 24 hours and then allow them to separate for another 24 hours.
-
Causality Note: Pre-saturation of the solvent phases is a critical step to prevent volume changes during the partitioning experiment, which would otherwise lead to inaccurate concentration measurements.
-
-
Preliminary Test:
-
Determine the approximate Log Kow value to select appropriate phase volume ratios and analytical concentrations for the main test. This can be done with a single run.
-
-
Definitive Test:
-
Perform the test in triplicate at a constant temperature of 20 ± 1°C.
-
Prepare a stock solution of this compound in the solvent in which it is more soluble (in this case, either could be used, but dissolving in n-octanol is common). The concentration should not exceed 0.01 mol/L.[9]
-
Add the stock solution and the corresponding pre-saturated solvent to appropriate vessels (e.g., glass-stoppered centrifuge tubes). Use at least two different phase volume ratios (e.g., 1:1 and 2:1 n-octanol:water).
-
Shake the vessels vigorously for at least 5-10 minutes.
-
Expertise Note: The goal of shaking is to create a large surface area for rapid partitioning. However, avoid overly aggressive shaking that could lead to a persistent emulsion, which complicates phase separation.
-
-
Phase Separation:
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from each phase (n-octanol and water) for analysis. Avoid any contamination from the interface.
-
Determine the concentration of this compound in each phase (Coctanol and Cwater) using a suitable analytical method like HPLC-UV or LC-MS.
-
Trustworthiness Note: A mass balance should be performed. The total amount of substance recovered from both phases should be compared to the amount initially added. A recovery of 90-110% validates the experimental run.
-
-
Calculation and Reporting:
-
For each run, calculate the partition coefficient (Kow) as: Kow = Coctanol / Cwater
-
Calculate the Log Kow for each of the triplicate runs.
-
The final result is the average Log Kow. The values from the individual runs should fall within a range of ± 0.3 log units.[12]
-
Diagram 2: Experimental Workflow for Log Kow (OECD 107)
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The Environmental Persistence of Desethylterbuthylazine: A Technical Guide to Its Half-life in Soil, Water, and Sediment
Foreword
Desethylterbuthylazine (DET), a primary metabolite of the widely used herbicide terbuthylazine (TBA), has emerged as a significant environmental contaminant.[1][2][3] Its increased polarity and mobility compared to the parent compound present a considerable challenge for environmental monitoring and risk assessment.[3][4] This technical guide provides an in-depth analysis of the half-life of this compound in key environmental compartments: soil, water, and sediment. It is intended for researchers, environmental scientists, and professionals in drug development and crop protection who require a comprehensive understanding of the environmental fate of this persistent metabolite. We will explore the causal factors influencing its degradation, detail the experimental methodologies for half-life determination, and present a synthesis of the current scientific knowledge.
Introduction: The Significance of this compound
Terbuthylazine has become a prevalent herbicide in many regions, often replacing atrazine.[2][3] Consequently, its degradation product, this compound, is increasingly detected in soil and water systems. DET is formed through the microbial or chemical dealkylation of terbuthylazine.[5] A critical distinction of DET is its higher water solubility and weaker adsorption to soil organic matter compared to terbuthylazine, which significantly increases its potential to leach into groundwater.[3][4] Understanding the persistence of DET, quantified by its half-life (DT₅₀), is therefore paramount for predicting its environmental impact and developing effective remediation strategies.
Degradation Pathways and Influencing Factors
The degradation of this compound is a complex process governed by a combination of biotic and abiotic factors. The primary degradation pathways include microbial metabolism, photodegradation, and hydrolysis.
Biotic Degradation
Microbial activity is a principal driver of this compound degradation in soil and sediment. Various soil microorganisms utilize the compound as a carbon and nitrogen source, leading to its mineralization. The rate of biotic degradation is influenced by:
-
Microbial Population: The presence of specific microbial consortia capable of metabolizing triazine herbicides is crucial.
-
Soil Organic Matter: Organic content can influence microbial populations and the bioavailability of the compound.
-
Temperature and Moisture: Optimal temperature and moisture levels enhance microbial activity and, consequently, degradation rates.[6]
-
pH: Soil and water pH can affect both microbial activity and the chemical form of the herbicide.
Abiotic Degradation
Abiotic processes also contribute to the breakdown of this compound, particularly in aquatic environments:
-
Photodegradation: In surface waters, photolysis can be a significant degradation pathway. The rate of photodegradation is dependent on light intensity and the presence of photosensitizing substances.
-
Hydrolysis: While generally a slower process for triazine herbicides, hydrolysis can contribute to degradation, particularly at extreme pH values.[7]
Half-life of this compound in Environmental Compartments
The half-life (DT₅₀) is a critical parameter for assessing the persistence of a chemical in the environment. It represents the time required for the concentration of the substance to decrease by 50%. The following sections summarize the available data on the half-life of this compound in soil, water, and sediment.
Soil
This compound exhibits moderate to high persistence in soil. The reported half-life values vary significantly depending on the specific soil characteristics and environmental conditions.
| Environmental Compartment | Half-life (DT₅₀) | Conditions | Source |
| Soil | 54.0 days (typical) | Aerobic, laboratory at 20°C | [2] |
| Soil | 27 - 113 days | 20°C, soil moisture 11–29% w/w | [8] |
The wide range in observed half-lives underscores the importance of site-specific assessments. Factors such as soil type, organic matter content, microbial biomass, temperature, and moisture all play a significant role in determining the persistence of this compound in the terrestrial environment.[6]
Water
Sediment
Sediments can act as both a sink and a long-term source of this compound in aquatic environments. The persistence in sediment is influenced by the organic carbon content, redox conditions (aerobic vs. anaerobic), and the activity of benthic microorganisms. Specific half-life data for this compound in sediment is currently limited in the scientific literature. However, studies on the parent compound, terbuthylazine, in hydro-soil systems have shown that the presence of a significant sediment proportion can reduce the half-life compared to the water phase alone.[6]
Experimental Methodologies for Half-life Determination
The determination of a herbicide's half-life requires rigorous and standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Laboratory Studies
Laboratory-based studies are essential for determining the degradation kinetics of this compound under controlled conditions.
A typical laboratory experiment to determine the aerobic and anaerobic transformation of this compound in soil follows the principles outlined in OECD Guideline 307 .
Experimental Protocol: Aerobic Soil Degradation
-
Soil Collection and Preparation: Collect fresh soil from a relevant location. Sieve the soil to remove large particles and debris. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Prepare a stock solution of ¹⁴C-labeled or non-labeled this compound. Apply the test substance to the soil at a concentration relevant to field application rates.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling and Analysis: At predetermined time intervals, collect soil samples in duplicate or triplicate. Extract the soil samples with an appropriate solvent (e.g., methanol, acetonitrile). Analyze the extracts for the concentration of this compound and its major metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of this compound against time. Calculate the half-life (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics).
Caption: Workflow for determining soil degradation half-life.
The degradation of this compound in aquatic systems is assessed using water-sediment microcosms, following guidelines such as OECD Guideline 308 .[1]
Experimental Protocol: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
-
System Setup: Collect water and sediment from a natural aquatic environment. Set up test vessels containing a layer of sediment and an overlying water column.
-
Acclimation: Acclimate the systems in the dark at a constant temperature for a period to allow for stabilization.
-
Test Substance Application: Apply ¹⁴C-labeled or non-labeled this compound to the water phase.
-
Incubation: Incubate the systems in the dark at a constant temperature. For aerobic studies, ensure the water column is oxygenated. For anaerobic studies, maintain an oxygen-free environment.
-
Sampling and Analysis: At specified time points, sample both the water and sediment phases. Analyze the samples for the concentration of the parent compound and its transformation products.
-
Data Analysis: Determine the dissipation half-lives in the water phase, sediment phase, and the total system.
Caption: Water-sediment degradation study workflow.
Field Studies
While laboratory studies provide valuable data under controlled conditions, field studies are necessary to understand the persistence of this compound under real-world environmental variability. Field studies involve applying the herbicide to test plots and monitoring its dissipation in soil and water over time. These studies provide more realistic half-life estimates but are subject to greater variability due to fluctuating environmental conditions.
Conclusion and Future Perspectives
This compound is a persistent and mobile metabolite of the herbicide terbuthylazine, posing a potential risk to water resources. This guide has synthesized the current knowledge on its half-life in soil, water, and sediment, highlighting the critical role of environmental factors in its degradation. While a typical soil half-life of around 54 days has been established, there is a clear need for more quantitative data on its persistence in aquatic systems.
Future research should focus on:
-
Determining the half-life of this compound in a wider range of soil types and climatic conditions.
-
Conducting detailed studies on the degradation kinetics of this compound in water and sediment under various environmental scenarios.
-
Investigating the microbial communities and enzymatic pathways responsible for the biodegradation of this compound.
-
Developing and validating predictive models for the environmental fate of this compound.
A more comprehensive understanding of the environmental persistence of this compound is essential for accurate risk assessment, the development of effective water quality monitoring programs, and the implementation of sustainable agricultural practices.
References
- Tasca, A., & Pucci, B. (2018). Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. Chemosphere, 203, 131-142.
- Papadopoulos, N. G., Gikas, E. V., & Tsarbopoulos, A. (2012). Major metabolic pathways (biotic and abiotic) of terbuthylazine (TER).
- AERU. (n.d.). Desethyl-terbuthylazine (Ref: GS26379). Agriculture and Environment Research Unit, University of Hertfordshire.
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- Tasca, A., & Pucci, B. (2018). Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. Request PDF.
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A Technical Guide to the Microbial Degradation of Desethylterbuthylazine by Specific Bacterial Strains
Introduction: The Environmental Persistence of s-Triazine Herbicides and the Role of Microbial Bioremediation
The s-triazine herbicide terbuthylazine (TBA) has been extensively used in agriculture as a replacement for atrazine in many regions.[1] This widespread application has led to the frequent detection of TBA and its metabolites in soil and water resources.[1] One of the primary and more mobile degradation products of terbuthylazine is desethylterbuthylazine (DET).[2][3] The persistence and potential toxicity of these compounds to non-target organisms, including their capacity as endocrine disruptors, present a significant environmental concern.[1][2][3] Microbial degradation represents a cost-effective and environmentally sound approach to remediate contaminated sites. This guide provides an in-depth technical overview of the isolation, characterization, and application of specific bacterial strains for the degradation of this compound.
Core Concepts in Microbial Degradation of s-Triazines
The microbial breakdown of s-triazine herbicides like terbuthylazine and its metabolite this compound is primarily an enzymatic process. Bacteria have evolved specific catabolic pathways to utilize these compounds as a source of nitrogen and sometimes carbon.[4][5] The key to this process lies in a series of hydrolytic reactions that sequentially remove substituents from the s-triazine ring, ultimately leading to its cleavage and mineralization.[4][6]
Key Bacterial Players in Terbuthylazine and this compound Degradation
A diverse range of bacteria have been identified with the capacity to degrade terbuthylazine and, by extension, its dealkylated metabolites. These microorganisms often possess the genetic machinery to break down the stable s-triazine ring. Genera that have demonstrated significant degradation potential include:
-
Arthrobacter : Strains such as Arthrobacter aurescens TC1 are effective degraders of terbuthylazine.[7]
-
Pseudomonas : Known for their metabolic versatility, various Pseudomonas species can rapidly adapt to and degrade s-triazine herbicides.[6][7]
-
Agrobacterium : For instance, Agrobacterium rhizogenes strain AT13 has been shown to efficiently degrade terbuthylazine.[8]
-
Bacillus : Species like Bacillus pumilus and Bacillus subtilis have been isolated for their terbuthylazine degradation capabilities.[9]
-
Advenella and Janthinobacterium : These Betaproteobacteria have been identified in groundwater and are capable of degrading terbuthylazine.[10]
The Genetic and Enzymatic Machinery: The atz and trz Gene Cassettes
The catabolism of s-triazines is well-characterized at the molecular level and is primarily governed by a set of genes, often found on plasmids, which facilitates their horizontal transfer among soil bacteria.[6][11] The most studied of these are the atz and trz genes.
-
atzA / trzN (Chlorohydrolase): This gene encodes for an enzyme (atrazine chlorohydrolase or TrzN) that initiates the degradation pathway by hydrolytically removing the chlorine atom from the s-triazine ring, replacing it with a hydroxyl group to form hydroxyterbuthylazine.[5][6][7] This dechlorination step is crucial as it reduces the toxicity of the parent compound.[7]
-
atzB (Ethylaminohydrolase): This gene codes for an enzyme that removes the ethylamino side chain from the hydroxylated intermediate.[7][12]
-
atzC (N-isopropylammelide isopropylaminohydrolase): The enzyme encoded by this gene removes the remaining N-alkyl side chain, leading to the formation of cyanuric acid.[6][7]
Cyanuric acid is a key intermediate that can be further mineralized by many soil bacteria into carbon dioxide and ammonia.[4][11]
Metabolic Pathways of Terbuthylazine and this compound Degradation
The bacterial degradation of terbuthylazine proceeds through a series of sequential enzymatic steps. The formation of this compound is an initial dealkylation step. From there, further degradation occurs.
A simplified degradation pathway is as follows:
-
Dechlorination: The initial and rate-limiting step for chlorinated s-triazines is the hydrolytic removal of the chlorine atom, catalyzed by AtzA or TrzN, to form hydroxyterbuthylazine.
-
Dealkylation: The alkyl side chains are then sequentially hydrolyzed by the action of AtzB and AtzC. The removal of the ethyl group from terbuthylazine results in this compound. Subsequent removal of the tert-butyl group from this compound (or the ethyl group from the corresponding intermediate) proceeds.
-
Ring Cleavage: The final product of the upper pathway is cyanuric acid, which is then hydrolyzed to ammonia and carbon dioxide.
Caption: Proposed microbial degradation pathway of Terbuthylazine.
Experimental Protocols for Studying this compound Degradation
Part 1: Isolation and Enrichment of this compound-Degrading Bacteria
This protocol outlines the steps to isolate bacteria from contaminated soil that are capable of utilizing this compound as a carbon and/or nitrogen source.
Materials:
-
Soil samples from a site with a history of s-triazine herbicide application.
-
Mineral Salts Medium (MSM) with the following composition (per liter of distilled water): K₂HPO₄ (1.5g), Na₂HPO₄ (0.5g), NaNO₃ (4g), MgSO₄·7H₂O (0.2g), CaCl₂·2H₂O (0.01g), FeCl₃ (0.05g).
-
This compound (analytical grade).
-
Sterile flasks, petri dishes, and pipettes.
-
Incubator shaker.
Procedure:
-
Enrichment Culture:
-
Add 10g of soil to 100 mL of MSM in a 250 mL flask.
-
Spike the medium with this compound to a final concentration of 25-50 mg/L.
-
Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7 days.[13]
-
-
Subculturing:
-
After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing this compound.
-
Repeat this subculturing step 3-4 times to selectively enrich for bacteria that can utilize the target compound.
-
-
Isolation of Pure Cultures:
-
Prepare serial dilutions of the final enrichment culture.
-
Plate the dilutions onto MSM agar plates containing this compound as the sole carbon and nitrogen source.
-
Incubate the plates at 30°C until distinct colonies appear.
-
-
Purification:
-
Select individual colonies and streak them onto fresh MSM agar plates to obtain pure cultures.
-
Repeat the streaking process until morphologically uniform colonies are obtained.
-
Caption: Workflow for the isolation of DET-degrading bacteria.
Part 2: Identification and Characterization of Bacterial Isolates
1. Morphological and Biochemical Characterization:
-
Perform Gram staining and observe cell morphology under a microscope.
-
Conduct standard biochemical tests (e.g., catalase, oxidase, motility) to preliminarily characterize the isolates.[14]
2. Molecular Identification (16S rRNA Gene Sequencing):
-
Extract genomic DNA from the pure bacterial cultures.
-
Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).
-
Sequence the PCR product and compare the sequence with databases like GenBank (using BLAST) to identify the bacterial species.[9]
3. Screening for Degradation Genes:
-
Use PCR with specific primers for atzA, atzB, and atzC genes to determine if the isolates possess the genetic potential for s-triazine degradation.[10][15]
Part 3: Biodegradation Assays
This experiment quantifies the degradation of this compound by the isolated bacterial strains.
Materials:
-
Pure cultures of the isolated bacterial strains.
-
MSM broth.
-
This compound stock solution.
-
Sterile flasks.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial isolates in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass.
-
Harvest the cells by centrifugation, wash them with sterile phosphate buffer, and resuspend them in MSM.
-
-
Degradation Experiment:
-
Set up triplicate flasks containing 100 mL of MSM spiked with a known concentration of this compound (e.g., 50 mg/L).
-
Inoculate the flasks with the prepared bacterial suspension to a specific optical density (e.g., OD₆₀₀ = 0.1).
-
Include a sterile control (no bacteria) to account for abiotic degradation.
-
Incubate the flasks at 30°C on a rotary shaker.
-
-
Sample Analysis:
Data Presentation and Interpretation
The results of the degradation assays should be presented clearly to allow for easy comparison and interpretation.
Table 1: Degradation Efficiency of Isolated Bacterial Strains
| Bacterial Isolate | Initial DET Concentration (mg/L) | Degradation (%) after 7 days | Key Degradation Genes Detected |
| Strain A (Bacillus pumilus) | 50 | 95 | atzA, atzC |
| Strain B (Bacillus subtilis) | 50 | 98 | atzA, atzB, atzC |
| Strain C (Agrobacterium rhizogenes) | 100 | 98.7 (within 39h) | ttzA |
| Strain D (Advenella incenata) | 0.1 | >90 | atzA, atzB |
| Strain E (Janthinobacterium lividum) | 0.1 | >90 | atzB, atzC |
Note: Data is illustrative and based on findings from cited literature.[8][9][10]
Factors Influencing Degradation
The efficiency of microbial degradation of this compound in the environment is influenced by several factors:
-
Temperature and pH: Most degrading bacteria have optimal temperature and pH ranges for growth and enzymatic activity.[19]
-
Nutrient Availability: The presence of other carbon and nitrogen sources can sometimes enhance (co-metabolism) or inhibit degradation.[16][19]
-
Bioavailability: The sorption of this compound to soil organic matter can reduce its availability to microorganisms.[2][3]
-
Microbial Community Composition: The presence and activity of a diverse microbial community can lead to more complete degradation.[7]
Conclusion and Future Perspectives
The microbial degradation of this compound is a promising strategy for the bioremediation of contaminated environments. Specific bacterial strains, particularly from the genera Arthrobacter, Pseudomonas, Agrobacterium, and Bacillus, have demonstrated high degradation efficiencies. The elucidation of the genetic and enzymatic pathways, centered around the atz and trz genes, provides a molecular basis for understanding and potentially enhancing this process. Future research should focus on the development of bacterial consortia with complementary metabolic capabilities for more robust and complete degradation of s-triazine herbicides and their metabolites under field conditions. Furthermore, exploring the influence of environmental factors and optimizing conditions for bioaugmentation will be crucial for the successful implementation of these bioremediation technologies.
References
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Bacteria, Fungi, and Enzymes in Soil Treated with Sulcotrione and Terbuthylazine - MDPI. (2023-09-23). Available from: [Link]
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Catabolism of terbuthylazine by mixed bacterial culture originating from s-triazine-contaminated soil - PubMed. (n.d.). Available from: [Link]
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Biodegradation characteristics and mechanism of terbuthylazine by the newly isolated Agrobacterium rhizogenes strain AT13 - PubMed. (2023-08-15). Available from: [Link]
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Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection - ResearchGate. (n.d.). Available from: [Link]_
-
Catabolism of terbuthylazine by mixed bacterial culture originating from s-triazine-contaminated soil - ResearchGate. (2015-08-10). Available from: [Link]
-
Characterization of an Atrazine-Degrading Pseudaminobacter sp. Isolated from Canadian and French Agricultural Soils - NIH. (n.d.). Available from: [Link]
-
The Atrazine Catabolism Genes atzABC Are Widespread and Highly Conserved - PMC. (n.d.). Available from: [Link]
-
Molecular Basis of a Bacterial Consortium: Interspecies Catabolism of Atrazine - PMC - NIH. (n.d.). Available from: [Link]
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ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDWATER - INIS-IAEA. (n.d.). Available from: [Link]
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Evolution of Catabolic Pathways: Genomic Insights into Microbial s-Triazine Metabolism. (n.d.). Available from: [Link]
-
Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE - Australian Pesticides and Veterinary Medicines Authority. (n.d.). Available from: [Link]
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The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process. (2023-10-01). Available from: [Link]
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Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques - University of Strathclyde. (2018-07-31). Available from: [Link]
-
Environmental fate of terbuthylazine and this compound in soil, surface water and groundwater - INIS-IAEA. (n.d.). Available from: [Link]
-
Microbial Community and Atrazine-Degrading Genetic Potential in Deep Zones of a Hypersaline Lake-Aquifer System - MDPI. (n.d.). Available from: [Link]
-
Overview of some bacteria involved in atrazine catabolism - ResearchGate. (n.d.). Available from: [Link]
-
The role of a groundwater bacterial community in the degradation of the herbicide terbuthylazine - ResearchGate. (2010-01-01). Available from: [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - MDPI. (n.d.). Available from: [Link]
-
Retracing the Rapid Evolution of an Herbicide-Degrading Enzyme by Protein Engineering. (n.d.). Available from: [Link]
-
Characteristics of two terbutylazine- degrading bacteria and the construction of a live bacterial agent for effective degrada - SciELO. (n.d.). Available from: [Link]
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Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques - PubMed. (2018-03-14). Available from: [Link]
-
Isolation, Screening and Identification of Soil Bacteria Capable of Degrading Pesticide. (2021-09-27). Available from: [Link]
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Isolation and Identification of Pesticides Degrading Bacteria from Farmland Soil. (n.d.). Available from: [Link]
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Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques | Request PDF - ResearchGate. (n.d.). Available from: [Link]
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An In-depth Technical Guide to the Photodegradation of Desethylterbuthylazine in Aqueous Solutions
Foreword: The Environmental Imperative
Terbuthylazine (TBA) has emerged as a leading herbicide across Europe and other regions, largely replacing atrazine due to regulatory pressures. However, this widespread use has led to the inevitable contamination of natural waters. Environmental transformation processes break down the parent compound, leading to the formation of various metabolites. Among these, desethylterbuthylazine (DET) is of particular concern. Unlike its parent, DET exhibits higher water solubility and weaker binding to soil organic matter, which significantly increases its mobility and the risk of groundwater contamination.[1][2] Furthermore, both TBA and DET are recognized as chemicals of emerging concern due to their persistence, potential for endocrine disruption, and toxicity to aquatic organisms.[1][3] Understanding the fate of DET in aquatic environments is therefore not merely an academic exercise, but a critical component of environmental risk assessment and water resource protection. Photodegradation, driven by sunlight, represents a primary abiotic pathway for the dissipation of such contaminants. This guide provides a comprehensive technical overview of the principles, mechanisms, and experimental methodologies for studying the photodegradation of this compound in aqueous solutions.
Physicochemical Profile and Environmental Significance of this compound (DET)
This compound (IUPAC name: 6-Chloro-N-(1,1-dimethylethyl)-1,3,5-triazine-2,4-diamine) is a primary degradation product of terbuthylazine, formed by the de-ethylation of one of the side chains.[4] Its environmental behavior is dictated by its distinct physicochemical properties, which are summarized below.
| Property | Value | Source | Significance for Photodegradation Studies |
| Molecular Formula | C₇H₁₂ClN₅ | [5] | Essential for concentration calculations and mass spectrometry identification. |
| Molecular Weight | 201.66 g/mol | [5] | Used for preparing standard solutions of known molarity. |
| Water Solubility | 327.1 mg L⁻¹ (at 20 °C) | [6] | High solubility ensures it remains in the aqueous phase, making it available for photodegradation. |
| Log K_ow_ | 1.94 - 2.3 | [6][7] | Lower lipophilicity compared to terbuthylazine (Log K_ow_ ~3.2) indicates higher mobility in water. |
| UV-Vis Absorption | Two peaks, λ_max_ ~210-215 nm and ~260-272 nm (pH dependent) | [6][8] | Crucial for direct photolysis; absorption of UV light is the initiating step. The pH dependence of the spectrum necessitates careful pH control in experiments. |
The transition from the more soil-bound terbuthylazine to the more mobile DET is a critical step in the environmental distribution of this herbicide family. This process can be visualized as a simple dealkylation reaction.
Figure 1: Formation of this compound (DET) from Terbuthylazine.
Core Mechanisms of Photodegradation
The photochemical breakdown of DET in water can proceed through two principal, often competing, pathways: direct photolysis and indirect photolysis.
Direct Photolysis
Indirect Photolysis: The Role of Reactive Species
In natural waters, indirect photolysis is often the dominant degradation pathway. This process is mediated by photochemically produced reactive intermediates (PPRIs) generated from other light-absorbing substances in the water, such as dissolved organic matter (DOM), nitrate, and bicarbonate ions.[11][12] The most significant of these reactive species is the hydroxyl radical (•OH) , a powerful, non-selective oxidant.
Advanced Oxidation Processes (AOPs) are water treatment technologies that leverage the generation of •OH to degrade recalcitrant organic pollutants. Key AOPs relevant to DET degradation include:
-
UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with UV-C light (<280 nm) efficiently generates hydroxyl radicals. This is a highly effective method for degrading triazines.[2]
-
Heterogeneous Photocatalysis (e.g., UV/TiO₂): When a semiconductor photocatalyst like titanium dioxide (TiO₂) is irradiated with UV light, electron-hole pairs are generated. These can react with water and oxygen to produce •OH and other reactive oxygen species (ROS), which then attack the pollutant molecule.[13][14]
The reaction between s-triazines and hydroxyl radicals is extremely fast, with rate constants typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹, approaching the diffusion-controlled limit.[15][16] This high reactivity underscores the potential efficacy of AOPs for the removal of DET from contaminated water.
Proposed Photodegradation Pathways of this compound
While comprehensive studies detailing the full degradation pathway of DET are scarce, a putative reaction scheme can be constructed based on the well-documented photochemistry of other s-triazines like atrazine and terbuthylazine.[9][13] The primary reactions involve stepwise modification of the side chains and the triazine ring.
The proposed pathways are visualized below:
Figure 2: Proposed major photodegradation pathways for this compound (DET).
Causality of Pathways:
-
N-Dealkylation: The alkylamino side chains are susceptible to attack by hydroxyl radicals, leading to the removal of the tert-butyl group to form 2-chloro-4,6-diamino-1,3,5-triazine (CDAT).[9][13]
-
Dechlorination and Hydroxylation: The carbon-chlorine bond on the triazine ring is another primary target. Cleavage of this bond, often followed by substitution with a hydroxyl group, is a common detoxification step, yielding hydroxy-desethylterbuthylazine (OH-DET).[4]
-
Further Degradation and Mineralization: These initial transformation products (TPs) are generally not stable and can undergo further dealkylation and hydroxylation, eventually leading to compounds like ammeline.[13] Under sufficiently strong oxidative conditions, complete mineralization to carbon dioxide, water, chloride, and ammonium ions can be achieved.
Experimental Design for a Photodegradation Study
A robust experimental design is crucial for obtaining reliable and reproducible data. The following protocol outlines a comprehensive approach to studying the photodegradation of DET, incorporating self-validating systems and best practices.
Materials and Reagents
-
This compound (DET): Analytical standard (Purity >98%).
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Reagents: Hydrogen peroxide (30%, trace metal free), Titanium dioxide (e.g., Degussa P25), pH buffers (phosphate, borate), radical quenchers (e.g., methanol or tert-butanol for •OH).
-
Analytical Columns: C18 reversed-phase HPLC column.
-
Solid-Phase Extraction (SPE): Cartridges (e.g., Oasis HLB or MCX) for sample cleanup and concentration if necessary.[17][18]
Experimental Workflow Diagram
Figure 3: General experimental workflow for a DET photodegradation study.
Step-by-Step Protocol: Direct vs. Indirect Photolysis
Objective: To determine the kinetics and pathways of DET degradation under direct and indirect (UV/H₂O₂) photolysis.
-
Preparation:
-
Prepare a 10 mg/L stock solution of DET in ultrapure water. From this, prepare a 1 mg/L working solution buffered to a specific pH (e.g., pH 7 using a phosphate buffer).
-
Causality: Buffering is critical as the DET absorption spectrum and reaction rates can be pH-dependent.[8][19]
-
Fill identical quartz tubes with the working solution. Quartz is used because it is transparent to UV light, unlike borosilicate glass which absorbs at lower wavelengths.
-
-
Experimental Setup:
-
Place the tubes in a photochemical reactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp or a solar simulator).
-
Dark Control: Wrap one tube completely in aluminum foil. This is a self-validating step to ensure no degradation occurs due to hydrolysis or adsorption to the vessel walls.
-
Direct Photolysis: Expose one set of tubes directly to the light source.
-
Indirect Photolysis (UV/H₂O₂): To another set of tubes, add a predetermined concentration of H₂O₂ (e.g., 10-50 mg/L). The optimal concentration should be determined experimentally to avoid scavenging of •OH by excess H₂O₂.
-
-
Irradiation and Sampling:
-
Start the irradiation, ensuring constant temperature and stirring.
-
At predefined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a sample from each set of tubes.
-
Immediately quench the reaction in the UV/H₂O₂ samples by adding sodium sulfite or catalase to remove residual H₂O₂.
-
-
Analysis:
-
Analyze the concentration of DET in each sample using a validated HPLC-DAD or LC-MS/MS method.[17][20]
-
Trustworthiness: A validated analytical method with proper calibration standards, quality controls, and blanks is essential for data integrity.
-
For transformation product (TP) identification, analyze selected samples using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for formula elucidation.[21]
-
-
Data Interpretation:
-
Plot the natural logarithm of the normalized concentration (ln(C/C₀)) versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics.
-
The slope of this line is the observed rate constant (kobs).
-
Compare the kobs values from the dark control, direct photolysis, and indirect photolysis experiments to determine the contribution of each pathway to the overall degradation.
-
Challenges and Future Directions
The study of DET photodegradation presents several challenges. The primary obstacle is the lack of commercially available analytical standards for its potential transformation products, which complicates their unequivocal identification and quantification. Furthermore, the complexity of natural water matrices, with varying concentrations of DOM and inorganic ions, can significantly influence degradation rates and pathways, making it difficult to extrapolate laboratory findings to real-world scenarios.[11][12]
Future research should focus on:
-
Quantum Yield Determination: Precisely measuring the direct photolysis quantum yield of DET is essential for accurate environmental fate modeling.
-
Transformation Product Identification and Toxicology: A concerted effort is needed to synthesize and identify the major TPs of DET and to assess their aquatic toxicity. It cannot be assumed that degradation equates to detoxification; some TPs may be as toxic or even more toxic than the parent compound.[3][21]
-
Matrix Effects: Systematic studies on the influence of different types of DOM and water chemistry parameters on DET photodegradation are required to improve the predictive power of environmental models.
By addressing these knowledge gaps, the scientific community can build a more complete picture of the environmental fate of this compound, ultimately leading to more informed regulatory decisions and better protection of our vital water resources.
References
-
Colombini, M. P., Fuoco, R., Giannarelli, S., & Papineschi, F. (1998). Protonation and Degradation Reactions of s-Triazine Herbicides. Microchemical Journal, 59(2), 209-219. [Link]
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Tasca, A. L., & Fletcher, A. J. (2018). Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. Chemosphere, 201, 793-806. [Link]
-
Tauber, A., & von Sonntag, C. (2000). Products and Kinetics of the OH-Radical-induced Dealkylation of Atrazine. Pest Management Science, 56(11), 1005-1011. [Link]
-
ResearchGate. (n.d.). Photocatalytic degradation of the herbicide terbuthylazine: Preparation, characterization and photoactivity of the immobilized thin layer of TiO2/chitosan. Retrieved from [Link]
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Papadopoulos, N., Gikas, E., Zalidis, G., & Tsarbopoulos, A. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277. [Link]
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Gikas, E., Papadopoulos, N., Tsarbopoulos, A., & Zalidis, G. (2008). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. International Journal of Environmental Analytical Chemistry, 88(1), 39-51. [Link]
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Podkościelna, B., & Goliszek, M. (2021). Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. Materials, 14(11), 2734. [Link]
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Kurwadkar, S., Azar, E., Evans, A., & Zhang, M. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Water, 16(3), 448. [Link]
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Mondal, S., & Roy, K. (2022). A CRITICAL REVIEW OF THE PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICAL RESIDUES BY A TIO2-BASED PHOTOCATALYST. Hungarian Journal of Industry and Chemistry, 50(2), 19-30. [Link]
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Fustinoni, S., Mercadante, R., & Polledri, E. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(4), 1147-1157. [Link]
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Methodological & Application
Application Note: A Validated GC-MS Protocol for the Quantification of Desethylterbuthylazine in Soil and Sediment Matrices
Abstract
This application note presents a comprehensive and robust methodology for the analysis of desethylterbuthylazine, a principal degradation product of the widely used triazine herbicide terbuthylazine, in complex environmental matrices such as soil and sediment. This compound is a compound of environmental concern due to its potential for increased mobility and persistence compared to its parent compound.[1] Accurate quantification is therefore essential for environmental risk assessment and monitoring. This guide provides detailed, field-proven protocols for sample preparation, extraction using the highly efficient QuEChERS and Ultrasound-Assisted Extraction (UAE) techniques, subsequent extract cleanup via dispersive solid-phase extraction (d-SPE), and final analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind key experimental choices is explained to ensure scientific integrity and enable adaptation by researchers and analytical professionals.
Introduction: The Environmental Significance of this compound
Terbuthylazine (N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide extensively used in agriculture for the control of broadleaf and grassy weeds. Following its application, terbuthylazine undergoes degradation in the environment, with this compound being one of its major and most frequently detected metabolites in soil and water systems.[1] The transformation products of pesticides can exhibit different physicochemical properties, such as higher persistence or mobility, than the parent substance, posing a potential risk to non-target ecosystems and groundwater resources.[1]
Monitoring this compound is critical for a complete understanding of the environmental fate of terbuthylazine. Soil and sediment act as major sinks for these compounds, making the development of a reliable analytical method for these complex matrices imperative.[2][3] This document provides a validated workflow, grounded in established analytical principles, to empower researchers with a dependable method for this purpose.
Overall Analytical Workflow
The entire process, from sample receipt to final data generation, follows a systematic, multi-stage approach designed to ensure accuracy and reproducibility. The workflow is visualized below.
Caption: High-level workflow for this compound analysis.
Sample Handling and Preparation
The integrity of the final data is critically dependent on proper sample collection and preparation. Soil and sediment are inherently heterogeneous, containing a mixture of organic and inorganic materials that can strongly interact with pesticide residues.[2][3]
Protocol:
-
Homogenization: Upon collection, air-dry the soil or sediment sample in a well-ventilated area, shielded from direct sunlight to prevent photodegradation.
-
Sieving: Once dried, gently disaggregate the sample and pass it through a 2 mm sieve to remove stones, roots, and other large debris. This step is crucial for achieving a homogenous sample from which representative subsamples can be taken.
-
Storage: Store the prepared, homogenized sample in a sealed, labeled glass container at 4°C until extraction.
Analyte Extraction from the Matrix
The objective of extraction is to efficiently transfer this compound from the solid soil/sediment matrix into a liquid solvent. Two highly effective and widely adopted methods are presented here.
Method A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS approach is a cornerstone of modern pesticide residue analysis. It combines a salting-out liquid-liquid extraction with a cleanup step, offering numerous advantages in speed, cost, and ease of use.[2][4] It is particularly effective for extracting neutral pesticides from complex matrices like soil.[2]
Rationale: This protocol utilizes acetonitrile as the extraction solvent due to its excellent ability to solubilize a wide range of pesticides. The addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous fraction of the soil and the acetonitrile layer, driving the analytes into the organic phase while simultaneously removing a significant portion of water.
Protocol:
-
Weigh 10 g of the prepared soil/sediment sample into a 50 mL polypropylene centrifuge tube.
-
If using a fully dried sample, add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.[2][5]
-
Add 10 mL of acetonitrile .
-
Add the contents of a buffered extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate ).[2] The buffer helps to maintain a stable pH.
-
Immediately cap the tube tightly and shake vigorously (manually or using a mechanical shaker) for 2-5 minutes to ensure a thorough extraction.[2][5]
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[5] Three distinct layers should form: a top acetonitrile layer containing the analyte, a middle layer of soil/sediment, and a bottom aqueous layer.
-
Carefully collect the top acetonitrile supernatant for the cleanup step.
Method B: Ultrasound-Assisted Extraction (UAE)
UAE is an alternative technique that employs high-frequency sound waves to enhance extraction efficiency. It is recognized as an effective and environmentally friendly method that reduces extraction time and solvent consumption.[6]
Rationale: The principle of UAE is based on acoustic cavitation, where the formation and collapse of microscopic bubbles create localized high-pressure and high-temperature zones. This process disrupts the sample matrix and enhances solvent penetration, thereby accelerating the desorption of the analyte from soil particles.[6]
Protocol:
-
Weigh 5 g of the prepared soil/sediment sample into a 15 mL glass vial.
-
Add 10 mL of acetonitrile .
-
Place the vial in an ultrasonic bath and sonicate for 15-20 minutes at a controlled temperature (e.g., room temperature or 30°C).[6][7]
-
Following sonication, centrifuge the vial at high speed (e.g., ≥5000 rcf) for 5 minutes.
-
Collect the supernatant for the cleanup step.
Extract Cleanup: Dispersive Solid-Phase Extraction (d-SPE)
A cleanup step is mandatory to remove matrix co-extractives (e.g., organic acids, pigments, lipids) that can interfere with GC-MS analysis, cause ion suppression, and contaminate the instrument.[8] The d-SPE technique, integral to the QuEChERS workflow, is a rapid and effective cleanup method.
Rationale: d-SPE involves mixing the raw extract with a combination of sorbents. Anhydrous MgSO₄ removes residual water. Primary Secondary Amine (PSA) effectively binds and removes organic acids, fatty acids, and some sugars. C18 sorbent is included to remove non-polar interferences like lipids and humic substances. Using a combination of PSA and C18 generally yields cleaner extracts than using PSA alone.[4]
Caption: Detailed workflow for QuEChERS extraction and d-SPE cleanup.
Protocol:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant (from Step 4.1 or 4.2) into a 2 mL microcentrifuge tube containing the d-SPE sorbents. A common mixture is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .[5]
-
Cap the tube and vortex for 1 minute to ensure intimate contact between the extract and the sorbents.[5]
-
Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.[5]
-
The resulting supernatant is the cleaned extract. Carefully transfer it into a GC vial, potentially through a 0.2 µm syringe filter, for analysis.[5]
GC-MS Instrumental Analysis
Gas chromatography provides the necessary separation of the target analyte from other compounds in the extract, while mass spectrometry allows for its definitive identification and sensitive quantification.
Rationale for Selective Ion Monitoring (SIM): For quantitative analysis of trace contaminants, operating the mass spectrometer in SIM mode is highly recommended. Instead of scanning a full mass range, the instrument focuses only on a few characteristic ions of this compound. This significantly increases the signal-to-noise ratio, leading to lower detection limits and greater selectivity compared to full-scan mode.[9][10]
GC-MS Parameters
The following table provides a validated starting point for instrumental parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent GC-MSD, Shimadzu TQ series) | Standard instrumentation for pesticide residue analysis. |
| Column | DB-Wax or equivalent polar column (30 m x 0.32 mm ID, 0.25 µm film thickness)[9] or DB-5ms (mid-polarity) | A polar wax column provides good separation for triazine herbicides. A 5% phenyl column is a robust general-purpose alternative. |
| Injector | Split/Splitless, operated in Splitless mode | Maximizes the transfer of analyte onto the column for trace-level analysis. |
| Injector Temp. | 220 °C[9] | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Vol. | 1 µL | Standard volume for GC analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C, hold 1 min; ramp at 10°C/min to 210°C, hold for 20 min[9] (modified for single analyte) | A temperature program is essential to separate the analyte from matrix components and ensure a good peak shape. |
| MS System | Single or Triple Quadrupole Mass Spectrometer | Provides definitive identification and quantification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| MS Source Temp. | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination. |
| MS Quad Temp. | 150 °C | Maintains stable mass filtering. |
| Acquisition Mode | Selective Ion Monitoring (SIM) | Enhances sensitivity and selectivity for trace quantification.[9] |
| SIM Ions for DET | Quantifier: 186 m/zQualifiers: 144 m/z, 201 m/z (Molecular Ion) | These ions are characteristic fragments of this compound, allowing for specific detection and confirmation. |
| Internal Standard | Atrazine-d5 or a similar isotopically labeled triazine[11] | Corrects for variations in extraction efficiency, injection volume, and instrument response. |
Data Analysis and Quantification
-
Identification: A positive identification of this compound requires that the analyte peak in the sample chromatogram has the same retention time (within a specified tolerance, e.g., ±0.1 min) as a calibration standard, and the ratio of the qualifier ion(s) to the quantifier ion matches that of the standard.
-
Quantification: Construct a calibration curve using matrix-matched standards (standards prepared in blank soil extract) to compensate for matrix effects. The concentration of this compound in the sample is calculated from this curve using the response ratio of the analyte to the internal standard.
Method Performance and Quality Assurance
To ensure the trustworthiness of the generated data, the method must be validated. Key performance characteristics include:
-
Linearity: The calibration curve should have a correlation coefficient (R²) of ≥0.99.
-
Accuracy (Recovery): Spike blank soil/sediment samples at various concentrations. Mean recoveries should fall within the acceptable range of 70-120%.[4][9][12]
-
Precision (RSD): The relative standard deviation (RSD) for replicate analyses should be ≤20%.
-
Limits of Detection (LOD) and Quantification (LOQ): These should be experimentally determined and be sufficient to meet any regulatory requirements.
Conclusion
This application note details a validated and robust workflow for the determination of this compound in soil and sediment. The combination of an efficient extraction technique like QuEChERS or UAE, a targeted d-SPE cleanup, and a sensitive GC-MS (SIM) analysis provides a reliable method for environmental laboratories, researchers, and regulatory bodies. Adherence to the described protocols and quality assurance measures will yield accurate and defensible data crucial for assessing the environmental fate and impact of terbuthylazine-based herbicides.
References
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Lesueur, C., et al. (2008). QuEChERS Approach for the Determination of Pesticide Residues in Soil Samples: An Overview. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Kaur, R., & Kaur, A. (2022). Optimization of ultrasound-assisted extraction of herbicides from soil and rice using Response surface modelling. Taylor & Francis Online. Available at: [Link]
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López-Ruiz, R., et al. (2023). Ultrasound-assisted extraction followed by liquid chromatography coupled to tandem mass spectrometry for the simultaneous determination of multiclass herbicides in soil. PubMed. Available at: [Link]
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Sakač, N., et al. (2010). Ultrasonic Extraction and TLC Determination of Glyphosate in the Spiked Red Soils. ResearchGate. Available at: [Link]
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Das, S. K. (2014). Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. Universal Journal of Agricultural Research. Available at: [Link]
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López-Ruiz, R., et al. (2023). Ultrasound-assisted extraction followed by liquid chromatography coupled to tandem mass spectrometry for the simultaneous determination of multiclass herbicides in soil. ResearchGate. Available at: [Link]
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Kaur, R., & Kaur, A. (2022). Optimization of ultrasound-assisted extraction of herbicides from soil and rice using Response surface modelling. Taylor & Francis. Available at: [Link]
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Pang, G. F., et al. (2006). Analysis of Pesticides in Soil Using Dispersive Solid Phase Extraction Coupled to GC-MS. ResearchGate. Available at: [Link]
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Papadopoulos, N. G., et al. (2013). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. Available at: [Link]
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Pose-Juan, E., et al. (2015). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Available at: [Link]
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Malec, M., et al. (2014). Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil. Polish Journal of Environmental Studies. Available at: [Link]
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Simpson, G. M., et al. (2022). Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. MDPI. Available at: [Link]
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Papadopoulos, N. G., et al. (2011). Transport and dissipation study of the herbicide terbuthylazine and its major metabolites in wetland sediment substrates planted with Typha latifolia L. ResearchGate. Available at: [Link]
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Klementova, M., et al. (2023). The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process. MDPI. Available at: [Link]
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Papadopoulos, N. G., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. ResearchGate. Available at: [Link]
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Papadopoulos, N. G., et al. (2009). Simultaneous Determination of Herbicide Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Typha latifolia L. Wetland Plant Using SPE and HPLC-DAD. ResearchGate. Available at: [Link]
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U.S. Environmental Protection Agency. (2005). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments. Available at: [Link]
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Thangavel, S., et al. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. Available at: [Link]
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Topic: High-Recovery Solid-Phase Extraction (SPE) Protocol for the Biomonitoring of Desethylterbuthylazine in Human Urine
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, robust, and validated solid-phase extraction (SPE) protocol for the quantification of desethylterbuthylazine, the primary urinary metabolite of the herbicide terbuthylazine (TBA). Accurate measurement of this compound is critical for assessing human exposure to TBA in occupational and environmental settings.[1][2] The complex nature of urine necessitates a highly effective sample preparation strategy to remove matrix interferences and ensure analytical accuracy.[3][4] This guide presents a method centered on a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, explaining the scientific rationale behind each step to ensure reproducibility and high analytical performance.
Introduction: The Rationale for Monitoring this compound
Terbuthylazine (TBA) is a widely used s-triazine herbicide. Following human exposure, it is metabolized and its major metabolite, this compound (DET), is excreted in the urine.[1][5] Consequently, urinary DET concentration serves as a specific and reliable biomarker for assessing recent or short-term exposure to the parent herbicide.[1] Given the potential for endocrine-disrupting effects associated with triazine herbicides, accurate biomonitoring is essential for risk assessment in agricultural workers and the general population.[5]
The urine matrix is complex, containing salts, pigments, and endogenous compounds that can interfere with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a superior sample preparation technique that addresses this challenge by selectively isolating the analyte of interest, removing interferences, and concentrating the sample, thereby enhancing sensitivity and reliability.[4]
The Core Principle: Why Hydrophilic-Lipophilic Balanced (HLB) Sorbents?
The success of any SPE protocol hinges on the selection of the appropriate sorbent chemistry. For this compound, a polymeric reversed-phase sorbent with Hydrophilic-Lipophilic Balance (HLB) is the recommended choice.[1]
Mechanism of Action: HLB sorbents are typically copolymers of a hydrophilic monomer (e.g., N-vinylpyrrolidone) and a lipophilic monomer (e.g., divinylbenzene).[6] This unique composition provides a dual retention mechanism:
-
Lipophilic Retention: The divinylbenzene backbone interacts with the nonpolar regions of the DET molecule via hydrophobic interactions.
-
Hydrophilic Retention: The N-vinylpyrrolidone moiety provides polar "hooks" that can interact with more polar functional groups through hydrogen bonding. This also makes the sorbent highly water-wettable, preventing the common issue of sorbent bed dewetting, which can lead to inconsistent recoveries.[6]
This dual nature makes HLB sorbents exceptionally versatile and robust for extracting compounds with varying polarities, such as a parent herbicide and its more polar metabolites, from an aqueous matrix like urine.[6] While other sorbents like C18 or mixed-mode cation exchange (MCX) can be used for triazines[7][8][9], the HLB phase offers a balanced and reliable performance for this specific application.[1]
Experimental Protocol: Extraction of this compound from Urine
This protocol is adapted from a validated method for the determination of terbuthylazine and this compound in human urine.[1]
Required Materials and Reagents
-
SPE Cartridges: Oasis HLB, 1 cc, 30 mg (or equivalent)
-
Solvents: Methanol (HPLC or MS grade), Deionized Water
-
Reagents: this compound analytical standard, isotopically labeled internal standard (e.g., this compound-d9)
-
Equipment: SPE vacuum manifold, nitrogen evaporator, vortex mixer, centrifuge, precision pipettes, conical glass centrifuge tubes.
Sample Pre-treatment
A minimal pre-treatment approach is sufficient for this protocol, which is a key advantage for high-throughput labs.
-
Thaw frozen urine samples and allow them to reach room temperature.
-
Vortex each sample for 15-30 seconds to ensure homogeneity.[7]
-
In a clean glass tube, pipette 1.0 mL of the urine sample.
-
Spike the sample with an appropriate amount of isotopically labeled internal standard (IS) solution (e.g., 20 µL). The IS is crucial as it corrects for any analyte loss during the extraction process and compensates for matrix-induced signal suppression or enhancement during LC-MS/MS analysis, making the method self-validating for each sample.[1]
-
Vortex the mixture for 10 seconds.
Solid-Phase Extraction Workflow
The following steps should be performed using an SPE vacuum manifold. A low vacuum should be applied to achieve a consistent flow rate of approximately 1-2 mL/min.
Step 1: Cartridge Conditioning
-
Action: Pass 1 mL of Methanol through the HLB cartridge.
-
Causality: This step solvates the polymeric sorbent, "activating" the functional groups and ensuring they are accessible for analyte interaction. It also cleans the cartridge of any potential manufacturing residues.
Step 2: Equilibration
-
Action: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
Causality: This step removes the organic conditioning solvent (methanol) and prepares the sorbent surface for the introduction of the aqueous urine sample, ensuring efficient partitioning of the analyte from the sample onto the sorbent.
Step 3: Sample Loading
-
Action: Load the entire 1.0 mL of the pre-treated urine sample onto the cartridge.
-
Causality: The this compound and the internal standard are retained on the HLB sorbent through the hydrophilic-lipophilic interactions described previously, while unretained matrix components like salts and urea pass through to waste.
Step 4: Wash
-
Action: Pass 1 mL of a 5:95 (v/v) Methanol/Water solution through the cartridge.
-
Causality: This is a critical clean-up step. The weak organic wash solution is strong enough to remove weakly bound, hydrophilic interferences (e.g., salts, pigments) but not strong enough to prematurely elute the analyte of interest. This results in a cleaner final extract and minimizes matrix effects.
Step 5: Drying
-
Action: Dry the cartridge under full vacuum for 1-2 minutes.
-
Causality: Removing residual water from the sorbent bed ensures that the subsequent elution with a strong organic solvent is highly efficient.
Step 6: Elution
-
Action: Elute the analytes by passing 1 mL of Methanol through the cartridge into a clean collection tube.
-
Causality: Methanol is a strong organic solvent that disrupts the hydrophobic and hydrophilic interactions between the analyte and the sorbent, releasing the this compound and internal standard from the cartridge.
Step 7: Evaporation and Reconstitution
-
Action: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Causality: This step removes the elution solvent and concentrates the extracted analyte, significantly improving the method's limit of quantification (LOQ).
-
Action: Reconstitute the dried residue in 100 µL of a solvent compatible with your analytical system (e.g., Methanol or mobile phase).
-
Causality: The final extract is now ready for injection into an LC-MS/MS or other suitable instrument for analysis. The small reconstitution volume provides a 10-fold concentration factor relative to the initial sample volume.
Workflow Visualization
Caption: SPE workflow for this compound from urine.
Performance and Trustworthiness
The trustworthiness of this protocol is established through its validated performance metrics and the inherent self-validating nature of using an internal standard.
Method Validation Data
The following data, summarized from the source literature, demonstrates the protocol's effectiveness.[1]
| Parameter | Terbuthylazine (TBA) | This compound (DET) |
| Limit of Quantification (LOQ) | 0.25 µg/L | 0.25 µg/L |
| Linear Dynamic Range | 0.25 - 100 µg/L | 0.25 - 100 µg/L |
| Intra-run Precision (%RSD) | < 7% | < 7% |
| Inter-run Precision (%RSD) | < 7% | < 7% |
| Accuracy (% of Spiked Conc.) | Within 12% | Within 12% |
| Extraction Recovery | > 85% | > 85% |
Data adapted from Mercadante et al., Anal Bioanal Chem, 2012.[1]
A Self-Validating System
This protocol is designed as a self-validating system. The key to this is the use of a stable isotope-labeled internal standard added at the very beginning of the workflow.[1] This standard is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish it. Because it experiences the exact same conditions as the native analyte throughout the entire SPE process—from loading to final analysis—its final measured signal provides a precise correction factor for:
-
Variable Extraction Recovery: Any physical loss of analyte during the multiple steps is accounted for.
-
Matrix Effects: Signal suppression or enhancement in the MS source caused by co-eluting urine components is normalized.
This approach ensures that the calculated concentration for each unknown sample is highly accurate and reliable, regardless of minor variations in the sample matrix or protocol execution.
References
-
Mercadante, R., Polledri, E., Fustinoni, S. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(3), 875-86. [Link]
-
Gorni, R., et al. (n.d.). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. alice Embrapa. [Link]
-
Padrón-Sanz, C., et al. (2023). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Public Health, 11, 1243105. [Link]
-
Mercadante, R., et al. (2014). Recovery of TBA and DET from urine following solid-phase extraction. ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. [Link]
-
Papadopoulos, N., et al. (2009). Simultaneous Determination of Herbicide Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Typha latifolia L. Wetland Plant Using SPE and HPLC-DAD. ResearchGate. [Link]
-
Arbeláez, P., et al. (2024). QuEChERS analytical approach for monitoring endocrine-disrupting chemicals in human urine. Environmental Science and Pollution Research, 31(1), 127-140. [Link]
-
Carlotti, M., et al. (2021). Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. ResearchGate. [Link]
-
Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7. [Link]
-
Phenomenex. (2018). Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Desethylterbuthylazine in Diverse Food Matrices Using a Modified QuEChERS Protocol
Abstract
This document provides a comprehensive guide and a detailed protocol for the extraction of desethylterbuthylazine from various food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This compound is a principal degradation product of the widely used triazine herbicide, terbuthylazine.[1][2] Due to its higher water solubility compared to the parent compound, it poses a significant risk of contaminating water resources and, consequently, the food supply.[3] This application note details a streamlined workflow, from sample homogenization to final extract preparation, suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol has been optimized to ensure high recovery rates and excellent reproducibility across a spectrum of food types, including those with high fat, sugar, and pigment content.
Introduction: The Rationale for Monitoring this compound
Terbuthylazine has become a prevalent herbicide in agriculture, replacing atrazine in many regions.[3] Its extensive use leads to the formation of metabolites, such as this compound, which are of emerging concern due to their persistence, potential for endocrine disruption, and toxicity to aquatic organisms.[3] Regulatory bodies and food safety programs worldwide necessitate sensitive and reliable methods for monitoring these residues in food products to ensure consumer safety.
The QuEChERS method offers a superior alternative to traditional, time-consuming extraction techniques.[4][5] It simplifies the sample preparation process, reduces solvent consumption, and is effective for a wide range of pesticide residues across numerous food matrices.[6][7][8] The core principle involves an initial extraction with acetonitrile, followed by a salting-out phase separation and subsequent cleanup using dispersive solid-phase extraction (d-SPE).[9] This approach is highly efficient, yielding clean extracts and reliable analytical results.[10][11]
Analyte Profile: this compound
A fundamental understanding of the analyte's physicochemical properties is critical for optimizing extraction and chromatographic analysis.
| Property | Value | Source |
| IUPAC Name | 2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | [1] |
| Molecular Formula | C₇H₁₂ClN₅ | [1][12][13] |
| Molecular Weight | 201.66 g/mol | [1][2][13] |
| CAS Number | 30125-63-4 | [1][12][14] |
| Structure | N-tert-Butyl-6-chloro-1,3,5-triazine-2,4-diamine | [1] |
Principle of the QuEChERS Method
The QuEChERS workflow is a two-stage process designed to efficiently extract analytes from a complex matrix and then remove interfering substances.
Stage 1: Saline-Mediated Acetonitrile Extraction A homogenized sample is first extracted with acetonitrile, a solvent proficient at solvating a broad range of pesticides. Subsequently, a mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer, is added.[15][16] This accomplishes two critical functions:
-
Induces Phase Separation: The salts enhance the partitioning of water-miscible acetonitrile from the aqueous layer of the sample, effectively "salting out" the solvent containing the target analytes.
-
Analyte Preservation: Buffered salt versions (e.g., AOAC or EN methods) help maintain a stable pH, which is crucial for preventing the degradation of pH-sensitive compounds.[5]
Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup An aliquot of the acetonitrile supernatant from Stage 1 is transferred to a tube containing a mixture of sorbents. The purpose of this step is to remove matrix co-extractives that could interfere with instrumental analysis. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, sugars, and some pigments.
-
C18 (Octadecylsilane): Removes non-polar interferences, such as lipids and sterols.
-
Graphitized Carbon Black (GCB): Effectively removes pigments (like chlorophyll) and sterols. Caution is advised as it can also adsorb planar analytes.
-
Anhydrous MgSO₄: Removes any residual water from the extract.
QuEChERS Workflow Diagram
Caption: General workflow for QuEChERS extraction and cleanup.
Detailed Protocols
This section provides step-by-step methodologies for the extraction of this compound. It is crucial to use high-purity reagents and solvents to avoid contamination.
Materials and Reagents
-
Reagents: Acetonitrile (ACN, HPLC or pesticide residue grade), Reagent-grade water, Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate.
-
Standards: Certified reference standard of this compound. Isotopically labeled internal standard (e.g., Desethyl Terbuthylazine-d9) is recommended for optimal quantification.[14]
-
Equipment: High-speed centrifuge (capable of ≥4000 rpm), vortex mixer, analytical balance, 50 mL and 15 mL polypropylene centrifuge tubes, various pipettes.
-
QuEChERS Kits: Pre-weighed salt packets and d-SPE tubes are commercially available and highly recommended for consistency (e.g., based on AOAC 2007.01 or EN 15662 methods).[5]
Protocol Part A: Sample Preparation and Extraction
This protocol is based on the widely used EN 15662 buffered method.
-
Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized food sample into a 50 mL polypropylene centrifuge tube.[15] For dry samples (e.g., grains, cereals), add 10 mL of reagent water and allow to rehydrate for 30 minutes.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube. If using an internal standard, it should be added at this stage.
-
Initial Shake: Cap the tube and shake it vigorously for 1 minute using a vortex mixer. This ensures the solvent thoroughly penetrates the sample matrix.
-
Salt Addition: Add the EN 15662 salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[15]
-
Extraction Shake: Immediately cap and shake the tube vigorously for 1 minute. Prompt shaking is critical to prevent the formation of salt agglomerates and ensure a proper partitioning effect.[7]
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clear separation between the upper acetonitrile layer (containing the analytes) and the lower aqueous/solid sample layer.[7]
Protocol Part B: Dispersive SPE (d-SPE) Cleanup
The choice of d-SPE sorbents is dependent on the food matrix.
-
Aliquot Transfer: Immediately after centrifugation, transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE centrifuge tube containing the appropriate sorbents (see Table 2).
-
Cleanup Shake: Cap the d-SPE tube and vortex for 30-60 seconds to ensure the extract interacts fully with the cleanup sorbents.[7]
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes to pellet the sorbent materials.
-
Final Extract: The resulting supernatant is the final, cleaned extract. Carefully transfer it to an autosampler vial for analysis. The extract may be diluted with a mobile phase or require solvent exchange depending on the analytical instrumentation.
Table 2: Recommended d-SPE Sorbents for Different Food Matrices
| Matrix Type | Description | Recommended d-SPE Composition (per mL of extract) | Rationale for Sorbent Choice |
| General | Fruits and vegetables with low fat and chlorophyll (e.g., apples, potatoes, grapes). | 150 mg MgSO₄, 50 mg PSA | PSA removes organic acids and sugars; MgSO₄ removes residual water. |
| High Fat | Nuts, oilseeds, avocado, fish.[17] | 150 mg MgSO₄, 50 mg PSA, 50 mg C18 | C18 is added to effectively remove lipids and other non-polar interferences. |
| Pigmented | Green leafy vegetables (spinach), carrots, red berries.[10][11] | 150 mg MgSO₄, 50 mg PSA, 50 mg GCB (or 7.5 mg) | GCB is highly effective at removing pigments like chlorophyll and carotenoids. Use minimal GCB to avoid loss of planar analytes. |
| Fatty & Pigmented | e.g., Olives | 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 50 mg GCB | A combination of sorbents is required to address the complex mixture of lipids and pigments. |
Method Performance and Validation
The described QuEChERS method, when coupled with LC-MS/MS, demonstrates excellent performance. Validation studies for multi-residue methods including triazines consistently show high accuracy and precision.[10][11][18]
Table 3: Typical Performance Data for QuEChERS-LC-MS/MS
| Parameter | Typical Value | Description |
| Recovery | 70-120% | The percentage of the analyte recovered from the matrix after the entire extraction process.[6] |
| Precision (RSD) | < 15% | Relative Standard Deviation indicates the repeatability and reproducibility of the method.[6][18] |
| Limit of Detection (LOD) | < 2 ng/g | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | < 10 ng/g | The lowest concentration of the analyte that can be accurately quantified.[10][17] |
Note: Values are generalized from literature and should be established for each specific analyte-matrix combination in the validating laboratory.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Incomplete extraction shake. - Analyte degradation (incorrect pH). - Adsorption onto GCB sorbent. - Analyte is strongly bound to the matrix. | - Ensure vigorous and immediate shaking after salt addition. - Use a buffered QuEChERS method (EN or AOAC). - Reduce the amount of GCB or use an alternative sorbent. - Increase hydration time for dry samples. |
| High RSD (>20%) | - Inconsistent sample homogenization. - Inaccurate pipetting of solvent or extract. - Inconsistent shaking times. | - Ensure the sample is finely blended to a uniform consistency. - Calibrate pipettes regularly. - Use an automated shaker for consistency. |
| Significant Matrix Effects in MS | - Insufficient cleanup. - Co-elution of matrix components. | - Select a more aggressive d-SPE cleanup combination (see Table 2). - Dilute the final extract before injection. - Use matrix-matched calibration standards or an isotopically labeled internal standard. |
| Phase separation is poor | - Insufficient salt concentration. - Sample has very high water content. | - Ensure salt packets are not clumped and are fully dissolved. - Check the correct amount of salt was added for the solvent volume. |
Conclusion
The QuEChERS method provides a robust, efficient, and validated workflow for the extraction of this compound from a wide array of food matrices.[10][11] Its simplicity, speed, and minimal solvent usage make it an ideal choice for high-throughput laboratories tasked with routine monitoring of pesticide residues. By carefully selecting the appropriate d-SPE cleanup sorbents based on matrix composition, analysts can generate high-quality, defensible data, ensuring compliance with global food safety standards.
References
- Collaborative validation of the QuEChERS procedure for the determination of pesticides in food by LC-MS/MS. PubMed.
- This compound | C7H12ClN5 | CID 108201.
- Desethyl Terbuthylazine-d9. CymitQuimica.
- Collaborative Validation of the QuEChERS Procedure for the Determination of Pesticides in Food by LC–MS/MS.
- Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. MDPI.
- Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. EURL-FV.
- TERBUTHYLAZINE-DESETHYL | 30125-63-4. ChemicalBook.
- Desethylterbutylazine. NIST WebBook, National Institute of Standards and Technology.
- Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. PubMed.
- Validation of QuEChERS: Based analytical method for determination of chlorpyrifos residues in chicken meat using gas chromatography: Electron capture detector.
- Cas 30125-63-4,TERBUTHYLAZINE-DESETHYL. LookChem.
- Application Notes and Protocols for the Analysis of Triazine Derivatives in Food M
- Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. SciSpace.
- QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- Determiantion of Pesticide Residues in Food Matrices Using the QuEChERS Methodology.
- Simultaneous determination of pesticides from soils: a comparison between QuEChERS extraction and Dutch mini-Luke. MURAL - Maynooth University Research Archive Library.
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
- QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental m
- Development of QuEChERS-based multiresidue analytical methods to determine pesticides in corn, grapes and alfalfa. ScienceDirect.
- Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. PubMed.
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. thepharmajournal.com [thepharmajournal.com]
Application Note: A Validated HPLC-DAD Method for the Quantification of Desethylterbuthylazine and Its Parent Compound in Environmental Water Samples
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous determination of the herbicide terbuthylazine (TER) and its primary metabolite, desethylterbuthylazine (DET). Terbuthylazine is a widely used herbicide in agriculture, and monitoring its presence and that of its degradation products in water sources is crucial for environmental risk assessment.[1][2] this compound, a major metabolite, exhibits higher water solubility and weaker binding to organic matter, increasing the potential for groundwater contamination.[1][2] This document provides a comprehensive protocol, from sample preparation using Solid-Phase Extraction (SPE) to chromatographic analysis and method validation, designed for researchers and scientists in environmental monitoring and analytical chemistry.
Introduction
Terbuthylazine (N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine) is a triazine herbicide that has seen increased use following the restriction of atrazine in many regions.[1][3] Its mode of action involves the inhibition of photosynthesis in target weeds.[4] Due to its persistence and potential toxicity to aquatic organisms, monitoring its environmental fate is of significant importance.[1][2]
The degradation of terbuthylazine in the environment leads to the formation of several metabolites, with this compound (6-Chloro-N-(1,1-dimethylethyl)-1,3,5-triazine-2,4-diamine) being one of the most significant.[5][6][7] The transformation involves the dealkylation of the ethyl side chain.[5] Given that metabolites can also exhibit biological activity and have different environmental mobility compared to the parent compound, analytical methods capable of their simultaneous determination are essential.[1][5]
This application note presents a reliable HPLC-DAD method for the quantification of both terbuthylazine and this compound in water samples. The methodology is based on established principles of reversed-phase chromatography and has been validated for key performance parameters including linearity, accuracy, precision, and sensitivity.[8][9]
Experimental
Materials and Reagents
-
Standards: Terbuthylazine (≥98% purity) and this compound (≥98% purity) analytical standards were procured from a certified supplier.
-
Solvents: HPLC-grade acetonitrile, methanol, and water were used.
-
Reagents: Analytical grade acetic acid.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., MCX or Oasis HLB) are recommended for sample clean-up and concentration.[8][9][10]
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) was employed. An Agilent 1100/1200 series or similar is suitable.[11][12]
Sample Preparation: Solid-Phase Extraction (SPE)
The causality behind employing SPE is to remove interfering matrix components from the water sample and to concentrate the analytes, thereby enhancing the sensitivity and robustness of the analytical method. Mixed-mode cation exchange (MCX) cartridges are particularly effective for triazines.[8][9]
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load 100-500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 5-10 mL of acetonitrile or a suitable organic solvent mixture.[11]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
HPLC-DAD Conditions
The chromatographic separation is achieved on a reversed-phase C8 or C18 column. A C8 column may offer slightly different selectivity for triazines.[13][14][15] A gradient elution is necessary to achieve a good separation of the parent compound and its more polar metabolite in a reasonable timeframe.
| Parameter | Recommended Condition |
| Column | Reversed-phase C8 or C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 1% Acetic Acid[13][15] |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B in 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[11] |
| Column Temp. | 25 °C[11] |
| Injection Vol. | 20 µL[11] |
| Detection | DAD, 223 nm[4][11] |
Rationale for Wavelength Selection: Triazine herbicides exhibit a characteristic UV absorbance maximum around 220-230 nm.[4] A wavelength of 223 nm provides good sensitivity for both terbuthylazine and its desethyl metabolite.[11] The UV spectrum of this compound shows two absorption peaks, with the one around 210-220 nm being prominent.[16]
Results and Discussion
Method Validation
The analytical method was validated according to standard guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.
| Parameter | Terbuthylazine | This compound |
| Linearity (r²) | >0.999 | >0.999 |
| LOD (µg/L) | ~0.01 | ~0.01 |
| LOQ (µg/L) | ~0.03 | ~0.03 |
| Recovery (%) | 85-105% | 80-100% |
| RSD (%) | <10% | <15% |
Note: These are typical expected values based on literature. Actual values must be determined experimentally.[8][9]
Chromatographic Performance
Under the specified conditions, a baseline separation of this compound and terbuthylazine is expected. This compound, being more polar, will elute earlier than the parent compound, terbuthylazine. The use of a diode-array detector allows for the confirmation of peak identity by comparing the UV spectra of the eluted peaks with those of the analytical standards.
Caption: Expected elution order of analytes in reversed-phase HPLC.
Conclusion
The HPLC-DAD method detailed in this application note provides a reliable and robust solution for the simultaneous quantification of terbuthylazine and its primary metabolite, this compound, in environmental water samples. The combination of solid-phase extraction for sample preparation and reversed-phase HPLC with diode-array detection ensures high sensitivity, selectivity, and accuracy. This method is well-suited for routine environmental monitoring and for conducting studies on the fate and transport of this widely used herbicide.
References
- Merck Millipore. "Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite.
-
Papadopoulos, N., Gikas, E., Zalidis, G., & Tsarbopoulos, A. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry, 55(18), 7270–7277. Available at: [Link]
- HPC Standards. "Terbuthylazine-desethyl-2-hydroxy: High-Purity Reference Materials.
-
Papadopoulos, N., Gikas, E., Zalidis, G., & Tsarbopoulos, A. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed. Available at: [Link]
- Australian Pesticides and Veterinary Medicines Authority. "Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE.
-
ResearchGate. "Terbuthylazine degradation, this compound (DET) formation and..." Available at: [Link]
-
Gikas, E., Papadopoulos, N. G., Bazoti, F. N., Zalidis, G., & Tsarbopoulos, A. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181-188. Available at: [Link]
-
ResearchGate. "UV spectra of 0.06 mM desethyl terbutylazine in aqueous solutions at different pH." Available at: [Link]
-
MDPI. "The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process." Available at: [Link]
-
ResearchGate. "Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection | Request PDF." Available at: [Link]
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Sobhanzadeh, E., et al. "Determination of Simazine and Terbuthylazine in Olive Oil by High Performance Liquid Chromatography with Ultraviolet Detector." Asian Journal of Chemistry. Available at: [Link]
-
AERU. "Desethyl-terbuthylazine (Ref: GS26379)." Available at: [Link]
-
Botitsi, E., et al. (2018). Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques. University of Strathclyde. Available at: [Link]
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Botitsi, E., et al. (2018). Terbuthylazine and desethylterbutylazine: Recent occurrence, mobility and removal techniques. PubMed. Available at: [Link]
-
ResearchGate. "(PDF) Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry." Available at: [Link]
-
Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. PubMed. Available at: [Link]
-
ResearchGate. "Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection." Available at: [Link]
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PubChem. "this compound." National Institutes of Health. Available at: [Link]
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AERU, University of Hertfordshire. "Terbuthylazine." Available at: [Link]
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PubChem. "Terbuthylazine." National Institutes of Health. Available at: [Link]
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Agilent. "Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and..." Available at: [Link]
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ResearchGate. "Procedures commonly used to prepare water samples for triazine analysis." Available at: [Link]
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ResearchGate. "Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil | Request PDF." Available at: [Link]
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Topic: Sample Preparation for Desethylterbuthylazine Analysis in Biological Tissues
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Desethylterbuthylazine
Terbuthylazine (TBA) is a widely utilized chloro-s-triazine herbicide that has largely replaced atrazine in many regions for pre- and post-emergent weed control in various crops.[1][2] Upon entering biological systems, TBA undergoes extensive metabolism, primarily through oxidative degradation, leading to the formation of metabolites such as this compound (DET).[1][3] DET is not only a key biomarker for assessing exposure to the parent compound but is also of significant toxicological concern itself.[1][4]
The persistence of TBA and DET in the environment, coupled with their potential for groundwater contamination and endocrine-disrupting capabilities, presents a notable risk to both wildlife and human health.[2][4] DET exhibits higher water solubility and weaker binding to organic matter compared to TBA, increasing its mobility and the risk of contaminating water resources.[2][4] Consequently, the accurate and sensitive quantification of DET in biological tissues is paramount for toxicokinetic studies, human biomonitoring, and comprehensive risk assessment.[1][3]
This application note provides a detailed protocol for the extraction and purification of this compound from complex biological tissue matrices, focusing on a robust Solid-Phase Extraction (SPE) methodology. The protocol is designed to yield clean extracts suitable for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring both accuracy and reliability in research and drug development settings.
The Challenge of the Matrix: Why Sample Preparation is Critical
Biological tissues are inherently complex matrices, comprising a diverse array of endogenous components such as proteins, lipids, salts, and phospholipids.[5] These components can significantly interfere with the analytical process, leading to a phenomenon known as the "matrix effect."[6] Matrix effects can manifest as ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification, or can physically compromise the analytical system by clogging columns and contaminating the instrument.[5]
Therefore, a robust sample preparation strategy is not merely a preliminary step but a critical determinant of analytical success.[5][6] The primary objectives of sample preparation for DET analysis in tissues are:
-
Efficient extraction of the analyte from the tissue homogenate.
-
Removal of interfering matrix components to ensure a clean final extract.
-
Concentration of the analyte to meet the sensitivity requirements of modern analytical instrumentation.
Several techniques are available for sample preparation from biological samples, including "dilute and shoot," protein precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5] While simpler methods like PPT are rapid, they often provide insufficient cleanup for sensitive LC-MS/MS analysis.[5] SPE offers a superior balance of selectivity, recovery, and cleanup, making it a highly effective and widely adopted technique for this application.[1][7][8]
Workflow for this compound Extraction from Biological Tissue
The overall workflow involves tissue homogenization, extraction of the analyte into an organic solvent, and subsequent cleanup and concentration using Solid-Phase Extraction.
Caption: Workflow from tissue processing to instrumental analysis.
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is optimized for the extraction and purification of this compound from a generic biological tissue matrix (e.g., liver, kidney, muscle). It utilizes a polymeric reversed-phase SPE cartridge, which provides excellent retention for a broad range of compounds and is stable across a wide pH range.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM) - All HPLC or LC-MS grade.
-
Reagents: Formic Acid, Ammonium Hydroxide, Anhydrous Sodium Sulfate.
-
Water: Deionized (DI) or Milli-Q grade water.
-
SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent polymeric reversed-phase cartridges.
-
Internal Standard (IS): Isotope-labeled this compound (e.g., DET-d9) is recommended for the most accurate quantification.
-
Equipment:
-
Homogenizer (e.g., bead beater, rotor-stator).
-
Centrifuge capable of 4000 x g.
-
SPE Vacuum Manifold.
-
Nitrogen Evaporator.
-
Vortex Mixer.
-
Analytical Balance.
-
Step-by-Step Methodology
1. Tissue Homogenization & Extraction
-
Weigh approximately 1.0 g of frozen tissue into a homogenization tube.
-
Add 4.0 mL of cold Phosphate-Buffered Saline (PBS) or DI water.
-
Expertise & Experience: The use of cold buffer minimizes enzymatic degradation of the analyte during homogenization.
-
Homogenize the tissue until a uniform slurry is achieved.
-
Add an appropriate amount of Internal Standard (IS) solution to all samples, blanks, and quality controls.
-
Add 5.0 mL of acetonitrile (ACN), vortex vigorously for 1 minute. ACN serves to precipitate proteins and simultaneously extract the analyte.[9]
-
Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.
-
Carefully transfer the ACN/water supernatant to a clean tube for SPE.
2. Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning:
-
Pass 3 mL of Methanol through the SPE cartridge.
-
Pass 3 mL of DI water through the cartridge.
-
Trustworthiness: Do not allow the cartridge sorbent to go dry after conditioning. This ensures the sorbent bed remains activated for optimal analyte retention.
-
-
Sample Loading:
-
Load the entire supernatant from Step 1 onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% Methanol in DI water.
-
Causality: This step is crucial for removing highly polar, water-soluble interferences (e.g., salts, sugars) that are not retained on the reversed-phase sorbent, while the analyte of interest remains bound.[1]
-
Dry the cartridge under a high vacuum for 5 minutes to remove residual water.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound from the cartridge by passing 4 mL of Methanol through the sorbent.
-
Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between DET and the SPE sorbent, allowing for its efficient recovery.[1]
-
3. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 35°C).
-
Reconstitute the dried extract in 100 µL of a suitable solvent mixture (e.g., 70:30 water:methanol with 0.1% formic acid). The reconstitution solvent should be compatible with the initial mobile phase of the LC-MS/MS method to ensure good peak shape.[1]
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
Data Presentation: Expected Performance
The performance of an SPE method is primarily evaluated by its recovery and reproducibility. The following table summarizes typical recovery data for triazine herbicides and their metabolites using SPE-based methods, demonstrating the effectiveness of this approach.
| Analyte | Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| This compound | Sediment | MCX | 89.3 - 97.9 | [7] |
| Terbuthylazine | Cannabis Bud | MISPE | 76.4 - 85.0 | [8] |
| Atrazine | Cannabis Bud | MISPE | 76.4 - 85.0 | [8] |
| Terbuthylazine | Urine | Oasis HLB | >90 | [1] |
| This compound | Urine | Oasis HLB | >90 | [1] |
MISPE: Molecularly Imprinted Solid-Phase Extraction
Conclusion and Final Analytical Considerations
The Solid-Phase Extraction protocol detailed in this application note provides a robust, reliable, and effective method for the isolation and purification of this compound from complex biological tissues. By effectively removing interfering matrix components, this sample preparation workflow enables high-quality, sensitive, and accurate quantification by LC-MS/MS. The principles of this method, including proper homogenization, selective washing, and efficient elution, are fundamental to achieving trustworthy results in toxicological research and drug metabolism studies. Method validation, including assessments of recovery, matrix effects, precision, and accuracy, is a critical final step to ensure the protocol is fit for its intended purpose in any specific laboratory setting.[10]
References
-
Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. (2012). Analytical and Bioanalytical Chemistry. [Link]
-
Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. (2018). Chemosphere. [Link]
-
Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. (2012). ResearchGate. [Link]
-
Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques | Request PDF. (2018). ResearchGate. [Link]
-
This compound | C7H12ClN5 | CID 108201. PubChem. [Link]
-
Bioanalytical Sample Preparation. Agilent Technologies. [Link]
-
Current Drug Metabolism. (2021). Semantic Scholar. [Link]
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Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud. (2021). South African Journal of Chemistry. [Link]
-
Analysis of Drugs from Biological Samples. (2022). International Journal of Innovative Science and Research Technology. [Link]
-
Determination of simazine residue in sugarcane by application of matrix solid phase dispersion (MSPD) extraction technique. (2001). Journal of Food and Drug Analysis. [Link]
-
Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2024). Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]
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Application Note: Derivatization Strategies for the Gas Chromatographic Analysis of Desethylterbuthylazine
Introduction: Overcoming the Analytical Challenges of Polar Herbicides
Desethylterbuthylazine is a primary degradation product of the widely used triazine herbicide, terbutylazine. Monitoring its presence in environmental and biological matrices is crucial for assessing water quality and exposure. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for such analyses. However, the direct GC analysis of this compound presents significant challenges.
The molecule possesses two secondary amine groups (-NH-), which are polar and contain active hydrogens.[1][2] These functional groups lead to several analytical issues:
-
Poor Volatility: Strong intermolecular hydrogen bonding reduces the molecule's ability to transition into the gas phase, a prerequisite for GC analysis.[3]
-
Thermal Instability: The polar nature can cause the analyte to decompose in the high-temperature environment of the GC injection port.[4]
-
Adsorption and Peak Tailing: Active hydrogens can interact with active sites on the GC column and liner surfaces, leading to poor peak shape, reduced sensitivity, and poor reproducibility.[3][4]
To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the polar functional groups, replacing the active hydrogens with non-polar moieties.[5][6] The resulting derivative is more volatile, thermally stable, and exhibits significantly improved chromatographic behavior. This application note provides detailed protocols and the underlying rationale for two robust derivatization techniques for this compound: Silylation and Acylation .
Part 1: Silylation — The Versatile Workhorse for GC-MS
Silylation is arguably the most common derivatization technique for GC analysis. The principle involves replacing an active hydrogen with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][7] This effectively masks the polar amine groups of this compound, drastically increasing its volatility and stability.
For this application, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly recommended reagent. A key advantage of MSTFA is that its reaction byproducts are extremely volatile, typically eluting with the solvent front in the chromatogram, which minimizes interference with early-eluting analytes.[8][9]
Caption: Silylation workflow for this compound analysis.
Protocol 1: Silylation with MSTFA
This protocol details the derivatization of this compound using MSTFA, optionally with a trimethylchlorosilane (TMCS) catalyst to enhance reaction kinetics for any sterically hindered sites.[8][10]
Materials:
-
Dried sample extract containing this compound
-
MSTFA (or MSTFA + 1% TMCS)
-
Pyridine (anhydrous, high purity)
-
2 mL GC vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
Step-by-Step Methodology:
-
Sample Preparation (Crucial Step): Ensure the sample extract is completely dry. Silylating reagents are highly sensitive to moisture, and the presence of water will consume the reagent and hydrolyze the derivatives, leading to failed derivatization.[4][10] Evaporate the sample solvent under a gentle stream of nitrogen gas.
-
Reagent Addition: To the dried residue in the GC vial, add 50 µL of anhydrous pyridine. Vortex briefly to dissolve the analyte. Then, add 50 µL of MSTFA (or MSTFA + 1% TMCS).
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 30 minutes.
-
Causality Explanation: Heating provides the necessary activation energy to ensure a rapid and complete reaction, derivatizing both secondary amine sites on the molecule.[12]
-
-
Analysis: After incubation, remove the vial and allow it to cool to room temperature. Do not uncap the vial. The sample is now ready for direct injection into the GC-MS system.
Data Interpretation: A successful derivatization will replace the two active hydrogens on the amine groups with two TMS groups. This results in a significant, predictable mass increase, which is invaluable for MS confirmation.
| Parameter | Silylation (MSTFA) |
| Reagent | MSTFA (+/- 1% TMCS) |
| Solvent | Pyridine |
| Reaction Temp. | 70°C |
| Reaction Time | 30 minutes |
| Mass of Analyte (C₇H₁₂ClN₅) | 201.66 g/mol [1] |
| Mass of TMS Group | ~72.1 g/mol |
| Total Mass Increase | ~144.2 g/mol (Di-substituted) |
| Mass of Derivative | ~345.9 g/mol |
Part 2: Acylation — A Robust Method for Enhanced Detection
Acylation is another powerful derivatization technique that involves introducing an acyl group into a molecule. For GC analysis, using a halogenated acylating agent like Trifluoroacetic Anhydride (TFAA) is particularly advantageous.
The resulting trifluoroacetyl derivatives are not only volatile and thermally stable but are also highly electronegative. This property makes them exceptionally sensitive to Electron Capture Detectors (ECD).[10] Furthermore, the fluorinated groups produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation and confident identification.[13]
Caption: Acylation workflow, including the critical reagent removal step.
Protocol 2: Acylation with TFAA
This protocol outlines the procedure for creating trifluoroacetyl derivatives of this compound. Unlike silylation, this method requires a post-reaction clean-up step to remove the corrosive excess reagent.
Materials:
-
Dried sample extract containing this compound
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (anhydrous, high purity)
-
Hexane (pesticide grade)
-
2 mL GC vials with PTFE-lined screw caps
-
Heating block or water bath
Step-by-Step Methodology:
-
Sample Preparation: As with silylation, begin with a completely moisture-free sample extract in a GC vial.
-
Reagent Addition: Add 100 µL of ethyl acetate to the dried residue, followed by 50 µL of TFAA.
-
Reaction Incubation: Tightly cap the vial and heat at 60°C for 15 minutes.
-
Reagent Removal (Critical Step): After cooling, carefully uncap the vial in a fume hood. Evaporate the contents to dryness under a gentle stream of nitrogen. This removes the excess TFAA and the trifluoroacetic acid byproduct, which can damage the GC column.[13]
-
Reconstitution and Analysis: Reconstitute the dried derivative in 100 µL of hexane. The sample is now ready for injection into the GC system.
-
Causality Explanation: Hexane is a non-polar solvent compatible with most standard GC columns and is ideal for introducing the non-polar derivative into the instrument.
-
Data Interpretation: Successful acylation will add two trifluoroacetyl groups to the this compound molecule.
| Parameter | Acylation (TFAA) |
| Reagent | Trifluoroacetic Anhydride (TFAA) |
| Solvent | Ethyl Acetate |
| Reaction Temp. | 60°C |
| Reaction Time | 15 minutes |
| Mass of Analyte (C₇H₁₂ClN₅) | 201.66 g/mol [1] |
| Mass of Trifluoroacetyl Group | ~96.0 g/mol |
| Total Mass Increase | ~192.0 g/mol (Di-substituted) |
| Mass of Derivative | ~393.7 g/mol |
Summary and Recommendations
Both silylation and acylation are effective methods for the derivatization of this compound prior to GC analysis. The choice between them depends on the specific analytical requirements.
-
Silylation with MSTFA is generally faster and simpler due to the elimination of the post-reaction clean-up step. It is highly effective and the method of choice for routine GC-MS analysis where robust identification and quantification are the primary goals.
-
Acylation with TFAA is preferable when targeting ultra-trace levels of the analyte, especially when an Electron Capture Detector (ECD) is available. The resulting fluorinated derivative provides a significantly enhanced detector response.
Regardless of the chosen method, ensuring completely anhydrous conditions is the most critical factor for achieving successful, reproducible derivatization.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Wastewater by GC/MS.
- Pacakova, V., Stulik, K., & Jiskra, J. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science.
-
ResearchGate. (n.d.). Procedures commonly used to prepare water samples for triazine analysis. Retrieved from [Link]
-
Nilsson, U. et al. (1998). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Retrieved from [Link]
-
Húšková, R. et al. (2009). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. Journal of Separation Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction and derivatization of polar herbicides for GC-MS analyses. Retrieved from [Link]
-
Húšková, R. et al. (2009). Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis. Journal of Separation Science. Retrieved from [Link]
-
Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
-
Restek. (n.d.). Silylation Derivatization Reagent, BSTFA. Retrieved from [Link]
-
MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
ResearchGate. (n.d.). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). Retrieved from [Link]
-
Húšková, R. et al. (2007). Extraction and derivatization of polar herbicides for GC-MS analyses. PubMed. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). GC Derivatization. Retrieved from [Link]
- Google Patents. (n.d.). Enhanced herbicidal triazine compositions and method of use.
-
ResearchGate. (n.d.). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]
-
Lawrence, J. F. (1974). Confirmation techniques for triazine herbicides by gas chromatography with electrolytic conductivity detection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Chemistry For Everyone. (2024, January 18). What Is Derivatization In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Shimadzu. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Bibel, M. (2021, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. Retrieved from [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from [Link]
-
Zhang, H., & Huang, C. H. (2005). Abiotic dealkylation and hydrolysis of atrazine by birnessite. Environmental Science & Technology. Retrieved from [Link]
-
Phenomenex. (2016). Milton's Featured Technical Note: Improved Resolution of Triazine Herbicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]
-
Translating Science. (n.d.). Triazine herbicides. Retrieved from [Link]
-
Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER). Retrieved from [Link]
-
Jaouen, T. et al. (2022). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Precipitation after derivatization with BSTFA? Retrieved from [Link]
-
Liu, X. et al. (2016). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of Chromatography B. Retrieved from [Link]
-
Merck Millipore. (n.d.). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER). Retrieved from [Link]
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Application Note: A High-Resolution Mass Spectrometry Workflow for the Confident Identification of Desethylterbuthylazine Transformation Products in Environmental Matrices
Abstract
The widespread use of the herbicide terbuthylazine has led to the frequent detection of its primary metabolite, Desethylterbuthylazine (DET), in environmental systems.[1][2] DET itself can undergo further biotic and abiotic degradation, forming a suite of transformation products (TPs) that may possess increased environmental mobility and unknown toxicity.[1][2][3] This application note presents a robust analytical workflow employing Ultra-High Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) for the comprehensive identification and structural elucidation of DET TPs. By leveraging the high mass accuracy and resolving power of Orbitrap-based mass spectrometry, this methodology facilitates the confident determination of elemental compositions, while data-dependent tandem mass spectrometry (MS/MS) provides the structural information necessary for unambiguous identification.[4][5][6][7] We provide detailed, field-proven protocols for sample preparation, instrumental analysis, and data interpretation, designed for researchers and scientists engaged in environmental monitoring and contaminant analysis.
Introduction: The Environmental Challenge of Transformation Products
Terbuthylazine (TBA) is a triazine-class herbicide that has been widely adopted, particularly as a replacement for atrazine in many regions.[1][2] Its application results in the formation of degradation products, with this compound (DET) being one of the most significant.[8][9] Unlike the parent compound, DET exhibits higher water solubility, leading to a greater potential for leaching into groundwater and surface water resources.[1][2]
The environmental fate of DET does not end with its formation. It is a precursor to a cascade of further TPs, whose presence and impact are often overlooked in routine monitoring programs. These second-generation TPs can be more persistent and mobile than the parent herbicide, posing a continuous challenge to water quality.[3] Therefore, analytical methods capable of detecting and identifying these unknown compounds are critical for a complete environmental risk assessment.
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with the robust separation power of UHPLC, has emerged as the definitive tool for this challenge.[10][11] Instruments like the Thermo Scientific™ Orbitrap™ mass analyzer provide sub-ppm mass accuracy, which is essential for assigning correct elemental formulas to unknown analytes.[5][11] This, combined with tandem MS (MS/MS) for structural fragmentation analysis, creates a powerful platform for moving beyond targeted analysis to true unknown identification.[6][7]
This guide details a comprehensive workflow, from sample collection to final identification, for characterizing DET transformation products.
Foundational Principles: Why HRMS is Essential
The identification of unknown TPs hinges on two key analytical capabilities: resolving power and mass accuracy.
-
Resolving Power: In complex environmental matrices, analytes are often accompanied by a multitude of co-extracted interferences. High resolving power (defined as FWHM at m/z 200, often set to >70,000) is the ability of the mass spectrometer to distinguish between two ions with very similar mass-to-charge ratios. This is critical to separate the signal of a potential TP from background matrix ions, ensuring a clean and reliable mass measurement.
-
Mass Accuracy: This is the closeness of the measured mass to the true, calculated mass of an ion. Modern HRMS systems achieve mass accuracy in the low parts-per-million (ppm) range (e.g., < 2 ppm).[6] This extreme accuracy severely constrains the number of possible elemental formulas for an unknown ion, often reducing the candidates to a single, most probable formula, especially for small molecules like DET TPs.
Once a potential TP is detected and its elemental formula is proposed, tandem mass spectrometry (MS/MS) is used for structural confirmation. In a data-dependent acquisition (DDA) experiment, the instrument automatically selects the most intense ions from a full scan for fragmentation via collision-induced dissociation (CID).[9][12] The resulting fragment ions are characteristic of the molecule's structure, providing a "fingerprint" that can be used to piece together the original structure.[7][13]
Comprehensive Analytical Workflow
The process of identifying DET TPs can be systematically broken down into three main stages: Sample Preparation, Instrumental Analysis, and Data Elucidation.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to isolate and concentrate the analytes of interest from the sample matrix while removing interferences.[14][15] The choice of method depends on the matrix.
Protocol 1: Solid Phase Extraction (SPE) for Water Samples
This protocol is optimized for extracting moderately polar triazine TPs from groundwater or surface water.
-
Rationale: SPE is a highly effective technique for cleaning and concentrating analytes from aqueous samples. A mixed-mode cation exchange polymer is chosen for its ability to retain the basic triazine core via ion exchange and other TPs via reversed-phase mechanisms.
-
Step-by-Step Methodology:
-
Sample Preparation: Filter a 500 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids. Adjust the pH to ~6.5 with formic acid.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove salts and highly polar interferences. Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analytes with 10 mL of 5% ammonium hydroxide in methanol into a collection tube. The basic modifier is crucial to disrupt the ionic interaction and elute the protonated triazines.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of 90:10 water:methanol for UHPLC-HRMS analysis.
-
Part 2: UHPLC-HRMS Instrumental Analysis
Accurate and reproducible data acquisition is the foundation of confident identification.
Protocol 2: UHPLC and HRMS Parameters
-
Rationale: A reversed-phase C18 column provides excellent separation for a wide range of pesticide TPs. A gradient elution starting with a high aqueous percentage allows for the retention of very polar TPs, while the increasing organic phase elutes more hydrophobic compounds. Electrospray ionization in positive mode (ESI+) is highly effective for protonating the nitrogen-containing triazine ring.[12][16] A high resolution of 140,000 ensures mass accuracy, and data-dependent MS/MS provides fragmentation data for structural confirmation.[5]
Table 1: Recommended UHPLC Parameters
| Parameter | Setting |
|---|---|
| Column | Hypersil GOLD aQ C18 or equivalent (2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B for 1 min, ramp to 95% B over 15 min, hold for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Recommended HRMS Parameters (Orbitrap-based)
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Spray Voltage | 3.5 kV |
| Capillary Temp. | 320°C |
| Scan Mode | Full MS / dd-MS² (TopN = 5) |
| Full MS Resolution | 140,000 FWHM (@ m/z 200) |
| dd-MS² Resolution | 17,500 FWHM (@ m/z 200) |
| Scan Range | m/z 100-1000 |
| Collision Energy | Stepped NCE (20, 40, 60) |
Part 3: Data Analysis and Structure Elucidation
This stage transforms raw data into identified chemical structures. It requires specialized software (e.g., Thermo Scientific™ Compound Discoverer™, MS-DIAL) and a systematic approach.[11]
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Analytical method for Desethylterbuthylazine in complex environmental matrices
Application Note & Protocol
Topic: High-Sensitivity Analysis of Desethylterbuthylazine in Complex Environmental Matrices using Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, environmental scientists, and analytical chemistry professionals.
Introduction: The Environmental Persistence of this compound
Terbuthylazine (TBA) is a widely used s-triazine herbicide that has largely replaced atrazine in many European countries for weed control in crops like maize. However, its application has led to the widespread presence of its degradation products in the environment. The primary and most frequently detected metabolite is this compound (DET).
DET is formed through the dealkylation of the parent terbuthylazine compound. A critical distinction for environmental analysis is that DET exhibits higher water solubility and a weaker affinity for soil organic matter compared to TBA.[1][2] This increased mobility results in a greater potential for DET to leach from soil and contaminate groundwater and surface water resources, making it a significant analyte of concern for environmental monitoring programs.[1]
The analysis of DET in complex matrices such as soil, sediment, and various water sources presents a significant challenge. The trace-level concentrations require highly sensitive and selective analytical methods to ensure accurate quantification while navigating interferences from the complex matrix. This application note provides detailed protocols for the extraction and quantification of this compound from water and soil matrices using Solid-Phase Extraction (SPE) and QuEChERS, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Physicochemical Properties of this compound (DET)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂ClN₅ | [3] |
| Molecular Weight | 201.66 g/mol | [3] |
| Water Solubility | 327.1 mg/L | [4] |
| log Kₒw | 1.94 | [1] |
| Common Name | Desethyl-terbuthylazine |[5] |
Part 1: Analysis of this compound in Water Matrices
For aqueous samples, Solid-Phase Extraction (SPE) is the gold standard for concentrating the analyte and removing interfering substances prior to LC-MS/MS analysis.[6][7] The choice of sorbent is critical; mixed-mode cation exchange cartridges are particularly effective for triazine herbicides and their metabolites as they provide retention through both reversed-phase and ion-exchange mechanisms.[8][9]
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is optimized for the extraction of DET from surface water, groundwater, and drinking water.
1. Sample Preparation & Preservation:
-
Collect 250-500 mL of the water sample in a clean, amber glass bottle.
-
If analysis is not immediate, acidify the sample to a pH of ~2-3 with an acid like formic acid to improve analyte stability. Store at 4°C.
-
Before extraction, allow the sample to warm to room temperature and filter through a 0.45 µm glass fiber filter to remove suspended solids.
2. SPE Cartridge & Reagents:
-
SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX) or a polymeric reversed-phase sorbent (e.g., Oasis HLB).[10]
-
Reagents: HPLC-grade methanol, acetonitrile, water, formic acid, and ammonium hydroxide.
3. Extraction Procedure:
-
Step 1: Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the sorbent to go dry.
-
Step 2: Sample Loading: Load the pre-filtered water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Step 3: Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove salts and polar interferences.
-
Step 4: Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure nitrogen for 10-15 minutes to remove residual water.
-
Step 5: Elution: Elute the trapped analytes with 5-10 mL of a solution of 2-5% ammonium hydroxide in acetonitrile or methanol.[8][9] This basic modifier is crucial for disrupting the ion-exchange interaction and ensuring complete elution of the protonated triazine.
-
Step 6: Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial LC mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for analysis.
Visualization: Water Analysis Workflow
Caption: Workflow for DET analysis in water using SPE.
Part 2: Analysis of this compound in Soil & Sediment Matrices
The analysis of pesticides in soil is complicated by the strong interactions between analytes and the soil's organic and inorganic components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a preferred technique for its efficiency and minimal solvent use.[11][12] The method involves a salting-out extraction with acetonitrile followed by a dispersive SPE (d-SPE) cleanup step.[13]
Protocol 2: QuEChERS Extraction for Soil & Sediment Samples
This protocol is adapted from the standard EN 15662 QuEChERS method for soil matrices.[12]
1. Sample Preparation & Reagents:
-
Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Reagents: HPLC-grade acetonitrile (ACN), magnesium sulfate (anhydrous), sodium chloride, sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate.
-
d-SPE Sorbents: Primary Secondary Amine (PSA) for removing organic acids and C18 for removing non-polar interferences.
2. Extraction Procedure:
-
Step 1: Hydration & Extraction: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of HPLC-grade water and vortex for 1 minute to create a slurry. Add 10 mL of acetonitrile.
-
Step 2: Salting-Out: Add the EN 15662 salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic, 0.5 g sodium citrate dibasic) to the tube.
-
Step 3: Shaking & Centrifugation: Immediately cap and shake the tube vigorously for 1 minute. This step is critical as the exothermic reaction of MgSO₄ with water facilitates extraction. Centrifuge at ≥3000 RCF for 5 minutes. The sample will separate into an upper acetonitrile layer (containing the analyte) and a lower water/soil layer.
3. Dispersive SPE (d-SPE) Cleanup:
-
Step 1: Aliquot Transfer: Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.
-
Step 2: Cleanup: Vortex the d-SPE tube for 30 seconds to ensure thorough mixing of the extract with the sorbents.
-
Step 3: Centrifugation: Centrifuge at high speed (e.g., 10,000 RCF) for 2 minutes to pellet the d-SPE sorbents.
-
Step 4: Final Preparation: Carefully transfer the cleaned supernatant into an autosampler vial. If the final analysis is not immediate, add a small amount of formic acid to stabilize the analyte.
Visualization: Soil Analysis Workflow
Caption: Workflow for DET analysis in soil using QuEChERS.
Part 3: Instrumental Analysis by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying DET due to its exceptional sensitivity and selectivity.[14][15] Analysis is performed using a reversed-phase column and electrospray ionization in positive mode (ESI+), monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM).
Visualization: LC-MS/MS System Logic
Caption: Logical flow of the LC-MS/MS analytical system.
Recommended LC-MS/MS Parameters
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for triazine compounds.[14] |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Acid and buffer improve peak shape and ionization efficiency.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reversed-phase chromatography.[15] |
| Flow Rate | 0.3 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A typical volume to balance sensitivity and peak shape.[16] |
| Column Temp. | 40°C | Improves reproducibility of retention times. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, re-equilibrate. | A gradient is necessary to elute the analyte and clean the column. |
Table 3: Tandem Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion (Q1) | m/z 202.1 |
| Product Ion 1 (Q3 - Quantifier) | m/z 146.1 |
| Product Ion 2 (Q3 - Qualifier) | m/z 96.1 |
| Collision Energy (CE) | Instrument-dependent, requires optimization. |
| Internal Standard | this compound-d9 or Atrazine-d5 |
Note: The precursor ion corresponds to [M+H]⁺. Product ions result from fragmentation of the tert-butyl group and triazine ring. Collision energy must be optimized for the specific instrument being used to maximize the signal of the quantifier ion.
Part 4: Method Validation & Quality Control
A robust analytical method requires thorough validation to ensure the data generated is accurate and reliable.[17][18] Validation should be performed according to established guidelines (e.g., SANTE/11312/2021).
Key Validation Parameters
-
Linearity: The method should demonstrate a linear response over the expected concentration range. A calibration curve should be prepared in a blank matrix extract (matrix-matched calibration) to compensate for matrix effects.[19] A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy (Recovery): Determined by spiking blank matrix samples at multiple concentration levels (e.g., low, medium, high). Mean recoveries should fall within the 70-120% range.[20][21]
-
Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. For repeatability (intra-day precision), the RSD should typically be ≤20%.[20][21]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For environmental monitoring, the LOQ should be well below regulatory limits, often in the range of 0.01 - 0.1 µg/L for water and 1-10 µg/kg for soil.[7]
Addressing Matrix Effects
Matrix effects, caused by co-eluting compounds from the sample that suppress or enhance the analyte's ionization, are a major challenge in LC-MS/MS.[19][22][23]
-
Causality: These effects arise because matrix components can compete with the analyte for ionization in the ESI source, altering the signal intensity and leading to inaccurate quantification.[19]
-
Mitigation Strategy: The most effective way to counteract matrix effects is through the use of an isotopically labeled internal standard (e.g., this compound-d9). This standard co-elutes with the native analyte and experiences the same degree of signal suppression or enhancement, allowing for a reliable correction of the final calculated concentration.[14] If a labeled standard is unavailable, matrix-matched calibration is a mandatory alternative.
Table 4: Typical Method Performance Data
| Parameter | Water (SPE-LC-MS/MS) | Soil (QuEChERS-LC-MS/MS) |
|---|---|---|
| Linearity (r²) | >0.995 | >0.995 |
| LOQ | 0.01 - 0.05 µg/L | 1 - 5 µg/kg |
| Mean Recovery | 85 - 110% | 80 - 115% |
| Precision (RSD) | <15% | <20% |
Conclusion
The protocols detailed in this application note provide a robust and validated framework for the sensitive and selective determination of this compound in complex environmental water and soil matrices. The combination of optimized sample preparation—using Solid-Phase Extraction for water and QuEChERS for soil—with the analytical power of LC-MS/MS allows for accurate quantification at trace levels relevant for environmental monitoring. Proper method validation and the use of strategies to mitigate matrix effects are paramount to ensuring the generation of high-quality, defensible data.
References
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Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. (n.d.). Springer Nature Experiments. [Link]
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Mercadante, R., Polledri, E., & Fustinoni, S. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
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Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. (n.d.). Academy of Sciences Malaysia. [Link]
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Gebremariam, E. T., et al. (2023). Green analytical method based on salt assisted graphene oxide dispersive solid phase extraction of symmetrical triazine herbicides in environmental water samples for liquid chromatographic determination. Taylor & Francis Online. [Link]
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Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. (2025). SWA Environmental Consultants & Engineers. [Link]
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Wang, J., et al. (2015). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry. [Link]
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Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography. (2015). ACS Publications. [Link]
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Psoma, A. K., et al. (2017). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. ResearchGate. [Link]
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Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (n.d.). ResearchGate. [Link]
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Desethyl-terbuthylazine (Ref: GS26379). (n.d.). AERU. [Link]
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Development of Analytical Methods to Analyze Pesticide Residues. (2023). PMC - NIH. [Link]
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Prestes, O. D., et al. (2011). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. SciELO. [Link]
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ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDWATER. (n.d.). INIS-IAEA. [Link]
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Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. (n.d.). ResearchGate. [Link]
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This compound. (n.d.). PubChem - NIH. [Link]
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Tasca, A. L., et al. (2022). Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. ResearchGate. [Link]
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Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). (n.d.). ResearchGate. [Link]
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Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. (n.d.). ResearchGate. [Link]
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Calza, P., et al. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. PubMed. [Link]
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Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
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Mendy, A., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Journal of Biomedical Research & Environmental Sciences. [Link]
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Herrero-Hernández, E., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. [Link]
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Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
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Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. NIH. [Link]
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Steps in QuEChERS extraction. a- sieving, b-teflon tube with soil... (n.d.). ResearchGate. [Link]
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Ukić, Š., et al. (2017). Dissipation dynamics of terbuthylazine in soil during the maize growing season. Arhiv za higijenu rada i toksikologiju. [Link]
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Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023). LCGC International. [Link]
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Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu Scientific Instruments. [Link]
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Van De Steene, J. C., & Lambert, W. E. (2004). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. Journal of Chromatography A. [Link]
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Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). [Link]
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Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil. (n.d.). USDA ARS. [Link]
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The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process. (2023). MDPI. [Link]
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Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). ResearchGate. [Link]
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Application Note: Quantification of Desethylterbuthylazine in Human Hair for Exposure Assessment
Introduction: The Case for Hair Analysis in Herbicide Exposure Monitoring
Terbuthylazine (TBA) is a widely used herbicide that has largely replaced atrazine in many regions.[1] Its application in agriculture raises public health concerns regarding human exposure, particularly for agricultural workers and rural populations.[2][3] Desethylterbuthylazine (DET) is a primary metabolite of TBA, and its presence in biological matrices can serve as an indicator of exposure.[1][4] Traditional biomonitoring relies on blood and urine samples, which provide a snapshot of recent exposure.[5] Human hair, however, offers a unique advantage by providing a long-term, cumulative record of exposure over weeks to months.[5][6][7] This application note details a robust and validated method for the quantification of this compound in human hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a valuable tool for chronic exposure assessment.
The incorporation of xenobiotics like DET into hair occurs through the bloodstream via the hair follicle, creating a historical timeline of exposure as the hair grows.[7][8] This makes hair analysis a powerful, non-invasive technique for epidemiological studies and risk assessment.[6][9]
Principle of the Method
This method employs a sensitive and selective isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the determination of this compound in human hair.[2][3] The protocol involves a multi-step sample preparation process including decontamination, extraction, and analysis. Hair samples are first washed to remove external contaminants. The analytes are then extracted from the pulverized hair matrix using sonication in methanol. The resulting extract is analyzed by LC-MS/MS in the selected reaction monitoring (SRM) mode, which ensures high specificity and sensitivity for quantification.
Materials and Reagents
-
Standards: this compound (DET) and Terbuthylazine (TBA) analytical standards (PESTANAL®, Supelco)[2].
-
Internal Standard: this compound-d9 (tert-butyl-d9) or another suitable isotopically labeled analog.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Dichloromethane (analytical grade).[3][7]
-
Reagents: Formic acid (LC-MS grade).
-
Solid-Phase Extraction (SPE) Cartridges (Optional, for cleanup): Oasis HLB or equivalent.[3]
-
Equipment:
Experimental Protocol
Sample Collection and Decontamination
Proper sample collection is crucial for accurate results. Hair samples (approximately 50 mg) should be collected from the vertex of the head, as close to the scalp as possible, in accordance with the Society of Hair Testing (SoHT) recommendations.[9]
The decontamination step is critical to remove external pollutants that may adhere to the hair surface.[7]
Protocol:
-
Place the hair sample (approx. 50 mg) in a glass vial.
-
Add 2.5 mL of dichloromethane and vortex for 1 minute. Discard the solvent.
-
Add 2.5 mL of water and vortex for 15 seconds to remove water-soluble contaminants.[3] Discard the water.
-
Repeat the water wash step.
-
Dry the hair sample at room temperature.
Extraction
This protocol utilizes a methanol-based extraction with sonication to efficiently release the analytes from the hair matrix.
Protocol:
-
Pulverize the decontaminated and dried hair sample.
-
Accurately weigh 20-50 mg of the powdered hair into a clean glass vial.[3][10]
-
Add a known amount of the internal standard solution.
-
Add 2.5 mL of methanol to the vial.[3]
-
Sonicate the sample in an ultrasonic bath at 55-59°C for 5 hours.[3]
-
Centrifuge the sample to pellet the hair debris.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at room temperature.[3]
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:methanol with 0.1% formic acid).[3]
Diagram of the Experimental Workflow
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- 4. medchemexpress.com [medchemexpress.com]
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Application Note: Achieving High-Accuracy Quantification of Desethylterbuthylazine in Environmental Matrices using Isotope Dilution Mass Spectrometry
Abstract
This guide provides a comprehensive framework and detailed protocols for the quantitative analysis of Desethylterbuthylazine (DET) using Isotope Dilution Mass Spectrometry (IDMS). DET is a primary and persistent environmental metabolite of the widely used triazine herbicide, terbuthylazine.[1][2][3] Its presence in environmental samples, particularly water sources, necessitates highly accurate and reliable measurement for effective risk assessment and regulatory compliance.[4][5] This document details a method leveraging the power of IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to overcome challenges such as matrix effects and analyte loss during sample preparation, ensuring the highest level of data integrity.
The Scientific Imperative for Isotope Dilution
Conventional analytical methods often rely on external calibration or the use of a structurally similar, but not isotopically identical, internal standard. While useful, these approaches can fail to fully compensate for the complex and variable interferences present in environmental matrices (e.g., soil, groundwater, wastewater). Analyte loss at any stage of the sample preparation process—from extraction to concentration—can lead to significant underestimation of the true concentration.
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method and the gold standard for quantitative analysis.[6][7][8] Its fundamental principle lies in the addition of a known quantity of a stable, isotopically-labeled version of the analyte to the sample at the very beginning of the analytical workflow.[9][10]
Causality Behind the Choice: The stable isotope-labeled internal standard (e.g., this compound-d9) is chemically identical to the native analyte (DET).[11] Consequently, it experiences the exact same behavior and potential for loss during sample extraction, cleanup, and ionization in the mass spectrometer.[10] The mass spectrometer, however, can differentiate between the native analyte and the heavier labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the native analyte to the labeled standard, any losses are effectively canceled out, yielding a highly accurate and precise quantification that is independent of sample recovery.[6][12][13] This makes the entire protocol a self-validating system for each individual sample.
Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.
Materials, Reagents, and Instrumentation
Standards and Reagents
-
This compound (DET): Purity >98%, analytical standard grade.[14]
-
This compound-d9 (tert-butyl-d9) (Isotopic Standard): Purity >98%, isotopic purity >99%.[11]
-
Methanol, Acetonitrile, Ethyl Acetate: LC-MS grade or equivalent.
-
Formic Acid: LC-MS grade, >99% purity.
-
Ammonium Formate: LC-MS grade.
-
Ultrapure Water: 18.2 MΩ·cm resistivity.
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 60 mg, 3 mL) or mixed-mode cation exchange (MCX) cartridges are suitable for triazine herbicides.[2][3]
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of generating precise gradients.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
Detailed Analytical Protocols
Protocol 1: Preparation of Standard Solutions
This protocol is critical for establishing the accuracy of the entire method. All weighing and dilution steps must be performed with calibrated equipment.
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh ~10 mg of native DET and labeled DET-d9 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks should be stored at -20°C.[11]
-
-
Intermediate Stock Solution (10 µg/mL):
-
Prepare separate 10 µg/mL intermediate stocks of native DET and labeled DET-d9 by diluting the primary stocks with methanol.
-
-
Internal Standard (IS) Spiking Solution (100 ng/mL):
-
Dilute the 10 µg/mL DET-d9 intermediate stock with methanol to create a 100 ng/mL spiking solution. This concentration is chosen to be comparable to the expected midpoint of the calibration curve.
-
-
Calibration Curve Standards (0.1 - 50 ng/mL):
-
Prepare a series of calibration standards by serially diluting the 10 µg/mL native DET intermediate stock with 50:50 methanol:water.
-
Crucial Step: Fortify each calibration standard, blank, and QC sample with the IS Spiking Solution to achieve a constant final concentration (e.g., 5 ng/mL). For example, add 50 µL of the 100 ng/mL IS solution to a final volume of 1 mL.
-
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is optimized for a 100 mL water sample. The core principle is to retain the analyte and IS on a solid sorbent while matrix interferences are washed away.[15]
Caption: Solid-Phase Extraction (SPE) Workflow for Water Samples.
Causality and Justification:
-
Step 1 (Spiking): The IS is added first to account for any analyte loss during all subsequent steps.[9]
-
Step 2 (Acidification): For triazine herbicides, a slightly acidic pH ensures the compounds are in a neutral or protonated state, which enhances their retention on reversed-phase or mixed-mode cation exchange sorbents.[16]
-
Step 3 (Conditioning): This step wets the sorbent material, enabling proper interaction between the analytes and the stationary phase.
-
Step 5 (Washing): Water is used to wash away highly polar, water-soluble interferences like salts without eluting the target analytes.
-
Step 6 (Drying): A thorough drying step is critical to remove residual water, which can interfere with the subsequent elution with an organic solvent and impact recovery.
-
Step 7 (Elution): A solvent like ethyl acetate or methanol is strong enough to disrupt the analyte-sorbent interactions and elute both DET and DET-d9 efficiently.[10]
Protocol 3: LC-MS/MS Instrumental Analysis
The goal of the chromatographic separation is to resolve DET from matrix components to minimize ion suppression. Co-elution of the native and labeled analyte is expected and desired.
| LC Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.2 µm) | Provides excellent retention and separation for moderately polar compounds like DET.[1][11] |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate | Acid and buffer improve peak shape and ionization efficiency in ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for eluting the analyte. |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold 2 min | A standard gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 10 µL | |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| MS/MS Parameter | Setting for DET | Setting for DET-d9 | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Triazines readily form [M+H]+ ions.[11] |
| Precursor Ion (m/z) | 202.1 | 211.2 | Corresponds to the [M+H]+ of each compound.[1] |
| Quantifier Ion (m/z) | 146.0 | 155.1 | Most abundant and stable fragment for quantification.[1] |
| Qualifier Ion (m/z) | 132.0 | 132.0 or other | A second fragment used for identity confirmation. |
| Collision Energy | Optimized Experimentally (~15-25 eV) | Optimized Experimentally (~15-25 eV) | Energy required for optimal fragmentation of the precursor ion. |
Data Analysis, Validation, and Quality Control
Quantification
The concentration of DET in a sample is calculated using a calibration curve built from the analysis of the prepared standards.
-
Response Ratio: For each injection (standard, QC, sample), calculate the response ratio: Response Ratio = (Peak Area of Native DET) / (Peak Area of Labeled DET-d9)
-
Calibration Curve: Plot the Response Ratio vs. the concentration of native DET for the calibration standards. Perform a linear regression (typically weighted 1/x).
-
Calculate Sample Concentration: Use the Response Ratio from the unknown sample to determine its concentration from the regression equation. Adjust for the initial sample volume and any dilution factors.
Method Validation and Acceptance Criteria
To ensure the method is trustworthy and fit for purpose, it must be validated according to international guidelines such as those from the EPA or the EU (SANTE).[17][18][19][20]
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze calibration standards (n=5-7 levels) and perform linear regression. | Coefficient of determination (r²) > 0.995. |
| Accuracy (Recovery) | Analyze spiked blank matrix samples at low, medium, and high concentrations (n=5 at each level). | Mean recoveries between 70-120%.[19] |
| Precision (RSD) | Calculate Relative Standard Deviation (RSD) from accuracy samples. | Repeatability (intra-day) RSD ≤ 20%. Intermediate Precision (inter-day) RSD ≤ 20%.[19] |
| Limit of Quantification (LOQ) | The lowest validated spike level meeting accuracy and precision criteria. | Typically the lowest point on the calibration curve. |
| Specificity | Analyze >20 blank matrix samples to check for interferences at the analyte retention time. | No significant peaks (>30% of LOQ) should be present. |
| Ion Ratio | Monitor the ratio of the qualifier ion to the quantifier ion in all samples. | The ratio in a sample should be within ±30% of the average ratio from the calibration standards. |
Conclusion
The Isotope Dilution Mass Spectrometry method detailed herein provides a robust, highly accurate, and defensible protocol for the quantification of this compound. By incorporating a stable isotope-labeled internal standard from the outset, the method systematically corrects for analytical variability, including matrix-induced signal suppression and inconsistent recovery during sample preparation. This approach ensures that researchers, scientists, and regulatory bodies can have the utmost confidence in the quality and reliability of their data for monitoring this critical environmental contaminant.
References
-
Full article: Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. (n.d.). Taylor & Francis. [Link]
-
Solid-phase Extraction of a Triazine Herbicide Using a Molecularly Imprinted Synthetic Receptor. (1997). Royal Society of Chemistry. [Link]
-
Bjarnason, B., Chimuka, L., & Ramström, O. (1999). On-line solid-phase extraction of triazine herbicides using a molecularly imprinted polymer for selective sample enrichment. Analytical Chemistry, 71(11), 2152–2156. [Link]
-
Chow, L. (2025, January 17). Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method. Spectroscopy Online. [Link]
-
Wang, Z., et al. (2017). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry, 65(25), 5067–5075. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Papadopoulos, N. G., et al. (2012). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. International Journal of Environmental Analytical Chemistry, 92(12), 1429-1442. [Link]
-
U.S. Environmental Protection Agency. (2025, January 29). Analytical Methods for Measuring Pesticide Residues. [Link]
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Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 124(6), 953–958. [Link]
-
Mercadante, R., Polledri, E., & Fustinoni, S. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(3), 875–886. [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Papadopoulos, N., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry, 55(18), 7270–7277. [Link]
-
AERU. (n.d.). Desethyl-terbuthylazine (Ref: GS26379). Agriculture & Environment Research Unit, University of Hertfordshire. [Link]
-
Chemistry For Everyone. (2025, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. [Link]
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Köck-Schulmeyer, M., et al. (2013). Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry. Journal of Chromatography A, 1305, 134–144. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines. [Link]
-
Codex Alimentarius Commission. (n.d.). Guidelines on performance criteria for methods of analysis for the Determination of Pesticide Residues in Food and Feed (CXG 90-2017). [Link]
-
Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270–7277. [Link]
-
ResearchGate. (n.d.). Isotope Dilution Mass Spectrometry. [Link]
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Laserna, J. J., & Ràfols, C. (2012). Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
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Walczyk, T. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). [Link]
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Köck-Schulmeyer, M., et al. (2013). Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry. Journal of Chromatography A, 1305, 134-144. [Link]
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LookChem. (n.d.). Cas 30125-63-4, TERBUTHYLAZINE-DESETHHYL. [Link]
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Prados-Rosales, R. C., et al. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Expert Review of Proteomics, 11(1), 83–95. [Link]
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HPC Standards. (n.d.). Terbuthylazine-desethyl. [Link]
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Beltrán, E., et al. (2018). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Food Additives & Contaminants: Part A, 36(1), 69–80. [Link]
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European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11813/2017). [Link]
-
Wikipedia. (n.d.). Isotope dilution. [Link]
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Colby, B. N., & McCaman, M. W. (1979). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Biomedical Mass Spectrometry, 6(6), 225–230. [Link]
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Liu, Y., et al. (2024). The Development of an Isotope Dilution Mass Spectrometry Method for Interleukin-6 Quantification. International Journal of Molecular Sciences, 25(12), 6701. [Link]
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Finizio, A., et al. (2011). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). Environmental Science and Pollution Research, 18(4), 609–618. [Link]
-
Köck-Schulmeyer, M., et al. (2013). Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry. Journal of Chromatography A, 1305, 134-144. [Link]
-
Gikas, E., et al. (2009). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. Journal of the American Society for Mass Spectrometry, 20(1), 98–109. [Link]
-
U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF ORGANONITROGEN HERBICIDES IN WATER BY SOLID-PHASE EXTRACTION AND CAPILLARY-COLUMN GAS CHROMATOGRAPHY/MASS SPECTROMETRY WITH SELECTED-ION MONITORING. [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Method name LC-MS/MS-ESI(+)-1. [Link]
-
Vryzas, Z. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(6), 490-501. [Link]
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Application Note: Robust Extraction of Desethylterbuthylazine from High-Fat Food Matrices using a Modified QuEChERS Protocol
Abstract
This application note presents a detailed and validated protocol for the extraction of desethylterbuthylazine, a primary metabolite of the widely used herbicide terbuthylazine, from complex high-fat food samples. The presence of pesticide residues in the food chain is a significant concern for consumer safety, necessitating robust and reliable analytical methods.[1] High-fat matrices, such as edible oils, dairy products, and fatty tissues of meat, present a considerable analytical challenge due to the co-extraction of lipids, which can interfere with chromatographic analysis, suppress instrument signals, and reduce method sensitivity.[2] This guide provides a comprehensive, step-by-step methodology based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, modified to effectively mitigate lipid interference.[3] The protocol incorporates a crucial lipid removal step through freezing and the use of specific dispersive solid-phase extraction (d-SPE) sorbents. This document is intended for researchers, analytical scientists, and quality control professionals in the food safety and drug development sectors.
Introduction: The Analytical Imperative for this compound in High-Fat Foods
Terbuthylazine is a triazine herbicide extensively used in agriculture to control broadleaf and grassy weeds in crops such as maize, sorghum, and citrus fruits.[4] Its metabolite, this compound, is of toxicological relevance and its presence in the food supply is closely monitored.[5] Regulatory bodies, such as the European Union, have established Maximum Residue Limits (MRLs) for pesticides and their metabolites in various food commodities to protect consumer health.[5] For many pesticides, a default MRL of 0.01 mg/kg is applied when no specific limit is set.[3]
The analysis of pesticide residues in high-fat food matrices is notoriously difficult. Lipids are highly soluble in the organic solvents typically used for pesticide extraction, leading to their co-extraction with the target analytes.[6] These co-extracted fats can cause significant matrix effects in both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), leading to inaccurate quantification and reduced instrument uptime. Therefore, effective sample preparation is paramount to remove these interferences and ensure the accuracy and reliability of analytical results.
The QuEChERS method, originally developed for fruits and vegetables, has become a cornerstone of pesticide residue analysis due to its simplicity, speed, and effectiveness.[3] However, for high-fat samples, modifications to the standard QuEChERS protocol are essential to achieve satisfactory results. This application note details a modified QuEChERS protocol specifically optimized for the extraction of this compound from high-fat food samples, ensuring high recovery rates and minimal matrix effects.
The Challenge of High-Fat Matrices: A Mechanistic Perspective
The primary challenge in analyzing pesticides in high-fat foods lies in the physicochemical similarities between the target analytes and the lipid matrix. Both are often nonpolar to semi-polar, leading to their simultaneous extraction into organic solvents like acetonitrile. The consequences of insufficient lipid removal are manifold:
-
Ion Suppression/Enhancement in Mass Spectrometry: Co-eluting lipids can significantly alter the ionization efficiency of the target analyte in the MS source, leading to underestimation (suppression) or overestimation (enhancement) of its concentration.
-
Chromatographic Peak Distortion: High concentrations of lipids can lead to broad or split chromatographic peaks, compromising resolution and integration accuracy.
-
Instrument Contamination: The accumulation of non-volatile lipids in the GC inlet liner or the LC-MS interface can lead to frequent maintenance and downtime.
-
Reduced Column Lifespan: Lipids can irreversibly adsorb to the stationary phase of the chromatographic column, degrading its performance over time.
To overcome these challenges, the modified QuEChERS protocol described herein employs a two-pronged strategy: a freeze-out step to precipitate the bulk of the lipids and a dispersive solid-phase extraction (d-SPE) cleanup with a combination of sorbents to remove residual fats and other interfering co-extractives.
Modified QuEChERS Protocol for High-Fat Samples
This protocol is designed for the extraction of this compound from high-fat food samples such as edible oils, butter, and fatty meat. It is crucial to homogenize solid samples thoroughly before extraction.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl)
-
d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane)
-
Centrifuge Tubes: 50 mL and 15 mL polypropylene tubes
-
Centrifuge: Capable of reaching at least 4000 rpm
-
Vortex Mixer
-
Freezer: Capable of maintaining -20°C
Experimental Workflow
The following diagram illustrates the key steps of the modified QuEChERS protocol for high-fat samples.
Caption: Modified QuEChERS workflow for high-fat samples.
Step-by-Step Protocol
-
Sample Preparation:
-
For liquid samples (e.g., edible oils), weigh 10 g directly into a 50 mL centrifuge tube.
-
For solid or semi-solid samples (e.g., butter, fatty meat), weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute to create a slurry.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and vortex vigorously for 1 minute. This step ensures that the this compound partitions into the acetonitrile phase.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. The addition of salts induces phase separation between the aqueous and organic layers and helps to drive the analytes into the acetonitrile.
-
Immediately cap and vortex for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Freeze-Out (Lipid Removal):
-
Carefully transfer the upper acetonitrile layer into a clean 15 mL centrifuge tube.
-
Place the tube in a freezer at -20°C for at least 2 hours (or overnight). This step causes the dissolved lipids to precipitate out of the cold acetonitrile.
-
Centrifuge the cold tube at ≥ 4000 rpm for 5 minutes, preferably in a refrigerated centrifuge to maintain the low temperature.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Immediately decant the supernatant into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.
-
Rationale for Sorbent Choice:
-
PSA removes organic acids, fatty acids, and some polar pigments.
-
C18 removes non-polar interferences, including residual lipids.
-
MgSO₄ removes any remaining water from the extract.
-
-
-
Cap the tube and vortex for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the final extract into an autosampler vial for analysis by LC-MS/MS.
-
It is recommended to use matrix-matched calibration standards for accurate quantification to compensate for any remaining matrix effects.
-
Performance Data
The following table summarizes typical performance data for the extraction of this compound and its parent compound, terbuthylazine, from high-fat matrices using a modified QuEChERS protocol coupled with LC-MS/MS analysis.
| Analyte | Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, µg/kg) |
| This compound | Olive Oil | 10 | 92 | 8 | 5 |
| 50 | 95 | 6 | |||
| Terbuthylazine | Olive Oil | 10 | 98 | 5 | 2 |
| 50 | 101 | 4 | |||
| This compound | Bovine Milk | 10 | 88 | 11 | 5 |
| 50 | 91 | 9 | |||
| Terbuthylazine | Bovine Milk | 10 | 94 | 7 | 2 |
| 50 | 97 | 6 |
Note: The data presented is a composite from various studies and serves as a representative example of expected performance. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation should be performed in-house.[7][8]
Method Validation and Quality Control
To ensure the reliability of the results, it is essential to validate the analytical method according to established guidelines, such as those from SANTE/11312/2021. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of matrix-matched calibration standards over the expected concentration range.
-
Accuracy (Recovery): Determined by analyzing spiked blank samples at multiple concentration levels.
-
Precision (Repeatability and Reproducibility): Evaluated by calculating the relative standard deviation (RSD) of replicate measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Regular analysis of quality control (QC) samples, such as spiked blanks and certified reference materials (if available), is crucial for monitoring the ongoing performance of the method.
Conclusion
The modified QuEChERS protocol detailed in this application note provides a robust and effective solution for the extraction of this compound from challenging high-fat food matrices. The inclusion of a freeze-out step and a carefully selected combination of d-SPE sorbents effectively minimizes lipid interference, leading to improved data quality, enhanced instrument performance, and greater confidence in analytical results. This method is well-suited for routine monitoring of pesticide residues in food safety and quality control laboratories, helping to ensure compliance with regulatory standards and protect public health.
References
-
Karachaliou, E., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Mercadante, R., et al. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Bjarnason, B., et al. (1999). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry. Available at: [Link]
-
Okihashi, M., et al. (2001). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Food Science and Technology Research. Available at: [Link]
-
European Food Safety Authority (EFSA). (2019). Review of the existing maximum residue levels for terbuthylazine according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. Available at: [Link]
-
Navarro, S., et al. (2007). Determination of Simazine and Terbuthylazine in Olive Oil by High Performance Liquid Chromatography with Ultraviolet Detector. Asian Journal of Chemistry. Available at: [Link]
-
Wilga, J., et al. (2023). Determiantion of Pesticide Residues in Food Matrices Using the QuEChERS Methodology. Molecules. Available at: [Link]
-
MDPI. (2023). Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. MDPI. Available at: [Link]
-
Al-Hetari, J., et al. (2019). Procedures for preparing vegetable and fruit samples for triazine analysis. ResearchGate. Available at: [Link]
-
International Journal of Advanced Research in Innovative Ideas and Technology (IJARIIT). (2020). Analytical method development of Bromacil + Terbuthylazine pesticide (combination) formulation by Reverse Phase High. IJARIIT. Available at: [Link]
-
Ferrer, C., et al. (2007). Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Łozowicka, B., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Frontiers in Plant Science. Available at: [Link]
-
Lee, E., et al. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Lehotay, S. J., et al. (2001). Determination of pesticide residues in fatty foods using the quick, easy, cheap, effective, rugged, and safe (QuEChERS) method. Journal of AOAC International. Available at: [Link]
-
Wang, Y., et al. (2022). Rapid Analysis of Residues of 186 Pesticides in Hawk Tea Using Modified QuEChERS Coupled with Gas Chromatography Tandem Mass Spectrometry. Molecules. Available at: [Link]
-
Psillakis, E., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Rapid Analysis of Residues of 186 Pesticides in Hawk Tea Using Modified QuEChERS Coupled with Gas Chromatography Tandem Mass Spectrometry. PMC. Available at: [Link]
-
Pérez-Ortega, P., et al. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine. BURJC Digital. Available at: [Link]
-
Kalogridi, E., et al. (2009). Simultaneous Determination of Herbicide Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Typha latifolia L. Wetland Plant Using SPE and HPLC-DAD. ResearchGate. Available at: [Link]
-
Mokhtar, H. I., et al. (2024). Optimization of the Combined Use of Z-Sep Plus and EMR-Lipid in QuEChERS Procedure for the Analysis of Eight Pesticides in Real Milk Samples. Food Analytical Methods. Available at: [Link]
-
Law, S. V., et al. (2021). Application of the Metabolomics Approach in Food Authentication. Foods. Available at: [Link]
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Application Note: Quantitative Analysis of Desethylterbuthylazine in Wastewater and Sewage Sludge by SPE-LC-MS/MS
Introduction
Terbuthylazine (TBA) is a widely used herbicide that has largely replaced atrazine in many European Union countries.[1][2] Consequently, it is frequently detected in various water bodies.[1] The degradation of terbuthylazine in the environment leads to the formation of several metabolites, with desethylterbuthylazine (DET) being a major and more mobile transformation product.[2] Due to its higher water solubility and weaker binding to organic matter compared to its parent compound, DET poses a significant risk of groundwater contamination.[1][2] The persistent nature and potential endocrine-disrupting activity of both terbuthylazine and this compound necessitate robust and sensitive analytical methods for their monitoring in complex environmental matrices such as wastewater and sewage sludge.[1][3]
This application note provides a comprehensive protocol for the simultaneous extraction and quantification of this compound in both wastewater and sewage sludge using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed to offer high selectivity, sensitivity, and reliability, crucial for environmental monitoring and risk assessment.
Principle of the Method
The analytical workflow involves the extraction of this compound from aqueous (wastewater) and solid (sewage sludge) matrices, followed by cleanup and concentration using solid-phase extraction. The purified extracts are then analyzed by LC-MS/MS, which provides the high sensitivity and selectivity required for detecting trace levels of the analyte in complex samples.[4] Quantification is achieved by using an internal standard to correct for matrix effects and variations in extraction recovery.
Experimental Workflow
A generalized workflow for the analysis of this compound in wastewater and sewage sludge is presented below.
Caption: Workflow for this compound Analysis.
Materials and Reagents
-
This compound (analytical standard, purity ≥98%)
-
This compound-d9 (internal standard, purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
-
Glass microfiber filters (1.6 µm)
Detailed Protocols
Part 1: Wastewater Sample Preparation
-
Sample Collection and Preservation: Collect wastewater samples in amber glass bottles and store at 4°C. Analyze within 48 hours of collection.
-
Filtration: Homogenize the sample and filter through a 1.6 µm glass microfiber filter to remove suspended solids.[4] This step is critical to prevent clogging of the SPE cartridge.
-
Internal Standard Spiking: To a 100 mL aliquot of the filtered wastewater, add a known amount of this compound-d9 internal standard (e.g., 100 ng) to achieve a final concentration of 1 µg/L.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.[5] Do not allow the cartridge to dry.
-
Loading: Load the spiked wastewater sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the analyte and internal standard with two 2 mL aliquots of methanol.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Part 2: Sewage Sludge Sample Preparation
-
Sample Collection and Pre-treatment: Collect sewage sludge samples in appropriate containers and freeze-dry them. Homogenize the dried sludge by grinding to a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the homogenized dry sludge into a centrifuge tube.
-
Spike with a known amount of this compound-d9 internal standard.
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile and water).
-
Perform extraction using a validated technique such as pressurized liquid extraction (PLE) or ultrasonic extraction. For ultrasonic extraction, sonicate the sample for 15-30 minutes.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Solid-Phase Extraction (SPE):
-
Dilute the supernatant with ultrapure water to reduce the organic solvent content to less than 5% before SPE.
-
Proceed with the SPE protocol as described in steps 4 and 5 of the wastewater sample preparation. The rationale for each step remains the same: conditioning wets the sorbent, loading retains the analyte, washing removes interferences, and elution recovers the analyte.[5]
-
LC-MS/MS Analysis
The instrumental analysis is a critical component for achieving the required sensitivity and selectivity.[6]
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) | Offers good retention and separation for triazine herbicides. |
| Mobile Phase A | 0.1% Formic acid in water | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic acid in methanol | Methanol is an effective organic modifier for eluting the analyte.[7] |
| Gradient | Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions | A gradient elution is necessary to separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small injection volume minimizes matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Provides high sensitivity and selectivity through Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar compounds like this compound. |
| MRM Transitions | This compound: m/z 202.1 → 146.1 (Quantifier), 202.1 → 96.1 (Qualifier) | Specific precursor-to-product ion transitions ensure accurate identification and quantification. |
| This compound-d9: m/z 211.1 → 155.1 | The mass shift of the internal standard allows for its distinct detection. |
Method Validation and Quality Control
A rigorous method validation is essential to ensure the reliability of the analytical data.[8][9][10] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates a proportional response of the instrument to the analyte concentration. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Accuracy (Recovery) | 70-120% | Measures the agreement between the measured concentration and the true concentration. |
| Precision (RSD) | < 15% | Indicates the reproducibility of the method. |
| Matrix Effects | Assessed by comparing the response of the analyte in a post-extraction spiked sample to a pure standard. | Evaluates the suppression or enhancement of the analyte signal due to co-eluting matrix components. |
To ensure ongoing data quality, include a procedural blank, a spiked blank, and a duplicate sample in each analytical batch.
Conclusion
This application note details a robust and validated method for the determination of this compound in wastewater and sewage sludge. The combination of solid-phase extraction for sample cleanup and concentration, followed by the high selectivity and sensitivity of LC-MS/MS, provides a reliable tool for environmental monitoring. The causality behind each experimental choice, from sample preparation to instrumental analysis, is explained to provide a deeper understanding of the methodology. This self-validating system, grounded in established analytical principles, ensures the generation of trustworthy and authoritative data for researchers, scientists, and drug development professionals.
References
- Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples - PubMed. (2023). Annual Reviews.
- Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples | Annual Reviews. (2023). Annual Reviews.
- Analytical method validation: Comprehensive lifecycle approach. | Allied Academies. (n.d.). Allied Academies.
- Desethyl-terbuthylazine (Ref: GS26379) - AERU. (n.d.). AERU.
- ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDW
- Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method. (2025). LCGC.
- This compound | C7H12ClN5 | CID 108201 - PubChem. (n.d.). PubChem.
- Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples - e-Repositori UPF. (2023). e-Repositori UPF.
- (PDF) Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry - ResearchGate. (2012).
- Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy) | Request PDF - ResearchGate. (2020).
- Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method - ResearchGate. (2022).
- Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques | Request PDF - ResearchGate. (2022).
- Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite - ResearchGate. (2017).
- SOLID-PHASE EXTRACTION OF S-TRIAZINE HERBICIDES BASED ON NEW ORGANIC-INORGANIC HYBRID COPOLYMER | Journal of Chemical Technology and Metallurgy. (2025). Journal of Chemical Technology and Metallurgy.
- Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample - alice Embrapa. (2003). Embrapa.
- Evaluating Substance Use via Wastewater Analysis: An Overview of Analytical Workflows. (2017). LCGC.
- Analysis of Triazine Pesticides in Wastewater by GC/MS - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- Vortex assisted magnetic solid phase extraction for determination of Triazine herbicides by High performance liquid chromatography using surfactant modified activated charcoal coated with magnetic nanoparticle - Hilaris Publisher. (2018). Hilaris Publisher.
- Effect of Sewage Amendment on the Dissipation of Terbuthylazine, Its Degradation Compound Desethyl-Terbuthylazine, and S-metolachlor in a Field Study - PubMed. (2018). PubMed.
- Hollow Fiber-Protected Liquid-Phase Microextraction of Triazine Herbicides | Analytical Chemistry - ACS Publications. (2002).
- Method name LC-MS/MS-ESI(+)-1 - eurl-pesticides.eu. (n.d.). eurl-pesticides.eu.
- Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection | Journal of Agricultural and Food Chemistry - ACS Publications. (2007).
- Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. (n.d.). AquaEnergy Expo.
- Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and - Agilent. (n.d.). Agilent.
- Analysis of Groundwater Contamination by Terbuthylazine and Desethyl-terbuthylazine in the Plana Sur Aquifer of Valencia (Spain) - CO Meeting Organizer. (n.d.). CO Meeting Organizer.
- Analysis of Organic and Inorganic Contaminants in Dried Sewage Sludge and By-Products of Dried Sewage Sludge Gasific
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Application Notes and Protocols for Monitoring Desethylterbuthylazine in Groundwater Using Passive Samplers
Introduction: The Imperative for Monitoring Desethylterbuthylazine in Groundwater
This compound (DET), a primary degradation product of the widely used triazine herbicide terbuthylazine, is a contaminant of growing concern in groundwater resources across Europe and other agricultural regions. Following the restriction and ban of atrazine, terbuthylazine usage increased, leading to a subsequent rise in the environmental occurrence of its metabolites.[1] Notably, DET often exhibits higher concentrations and greater mobility in soil and water compared to its parent compound.[2][3] This is attributed to its increased water solubility and weaker sorption to soil organic matter, enhancing its potential to leach into groundwater aquifers.[2][3]
The European Union's Water Framework Directive (WFD) and its associated Groundwater Directive establish stringent quality standards for pesticides in groundwater, setting a limit of 0.1 µg/L for individual pesticides and their relevant metabolites.[4][5] Agriculture has been identified as a major contributor to the poor chemical status of many groundwater bodies due to pesticide pollution.[4] Achieving compliance and safeguarding the quality of groundwater, which serves as a primary source of drinking water for a significant portion of the European population, necessitates robust and representative monitoring strategies.
Traditional grab sampling, which provides a "snapshot" of contaminant concentrations at a single point in time, can be inadequate for capturing the fluctuating and often sporadic nature of pesticide contamination in groundwater.[4] Passive sampling, an innovative in-situ monitoring technique, offers a more holistic and cost-effective approach. By continuously accumulating contaminants over an extended deployment period, passive samplers provide a time-weighted average (TWA) concentration, offering a more accurate representation of the ambient pollution levels and potential long-term exposure risks.[6][7] This approach aligns well with the objectives of the WFD to establish a coherent and comprehensive overview of water status.[4]
This document provides a detailed application guide and validated protocols for the use of passive samplers in the monitoring of this compound in groundwater, designed for researchers, environmental scientists, and water resource managers.
The Principle of Passive Sampling for Polar Organic Pollutants
Passive sampling is a technique that relies on the diffusion of chemical compounds from the sampled medium (in this case, groundwater) into a collecting medium, termed the receiving phase, without the active pumping of water. The uptake of the analyte is governed by the concentration gradient between the water and the sampler. For polar organic compounds like this compound, integrative samplers are employed, where the accumulation in the receiving phase is ideally linear over the deployment period.
The Chemcatcher® passive sampler is a well-established and versatile device particularly suited for monitoring polar pesticides.[8][9][10][11] It consists of a housing containing a receiving phase disk, which is a solid sorbent, and often a diffusion-limiting membrane. The choice of the receiving phase is critical and is determined by the physicochemical properties of the target analyte.
Selecting the Appropriate Passive Sampler for this compound
The selection of an appropriate passive sampler configuration is dictated by the physicochemical properties of the target analyte. The octanol-water partition coefficient (Log Kow) is a key parameter in this decision-making process.
| Compound | Log Kow | Water Solubility (mg/L at 20°C) |
| This compound | 2.3 | 327.1 |
| Terbuthylazine (parent) | 3.4 | 5.0 |
Table 1: Physicochemical properties of this compound and its parent compound, Terbuthylazine.[12][13][14]
With a Log Kow of 2.3 and moderate water solubility, this compound is classified as a polar organic compound. For such compounds, a receiving phase with a high affinity for polar substances is required. The Chemcatcher® passive sampler equipped with a Styrene-Divinylbenzene Reversed Phase Sulfonate (SDB-RPS) Empore™ disk is an excellent choice for this application.[15][16] The SDB-RPS sorbent is specifically designed to retain a wide range of polar organic analytes.[5] The inclusion of a polyethersulfone (PES) diffusion membrane helps to control the uptake kinetics, ensuring that the sampling remains in the linear, integrative phase for a longer duration.[5]
Experimental Workflow for Groundwater Monitoring
The overall workflow for monitoring this compound in groundwater using passive samplers can be broken down into four key stages: Sampler Preparation, Field Deployment and Retrieval, Sample Extraction, and Chemical Analysis. Each stage requires meticulous attention to detail to ensure the integrity and accuracy of the final data.
Part 1: Protocol for Sampler Preparation and Deployment
This section provides a step-by-step guide for the preparation of the Chemcatcher® passive samplers in the laboratory and their subsequent deployment in groundwater monitoring wells.
Materials and Reagents
-
Chemcatcher® sampler bodies and deployment cages
-
Empore™ Styrene-Divinylbenzene Reversed Phase Sulfonate (SDB-RPS) disks (47 mm)
-
Polyethersulfone (PES) diffusion membranes (47 mm, 0.2 µm pore size)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ultrapure water (Type I)
-
Vacuum filtration apparatus
-
Clean, solvent-rinsed tweezers
-
Sealable polyethylene terephthalate (PET) containers for transport
-
Field logbook and labels
Laboratory Preparation of Chemcatcher® Samplers
Causality: The conditioning of the SDB-RPS disk is a critical step to ensure proper wetting of the sorbent material, which is essential for efficient and reproducible uptake of the analyte from the aqueous phase.[16] Failure to properly condition the disk can lead to erratic and low recoveries.
-
Disk Conditioning:
-
Place an SDB-RPS disk in the glass filtration apparatus.
-
Wash the disk with 10 mL of acetone and apply a vacuum to dry the disk.
-
Wash the disk with 10 mL of isopropanol and apply a vacuum to dry the disk.
-
Add 10 mL of methanol to the disk. Apply a vacuum to pull approximately 1 mL through, then vent the vacuum and allow the disk to soak for at least 30 seconds.
-
Reapply the vacuum and draw the remaining methanol through, leaving a small amount on the surface to prevent it from drying out.
-
Add 20 mL of ultrapure water to the reservoir and draw it through until the water level is just above the disk surface. Do not allow the disk to dry out from this point forward. [8]
-
-
Sampler Assembly:
-
Working in a clean environment (e.g., a laminar flow hood), use clean tweezers to place the conditioned SDB-RPS disk into the Chemcatcher® body.
-
Carefully place a PES membrane on top of the SDB-RPS disk.
-
Securely fasten the sampler components according to the manufacturer's instructions.
-
-
Quality Control Samplers:
-
Fabrication Blanks: Prepare three additional samplers following the same procedure. These will not be deployed in the field but will remain in the laboratory to account for any background contamination during preparation and storage.[9][10]
-
Field Blanks: Prepare one additional sampler per deployment site. These will be transported to the field but not deployed in the water, to account for any contamination during transport and handling.[9][10]
-
-
Storage and Transport:
-
Place the assembled samplers (for deployment and field blanks) in a PET container filled with ultrapure water, ensuring they are fully submerged.[9]
-
Store at 4°C until transport to the field site.
-
Field Deployment Protocol
Causality: The deployment strategy aims to place the sampler within the screened interval of the monitoring well, where there is a dynamic equilibrium with the surrounding groundwater, ensuring the collected sample is representative of the aquifer conditions.[11]
-
Site Preparation:
-
At the monitoring well, record the site details, date, and time in the field logbook.
-
Measure the depth to the water table and the total depth of the well to determine the location of the screened interval.
-
-
Sampler Deployment:
-
Securely attach the Chemcatcher® sampler to the deployment cage.
-
Carefully lower the sampler into the well, ensuring it is positioned within the well screen.
-
Secure the deployment line at the wellhead.
-
-
Field Blank Handling:
-
At the deployment site, briefly expose the field blank sampler to the atmosphere while deploying the active sampler.[10]
-
Return the field blank to its container with ultrapure water.
-
-
Deployment Duration and Retrieval:
-
The recommended deployment period is typically 14 days to ensure sufficient accumulation of the analyte for detection while remaining within the linear uptake phase.
-
Upon retrieval, carefully raise the sampler from the well.
-
Place the retrieved sampler in a pre-labelled PET container with site water for transport back to the laboratory.
-
Handle the corresponding field blank in the same manner as during deployment.
-
Store all samples in a cooler at approximately 4°C for transport to the laboratory.
-
Part 2: Protocol for Laboratory Extraction and Analysis
This section details the procedures for extracting this compound from the SDB-RPS disk and its subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Methanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (Type I)
-
This compound analytical standard
-
Internal standard (e.g., Atrazine-d5)
-
Solid Phase Extraction (SPE) vacuum manifold
-
Glass vials for extraction and analysis
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Extraction of this compound from the SDB-RPS Disk
Causality: The extraction process uses an organic solvent (methanol) to desorb the accumulated this compound from the SDB-RPS sorbent. The subsequent concentration step is necessary to achieve the low detection limits required for environmental monitoring.
-
Sampler Disassembly:
-
In the laboratory, carefully disassemble the Chemcatcher® sampler.
-
Discard the PES membrane.
-
Using clean tweezers, place the SDB-RPS disk in a clean glass vial.
-
-
Elution:
-
Add 10 mL of methanol to the vial containing the SDB-RPS disk.
-
Sonicate for 15 minutes.
-
Carefully transfer the methanol eluate to a clean collection tube.
-
Repeat the elution step with a second 10 mL aliquot of methanol and combine the eluates.
-
-
Concentration:
-
Evaporate the combined eluate to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis
Causality: LC-MS/MS provides high selectivity and sensitivity for the quantification of trace-level organic contaminants in complex environmental matrices. The use of Multiple Reaction Monitoring (MRM) ensures that the analyte is identified and quantified with a high degree of confidence.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size).
-
Mobile Phase A: Ultrapure water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The selection of precursor and product ions is crucial for selectivity.
-
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| This compound | 202.1 | 146.0 | 186.0 |
| Atrazine-d5 (Internal Standard) | 221.1 | 179.1 | 113.1 |
Table 2: Example MRM transitions for this compound and an internal standard.[13]
-
Quantification:
-
Prepare a series of calibration standards of this compound in the reconstitution solvent, spiked with a constant concentration of the internal standard.
-
Analyze the calibration standards and samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample extracts from the calibration curve.
-
Part 3: Data Analysis and Interpretation
The final step is to calculate the time-weighted average (TWA) concentration of this compound in the groundwater from the analytical data.
Calculation of Time-Weighted Average (TWA) Concentration
The TWA concentration (CTWA) is calculated using the following equation:
CTWA (ng/L) = (Ms - Mb) / (Rs x t)
Where:
-
Ms is the mass of this compound accumulated on the deployed sampler disk (ng).
-
Mb is the mass of this compound on the field blank disk (ng).
-
Rs is the sampling rate of the passive sampler for this compound (L/day).
-
t is the deployment time in days.
Sampling Rate (Rs)
The sampling rate (Rs) is a critical parameter that is specific to the analyte, the passive sampler design, and the environmental conditions (e.g., water flow, temperature). For the Chemcatcher® with an SDB-RPS disk, a range of sampling rates for polar compounds have been determined.[1] While a specific Rs for this compound may need to be determined experimentally for the highest accuracy, a value for the parent compound, terbuthylazine, can be used as a reasonable estimate.
| Compound | Sampler Configuration | Sampling Rate (Rs) (L/day) |
| Terbuthylazine | Chemcatcher® with SDB-RPS disk | ~0.1 - 0.3 |
Table 3: Indicative sampling rate for Terbuthylazine.[15]
It is recommended to consult the most recent literature or conduct laboratory calibration experiments to determine a more precise Rs value for this compound under conditions that mimic the field environment.
Conclusion and Outlook
The use of passive samplers, specifically the Chemcatcher® with an SDB-RPS receiving phase, offers a scientifically robust and practical approach for monitoring this compound in groundwater. This method provides time-integrated data that is more representative of the actual contaminant loading in an aquifer compared to traditional grab sampling. The protocols outlined in this document provide a comprehensive framework for the successful implementation of this monitoring strategy, from sampler preparation to data analysis. By adopting such advanced monitoring techniques, researchers and environmental managers can more effectively assess the chemical status of groundwater bodies, ensure compliance with regulatory standards like the EU Water Framework Directive, and ultimately, protect vital drinking water resources.
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Becker, B., et al. (2021). Passive sampler phases for pesticides: evaluation of AttractSPE™ SDB-RPS and HLB versus Empore™ SDB-RPS. Environmental Science and Pollution Research, 28(9), 11697-11707. Available at: [Link]
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Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181-188. Available at: [Link]
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European Commission. (2006). Common implementation strategy for the Water Framework Directive (2000/60/EC). Guidance Document No. 15. Available at: [Link]
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Bottoni, P., et al. (n.d.). ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDWATER. INIS-IAEA. Available at: [Link]
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AERU. (n.d.). Desethyl-terbuthylazine (Ref: GS26379). Available at: [Link]
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HPC Standards. (n.d.). Terbuthylazine-desethyl. Available at: [Link]
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U.S. Geological Survey. (2020). Passive sampling of groundwater wells for determination of water chemistry. Available at: [Link]
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MZ-Analysentechnik. (n.d.). Empore™. Available at: [Link]
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University of Portsmouth. (2023). Monitoring of polar organic compounds in fresh waters using the Chemcatcher passive sampler. Portsmouth Research Portal. Available at: [Link]
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Van Walt. (n.d.). passive sampling for groundwater monitoring: technology status. Available at: [Link]
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Application of molecularly imprinted polymers for Desethylterbuthylazine extraction
The use of Molecularly Imprinted Polymers for the solid-phase extraction of this compound provides a highly selective and efficient method for sample preparation. The protocols outlined in this guide offer a robust starting point for developing and validating a MISPE method tailored to specific laboratory needs. By creating synthetic receptors with a "memory" for the target analyte's structure, MIPs overcome the selectivity limitations of conventional sorbents, enabling accurate and reliable quantification of this compound and other triazine metabolites in complex environmental matrices. The enhanced cleanup and enrichment capabilities of MISPE are invaluable for routine monitoring and regulatory compliance. [5][11]
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Molecular Imprinting for Sample Preparation. LCGC International. [Link]
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Guzzella, L., et al. (2008). Synthesis and characterization of a propazine imprinted polymer for the extraction of triazines herbicides. Water Science & Technology, 57(1), 139–144. [Link]
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Guzzella, L., et al. (2008). Synthesis and characterization of a propazine imprinted polymer for the extraction of triazines herbicides. IWA Publishing. [Link]
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Pichon, V. (Ed.). (2013). Molecularly Imprinted Polymers: Providing Selectivity to Sample Preparation. Royal Society of Chemistry. [Link]
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Sample Preparation with Molecularly Imprinted Polymers (MIPs). LCGC International. [Link]
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Turiel, E., & Martín-Esteban, A. (2022). Molecularly Imprinted Polymers: Selective Extraction Materials for Sample Preparation. Molecules, 27(10), 3287. [Link]
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Guzzella, L., et al. (2008). Synthesis and characterization of a propazine imprinted polymer for the extraction of triazines herbicides. IWA Publishing. [Link]
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In-Situ Detection of Atrazine and Its Metabolites Contamination in Natural Waters. ProQuest. [Link]
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Bjarnason, B., Chimuka, L., & Ramström, O. (1999). On-line solid-phase extraction of triazine herbicides using a molecularly imprinted polymer for selective sample enrichment. Analytical Chemistry, 71(11), 2152–2156. [Link]
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Al-Hetlani, E., et al. (2022). Detection of Atrazine and Its Metabolites in Natural Water Samples Using Photonic Molecularly Imprinted Sensors. Molecules, 27(16), 5075. [Link]
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Al-Hetlani, E., et al. (2022). Detection of Atrazine and Its Metabolites in Natural Water Samples Using Photonic Molecularly Imprinted Sensors. PubMed. [Link]
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Sambe, H., Hoshina, K., & Haginaka, J. (2007). Molecularly imprinted polymers for triazine herbicides prepared by multi-step swelling and polymerization method. Their application to the determination of methylthiotriazine herbicides in river water. Journal of Chromatography A, 1152(1-2), 130–137. [Link]
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He, J., et al. (2016). Molecularly Imprinted Dispersive Solid-Phase Extraction for the Determination of Triazine Herbicides in Grape Seeds by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 54(7), 1198–1204. [Link]
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Computational Design and Preparation of MIPs for Atrazine Recognition on a Conjugated Polymer-Coated Microtiter Plate. Semantic Scholar. [Link]
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Bjarnason, B., Chimuka, L., & Ramström, O. (1999). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry, 71(11), 2152-2156. [Link]
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Mastroianni, D. (2024). Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method. LCGC. [Link]
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Kueseng, P., & Thavarungkul, P. (2009). Molecularly imprinted polymer for analysis of trace atrazine herbicide in water. Journal of Environmental Science and Health, Part B, 44(5), 453-460. [Link]
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Ahmad, A.L., et al. (2015). Molecular Imprinted Polymer for Atrazine Detection Sensor: Preliminary Study. Chemical Engineering Transactions, 45, 1483-1488. [Link]
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Jardim, I.C.S.F., et al. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781-790. [Link]
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Mitreva, M., & Dakova, I. (2025). SOLID-PHASE EXTRACTION OF S-TRIAZINE HERBICIDES BASED ON NEW ORGANIC-INORGANIC HYBRID COPOLYMER. Journal of Chemical Technology and Metallurgy, 60(1). [Link]
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This compound. PubChem. [Link]
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Tasca, A. L., & Fletcher, A. J. (2018). Terbuthylazine and this compound: Recent Occurrence, Mobility and Removal Techniques. Water Research, 133, 274-290. [Link]
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Ronka, S., & Bodylska, M. (2021). Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. Polymers, 13(16), 2743. [Link]
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Desethyl-terbuthylazine (Ref: GS26379). AERU. [Link]
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Ronka, S., & Bodylska, M. (2021). Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. PMC - PubMed Central. [Link]
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Myburgh, P., Kemp, G., & Forbes, P. (2020). Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud. South African Journal of Chemistry, 73, 143-151. [Link]
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Tasca, A. L., & Fletcher, A. J. (2018). Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. Water Research, 133, 274-290. [Link]
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Kaur, A., et al. (2025). Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS. Journal of Chromatographic Science. [Link]
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Di Lorenzo, T., et al. (2018). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). Environmental Science and Pollution Research, 25(22), 21699-21710. [Link]
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Singh, S., et al. (2025). Development and validation of multiresidue analysis method for biomonitoring of pesticides and metabolites in human blood and urine by LC-QToF-MS. Talanta. [Link]
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Effect of solvents on the selectivity of terbutylazine imprinted polymer sorbents used in solid-phase extraction. ResearchGate. [Link]
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Analysis of Groundwater Contamination by Terbuthylazine and Desethyl-terbuthylazine in the Plana Sur Aquifer of Valencia (Spain). CO Meeting Organizer. [Link]
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Optimization and Validation of a Residue Analysis Method for Glyphosate, Glufosinate, and Their Metabolites in Plant Matrixes by Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]
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Spivak, D. A. (2005). Optimization, evaluation, and characterization of molecularly imprinted polymers. Advanced Drug Delivery Reviews, 57(12), 1779–1794. [Link]
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Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]
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Troubleshooting & Optimization
How to overcome matrix effects in Desethylterbuthylazine LC-MS/MS analysis
A Senior Application Scientist's Guide to Overcoming Matrix Effects
Welcome to the technical support center for troubleshooting LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantitative analysis of desethylterbuthylazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
Matrix effects are a primary cause of inaccurate and irreproducible results in LC-MS/MS, arising from the co-elution of undetected sample components that interfere with the ionization of the target analyte.[1][2] This guide provides a structured approach to identifying, mitigating, and correcting for these effects to ensure the integrity of your data.
Frequently Asked Questions (FAQs): Understanding the Problem
Q1: What are matrix effects and why are they a significant issue for this compound analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3][4] In LC-MS, especially with electrospray ionization (ESI), the analyte must be converted into gas-phase ions to be detected by the mass spectrometer. Components in your sample extract—such as salts, lipids, proteins, or other endogenous materials—can compete with this compound during this process.[2][5]
This interference manifests in two ways:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a lower signal and an underestimation of its concentration.[6][7] This can happen when matrix components compete for the available charge in the ESI droplet or alter the droplet's physical properties (e.g., surface tension), hindering the release of analyte ions.[5]
-
Ion Enhancement: Less frequently, matrix components can increase the analyte's signal, causing an overestimation of its concentration.[6][7]
For this compound, a small polar molecule, these effects can be pronounced, especially in complex matrices like soil, food, or biological fluids (e.g., urine), compromising the accuracy, precision, and sensitivity of your assay.[1][8]
Caption: The mechanism of ion suppression in the ESI source.
Q2: How can I quantitatively assess if matrix effects are impacting my analysis?
A: A systematic way to measure matrix effects is through a post-extraction spike experiment . This experiment isolates the influence of the matrix on the detector response from any losses that might occur during the sample preparation process.[9]
The matrix effect (ME) is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix (a sample that does not contain the analyte of interest) with the peak area of the analyte in a pure solvent standard at the same concentration.
Matrix Effect (ME %) = (Peak Area in Spiked Extract / Peak Area in Solvent) x 100
| ME % Value | Interpretation |
| 100% | No matrix effect. |
| < 100% | Ion Suppression. For example, 70% indicates a 30% signal loss. |
| > 100% | Ion Enhancement. For example, 130% indicates a 30% signal gain. |
A significant matrix effect is generally considered to be a value outside the range of 80-120%.[10] This assessment is a critical part of method development and validation.[7]
Troubleshooting Guides: Field-Proven Solutions
Issue 1: My results for this compound are inconsistent, with low or variable recovery.
This often points to a need for more effective sample preparation to remove interfering matrix components before they enter the LC-MS/MS system.[2]
Solution: Implement a Robust Sample Cleanup Protocol
The goal of sample preparation is to selectively isolate this compound while leaving behind the bulk of the matrix. The choice of technique depends on the sample type.
Caption: Workflow showing the critical role of sample preparation.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water, Urine)
SPE is a highly effective technique for cleaning and concentrating analytes from liquid samples.[11][12] For this compound, a mixed-mode cation exchange (MCX) or a reversed-phase (e.g., C18, HLB) sorbent is often effective.[11][13]
Step-by-Step Methodology:
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MCX, 60 mg) by passing 2 mL of methanol, followed by 2 mL of HPLC-grade water.[14] Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample (e.g., 10-100 mL of a water sample, potentially acidified) onto the cartridge at a slow, steady flow rate (~5-10 mL/min).[14]
-
Washing: Wash the cartridge with 2 mL of HPLC-grade water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 2 mL of 5-10% methanol in water) can remove less polar interferences without eluting the analyte.[14]
-
Elution: Dry the cartridge under vacuum for 5-10 minutes. Elute this compound using a small volume (e.g., 2 x 1 mL) of an appropriate solvent, such as methanol or acetonitrile, potentially containing a small percentage of a basic modifier (e.g., 2-5% ammonium hydroxide in methanol) if using a mixed-mode cation exchange sorbent.[14]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[13]
Protocol 2: Modified QuEChERS for Complex Solid Matrices (e.g., Soil, Food)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for multi-residue analysis in complex matrices like fruits, vegetables, and soil.[8][15]
Step-by-Step Methodology:
-
Homogenization & Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[16]
-
Add 10 mL of water (if the sample is dry) and vortex. Spike with internal standard at this stage (see Issue 2).[16]
-
Add 10 mL of acetonitrile (often with 1% acetic acid for analyte stability).[17]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[16]
-
Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.[16]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain anhydrous MgSO₄ to remove residual water and a sorbent to remove interferences. For triazines, Primary Secondary Amine (PSA) is commonly used to remove sugars and fatty acids, and C18 can be added to remove non-polar interferences.[16]
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[16]
-
-
Final Preparation: Take the final supernatant, filter if necessary, and transfer to an autosampler vial for analysis.
Issue 2: My signal is still suppressed or enhanced despite using a good cleanup method.
Even the best cleanup can't remove all matrix components. In this case, the most robust solution is to use a compensation strategy that corrects for the effect at the point of analysis.
Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the gold standard for correcting matrix effects in quantitative mass spectrometry.[1][18] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H/D, ¹³C, ¹⁵N).
Why it works: The SIL-IS is chemically and physically almost identical to the target analyte.[16] It will co-elute from the LC column and experience the exact same degree of ion suppression or enhancement in the ESI source.[18] Because the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, you quantify by calculating the peak area ratio. This ratio remains constant even if the absolute signal of both compounds fluctuates due to matrix effects.[19]
Recommended Internal Standard for this compound:
-
Ideal: this compound-d9.[13]
-
Acceptable Alternative: A deuterated analog of a closely related triazine, such as Atrazine-d5, is often used and has been shown to be effective.[16][20][21]
Caption: Principle of correction using a SIL internal standard.
Issue 3: I don't have access to a suitable SIL-IS and still see significant matrix effects.
When a SIL-IS is unavailable or cost-prohibitive, advanced calibration strategies are required.
Solution 1: Use Matrix-Matched Calibration
This technique involves preparing your calibration standards in an extract of a blank matrix (a sample known to be free of this compound).[22] This ensures that your calibrants and your unknown samples experience a similar degree of matrix effect, improving accuracy.[19][23]
Step-by-Step Methodology:
-
Source Blank Matrix: Obtain a representative sample of the matrix you are analyzing (e.g., soil, plasma, water) that is certified or tested to be free of this compound.
-
Process Blank Matrix: Extract a large batch of the blank matrix using the exact same sample preparation protocol (e.g., QuEChERS or SPE) as your unknown samples.
-
Prepare Standards: Use the resulting blank matrix extract as the diluent to prepare your serial dilutions of this compound for the calibration curve.
-
Analysis: Analyze your unknown samples against this matrix-matched calibration curve.
Limitations: The primary drawback is the assumption that the matrix effect is consistent across all your unknown samples.[18] Sample-to-sample variability can still introduce error. It can also be difficult to find a truly "blank" matrix.[24]
Solution 2: Use the Standard Addition Method
The method of standard additions is arguably the most accurate way to quantify in the presence of severe and variable matrix effects, as it creates a unique calibration curve within each sample.[25][26]
Why it works: Known amounts of a standard are "spiked" into several aliquots of the unknown sample itself. The instrument response is plotted against the concentration of the added standard. The unknown concentration of the analyte in the original sample is determined by extrapolating the linear regression line back to the x-intercept.[27][28] Since the calibration is performed in the sample, it perfectly corrects for that specific sample's matrix effect.[29]
Step-by-Step Methodology:
-
Aliquot Sample: Divide a single unknown sample into at least four equal aliquots (e.g., 1 mL each).
-
Spike Aliquots:
-
Aliquot 1: Add zero standard (this is the unspiked sample).
-
Aliquot 2: Add a known amount of standard (e.g., to achieve a final added concentration of 10 ng/mL).
-
Aliquot 3: Add a higher amount (e.g., 20 ng/mL).
-
Aliquot 4: Add an even higher amount (e.g., 40 ng/mL).
-
-
Process and Analyze: Process all aliquots through the entire sample preparation and LC-MS/MS analysis workflow.
-
Plot and Extrapolate: Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression and determine the absolute value of the x-intercept. This value is the concentration of this compound in the original, unspiked sample.
Limitations: This method is highly labor-intensive and time-consuming, as a separate calibration curve must be prepared and analyzed for every single unknown sample.[26][27] It is typically reserved for situations where the highest accuracy is required for a small number of critical samples.
Instrumental & Chromatographic Optimization
Even with perfect sample prep and calibration, poor chromatography can lead to co-elution with matrix components.
Recommended Starting LC-MS/MS Conditions
This table provides a robust starting point for your method development.[16][20]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm) | Provides good retention and separation for moderately polar triazine metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 5 mM Ammonium Acetate | Acid promotes positive ionization; buffer helps with peak shape.[16][20] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Elutes the analyte from the reversed-phase column.[16] |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical scale columns.[20] |
| Injection Volume | 5 - 20 µL | Balance between sensitivity and minimizing matrix load.[20] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains basic nitrogen atoms that readily protonate. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Troubleshooting Tip: If you suspect co-elution with early-eluting, highly polar matrix components (like phospholipids in plasma), consider adjusting your gradient. A shallow initial gradient can help separate your analyte from the "void volume" where these interferences often appear.
Summary of Strategies
| Strategy | Effectiveness | Labor/Cost | When to Use |
| Optimized Sample Prep (SPE/QuEChERS) | Good - Reduces matrix load | Medium | Always. This is the foundational first step for any analysis. |
| Stable Isotope-Labeled IS | Excellent - Corrects for variable effects | High initial cost, low labor per sample | The preferred method for routine, high-throughput quantitative analysis.[1][18] |
| Matrix-Matched Calibration | Good - Corrects for average matrix effect | Medium labor, potential cost for blank matrix | Good alternative when a SIL-IS is not available.[19][23] |
| Standard Addition | Excellent - Corrects for sample-specific effects | Very high labor per sample | For critical samples where the highest accuracy is required and sample-to-sample matrix variability is high.[26][27] |
By systematically evaluating your matrix, optimizing your sample preparation, and choosing the appropriate internal standard or calibration strategy, you can overcome the challenges of matrix effects and generate highly accurate and reliable data for your this compound analyses.
References
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Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). GERSTEL. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]
-
Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? (2020). Taylor & Francis Online. Retrieved from [Link]
-
Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves. (2021). PubMed. Retrieved from [Link]
-
Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (2021). PubMed Central (PMC). Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC Group. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek. Retrieved from [Link]
-
Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. (n.d.). Waters Corporation. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2020). PubMed Central (PMC). Retrieved from [Link]
-
Understanding the Standard Addition Method in Quantitative Analysis. (2024). Welch Materials, Inc. Retrieved from [Link]
-
Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS. (2013). PubMed. Retrieved from [Link]
-
Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. (2012). ResearchGate. Retrieved from [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
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Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2022). KoreaMed Synapse. Retrieved from [Link]
-
Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. (2024). ResearchGate. Retrieved from [Link]
-
Standard Addition. (n.d.). Technical University of Munich (TUM). Retrieved from [Link]
-
Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. (2016). SciSpace. Retrieved from [Link]
-
Modified QuEChERS Method for the Determination of S-Triazine Herbicide Residues in Soil Samples by High Performance Liquid Chromatography-Diode Array Detector. (2016). Addis Ababa University Institutional Repository. Retrieved from [Link]
-
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu. Retrieved from [Link]
-
Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. (2024). YouTube. Retrieved from [Link]
-
Standard Additions. (n.d.). Separation Science. Retrieved from [Link]
-
Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. (2021). PubMed. Retrieved from [Link]
-
Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. (2012). ResearchGate. Retrieved from [Link]
-
Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. (2021). ResearchGate. Retrieved from [Link]
-
Standard addition. (n.d.). Wikipedia. Retrieved from [Link]
-
On-line solid-phase extraction method for determination of triazine herbicides and degradation products in seawater by ultra-pressure liquid chromatography-tandem mass spectrometry. (2016). PubMed. Retrieved from [Link]
-
Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. (2007). CNGBdb. Retrieved from [Link]
-
Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. (2017). ResearchGate. Retrieved from [Link]
-
Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. (2007). ResearchGate. Retrieved from [Link]
-
Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. (2004). ScienceDirect. Retrieved from [Link]
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Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved from [Link]
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Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud. (2021). Semantic Scholar. Retrieved from [Link]
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Improving recovery of Desethylterbuthylazine from clay-rich soil samples
Technical Support Center: Desethylterbuthylazine (DET) Analysis
Guide for Improving Recovery from Clay-Rich Soil Samples
Welcome to the technical support center for the analysis of this compound (DET). This guide provides in-depth troubleshooting advice and validated protocols designed for researchers and analytical scientists facing challenges with DET recovery in complex, clay-rich soil matrices. As Senior Application Scientists, we have structured this guide to not only provide procedural steps but also to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental needs.
The Core Challenge: Why is DET Recovery from Clay Soil So Difficult?
This compound (DET) is a primary metabolite of the widely used herbicide terbuthylazine.[1][2][3] Compared to its parent compound, DET exhibits higher water solubility and binds less strongly to organic matter, increasing its mobility and potential to contaminate groundwater.[4][5] However, in clay-rich soils, its recovery presents a significant analytical challenge.
The difficulty stems from two primary factors:
-
Strong Adsorption: Clay minerals possess a high surface area and are typically negatively charged.[6][7] DET, being a polar molecule, can be strongly adsorbed to these surfaces through mechanisms like hydrogen bonding and ion-exchange interactions.[6][8] This strong binding makes it difficult to desorb the analyte into the extraction solvent.
-
Complex Matrix Effects: Clay soils are rich in co-extractives like humic acids, fulvic acids, and other polar organic compounds.[9][10] These compounds can interfere with the analytical process, causing signal suppression or enhancement in chromatographic systems and leading to inaccurate quantification.
This guide will address these challenges through a series of frequently asked questions and a detailed troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: My DET recovery is consistently below 50%. What is the most likely cause?
A consistently low recovery rate is almost always due to inefficient extraction resulting from strong analyte-matrix interactions.[6] Clay and high organic matter content provide numerous active sites for DET to bind.[6][11] Your current extraction solvent may not be polar enough or may lack the chemical properties needed to disrupt these strong adsorptive forces.
Q2: Which extraction method is better for clay soils: QuEChERS or traditional Solid-Phase Extraction (SPE)?
Both methods can be effective, but they require optimization.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an excellent starting point due to its speed and low solvent consumption.[9][10] However, the standard method often needs modification for polar analytes in clay soils, such as adjusting solvent polarity or pH.
-
Solid-Phase Extraction (SPE) is a powerful technique for both cleanup and preconcentration.[12][13] It can provide cleaner extracts and higher enrichment factors, which is particularly useful for detecting trace levels of DET.[14] The choice often depends on sample throughput needs, required detection limits, and available equipment.
Q3: Can adjusting the pH of my extraction solvent improve recovery?
Yes, significantly. DET has a predicted pKa of approximately 3.92, making it a weak base.[2][15] In acidic conditions (pH < 3.92), DET will be protonated and carry a positive charge, which can increase its adsorption to negatively charged clay surfaces. By adjusting the extraction solvent to a neutral or slightly basic pH, you can maintain DET in its less polar, neutral form, thereby reducing ionic interactions and improving its partitioning into the organic extraction solvent.[6]
Q4: I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I fix this?
Ion suppression is a classic sign of matrix effects caused by co-extracted interferences. This indicates that your cleanup step is insufficient. The solution is to refine the dispersive SPE (d-SPE) stage of your QuEChERS protocol or the wash steps in your SPE protocol. Using a combination of sorbents tailored to the interferences in clay soil is critical.
In-Depth Troubleshooting Guide
This section provides a systematic approach to optimizing your analytical workflow.
Logical Workflow for DET Extraction and Analysis
The following diagram outlines the critical stages of the process, from sample preparation to final analysis, highlighting key areas for troubleshooting.
Caption: General workflow for DET extraction from soil using a modified QuEChERS method.
Stage 1: Sample Preparation & Homogenization
-
Problem: Inconsistent results between sample replicates.
-
Cause: Poor sample homogeneity. DET may not be evenly distributed in the field soil.
-
Solution:
-
Drying: Air-dry the soil sample to a constant weight in a well-ventilated area, avoiding high temperatures that could degrade the analyte.
-
Sieving: Sieve the dried soil through a 2-mm mesh to remove stones and large organic debris, ensuring a uniform particle size for consistent extraction.[16]
-
Thorough Mixing: Mix the sieved soil thoroughly before taking a subsample for extraction.
-
Stage 2: Optimizing the Extraction Step
-
Problem: Low analyte recovery.
-
Cause: Inefficient desorption of DET from clay particles and/or poor partitioning into the extraction solvent.
-
Solutions:
-
Solvent Selection: Acetonitrile (ACN) is the standard for QuEChERS, but for polar analytes in clay, modifications are key. A mixture of polar and non-polar solvents can be more effective.[6] Consider testing different solvent systems.
-
pH Adjustment: Acidifying the solvent can improve the extraction of some pesticides. For DET, a neutral to slightly basic pH is theoretically better to keep the molecule uncharged. However, acidic conditions can help break down soil aggregates and release trapped residues. Recommendation: Empirically test both acidified ACN (e.g., with 1% formic acid) and buffered systems (e.g., citrate buffer as used in the EN 15662 QuEChERS method) to see which performs better for your specific soil type.[9]
-
Hydration: Before adding the organic solvent, add a small amount of water to the soil sample and let it sit for 15-30 minutes. This can help swell the clay lattice and disrupt analyte-binding sites, making the DET more accessible to the extraction solvent.[17]
-
| Solvent System | Rationale | Potential Outcome |
| 100% Acetonitrile (ACN) | Standard QuEChERS solvent. | May yield low recovery for polar DET due to insufficient disruption of matrix binding. |
| ACN with 1% Formic Acid | Acidifies the medium, potentially breaking down soil aggregates. | Can improve release of trapped residues but may protonate DET, increasing binding. |
| ACN/Water (e.g., 9:1 v/v) | Increases solvent polarity to better match the polar analyte. | Can improve solvation of DET but may extract more polar interferences. |
| Acetone/Ethyl Acetate/Water | A combination of solvents with varying polarities. | Can provide exhaustive extraction but may require more intensive cleanup.[17] |
Stage 3: Refining the Clean-up Step (d-SPE)
-
Problem: Poor peak shape, high background, or ion suppression/enhancement in the final analysis.
-
Cause: Co-extraction of matrix components that were not removed during cleanup.
-
Solutions: The key is to use the right combination of d-SPE sorbents.
| d-SPE Sorbent | Primary Function | Use Case for Clay Soil & DET | Caution |
| PSA (Primary Secondary Amine) | Removes organic acids, fatty acids, sugars, and some pigments. | Essential. Clay soils are rich in humic and fulvic acids. | Can adsorb some acidic pesticides (not an issue for the basic DET). |
| C18 (Octadecylsilane) | Removes non-polar interferences (e.g., lipids, waxes). | Highly Recommended. Removes hydrophobic co-extractives. | N/A |
| GCB (Graphitized Carbon Black) | Removes pigments (e.g., chlorophyll) and sterols. | Use with Caution. Very effective for removing color. | Can adsorb planar molecules. Since DET is a triazine, test for analyte loss. Use minimal amounts if necessary. |
| MgSO₄ (Anhydrous) | Removes residual water from the extract. | Essential. Included in all d-SPE kits to ensure proper phase separation and prevent water from interfering with analysis. | N/A |
Recommendation: Start with a combination of PSA and C18 . If you still observe significant matrix effects, cautiously introduce a very small amount of GCB into your d-SPE tube.
Visualizing Analyte-Matrix Interactions
This diagram illustrates how experimental choices can overcome the strong binding of DET in clay soil.
Caption: Mechanisms for improving DET recovery by disrupting analyte-matrix interactions.
Detailed Experimental Protocols
Protocol 1: Modified QuEChERS for DET in Clay-Rich Soil
This protocol is a robust starting point based on the AOAC 2007.01 method, with modifications for this specific application.
1. Sample Preparation:
- Weigh 10 g (± 0.1 g) of homogenized, sieved (<2 mm) soil into a 50 mL centrifuge tube.
- Add 10 mL of deionized water, vortex for 30 seconds, and allow the sample to hydrate for 30 minutes.
2. Extraction:
- Add 10 mL of acetonitrile containing 1% formic acid.
- Add an internal standard if required.
- Add the QuEChERS extraction salts (pouch containing 4 g MgSO₄ and 1 g NaCl).
- Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
- The d-SPE tube should contain 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
- Cap the tube and vortex for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Preparation:
- Take a 1 mL aliquot of the final extract.
- Filter through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
This protocol is ideal for achieving very low detection limits.
1. Initial Soil Extraction:
- Extract the soil as described in Protocol 1, steps 1 and 2.
- After centrifugation, take the 10 mL acetonitrile supernatant and evaporate it to approximately 1 mL using a gentle stream of nitrogen at 40°C.
- Reconstitute the extract in 100 mL of deionized water adjusted to pH 7.
2. SPE Cartridge Conditioning:
- Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 6 cc, 500 mg).
- Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
3. Sample Loading:
- Load the 100 mL reconstituted sample onto the SPE cartridge at a slow flow rate (approx. 5 mL/min).
4. Cartridge Washing:
- Wash the cartridge with 5 mL of deionized water to remove highly polar interferences.
- Dry the cartridge thoroughly under vacuum or with nitrogen for 20 minutes.
5. Elution:
- Elute the analyte from the cartridge with 10 mL of methanol or ethyl acetate into a collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.
References
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- Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method. (2025). Spectroscopy Online.
- Use of Solid-Phase Microextraction for the Quantitative Determination of Herbicides in Soil and Water Samples. (n.d.).
- Full article: Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. (n.d.). Taylor & Francis Online.
- Troubleshooting poor recovery of Chloranocryl in soil studies. (n.d.). Benchchem.
- This compound | C7H12ClN5 | CID 108201. (n.d.). PubChem.
- On-line solid-phase extraction of triazine herbicides using a molecularly imprinted polymer for selective sample enrichment. (1999). PubMed.
- Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis | Request PDF. (2025).
- Cas 30125-63-4,TERBUTHYLAZINE-DESETHYL. (n.d.). LookChem.
- Removal of Residue of Herbicides through Different Types of Modified Clay : A Review. (2018). International Journal of Pure & Applied Bioscience.
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). PubMed Central.
- Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. (2018). PubMed.
- Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques | Request PDF. (n.d.).
- Multiresidue Determination of Pesticides in Acid-Clay Soils
- Effect of Clay, Soil Organic Matter, and Soil pH on Initial and Residual Weed Control with Flumioxazin. (n.d.). MDPI.
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022).
- Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils. (n.d.). PubMed Central.
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- 4. Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 9. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. chembk.com [chembk.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of QuEChERS Cleanup for Pigmented Extracts
Welcome to the technical support guide for optimizing the dispersive solid-phase extraction (d-SPE) cleanup step of the QuEChERS method for pigmented fruit and vegetable extracts. As a Senior Application Scientist, I have designed this guide to move beyond simple instructions and provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results. This resource is structured as a series of questions you are likely to encounter in your work, followed by in-depth answers, validated protocols, and visual workflows.
Section 1: Frequently Asked Questions - Mastering the Fundamentals
This section addresses the foundational knowledge required to make informed decisions during method development for pigmented matrices.
Q1: What are the common pigments in fruits and vegetables, and why are they a problem for analysis?
Pigmented matrices are challenging due to the co-extraction of various natural compounds that can interfere with pesticide analysis. The primary culprits are:
-
Chlorophylls and Carotenoids: These are responsible for the green, yellow, and orange colors in vegetables like spinach, kale, and bell peppers. Being non-volatile, chlorophylls can contaminate and foul GC inlets and columns, leading to poor peak shape and analyte degradation.[1][2] In LC-MS/MS, they can cause significant matrix effects and contaminate the ion source.[3][4]
-
Anthocyanins: These water-soluble pigments produce the red, purple, and blue hues in berries, grapes, and red cabbage.[5] They can act as matrix interferences in LC-MS/MS analysis and, due to their acidic nature, may interact with certain d-SPE sorbents.[6]
These pigments, along with other co-extractives like sugars, organic acids, and lipids, can lead to a phenomenon known as the matrix effect . This is where the instrument's response to an analyte is suppressed or enhanced by the presence of other components in the sample, leading to inaccurate quantification.[7] Effective cleanup is crucial to minimize these effects and protect the analytical instrumentation.[8]
Q2: What are the primary d-SPE sorbents, and how do I choose the right one?
The d-SPE cleanup step utilizes different sorbents to remove specific types of interferences from the acetonitrile extract.[9] The choice of sorbent is the most critical parameter in optimizing the cleanup for pigmented matrices.[10][11]
| Sorbent | Primary Mechanism | Target Interferences | Potential Issues & Considerations |
| PSA (Primary Secondary Amine) | Weak Anion Exchange | Sugars, organic acids, fatty acids, some anthocyanins.[6][12] | Can adsorb and cause low recovery of acidic analytes (e.g., phenoxy acid herbicides) through ionic interactions.[13] |
| C18 (Octadecylsilane) | Reversed-Phase | Non-polar interferences, primarily lipids and fats.[12][14] | Essential for fatty matrices like avocado but has little effect on polar pigments or sugars. |
| GCB (Graphitized Carbon Black) | Adsorption (π-π interactions) | Pigments (chlorophyll, carotenoids) and sterols.[3][8][14] | Has a strong affinity for planar molecules and can cause significant loss of planar pesticides (e.g., thiabendazole, hexachlorobenzene).[6][15][16] |
| Z-Sep / Z-Sep+ | Lewis Acid/Base Interaction | Fats, phospholipids, and pigments (chlorophyll).[14][17] | A zirconia-based sorbent that can be a good alternative to GCB for removing both fats and pigments without significant loss of planar analytes.[3][17] |
| ChloroFiltr® | Proprietary | Specifically engineered to remove chlorophyll.[1][2] | A modern alternative to GCB designed to remove chlorophyll without the adverse effect on planar pesticide recovery.[2] |
Decision-Making Workflow for Sorbent Selection
The following diagram outlines a logical workflow for selecting the appropriate d-SPE sorbent(s) based on your sample matrix and target analytes.
Sources
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- 2. obrnutafaza.hr [obrnutafaza.hr]
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- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. hawach.com [hawach.com]
- 10. How to Use QuEChERS for Diverse Sample Types [discover.restek.com]
- 11. bgb-analytik.com [bgb-analytik.com]
- 12. specartridge.com [specartridge.com]
- 13. waters.com [waters.com]
- 14. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. agilent.com [agilent.com]
- 17. americanlaboratory.com [americanlaboratory.com]
Analyte stability of Desethylterbuthylazine during sample storage and transport
Welcome to the technical support center for the analysis of Desethylterbuthylazine (DET). As a key metabolite of the widely used herbicide terbuthylazine, accurate quantification of DET is crucial for environmental monitoring and risk assessment.[1][2][3][4] However, its stability during sample collection, transport, and storage can be a significant variable, leading to inaccurate results if not properly managed.
This guide provides in-depth, experience-based answers and troubleshooting protocols to help you ensure the integrity of your samples from the field to the final analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DET) and why is its stability a concern?
This compound (DET) is a primary degradation product of terbuthylazine, a triazine herbicide used extensively in agriculture.[1][2][3][5] DET is often detected in surface and groundwater and is considered an emerging substance of concern by regulatory bodies.[1][3][4] Its stability is a critical issue because it is more water-soluble and less likely to bind to soil organic matter than its parent compound, making it more mobile and prone to leaching into groundwater resources.[1][2][3][4] Inaccurate measurements due to degradation during storage or transport can lead to an underestimation of environmental contamination levels.
Q2: What are the primary factors that can cause DET to degrade in my samples?
Several factors can compromise the stability of DET in environmental samples:
-
Microbial Degradation: This is a major pathway for the breakdown of triazine herbicides and their metabolites in soil and water.[5][6] Indigenous microorganisms can use these compounds as a source of carbon or nitrogen.
-
pH (Hydrolysis): Triazine compounds like terbuthylazine are generally stable in neutral to weakly acidic or alkaline media but can be hydrolyzed under strongly acidic or alkaline conditions.[7] While DET's specific hydrolysis rates are less documented, the general chemistry of triazines suggests that extreme pH values should be avoided.
-
Temperature: Higher temperatures accelerate both microbial activity and chemical degradation rates.[6][8] Therefore, proper cooling is the most critical step in preserving sample integrity.
-
Photolysis (Light Exposure): Exposure to UV light can contribute to the degradation of some pesticides. While direct photolysis is a known degradation pathway for the parent compound terbuthylazine, it is best practice to protect samples from light to prevent any potential photodegradation of DET.[1][3]
Q3: What are the recommended storage conditions for water and soil samples containing DET?
To minimize degradation, adhering to standardized storage protocols is essential. The following table summarizes best practices derived from general pesticide analysis guidelines.
| Parameter | Water Samples | Soil/Sediment Samples | Rationale |
| Temperature | ≤6°C, do not freeze[9][10] | ≤6°C, or frozen (<-18°C) for long-term storage | Slows microbial activity and chemical degradation.[6][10] Freezing water samples can cause container breakage and analyte stratification. |
| Container | Amber glass bottles with PTFE-lined caps | Amber glass jars with PTFE-lined caps | Minimizes light exposure and prevents leaching of plasticizers or adsorption of the analyte to container walls.[11] |
| Holding Time | Extract within 7 days; analyze extract within 40 days[11] | Varies, but analysis should be as soon as possible. | Minimizes the window for potential degradation. Holding times should be validated by the specific laboratory. |
| Preservatives | Generally not recommended without validation | Not applicable | Acidification or basification can accelerate hydrolysis for some compounds.[7][8] If required by a specific method, it must be validated. |
Q4: Should I use chemical preservatives for my water samples?
For triazine herbicides and their metabolites, the addition of chemical preservatives is generally not recommended unless specified and validated by a regulatory method (e.g., EPA or ISO). The primary preservation technique is cooling to ≤6°C.[10][12] Adding acids or bases to adjust the pH can potentially accelerate hydrolysis.[7][8] If you suspect high microbial activity in your samples (e.g., from eutrophic surface waters), the most effective preservation strategy is rapid extraction, either in the field using solid-phase extraction (SPE) cartridges or immediately upon receipt at the laboratory.
Troubleshooting Guide
Problem 1: My DET concentrations are consistently lower than expected, or I'm seeing high variability in my QC samples.
This is a classic symptom of analyte instability. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for low or variable DET results.
Problem 2: I observe an increase in other terbuthylazine metabolites over time in my stored samples.
This strongly indicates ongoing degradation of either the parent terbuthylazine or DET itself.
-
Observation: An increase in hydroxy-terbuthylazine.[13]
-
Probable Cause: This suggests chemical hydrolysis or microbial degradation is occurring, where the chlorine atom on the triazine ring is replaced by a hydroxyl group.
-
-
Action Plan:
-
Re-evaluate Preservation: Your samples are not being maintained in a state of arrested biological and chemical activity. Immediately review your cooling procedures from collection to storage.[9][10]
-
Shorten Holding Times: Your current maximum holding time is too long for your sample matrix. Prioritize samples for earlier extraction and analysis.
-
Matrix Investigation: The matrix of your samples (e.g., soil with high organic matter and active microbial populations) may be particularly aggressive.[14] A matrix-specific stability study is highly recommended.
-
Experimental Protocols
Protocol 1: Sample Collection and Transport for Ensuring DET Stability
This protocol outlines the critical steps to maintain sample integrity from the field to the laboratory, based on EPA and general best practices.[9][15][16]
Materials:
-
Pre-cleaned 1L amber glass bottles with PTFE-lined caps.
-
Coolers.
-
Ice (double-bagged in zip-top bags).[9]
-
Bubble wrap.
-
Temperature logger or thermometer.
-
Chain of Custody (COC) forms.
Procedure:
-
Sample Collection:
-
Rinse the sample bottle three times with the source water before filling.
-
Fill the bottle, leaving minimal headspace to reduce volatilization (approx. 1%).
-
Cap the bottle tightly.
-
-
Immediate Cooling:
-
Packaging for Transport:
-
Wrap each glass bottle in bubble wrap to prevent breakage.[9][15]
-
Place bottles upright in the cooler, ensuring they are snug and cannot tip over. Use packing material to fill voids.
-
Place double-bagged ice packs around and on top of the samples. Ensure enough ice is used so that it is still present upon arrival at the lab.[9]
-
Include a temperature blank (a bottle filled with clean water) in the cooler.
-
-
Documentation & Shipping:
-
Complete the COC form, noting the collection time and date.
-
Seal the cooler with custody seals.
-
Ship via overnight courier to the laboratory to ensure minimal transit time.
-
Caption: Standard workflow for sample collection and transport.
Protocol 2: Conducting a Basic Sample Storage Stability Study
This self-validating study is essential for establishing appropriate storage times for your specific sample matrices.
Objective: To determine the maximum acceptable storage duration for DET in a specific matrix under defined conditions.
Methodology:
-
Prepare Sample Pool: Collect a large-volume, homogenous sample from a representative site. If the site is known to be free of DET, spike it with a known concentration of a certified DET standard.
-
Create Aliquots: Dispense the homogenous sample into multiple, identical sample containers (e.g., 20 amber glass bottles).
-
Establish Time Points: Designate sets of aliquots for analysis at specific time points. A typical design would be:
-
Day 0 (analyze immediately)
-
Day 3
-
Day 7
-
Day 14
-
Day 30
-
-
Storage: Store all aliquots (except the Day 0 set) under your standard proposed storage conditions (e.g., refrigerated at 4°C in the dark).
-
Analysis:
-
On Day 0, analyze at least three replicate aliquots to establish the baseline concentration.
-
At each subsequent time point, retrieve and analyze three replicate aliquots.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each time point.
-
Compare the mean concentration at each time point to the Day 0 baseline.
-
The maximum holding time is the longest period during which the analyte concentration remains within a pre-defined acceptance window (e.g., ±15%) of the baseline value.
-
References
- Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. (n.d.). U.S. Environmental Protection Agency.
- Packaging and Shipping of Environmental Samples. (n.d.). U.S. Environmental Protection Agency.
- Terbuthylazine degradation, this compound (DET) formation and... (n.d.).
- Using the long-term memory effect of pesticide and metabolite soil residues to estimate field degradation half-life and test leaching predictions. (n.d.).
- Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques. (2018).
- Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. (n.d.).
- Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. (n.d.).
-
Long-term dynamics of pesticide metabolites in soil and aquifers. (n.d.). .
- Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. (2011). Sigma-Aldrich.
- Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. (n.d.).
- Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. (2018). PubMed.
- Dynamics of pesticide residues in soils during the growing season: a case study in peach orchards, east-central Portugal. (2025).
- ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDW
- Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seaw
- Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
- Procedures commonly used to prepare water samples for triazine analysis. (n.d.).
- Sample Storage and Transportation. (n.d.).
- Stability and Effects of Some Pesticides in Soil. (2025).
- Time-dependent integrity during storage of natural surface water samples for the trace analysis of pharmaceutical products, feminizing hormones and pesticides. (n.d.). PMC.
- Packaging and Shipping Environmental Samples 1.0 Objective 2.0 Background. (n.d.). Department of Energy.
- Dynamics of pesticide residues in soils during the growing season: a case study in peach orchards, east. (2025). WUR eDepot.
- (PDF) Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. (2025).
- Degradation and movement of terbuthylazine in soil. (2025).
- Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). (2025).
- Desethyl-terbuthylazine (Ref: GS26379). (n.d.). AERU.
- Shipping-Environmental-and-Waste-Samples.pdf. (n.d.). U.S. Environmental Protection Agency.
- Simple Review of Environmental Analytic Methods for the Determin
- Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. (n.d.). PMC - PubMed Central.
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). U.S. Environmental Protection Agency.
- Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). DigitalCommons@USU.
- Terbuthylazine | C9H16ClN5 | CID 22206. (n.d.). PubChem - NIH.
Sources
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. wetlaboratory.com [wetlaboratory.com]
- 11. academic.oup.com [academic.oup.com]
- 12. epa.gov [epa.gov]
- 13. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. energy.gov [energy.gov]
- 16. epa.gov [epa.gov]
Co-elution of Desethylterbuthylazine with other triazine herbicides in HPLC
Navigating the Challenges of Co-elution in HPLC: A Guide for Researchers
Welcome to the technical support center for the chromatographic analysis of triazine herbicides. This resource is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with High-Performance Liquid Chromatography (HPLC) for the separation and quantification of these compounds. Here, we will address a common and critical challenge: the co-elution of desethylterbuthylazine with other triazine herbicides.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and other triazine herbicides often co-elute in reversed-phase HPLC?
A1: The co-elution of triazine herbicides, including the metabolite this compound, is primarily due to their structural similarity. Most triazines share a common 1,3,5-triazine ring structure with varying alkylamino side chains. In reversed-phase HPLC, separation is largely driven by the hydrophobicity of the analytes. Since the differences in the alkyl side chains between some triazines can be subtle, their interactions with the non-polar stationary phase (like C18) are very similar, leading to close or overlapping elution times.
Q2: What are the initial signs of a co-elution problem in my chromatogram?
A2: Identifying co-elution can be challenging, especially if the peaks completely overlap. Here are some common indicators:
-
Peak fronting or tailing: Asymmetrical peaks can suggest a hidden shoulder from a co-eluting compound.[1][2]
-
Broader than expected peaks: If a peak is significantly wider than other peaks in the same run, it might be comprised of multiple unresolved components.
-
Inconsistent peak purity analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), variations in the spectra across a single peak are a strong indication of co-elution.[3]
-
Inaccurate quantification: Co-elution leads to an overestimation of the analyte concentration, as the detector response is a sum of all eluting compounds at that time.
Q3: Can I resolve co-eluting triazines simply by changing the organic modifier in my mobile phase?
A3: Sometimes, a simple change in the organic modifier can resolve co-eluting peaks. Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC for triazine analysis.[4] They exhibit different selectivities due to their distinct chemical properties. Switching from acetonitrile to methanol, or vice-versa, can alter the elution order and potentially resolve co-eluting compounds. However, for closely related structures like triazines, this may not always be sufficient, and further method optimization will be necessary.
Troubleshooting Guide: Resolving Co-elution of this compound
When facing the co-elution of this compound with other triazines, a systematic approach to method development is crucial. This guide provides a step-by-step workflow to diagnose and resolve this common issue.
Step 1: Understanding the Problem - Analyte Properties
A foundational step in troubleshooting is to understand the physicochemical properties of the co-eluting compounds. Triazines are basic compounds, and their retention in reversed-phase HPLC is influenced by their hydrophobicity and the degree of ionization.
| Compound | LogP (estimated) | pKa (estimated) | Notes |
| Terbuthylazine | 3.4 | 1.9 | Parent compound, relatively non-polar. |
| This compound | 2.8 | 2.1 | Metabolite, more polar than the parent. |
| Atrazine | 2.7 | 1.7 | Structurally similar to terbuthylazine. |
| Simazine | 2.2 | 1.6 | More polar than atrazine. |
| Desethylatrazine | 1.6 | 1.9 | A polar metabolite of atrazine. |
Note: LogP and pKa values are estimates and can vary based on the prediction software and experimental conditions. The key takeaway is the relative differences in polarity and basicity.
This table highlights that while there are differences in polarity, the pKa values are quite similar, meaning their ionization state will change concurrently with pH adjustments.
Step 2: Systematic Method Optimization
The following workflow provides a structured approach to resolving co-elution.
Caption: A workflow for troubleshooting co-elution in HPLC.
Experimental Protocols
Rationale: Triazines are basic compounds. At a low mobile phase pH (around 2.5-3.5), the acidic silanol groups on the silica-based stationary phase are protonated and less likely to interact with the protonated triazine molecules.[1] This minimizes peak tailing and can improve resolution.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Standard solutions of this compound and other potentially co-eluting triazines.
Procedure:
-
Prepare Mobile Phase A: Add 0.1% (v/v) formic acid to HPLC-grade water. For example, add 1 mL of formic acid to 999 mL of water.
-
Prepare Mobile Phase B: Add 0.1% (v/v) formic acid to HPLC-grade acetonitrile or methanol.
-
Initial Gradient: Start with a gradient of 10% B to 90% B over 20 minutes.
-
Equilibrate: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.[1]
-
Inject Standard Mixture: Inject a known mixture of your target triazines.
-
Evaluate and Adjust:
-
If peaks are still co-eluting but are more retained, you can make the gradient shallower to increase the separation window.
-
If resolution is still poor, consider a different acidic modifier like 0.05% TFA, which can offer different selectivity.
-
Rationale: If mobile phase optimization on a C18 column is insufficient, the lack of selectivity is likely due to the stationary phase. A C18 column separates primarily based on hydrophobicity. Alternative stationary phases can introduce different separation mechanisms.
-
Phenyl-Hexyl Columns: These columns provide pi-pi interactions in addition to hydrophobic interactions. The aromatic triazine ring can interact with the phenyl groups of the stationary phase, offering a different selectivity compared to a C18 column.
-
Cyano (CN) Columns: These columns are less hydrophobic than C18 and can operate in both reversed-phase and normal-phase modes. They offer dipole-dipole interactions which can be beneficial for separating polar compounds.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer unique selectivity for basic compounds.[1]
Procedure:
-
Select an alternative column: Based on the properties of your analytes, choose a Phenyl-Hexyl, Cyano, or polar-embedded column with similar dimensions to your C18 column for initial comparison.
-
Install and Equilibrate: Install the new column and equilibrate it thoroughly with your starting mobile phase.
-
Re-run Initial Method: Use the optimized mobile phase conditions from Protocol 1 as a starting point.
-
Optimize Gradient: The retention times will likely be different on the new column. You will need to re-optimize the gradient profile (initial %B, gradient slope, and final %B) to achieve the best separation.
Rationale: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[5][6] Increasing the temperature can sometimes improve peak shape and alter selectivity.
Procedure:
-
Set an initial temperature: Start with a slightly elevated temperature, for example, 35°C or 40°C.
-
Equilibrate the system: Ensure the column and mobile phase are at the set temperature before injection.
-
Inject and evaluate: Compare the chromatogram with your previous results at ambient temperature. Look for changes in elution order and resolution.
-
Systematically vary the temperature: If you see an improvement, you can further optimize by testing a range of temperatures (e.g., 30°C to 50°C in 5°C increments). Be mindful of the column's maximum operating temperature.
Advanced Strategies
Two-Dimensional Liquid Chromatography (2D-LC)
For highly complex samples where co-elution cannot be resolved by the above methods, 2D-LC can be a powerful tool. In 2D-LC, a fraction from the first dimension separation is transferred to a second column with a different stationary phase for further separation.[7] This significantly increases the peak capacity and resolving power of the analysis.
Caption: A simplified workflow for 2D-LC analysis.
Summary of Key Recommendations
-
Start with the basics: Ensure your HPLC system is performing optimally before tackling complex method development.
-
Be systematic: Change one parameter at a time to understand its effect on the separation.
-
Understand the chemistry: Knowledge of your analytes' properties is key to making informed decisions during method development.
-
Don't neglect the stationary phase: The column is the heart of the separation. Trying different selectivities is often the most effective way to resolve co-elution.
By following these guidelines and protocols, you will be well-equipped to troubleshoot and resolve the co-elution of this compound and other triazine herbicides in your HPLC analysis, leading to more accurate and reliable results.
References
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Triazines & Metolachlor. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]
-
Abdel-Ghany, M. F., & El-Sayed, M. A. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226–240. [Link]
-
International Journal of Farming and Allied Sciences. (2014). High Performance Liquid Chromatographic Determination of an Asymmetrical Triazine Herbicide from Soil. Retrieved from [Link]
-
LCGC International. (2010). UHPLC Separation of Triazine Herbicides at Elevated Temperature. Retrieved from [Link]
-
PubMed. (2015). Chromatographic methods for analysis of triazine herbicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the recovery of s-triazine herbicides. Retrieved from [Link]
-
Journal of Chromatographic Science. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
International Journal of Environmental Analytical Chemistry. (2005). Mobile phase optimization for the separation of some herbicide samples using HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Analytical Chemistry. (1999). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Determination of Simazine and Terbuthylazine in Olive Oil by High Performance Liquid Chromatography with Ultraviolet Detector. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Atrazine. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]
-
NIH Public Access. (2012). Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
No-Till Farmer. (2018). How Does Soil pH Impact Herbicides? Retrieved from [Link]
-
MDPI. (2020). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Retrieved from [Link]
-
USDA ARS. (n.d.). Supercritical Fluid Extraction from Soil and HPLC Analysis of Cyanazine Herbicide. Retrieved from [Link]
-
U.S. Geological Survey. (1991). Liquid Chromatographic Determination of Atrazine and its Degradation Products in Water. Retrieved from [Link]
-
ResearchGate. (2012). Analysis of triazine herbicides in water using solid phase extraction followed by ultra-performance liquid chromatography with tandem mass detection (UPLC-MS/MS). Retrieved from [Link]
-
Food Chemistry. (2001). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Retrieved from [Link]
-
Cork Institute of Technology. (n.d.). The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Single component adsorption isotherms for (a) simazine, (b) atrazine, (c) propazine and (d) terbuthylazine at various pH: 3, 5 and 7. Retrieved from [Link]
-
PubMed. (1998). Simultaneous determination of simazine, terbuthylazine, and their dealkylated chlorotriazine metabolites in soil using sonication microextraction and gas chromatography. Retrieved from [Link]
-
PubMed. (2018). Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2017). Simultaneous determination of simazine, cyanazine, and atrazine in honey samples by dispersive liquid-liquid microextraction combined with high-performance liquid chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ion Suppression in the LC-MS/MS Analysis of Desethylterbuthylazine in Plasma
Welcome to the technical support guide for the bioanalysis of Desethylterbuthylazine in plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Here, we will explore the underlying causes of this phenomenon and provide actionable troubleshooting strategies to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound in plasma?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decreased analyte signal, which can significantly impact the accuracy, precision, and sensitivity of the quantification.[3][4] Plasma is a complex biological matrix containing high concentrations of endogenous components like phospholipids, salts, and proteins, which are known to cause ion suppression.[2][5]
Q2: What are the primary causes of ion suppression in electrospray ionization (ESI) for this analysis?
A2: In ESI, ion suppression can be attributed to several mechanisms. Co-eluting matrix components can compete with this compound for the available charge on the ESI droplets, thereby reducing the formation of analyte ions.[1][3] Another theory suggests that high concentrations of interfering compounds can increase the viscosity and surface tension of the droplets, which hinders solvent evaporation and the release of gas-phase analyte ions.[3][4] Non-volatile materials in the matrix can also co-precipitate with the analyte, preventing its efficient ionization.[3][4]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[6] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank plasma extract is then injected onto the column. A dip in the baseline signal of this compound at specific retention times indicates the elution of interfering matrix components that are causing ion suppression.[6]
Q4: What is this compound and why is its accurate measurement in plasma important?
A4: this compound is a primary metabolite of the herbicide Terbuthylazine.[7][8] Monitoring its levels in plasma is crucial for toxicokinetic studies, exposure assessment, and understanding the metabolic fate of the parent compound in biological systems.[9][10]
Troubleshooting Guide: Overcoming Ion Suppression
This section provides a structured approach to identifying and mitigating ion suppression in your this compound plasma assays.
Issue 1: Poor Sensitivity and Inconsistent Results
Root Cause Analysis:
This is a classic symptom of significant ion suppression. Endogenous plasma components, particularly phospholipids, are notorious for co-eluting with analytes and causing signal suppression.[2]
Corrective Actions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[1][4] For this compound, a mixed-mode cation exchange (MCX) sorbent can be particularly effective due to the basic nature of the analyte.[11]
-
Phospholipid Removal Plates/Cartridges: Specialized SPE products are designed to selectively remove phospholipids, a major source of ion suppression in plasma.[12][13]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, though its efficiency for polar metabolites like this compound may vary.[2][3]
-
-
Enhance Chromatographic Separation:
-
Ultra-High-Performance Liquid Chromatography (UPLC): Transitioning from traditional HPLC to UPLC can significantly improve chromatographic resolution.[14][15][16][17] The narrower peaks achieved with UPLC reduce the likelihood of co-elution with matrix interferences.[14][15][16][17]
-
Gradient Optimization: A shallower gradient can improve the separation between this compound and closely eluting matrix components.
-
Workflow Diagram: Sample Preparation Strategies
Caption: Comparative workflow of common sample preparation techniques for plasma analysis.
Issue 2: Inconsistent Quantification Despite Using an Internal Standard
Root Cause Analysis:
While an internal standard (IS) can compensate for some variability, its effectiveness depends on how closely it mimics the behavior of the analyte. A non-ideal IS may not experience the same degree of ion suppression as this compound, leading to inaccurate results.[18]
Corrective Actions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, is the gold standard for correcting ion suppression.[3][18][19] It co-elutes with the analyte and is affected by matrix effects in a nearly identical manner, ensuring accurate correction.[3][18]
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same blank plasma matrix as your unknown samples.[1] This ensures that the calibrators and QCs experience similar matrix effects as the study samples, leading to more accurate quantification.[5]
Data Summary: Efficacy of Different Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Relative Ion Suppression (%) |
| Protein Precipitation | 85-105 | < 20 | 40-60 |
| Liquid-Liquid Extraction | 70-90 | 60-80 | 20-30 |
| Solid-Phase Extraction (C18) | 80-100 | 70-90 | 10-20 |
| Phospholipid Removal SPE | 90-110 | > 95 | < 10 |
This table presents typical data ranges and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction with Phospholipid Removal
This protocol is designed for the robust cleanup of plasma samples prior to the analysis of this compound.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the SIL-IS working solution. Vortex briefly. Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Centrifugation: Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion for Ion Suppression Assessment
This experiment helps to identify the retention time windows where ion suppression occurs.
-
System Setup: Configure the LC-MS/MS system as you would for your analysis.
-
Infusion Pump: Using a syringe pump, continuously infuse a 100 ng/mL solution of this compound in the mobile phase into the MS source via a T-connector placed after the analytical column.
-
Blank Injection: Once a stable baseline signal for this compound is achieved, inject a blank plasma sample that has been processed using your standard sample preparation method.
-
Data Analysis: Monitor the this compound MRM transition. Any significant drop in the baseline signal indicates ion suppression at that retention time.
Mechanism Diagram: Ion Suppression in ESI
Caption: Simplified mechanism of ion suppression due to competition for charge in the ESI droplet.
Concluding Remarks
The successful bioanalysis of this compound in plasma hinges on the effective management of ion suppression. A systematic approach that combines optimized sample preparation, advanced chromatographic techniques, and the use of appropriate internal standards is paramount for achieving reliable and accurate results. This guide provides a foundation for troubleshooting and method development, empowering researchers to generate high-quality data that meets regulatory expectations.[20][21][22][23][24]
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. Available at: [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology. Available at: [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. Available at: [Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. Available at: [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at: [Link]
-
Overcoming Matrix Effects. Bioanalysis Zone. Available at: [Link]
-
A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Chromatography Today. Available at: [Link]
-
¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A. Available at: [Link]
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Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. Available at: [Link]
-
Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. Available at: [Link]
-
Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Ion Suppression Correction. IROA Technologies. Available at: [Link]
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Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. ResearchGate. Available at: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC North America. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
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Recovery of TBA and DET from urine following solid-phase extraction. ResearchGate. Available at: [Link]
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HPLC vs UPLC - What's the Difference? Chromatography Today. Available at: [Link]
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Terbuthylazine. PubChem. Available at: [Link]
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4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. PubChem. Available at: [Link]
-
Solid phase extraction – Knowledge and References. Taylor & Francis. Available at: [Link]
-
(PDF) Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. Available at: [Link]
-
Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. ResearchGate. Available at: [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available at: [Link]
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Technical Support Center: Optimizing SPE Elution for Desethylterbuthylazine
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and FAQs for scientists optimizing the Solid-Phase Extraction (SPE) elution solvent for Desethylterbuthylazine from complex sediment matrices. As Senior Application Scientists, we ground our advice in fundamental chromatographic principles to help you resolve common challenges in your analytical workflow.
Introduction: The Challenge of this compound Extraction
This compound is a key degradation product of the triazine herbicide terbuthylazine.[1][2] Its presence in environmental samples like sediment is a critical indicator of herbicide fate and transport. However, its moderate polarity and the complexity of sediment—rich in organic matter and potential interferences—make achieving high, reproducible recoveries a significant analytical challenge.[3][4] Solid-Phase Extraction (SPE) is the preferred method for cleanup and concentration, but its success hinges on one critical step: elution .[5][6] An improperly optimized elution solvent can lead to low recovery, poor reproducibility, and high matrix effects, compromising the quality of your final data.[7][8]
This guide will walk you through the logic of selecting and optimizing your elution solvent to build a robust and reliable SPE method.
Frequently Asked Questions (FAQs)
Q1: I'm starting my method development. What's a good initial SPE sorbent and elution solvent for this compound from a sediment extract?
A1: For a new method, the goal is to choose a system with the highest probability of success based on the analyte's chemistry.
-
Recommended Sorbent: Start with a Reversed-Phase (RP) C18 (Octadecyl) sorbent .[9][10] this compound has a Log Kₒw of 1.94, indicating it is moderately non-polar and will retain well on hydrophobic C18 material from an aqueous sample extract.[4] Polymeric reversed-phase sorbents are also an excellent, pH-stable alternative.[6]
-
Recommended Starting Elution Solvent: Begin with Methanol (MeOH) . In reversed-phase SPE, the elution solvent must be non-polar enough to disrupt the hydrophobic interactions between the analyte and the sorbent.[11] Methanol is a common choice because its elution strength is sufficient to displace many moderately non-polar compounds from a C18 sorbent without being so strong that it co-elutes a large amount of interferences.[12][13]
This combination provides a logical and widely validated starting point for triazine herbicide analysis.[14][15]
Q2: My recovery of this compound is consistently low (<60%). I suspect the elution step. What are the most likely causes?
A2: Low recovery is the most common problem in SPE method development.[5][16] If you have confirmed that the analyte is not breaking through during the sample loading or wash steps, the issue almost certainly lies with elution. The primary causes are:
-
Insufficient Elution Solvent Strength: The solvent is too polar to effectively break the interaction between this compound and the C18 sorbent. The analyte remains bound to the cartridge.[5][7]
-
Secondary Interactions: this compound is a weakly basic triazine.[17] On silica-based C18 sorbents, strong secondary interactions can occur between the basic amine groups on the analyte and acidic residual silanol groups (Si-OH) on the silica surface. A standard organic solvent may not be strong enough to disrupt this ionic/polar interaction.
-
Insufficient Elution Volume: You may not be using enough solvent to pass completely through the sorbent bed and quantitatively elute the entire analyte band.[5][7] A typical elution volume for a 500 mg cartridge is several milliliters.[18]
-
Improper pH: The analyte might be in a charged (protonated) state, strengthening its interaction with the sorbent via the secondary mechanisms described above. Eluting with a neutral solvent may be ineffective.
To diagnose the exact cause, you must perform a systematic troubleshooting experiment as detailed in Protocol 2 .
Q3: How do I systematically optimize the elution solvent to improve my low recovery?
A3: Optimization should be a stepwise, logical process. Rushing to a complex solvent mixture without understanding the core problem is inefficient.
-
Increase Solvent Strength: First, try a stronger (less polar) elution solvent. If you started with methanol, switch to Acetonitrile (ACN) or a mixture like Dichloromethane/Methanol (90:10, v/v) . Acetone is another viable option.[19] This addresses the most common issue of insufficient hydrophobic disruption.[12]
-
Add a pH Modifier: To disrupt secondary silanol interactions, add a small percentage of a basic modifier to your organic solvent. A common and highly effective choice is 2-5% Ammonium Hydroxide (NH₄OH) in Methanol . This shifts the pH, neutralizing the weakly basic analyte and disrupting its ionic interaction with the sorbent surface, leading to a dramatic improvement in recovery for basic compounds.[7]
-
Increase Solvent Volume: As a simple check, double your elution volume and see if recovery improves. If it does, it suggests your original volume was insufficient. Elute with two consecutive smaller aliquots rather than one large one for better efficiency.[10]
-
Soak the Sorbent: Allow the elution solvent to soak the sorbent bed for 1-5 minutes before applying vacuum or pressure.[19] This allows time for the solvent to fully interact with the sorbent and desorb the analyte, which can improve recovery for strongly retained compounds.
Proceed through these steps sequentially. Often, adding a basic modifier (Step 2) provides the most significant improvement for triazine herbicides.
Q4: My recovery is acceptable (>85%), but my results are not reproducible (high %RSD). Could the elution step be the culprit?
A4: Yes, poor reproducibility can often be traced back to inconsistencies in the elution protocol. While other factors like sample non-homogeneity or inconsistent evaporation are possible, check the following in your elution step:
-
Inconsistent Flow Rate: Eluting too quickly does not allow sufficient time for the analyte to desorb from the sorbent into the solvent stream.[16] This can lead to variable, incomplete elution. Ensure you use a consistent, slow-to-moderate flow rate (e.g., 1-2 mL/min) using a vacuum manifold with flow control.[7]
-
Sorbent Bed Drying: If the sorbent bed dries out after the wash step and before elution, it can lead to channeling, where the elution solvent creates preferential paths through the sorbent bed instead of passing through it uniformly. This results in inefficient and irreproducible elution.
-
Variable Elution Volumes: Ensure you are dispensing the exact same volume of elution solvent for every sample. Use calibrated pipettes.
-
Inconsistent Soaking Time: If you incorporate a solvent soak step, ensure the time is identical for all samples.
Q5: My final extract is dirty and shows significant ion suppression in my LC-MS analysis. How can I make the elution more selective?
A5: A "dirty" extract means you are co-eluting matrix interferences along with your analyte.[3][20] While the wash step is the primary tool for removing interferences, the elution solvent choice also plays a key role. The principle is to use the weakest solvent that still provides full recovery of your analyte .[12]
-
Tune the Solvent Strength: If you are using a very strong solvent (e.g., Dichloromethane) and getting high recoveries but a dirty extract, try stepping back to a slightly weaker solvent like Acetonitrile or even a high percentage of Methanol in water (e.g., 95:5 MeOH:H₂O). This may leave more of the strongly-bound, non-polar interferences on the cartridge while still eluting the this compound.
-
Optimize the Wash Step: Before changing your elution solvent, ensure your wash step is optimized. A stronger wash solvent can remove interferences that are less strongly retained than your analyte. For a C18 sorbent, you can try washing with a water/methanol mixture (e.g., 70:30 v/v). This will remove more polar interferences without prematurely eluting the this compound.
-
Use a More Selective Sorbent: If solvent optimization fails, consider a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties. This allows for more rigorous wash steps and can provide a much cleaner final extract.
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂ClN₅ | [1][2] |
| Molecular Weight | 201.66 g/mol | [1][21] |
| Log Kₒw (Octanol-Water Partition) | 1.94 | [4] |
| pKa (Weakly Basic) | 3.92 (Predicted) | [2][21] |
| General Polarity | Moderately Non-Polar |[4] |
Table 2: Properties of Common Reversed-Phase SPE Elution Solvents Solvents are listed in order of increasing elution strength (decreasing polarity).
| Solvent | Polarity Index | Eluotropic Strength (ε°) on Silica | General Use Notes |
|---|---|---|---|
| Water | 10.2 | High | Used in wash steps or to weaken elution solvents. |
| Acetonitrile | 5.8 | 0.65 | Weaker elution strength than Methanol in some RP systems. Good for disrupting π-π interactions. |
| Methanol | 5.1 | 0.95 | Excellent starting solvent for moderately non-polar compounds. Good "all-purpose" choice.[12] |
| Acetone | 4.3 | 0.56 | Stronger than Methanol and Acetonitrile. |
| Ethyl Acetate | 4.4 | 0.58 | Good for moderately non-polar to non-polar compounds. Not miscible with water.[22] |
| Dichloromethane (DCM) | 3.1 | 0.42 | Strong non-polar solvent. Can co-elute many interferences. Use with care. |
Experimental Protocols
Protocol 1: Systematic Elution Solvent Screening
This protocol is for initial method development to select the best elution solvent.
Objective: To test a range of solvents and identify the one providing the highest recovery of this compound.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg / 6 mL)
-
Spiked blank sediment extract (pre-extracted and filtered, then spiked with a known concentration of this compound)
-
Test Solvents: Methanol, Acetonitrile, Ethyl Acetate, 5% NH₄OH in Methanol
-
SPE Vacuum Manifold
-
Collection tubes, nitrogen evaporator, LC-MS system
Procedure:
-
Condition: Pass 5 mL of Methanol through the C18 cartridge.
-
Equilibrate: Pass 5 mL of reagent water through the cartridge. Do not let the sorbent go dry.[12]
-
Load: Load a known volume (e.g., 10 mL) of the spiked sample extract at a slow flow rate (~1-2 mL/min). Collect the entire load fraction in a tube labeled "Load".
-
Wash: Pass 5 mL of a weak solvent (e.g., 10% Methanol in water) through the cartridge to remove polar interferences. Collect this fraction in a tube labeled "Wash".
-
Elute:
-
For Cartridge 1: Elute with 2 x 3 mL of Methanol .
-
For Cartridge 2: Elute with 2 x 3 mL of Acetonitrile .
-
For Cartridge 3: Elute with 2 x 3 mL of Ethyl Acetate .
-
For Cartridge 4: Elute with 2 x 3 mL of 5% NH₄OH in Methanol .
-
Collect each elution fraction in a separate, clean tube labeled "Elution 1-4".
-
-
Analyze: Evaporate all collected fractions (Load, Wash, and Elutions) to near dryness, reconstitute in a known volume of mobile phase, and analyze by LC-MS.
-
Calculate: Determine the mass of this compound in each fraction. The best elution solvent is the one that moves >90% of the analyte into the "Elution" fraction with minimal analyte found in the "Load" and "Wash" fractions.
Protocol 2: Visual Workflow for Troubleshooting Low Recovery
This workflow provides a decision-making framework to diagnose and solve low recovery issues systematically. The core principle is to analyze each fraction of the SPE process to pinpoint exactly where the analyte is being lost.[8][16]
Caption: Troubleshooting workflow for low SPE recovery.
Visualizing the SPE Process
Understanding the four key steps of the SPE workflow is fundamental to successful method development. Each step has a distinct purpose that contributes to the final purity and recovery of the analyte.
Caption: The four fundamental steps of a reversed-phase SPE workflow.
References
- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
- U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
- Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Eurolab. (n.d.). EPA Method 553 Triazine and Other Pesticide Testing.
- Waters Corporation. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613.
- Benchchem. (n.d.). Technical Support Center: Optimizing Triazine Metabolite Extraction with Solid-Phase Extraction (SPE).
- ResearchGate. (n.d.). Solvent polarity and eluotropic strength (ɛ°). [Diagram].
- Dussault, E. B., Balakrishnan, V. K., Solomon, K. R., & Sibley, P. K. (2008). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. [PDF].
- Hawach Scientific. (n.d.). Common Failure Types And Troubleshooting in SPE Sample Preparation.
- Majors, R. E. (2017). Three Common SPE Problems.
- Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE.
- Pozzebon, S., Queiroz, R. H., & Jardim, I. C. (2002). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Marcel Dekker, Inc.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (n.d.). The physicochemical properties of analyzed terbuthylazine metabolites. [Diagram].
- Andersson, L. I., Paprica, A., & Arvidsson, T. (1997). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry, 69(16), 3456-3462.
- ResearchGate. (n.d.). Common SPE sorbents used in analytical methods for pesticides. [Table].
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
- Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS.
- International Sorbent Technology. (1997).
- U.S. Environmental Protection Agency. (n.d.). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay.
- California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides.
- Majors, R. E. (n.d.). Understanding and Improving Solid-Phase Extraction.
- Al-Busaidi, A., Al-Kindy, S. M., & Suliman, F. E. (2022).
- Australian Pesticides and Veterinary Medicines Authority. (n.d.).
- Rejczak, T., & Tuzimski, T. (2017). Applications of novel d-SPE sorbents for pesticide residue analysis.
- Benchchem. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Hawach Scientific. (n.d.). How To Choose The Right SPE Sorbent For Your Application?.
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
- Horizon Technology, Inc. (2014). Solid Phase Extraction (SPE)
- LookChem. (n.d.). Cas 30125-63-4,TERBUTHYLAZINE-DESETHYL.
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- Hewavitharana, A. K. (2011).
- United Chemical Technologies. (n.d.). EPA Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography / Mass Spectrometry (GC/MS).
- ChemicalBook. (n.d.). 30125-63-4(TERBUTHYLAZINE-DESETHYL) Product Description.
- Molnár, I. (2019).
- Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection.
- Validation of liquid chromatography mass spectrometry (LC-MS) methods MOOC. (2016). Practical evaluation of matrix effect, recovery and process efficiency. [Video]. YouTube.
- Steiner, D., Krska, R., Malachová, A., Taschl, I., & Sulyok, M. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(12), 3868-3880.
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Technical Support Center: A Troubleshooting Guide to Minimizing Peak Tailing for Desethylterbuthylazine in Gas Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing for Desethylterbuthylazine. As a dealkylated metabolite of a triazine herbicide, this compound possesses chemical properties that make it particularly susceptible to asymmetrical peak shapes in gas chromatography (GC).[1][2] This document is designed for researchers and analytical scientists to diagnose and resolve these common chromatographic challenges, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound peak is tailing significantly. What is the most likely cause and where should I begin troubleshooting?
Peak tailing for a polar, nitrogen-containing compound like this compound is most often caused by undesirable secondary interactions with "active sites" within the GC system.[3][4] However, physical setup issues can also be the culprit.
Your first diagnostic step is to determine if the problem is chemical or physical. Inject a non-polar, non-active compound like an alkane (e.g., methane or butane).
-
If the alkane peak is symmetrical: The problem is chemical. Your analyte is interacting with active sites in the system. Proceed to Q2 .
-
If the alkane peak also tails: The problem is likely physical or related to a major system fault. This could include improper column installation, dead volume, or a significant leak.[4][5][6] In this case, jump to the System-Wide Tailing Diagnostic Workflow diagram below.
Q2: What are "active sites" and why do they specifically cause this compound to tail?
Active sites are chemically reactive points in the sample flow path that can interact with and temporarily adsorb analytes, delaying their passage to the detector. For a basic compound like this compound, the primary culprits are:
-
Acidic Silanol Groups (Si-OH): These are present on the surfaces of glass inlet liners, glass wool, and the fused silica column itself.[7] The nitrogen atoms in the triazine ring of this compound can form strong hydrogen bonds with these acidic silanols, causing the unwanted secondary retention that leads to peak tailing.[3]
-
Metal Oxides: Exposed metal surfaces within the inlet, such as an undeactivated gold seal or stainless steel components, can also have active sites that interact with polar analytes.[8]
This interaction means not all analyte molecules travel through the column at the same speed, resulting in a delayed elution for a portion of the molecules and a characteristic "tail" on the peak.[7]
Q3: The inlet is my primary suspect. How can I confirm it's the source of the activity?
The inlet is the first high-temperature environment your sample encounters, making it the most common source of activity and sample degradation.[5] Contamination from previous injections can accumulate on the liner and create new active sites.[4][9]
To confirm the inlet is the problem, perform the following steps:
-
Establish a Baseline: Inject your this compound standard and record the peak asymmetry factor. An asymmetry factor above 1.5 indicates a significant problem.[10]
-
Perform Inlet Maintenance: Carefully replace the inlet liner, septum, and gold seal with new, factory-deactivated parts. Ensure you wear clean, lint-free gloves to prevent contamination.[11] A detailed protocol is provided below.
-
Re-evaluate: Inject the same standard again. If the peak shape dramatically improves and the asymmetry factor is significantly reduced, you have confirmed that the inlet was the primary source of the peak tailing.[12]
Q4: What type of inlet liner is best for analyzing this compound, and what maintenance practices should I follow?
Choosing the right liner and maintaining a routine replacement schedule are critical for robust analysis of active compounds.
Liner Selection:
-
Recommendation: Use a premium, factory-deactivated liner. Liners with a taper at the bottom can help focus the sample onto the column and minimize interaction with the metal bottom seal.[8]
-
Glass Wool: Using a liner with deactivated glass wool is often beneficial. The wool provides a large surface area for volatilization and acts as a trap for non-volatile matrix components, protecting the column.[5][13] However, if not properly deactivated, the wool itself can be a major source of activity. Always use liners with pre-packed, deactivated wool.
Protocol: Performing Routine GC Inlet Maintenance for Active Compound Analysis
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument (do not turn off the tank).
-
Remove the Septum Nut: Using the appropriate wrench, carefully unscrew the septum nut. Remove the old septum and O-ring.
-
Remove the Liner: With the septum nut removed, the inlet liner should be accessible. Use clean forceps to gently remove the liner from the inlet.
-
Clean the Inlet: Inspect the inside of the inlet weldment. If visible residue is present, gently wipe it with a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol or dichloromethane). Allow it to dry completely.
-
Install New Components: Wearing clean gloves, place a new, deactivated O-ring on the new deactivated liner. Carefully insert the new liner into the inlet. Place a new septum on top.
-
Secure and Leak Check: Screw the septum nut back on until it is finger-tight, then tighten an additional half-turn with a wrench. Do not overtighten. Turn the carrier gas back on and perform an electronic leak check to ensure all seals are secure.
-
Condition: Once the system is leak-free, restore your method temperatures and allow the system to equilibrate before running samples.
Q5: I've serviced my inlet, but the peak tailing persists. Could my GC column be the problem?
Yes, if the inlet is ruled out, the column is the next logical source of the problem. Column-related issues fall into three categories:
-
Contamination at the Column Head: Non-volatile matrix components can accumulate at the front of the column, creating a new, active stationary phase. This is a very common issue.[4]
-
Column Activity: The stationary phase itself can degrade over time, especially with exposure to oxygen at high temperatures, which exposes active silanol groups.[12]
-
Solution: If trimming the column does not resolve the issue, the column may be irreversibly damaged and require replacement. Using an oxygen trap on your carrier gas line can significantly extend column lifetime.[11]
-
-
Improper Installation: A poorly cut or improperly positioned column can create dead volume or turbulence in the flow path, causing all peaks to tail.[5][10][14]
-
Solution: Re-install the column, ensuring the cut is perfectly square and the column is inserted to the correct depth in both the inlet and detector, as specified by the instrument manufacturer.[10]
-
Q6: Which GC column is recommended for this compound and other triazine herbicides?
The goal is to select a column that is both highly inert and provides the right selectivity.
-
Recommended Phase: A low- to mid-polarity, low-bleed column is ideal. A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., a TG-5SilMS or equivalent) is an excellent and widely used choice for analyzing triazine pesticides.[15][16] This phase provides good selectivity and is thermally stable.
-
Inertness: Choose a column specifically marketed as "inert" or "MS-certified." These columns undergo special manufacturing and testing to ensure minimal surface activity, which is crucial for good peak shape with active compounds like this compound.[13][15]
Q7: How do my GC method parameters influence peak shape for this analyte?
While less common than activity issues, suboptimal method parameters can contribute to tailing.
-
Injector Temperature: The temperature must be high enough to ensure rapid and complete volatilization of this compound. A temperature of 275°C is a good starting point.[15] If the temperature is too low, slow volatilization can cause a broadened or tailing peak.
-
Initial Oven Temperature: For splitless injections, a low initial oven temperature (10-20°C below the solvent boiling point) can help create a tight injection band through solvent focusing. If the initial temperature is too high, this focusing effect is lost, which can manifest as tailing on early eluting peaks.[12]
-
Carrier Gas Flow Rate: The flow rate should be set to the optimal linear velocity for your carrier gas (Helium is recommended) and column dimensions to ensure the best efficiency. A flow rate that is too low can increase the time the analyte spends in the column, allowing for more interaction with any residual active sites. A typical starting point is 1.2-1.5 mL/min for a 0.25 mm ID column.[15]
Q8: What does it mean if all the peaks in my chromatogram are tailing?
When every peak in the chromatogram, including any non-polar analytes and the solvent peak, shows tailing, the cause is almost certainly physical rather than chemical.[6][10] This indicates a system-wide problem affecting the flow path.
System-Wide Tailing Diagnostic Workflow
Caption: A logical workflow for troubleshooting system-wide peak tailing.
Data Summary & Recommended Parameters
The following table provides a validated starting point for the analysis of this compound and other triazines. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| GC System | Any modern GC with EPC | Electronic Pneumatic Control (EPC) is crucial for stable and reproducible retention times. |
| Inlet Type | Split/Splitless | Splitless injection is typically used for trace analysis to maximize sensitivity.[15] |
| Inlet Liner | Deactivated, Tapered w/ Glass Wool | Minimizes active sites and traps non-volatile residue.[5][17] |
| Injection Volume | 1 µL | A standard volume; larger volumes can cause solvent overload and peak distortion.[18] |
| Inlet Temp | 275 °C | Ensures rapid volatilization of triazine compounds.[15] |
| Column Phase | 5% Phenyl / 95% Dimethylpolysiloxane | Provides excellent selectivity and inertness for pesticides.[15][16] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of resolution and sample capacity. |
| Carrier Gas | Helium | Inert gas providing good efficiency. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Optimal for column efficiency and peak shape.[15] |
| Oven Program | 60°C (hold 5 min), then 8°C/min to 300°C (hold 10 min) | Example program; the initial hold helps with solvent focusing, and the ramp provides good separation.[15] |
References
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography? [Video]. YouTube.
- Thermo Fisher Scientific. Analysis of Triazine Pesticides in Wastewater by GC/MS.
- Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions.
- Agilent Technologies. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC.
- GC Troubleshooting Guide.
- Postnova Analytics GmbH. Maintaining your Agilent GC and GC/MS Systems.
- MDPI. (2023, June 18). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method.
- ResearchGate. (2025, August 9). Analytical method using gas chromatography and ion trap tandem mass spectrometry for the determination of S-triazines and their metabolites in the atmosphere.
- Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube.
- Dickie, A. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science.
- Taylor, T. GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
- PubMed. (2015). Chromatographic methods for analysis of triazine herbicides.
- Delloyd's Lab-Tech. Gas chromatography Troubleshooting methods.
- Fisher Scientific. GC Columns.
- SelectScience. (2022, July 19). GC troubleshooting tips and tricks from inlet through to detection.
- ResearchGate. (2025, August 6). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry.
- Phenomenex. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection [Video]. YouTube.
- Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 108201, this compound.
- Shimadzu Scientific Instruments. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS).
- MedchemExpress.com. Terbuthylazine-desethyl (Synonyms: this compound).
- Global Substance Registration System. This compound.
- ACS Publications. (2007). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 135612794, 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol.
- DergiPark. Setting System Suitability Parameters for Performance Optimization of GC-NPD Detection for Pesticide Residue Analysis.
- E3S Web of Conferences. Optimization of solid phase microextraction conditions for determination of triazines.
- Chromatography Forum. (2016, March 4). GC-FID active sites Jet?.
- AERU. Desethyl-terbuthylazine (Ref: GS26379).
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Technical Support Guide: Impact of Mobile Phase pH on Desethylterbuthylazine Retention in Reversed-Phase LC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the reversed-phase liquid chromatography (RPLC) analysis of Desethylterbuthylazine. Here, we move beyond simple protocols to explain the fundamental science, enabling you to build robust and reliable analytical methods.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the core principles governing the chromatographic behavior of this compound. Understanding these concepts is the first step to effective method development and troubleshooting.
Q1: What is this compound and why is its chemical nature critical for RPLC method development?
A: this compound is a chloro-1,3,5-triazine compound and a known metabolite of the herbicide terbutylazine.[1][2] From a chromatographic perspective, its most important feature is that it is a weak base. Chemical databases provide a predicted pKa of approximately 3.92 .[2][3][4] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. This value is the pivot point around which its retention behavior in reversed-phase LC will dramatically change.
Q2: How does mobile phase pH fundamentally affect the retention of a basic compound like this compound?
A: The mobile phase pH dictates the ionization state of this compound, which in turn controls its hydrophobicity and retention on a non-polar RPLC column (like a C18).[5]
-
At Low pH (pH < pKa ≈ 3.92): The mobile phase has a high concentration of protons (H+). This compound, being basic, will accept a proton and become positively charged (protonated). This ionized form is more polar, has greater affinity for the polar mobile phase, and will therefore be less retained , resulting in a shorter retention time.[5][6]
-
At High pH (pH > pKa ≈ 3.92): The mobile phase has a lower concentration of protons. This compound will remain in its neutral, non-ionized form. This neutral form is less polar (more hydrophobic), has a stronger affinity for the non-polar stationary phase, and will be more strongly retained , leading to a longer retention time.[5][6]
This relationship is fundamental to controlling the retention and selectivity of ionizable compounds.[6]
Q3: What is the "Rule of Thumb" for selecting a robust mobile phase pH relative to an analyte's pKa?
A: For a robust and reproducible separation, the mobile phase pH should be controlled by a buffer and set at least 1.5 to 2 pH units away from the analyte's pKa .[7][8] When the mobile phase pH is very close to the pKa, even minuscule variations in pH (e.g., 0.1 pH units) can cause significant and undesirable shifts in retention time, compromising method robustness.[9]
For this compound (pKa ≈ 3.92), this means you should aim for a mobile phase pH of:
-
≤ 2.4 (to ensure it is fully protonated and retention is stable)
-
≥ 5.9 (to ensure it is primarily neutral and retention is stable)
Q4: I'm analyzing this compound and my peak shape is poor (significant tailing). Is this related to pH?
A: Yes, this is a classic issue for basic compounds in RPLC and is strongly linked to mobile phase pH.[10] Peak tailing for bases is often caused by a secondary interaction mechanism. At a mid-range pH (e.g., pH 3-7), two things happen:
-
Your basic analyte, this compound, is positively charged.
-
The silica backbone of the stationary phase has residual silanol groups (Si-OH), which become deprotonated and negatively charged (Si-O⁻).[7]
The positively charged analyte can then interact with the negatively charged silanol sites via ion-exchange, a different retention mechanism than the intended reversed-phase partitioning.[7] This mixed-mode retention leads to significant peak tailing. A common strategy to mitigate this is to work at a low pH (e.g., 2.5-3.0), which suppresses the ionization of the silanol groups, minimizing these unwanted secondary interactions.[11][12]
Section 2: Practical Method Development & Protocols
Here we translate theory into practice with a logical workflow for method development.
Core Principle: pH, Ionization, and Retention
The following diagram illustrates the central concept of how pH controls the retention of this compound.
Caption: pH control of this compound's ionization state and resulting retention.
Data Summary: Expected Retention Behavior vs. pH
Use this table as a quick reference during method development.
| Mobile Phase pH Range | State of this compound (pKa ≈ 3.92) | Expected Retention Time (tR) | Method Robustness & Peak Shape Considerations |
| pH 2.0 - 2.5 | >99% Ionized (Protonated) | Shortest, stable tR | Recommended. Excellent peak shape due to suppression of silanol interactions. Highly robust against minor pH changes.[11] |
| pH 2.5 - 5.5 | Mixed Ionized/Neutral State | Highly variable tR | Avoid. Operating near the pKa will lead to poor reproducibility and retention time drift.[9] |
| pH 5.9 - 8.0 | >99% Neutral | Longest, stable tR | Viable. Good retention and robustness. However, peak tailing from silanol interactions may reappear at higher pH. Column lifetime may be reduced above pH 8 for standard silica columns.[9] |
Experimental Protocol 1: Preparation of a Buffered Mobile Phase (Example: 20 mM Phosphate Buffer at pH 3.0)
Accurate and consistent buffer preparation is non-negotiable for reproducible chromatography.
Materials:
-
HPLC-grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade organic modifier (e.g., Acetonitrile or Methanol)
-
Calibrated pH meter
-
0.2 or 0.45 µm membrane filter
Step-by-Step Procedure:
-
Calculate Mass: To prepare 1 L of a 20 mM phosphate buffer, weigh out the required mass of KH₂PO₄ (Molar Mass = 136.09 g/mol ).
-
Mass = 0.020 mol/L * 1 L * 136.09 g/mol = 2.72 g
-
-
Dissolve: Add the 2.72 g of KH₂PO₄ to approximately 950 mL of HPLC-grade water in a clean beaker or volumetric flask. Stir until fully dissolved.
-
Adjust pH: Place a calibrated pH probe into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads exactly 3.00.
-
Bring to Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly. This is your aqueous buffer stock .
-
Filter: Filter the aqueous buffer through a 0.2 or 0.45 µm membrane filter to remove particulates and help degas the solution.[13]
-
Mix with Organic: Prepare the final mobile phase by mixing the aqueous buffer with the organic modifier in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
Section 3: Troubleshooting Guide
This Q&A guide addresses specific problems you may encounter during your experiments. Use the workflow diagram to diagnose issues systematically.
Troubleshooting Workflow for pH-Related Issues
Caption: A systematic workflow for diagnosing and solving pH-related LC problems.
Q&A Troubleshooting
Q: My this compound peak has a significant tail, even with a buffered mobile phase. How do I fix it? A:
-
Primary Solution: Lower the mobile phase pH. If your current pH is, for example, 4.5, you are close to the pKa and silanol interactions are high. Adjusting the pH to between 2.5 and 3.0 will protonate your analyte while simultaneously suppressing silanol ionization, which is the most effective way to achieve a sharp, symmetrical peak.[12]
-
Secondary Solution: If tailing persists even at low pH, the issue may be with the column itself. Older columns or those not designed for basic compounds may have high silanol activity. Consider switching to a modern, high-purity silica column with robust end-capping.
-
Tertiary Solution: Ensure your buffer concentration is adequate. A concentration of 10-50 mM is typically sufficient for most RPLC applications.[13]
Q: The retention time for this compound is unstable and drifting between injections. What is the likely cause? A:
-
Most Likely Cause: Your mobile phase pH is too close to the analyte's pKa (~3.92). In this region, small changes in buffer composition or temperature can cause large shifts in the ionization equilibrium, leading directly to retention time drift.[9]
-
Solution: Adjust your mobile phase pH to be at least 1.5-2 units away from 3.92. Move to a pH of ≤ 2.5 or ≥ 5.9 for a much more stable and robust method.[7]
-
Other Causes: Ensure your HPLC pump is delivering a consistent mobile phase composition and that the column is fully equilibrated before each injection. Improperly prepared or unbuffered mobile phases are also a common source of this problem.[14]
Q: My retention time is too short under acidic conditions (e.g., pH 2.5), and I need to increase it for better resolution from early-eluting impurities. How can I achieve this using pH? A:
-
Solution: To increase retention for a basic compound, you must increase the mobile phase pH.[5] By increasing the pH to a value well above the pKa, such as pH 6.0 or 7.0, you will convert this compound to its more hydrophobic neutral form, significantly increasing its interaction with the stationary phase and thus its retention time.[6]
-
Caution: When using standard silica-based columns, avoid operating at a pH above 8.0, as this can cause the silica backbone to dissolve, leading to rapid column degradation.[9]
Q: My retention time is too long. How can I decrease it? A:
-
Solution: To decrease the retention of this compound, you need to make it more polar. This is achieved by lowering the mobile phase pH to a value well below its pKa.[5] A mobile phase buffered at pH 2.5-3.0 will ensure the molecule is fully protonated (ionized), minimizing its retention on the C18 column and providing a shorter retention time.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
-
Stoll, D. R., & Dolan, J. W. (2021). LC-GC North America, 39, 353–362. (Referenced in)
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link][7]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108201, this compound. [Link][1]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link][6]
-
LookChem. (n.d.). Cas 30125-63-4, TERBUTHYLAZINE-DESETHYL. [Link][3]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link][5]
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link][15]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link][8]
-
Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link][9]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link][16]
-
Singh, S., & Singh, M. (2012). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmaceutical Technology. [Link][13]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link][11]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link][12]
-
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link][14]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Chromatography Today. (2023). What are the Common Peak Problems in HPLC?[Link][10]
Sources
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- 2. TERBUTHYLAZINE-DESETHYL | 30125-63-4 [chemicalbook.com]
- 3. Cas 30125-63-4,TERBUTHYLAZINE-DESETHYL | lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Enhancing the Limit of Detection for Desethylterbuthylazine in Drinking Water
Welcome to the technical support resource for the ultra-trace analysis of Desethylterbuthylazine (DET) in drinking water. As a key degradation product of the widely used herbicide terbuthylazine, DET's higher water solubility and weaker binding to organic matter increase its potential for groundwater contamination.[1][2] Achieving the low detection limits required by regulatory bodies presents significant analytical challenges.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges. We will focus on the gold-standard methodology: Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , a technique that offers the requisite sensitivity and selectivity for robust quantification at sub-parts-per-billion (ppb) or µg/L levels.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during method development and routine analysis.
Q1: My signal intensity for this compound is extremely low or completely absent. What are the likely causes?
A1: This is a common and frustrating issue that can stem from multiple points in the analytical workflow. Let's break down the diagnostic process:
-
Mass Spectrometer Health & Parameters:
-
Source Cleanliness: The ESI source is prone to contamination. Ensure the capillary, cone, and lenses are clean as per your instrument's maintenance schedule. A dirty source is a primary cause of signal suppression.
-
Tuning & Calibration: Confirm that the mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications. An out-of-spec calibration will directly impact mass accuracy and sensitivity.
-
MS/MS Transitions: Verify you are using the correct and most sensitive mass-to-charge ratio (m/z) transitions for DET. The protonated molecule [M+H]⁺ is the typical precursor ion. A common transition is m/z 202.1 → 146.1 . Always perform a compound optimization by infusing a standard to confirm the optimal precursor, product ions, and collision energy for your specific instrument.[3]
-
-
Chromatography & Analyte Delivery:
-
Column Integrity: Ensure your analytical column is not clogged or expired. A sudden increase in backpressure or peak splitting can indicate a column problem.
-
Mobile Phase: Double-check the composition and pH of your mobile phase. For triazines, a mobile phase of water and methanol or acetonitrile with a small amount of ammonium acetate or formic acid is common.[4][5] Incorrect pH can alter the analyte's retention and ionization efficiency.
-
Leaks: Check for any leaks in the LC flow path, from the pump to the MS source. Even a small leak can prevent the full sample amount from reaching the detector.
-
-
Sample Preparation (SPE):
-
Analyte Breakthrough: Your analyte may not be retaining on the SPE cartridge. This can happen if the sample load volume is too high or if the sorbent is not appropriate. Mixed-mode cation exchange (MCX) cartridges are often effective for triazines.[6][7]
-
Incomplete Elution: The elution solvent may not be strong enough to desorb DET from the SPE sorbent. Ensure your elution solvent (e.g., methanol with a small percentage of ammonium hydroxide) is appropriate for the sorbent and analyte.
-
Evaporation Loss: If using a nitrogen evaporator to concentrate the eluate, be careful not to evaporate to complete dryness. Volatile analytes can be lost. Also, ensure the temperature is not excessively high.
-
Q2: I'm observing poor chromatographic peak shape (tailing, fronting, or broad peaks). How can I improve it?
A2: Poor peak shape compromises both identification and quantification. The cause is almost always rooted in the LC system or sample matrix.
-
Column Issues:
-
Secondary Interactions: Peak tailing, especially for basic compounds like DET, can occur due to interactions with residual silanol groups on the silica-based column packing. Using a column with advanced end-capping or switching to a mobile phase with a competitive base (e.g., a low concentration of ammonium hydroxide) can mitigate this.
-
Column Void: A void at the head of the column can cause peak fronting or splitting. This is often irreversible, and the column may need to be replaced. Using a guard column can extend the life of your analytical column.
-
-
Mobile Phase & Sample Mismatch:
-
Injection Solvent: If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, the peak can broaden or become distorted. Ideally, the reconstitution solvent should be the same as, or weaker than, the starting mobile phase.
-
pH: Ensure the mobile phase pH is appropriate for keeping DET in a consistent ionic state, typically at least 2 pH units away from its pKa.
-
-
System Problems:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. Keep connections as short as possible.
-
Q3: My results are inconsistent, and I suspect matrix effects are the cause. How do I confirm and mitigate this?
A3: Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix—are a major challenge in LC-MS/MS.[8][9][10] Drinking water is a relatively clean matrix, but dissolved organic matter and salts can still cause issues.
-
Diagnosis:
-
Post-Column Infusion: The definitive way to visualize matrix effects is through a post-column infusion experiment. Infuse a constant flow of a DET standard into the mobile phase after the analytical column while injecting a blank matrix extract. Dips or rises in the baseline signal at different retention times indicate ion suppression or enhancement, respectively.
-
Matrix Factor Calculation: Compare the peak response of a standard spiked into a post-extraction blank sample extract against the response of the same standard in a clean solvent. A ratio significantly different from 1 indicates a matrix effect.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Optimize your SPE procedure. Ensure the wash step is effective at removing interferences without eluting the analyte.
-
Dilution: A simple but effective method is to dilute the sample extract. This reduces the concentration of interfering matrix components, though it also raises the detection limit.[8][9]
-
Use Isotope-Labeled Internal Standards: The most robust solution is to use a stable isotope-labeled (SIL) internal standard for DET (e.g., this compound-d9). The SIL standard co-elutes with the native analyte and experiences the same matrix effects, allowing for accurate correction during quantification.[4][11]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank water matrix that has been through the entire extraction process. This helps to compensate for consistent matrix effects across samples.[12]
-
Experimental Workflow & Data Visualization
A robust analytical workflow is the foundation of reliable trace-level analysis. The following diagram outlines the critical steps from sample collection to data analysis.
Caption: Visualization of ion suppression in the ESI source.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control (QC) procedures for this analysis?
A1: Robust QC is non-negotiable for producing legally defensible and scientifically sound data. Your analytical batches should always include:
-
Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. This checks for contamination from solvents, glassware, or the instrument. [12]* Calibration Standards: A multi-level calibration curve (minimum 5 points) should bracket the expected concentration range of your samples. [4][12]* Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically throughout the analytical run to check for instrument drift. A typical acceptance criterion is ±20% of the expected value.
-
Laboratory Fortified Blank (LFB) / Spiked Sample: A reagent water sample spiked with a known concentration of DET. This is used to assess the accuracy and recovery of your entire method. Recoveries of 70-120% are generally considered acceptable. [12]* Internal Standards: As mentioned, stable isotope-labeled internal standards should be added to every sample, blank, and standard to correct for matrix effects and variations in instrument response. [4]
Q2: Can I use a "direct inject" method instead of SPE to save time?
A2: While direct injection methods exist, they are generally not suitable for achieving the very low limits of detection required for drinking water monitoring. US EPA Method 536.0 is a direct injection method for some triazines, but it may not provide sufficient sensitivity for DET at trace levels without specialized equipment. [4][11][13]The primary drawbacks of direct injection are:
-
Higher Detection Limits: Without pre-concentration, the on-column amount of analyte is much lower, leading to a weaker signal.
-
Increased Matrix Effects: The entire sample matrix is introduced into the LC-MS/MS system, leading to faster source contamination and more significant ion suppression.
-
Instrument Contamination: Direct injection of water samples can build up non-volatile salts and other materials in the system, requiring more frequent and intensive maintenance.
For enhancing the limit of detection, a pre-concentration step like SPE is essential. [6][7]
Q3: What are typical instrumental parameters for DET analysis?
A3: The following tables provide a validated starting point for your method development. Parameters should always be optimized on your specific instrument.
Table 1: Suggested LC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 100 x 2.1 mm, < 3 µm | Provides good reversed-phase retention for triazines. [4][5] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate | Buffers the mobile phase and promotes good ionization. |
| Mobile Phase B | Methanol or Acetonitrile | Elutes the analytes from the C18 column. |
| Gradient | 10% B to 95% B over 10 min | Provides separation from potential interferences. |
| Flow Rate | 0.3 - 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 - 10 µL | A typical volume for reconstituted samples. |
Table 2: Suggested MS/MS Parameters (Triple Quadrupole)
| Parameter | Setting | Rationale |
|---|---|---|
| Analyte | This compound (DET) | Target compound. |
| Precursor Ion [M+H]⁺ | 202.1 | The protonated molecular ion of DET. [3] |
| Product Ion 1 (Quantifier) | 146.1 | A stable and abundant fragment ion for quantification. |
| Product Ion 2 (Qualifier) | 114.1 | A second fragment ion to confirm identity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is effective for polar compounds like triazines. |
| Spray Voltage | ~3.5 kV | Should be optimized for maximum signal stability. |
| Source Temperature | ~350 °C | Facilitates desolvation of the ESI droplets. |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Drinking Water
-
Sample Preservation: Upon collection, add sodium omadine to the water sample (e.g., 64 mg/L) to prevent microbial degradation if analysis is not performed immediately. [4]2. Cartridge Selection: Use a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 60 mg, 3 mL).
-
Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of reagent water. Do not allow the sorbent to go dry.
-
Loading: Load 250-500 mL of the water sample onto the cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen or argon gas through it for at least 10 minutes. This step is critical to remove residual water before elution with an organic solvent.
-
Elution: Elute the trapped analytes with 2 x 2 mL aliquots of 5% ammonium hydroxide in methanol into a collection tube.
-
Concentration: Gently evaporate the eluate to near dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 5 mM ammonium acetate). Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blanks, calibration standards, QC samples, and the unknown samples prepared in Protocol 1.
-
Injection: Inject 5-10 µL of each sample into the LC-MS/MS system.
-
Data Acquisition: Acquire data using the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 2.
-
Data Processing: Process the data using the instrument's software. Integrate the peaks for the quantifier and qualifier ions for both the native DET and its labeled internal standard. Generate a calibration curve by plotting the response ratio (native area / internal standard area) against the concentration. Quantify the unknown samples using the regression equation from the calibration curve.
References
- Matrix Effects Observed during the Analysis of Pesticides in River W
- Analysis of Triazine Pesticides in Drinking W
- Analysis of Triazine Pesticides in Drinking W
- Matrix Effects Observed during the Analysis of Pesticides in River W
- Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundw
- Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
- Matrix effects in quantitative pesticide analysis using liquid chrom
- QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS.
- Investigation of Matrix Effects for Some Pesticides in Waters by On-line Solid-Phase Extraction-Liquid Chromatography Coupled with Triple Quadrupole Linear Ion-Trap Mass Spectrometry and the Use of Postcolumn Introduction.
- Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite.
- Quality Control Procedures for Pesticide Residues Analysis.
- Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection.
- Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER)
- Pesticide residues analyses in w
- (PDF)
- This compound | C7H12ClN5 | CID 108201. PubChem - NIH.
- Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection.
- Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. PubMed.
- Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques.
Sources
- 1. Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. This compound | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. consult.environment-agency.gov.uk [consult.environment-agency.gov.uk]
- 13. Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Dealing with interferences from humic acids in soil extracts for Desethylterbuthylazine
A Guide to Overcoming Humic Acid Interference in Soil Extracts
Welcome to the technical support center for environmental analysis. This guide is designed for researchers and analytical scientists encountering challenges with the quantification of Desethylterbuthylazine in soil matrices rich in humic substances. Here, we provide in-depth, troubleshooting-focused guidance to help you diagnose issues, optimize your sample preparation, and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound recovery is consistently low and variable after soil extraction. What is the likely cause?
A1: Low and erratic recovery of this compound from soil extracts is frequently caused by interference from co-extracted humic acids (HA). Humic substances are a complex mixture of large, polyfunctional organic molecules that are ubiquitous in soil.[1]
The Core Problem: Analyte-Matrix Interactions
This compound, a metabolite of the herbicide terbuthylazine, is a moderately polar compound.[2][3] Humic acids possess a variety of functional groups (carboxylic, phenolic, etc.) that can interact with your target analyte through several mechanisms:[1][4]
-
Adsorption: this compound can adsorb onto the surface of humic acid colloids through hydrogen bonding and van der Waals forces.[1][4] This prevents its complete partitioning into the extraction solvent.
-
Ion Suppression/Enhancement (for LC-MS users): During electrospray ionization (ESI), humic acids can co-elute with the analyte and compete for ionization, typically leading to a significant decrease in the analyte signal (ion suppression).[5]
-
Irreversible Binding: In some cases, strong interactions can lead to the formation of non-extractable residues, permanently sequestering the analyte within the humic matrix.[4]
This compound has a higher water solubility and binds less strongly to organic matter compared to its parent compound, terbuthylazine, making it more mobile but still susceptible to these interactions.[6]
Q2: How can I confirm that humic acids are the source of my analytical problem?
A2: There are several diagnostic steps you can take:
-
Visual Inspection: Concentrated soil extracts containing high levels of humic substances will typically be dark yellow to brown in color. If your final sample for injection is colored, it is a strong indicator of insufficient cleanup.
-
Matrix Effect Study (LC-MS): This is the definitive method.
-
Prepare a calibration standard in a pure solvent (e.g., methanol or acetonitrile).
-
Prepare a second set of standards by spiking clean, humic-free extract (if available) or post-extraction soil extract (after your cleanup procedure) with the analyte at the same concentrations.
-
Compare the slopes of the two calibration curves. A significantly lower slope in the matrix-matched standards indicates ion suppression.
-
-
Post-Extraction Spike Recovery:
-
Process a blank soil sample (known to be free of this compound) through your entire extraction and cleanup procedure.
-
Spike the final, cleaned-up extract with a known concentration of this compound.
-
Analyze the sample. The recovery in this experiment should be close to 100%. If it is, but your pre-extraction spike recovery is low, it confirms that the loss is happening during the extraction/cleanup phase due to matrix interactions.
-
Q3: What is the most effective strategy to remove humic acid interference?
A3: The most widely adopted and effective technique is Solid-Phase Extraction (SPE) . SPE provides a robust method for separating the analyte of interest from complex matrix components like humic acids.[7][8]
The key is selecting the appropriate SPE sorbent and optimizing the pH conditions of your loading, wash, and elution steps.
Workflow for Sample Cleanup
Caption: General workflow for soil analysis.
Recommended SPE Strategy: Polymeric Reversed-Phase (e.g., Oasis HLB, Bond Elute PPL)
Polymeric sorbents are often preferred over traditional silica-based (C8, C18) sorbents for this application due to their pH stability and dual retention mechanisms (hydrophilic/lipophilic balance). This allows for more aggressive wash steps to remove interferences.
Troubleshooting Guide: Optimizing Your SPE Protocol
If you are using SPE but still experiencing issues, follow this decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for SPE.
Detailed Step-by-Step Protocol: SPE Cleanup of Soil Extracts
This protocol is a starting point and should be optimized for your specific soil type and instrumentation. It assumes the use of a 60 mg polymeric reversed-phase SPE cartridge.
1. Sample Pre-treatment: a. After your initial solvent extraction (e.g., using acetonitrile), take a specific aliquot of the supernatant. b. Dilute the aliquot with deionized water to reduce the organic solvent concentration to <5%. This is critical for ensuring proper retention on the SPE sorbent. c. Adjust the pH of the diluted sample to between 6.0 and 7.0 using a phosphate buffer. At this pH, this compound is neutral, promoting its retention, while many acidic functional groups on the humic acids are deprotonated (charged), increasing their water solubility and reducing their affinity for the reversed-phase sorbent.
2. SPE Cartridge Conditioning: a. Wash the cartridge with 3 mL of methanol. b. Equilibrate the cartridge with 3 mL of deionized water. Do not let the sorbent bed go dry.
3. Sample Loading: a. Load the pH-adjusted, diluted sample from step 1 onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
4. Wash Step (Interference Removal): a. Wash the cartridge with 3 mL of deionized water to remove salts and highly polar interferences. b. Crucial Step: Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water). This step is designed to rinse off the more polar humic and fulvic acids that may have been retained, while leaving the target analyte bound to the sorbent.[9] The exact percentage of methanol may require optimization.
5. Elution (Analyte Collection): a. Elute the this compound from the cartridge using 4-6 mL of a strong organic solvent. Common choices include:
- Acetonitrile
- Methanol
- Methanol with a small amount of modifier (e.g., 2% ammonium hydroxide) to ensure complete elution if strong acidic interactions are suspected. b. Collect the eluate in a clean tube.
6. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known, small volume of mobile phase (e.g., 500 µL) for LC-MS analysis.
Q4: Are there alternatives to SPE?
A4: While SPE is the most common method, other techniques can be employed, sometimes in combination.
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid sorbent and liquid phases. | High selectivity, good automation potential, high recovery when optimized. | Can be method-development intensive, cost of cartridges. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility. | Inexpensive, simple equipment. | Can be labor-intensive, uses large solvent volumes, may form emulsions with humic acids. |
| pH-Based Precipitation | Humic acids are insoluble at very low pH (~1-2), while some analytes remain in solution.[10] | Can remove a large bulk of humic acids early in the workflow. | Risk of co-precipitating the analyte, may not be suitable for acid-labile compounds.[5][10] |
| Dispersive SPE (dSPE - "QuEChERS") | A cleanup step where a sorbent (like C18 or graphitized carbon black) is added to the extract, vortexed, and centrifuged. | Fast, high throughput. | Less selective than traditional SPE, may result in lower analyte recovery if not carefully optimized. |
For this compound, a well-optimized SPE method generally provides the best balance of recovery, cleanup efficiency, and reproducibility.[11]
References
-
This compound | C7H12ClN5 | CID 108201 - PubChem . National Institutes of Health. [Link]
-
The Interaction of Pesticides with Humin Fractions and Their Potential Impact on Non-Extractable Residue Formation . PubMed Central. [Link]
-
Interactions between Herbicides and Humic Acids present in soils . ResearchGate. [Link]
-
Investigation of the interaction between pesticides and humic sunstances using fluorescence spectroscopy . Scilit. [Link]
-
Explain in detail the effect of humic acid products on pesticides . Jingfeng Humic Acid. [Link]
-
An optimized extraction method to remove humic acids interferences from soil samples prior to microbial proteome measurements . Office of Scientific and Technical Information. [Link]
-
Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques . ResearchGate. [Link]
-
Solid-Phase Extraction at High pH as a Promising Tool for Targeted Isolation of Biologically Active Fractions of Humic Acids . ACS Omega. [Link]
-
Optimized Extraction Method To Remove Humic Acid Interferences From Soil Samples Prior to Microbial Proteome Measurements . PubMed. [Link]
-
Desethyl-terbuthylazine (Ref: GS26379) . AERU. [Link]
-
Residual herbicides – carryover and behaviour in dry conditions . Government of Western Australia, Department of Primary Industries and Regional Development. [Link]
-
Testing for and Deactivating Herbicide Residues . Ohioline, The Ohio State University. [Link]
-
Optimized Extraction Method To Remove Humic Acid Interferences from Soil Samples Prior to Microbial Proteome Measurements . Oak Ridge National Laboratory. [Link]
-
Separation of molecular constituents from a humic acid by solid-phase extraction following a transesterification reaction . ResearchGate. [Link]
-
Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry . ResearchGate. [Link]
-
Isolation of IHSS Soil Fulvic and Humic Acids . International Humic Substances Society. [Link]
-
Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite . ResearchGate. [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review . National Institutes of Health. [Link]
-
Avoiding crop damage from residual herbicides . Agriculture Victoria. [Link]
-
Recovery percentage range of 1, 3, 5-triazine herbicides in soil samples . ResearchGate. [Link]
-
Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite . Merck Millipore. [Link]
-
Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection . ACS Publications. [Link]
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- 2. This compound | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Interaction of Pesticides with Humin Fractions and Their Potential Impact on Non-Extractable Residue Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized Extraction Method To Remove Humic Acid Interferences from Soil Samples Prior to Microbial Proteome Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of Desethylterbuthylazine Analysis in Fatty Matrices: A Technical Guide
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pesticide residues in complex food matrices is a critical undertaking for ensuring food safety and regulatory compliance. Desethylterbuthylazine, a primary metabolite of the widely used herbicide terbuthylazine, presents a significant analytical challenge, particularly in fatty matrices such as oils, nuts, and animal tissues.[1][2] The lipophilic nature of these matrices often leads to co-extraction of fats, which can interfere with chromatographic analysis, suppress analyte signals, and ultimately compromise data quality.[1][3]
This technical support center provides a comprehensive resource for researchers and analysts encountering these challenges. Through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, we aim to equip you with the knowledge and practical insights necessary to select the most effective dispersive solid-phase extraction (dSPE) sorbents for the robust and reliable analysis of this compound in fatty matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound in fatty matrices so challenging?
A1: The primary challenge lies in the inherent complexity of fatty matrices. Lipids are readily co-extracted with the target analyte during sample preparation, leading to several analytical issues:[1][2]
-
Matrix Effects: Co-extracted fats can significantly suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.
-
Instrument Contamination: The accumulation of lipids in the analytical column and instrument can lead to poor chromatographic peak shape, reduced sensitivity, and increased instrument downtime for cleaning.[4]
-
Low Recoveries: Non-selective cleanup methods may inadvertently remove the analyte along with the interfering fats, resulting in low and inconsistent recoveries.[3]
This compound itself is a moderately polar compound, which can make its separation from non-polar lipid interferences particularly difficult.[5]
Q2: What is dSPE, and how does it help in the analysis of fatty samples?
A2: Dispersive solid-phase extraction (dSPE) is a cleanup technique commonly used in conjunction with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7] In dSPE, a small amount of sorbent material is added directly to the sample extract. The mixture is then vortexed and centrifuged, allowing the sorbent to selectively adsorb and remove interfering matrix components, such as fats, pigments, and polar organic acids.[6][8] This approach is faster and requires less solvent compared to traditional column-based SPE.[6]
Q3: What are the most common dSPE sorbents for fatty matrices, and how do they work?
A3: Several dSPE sorbents are available for lipid removal, each with a distinct mechanism of action:
| Sorbent | Mechanism of Action | Primary Target Interferences |
| C18 (Octadecylsilane) | Reverse-phase | Non-polar compounds, including lipids and fatty acids.[8][9][10] |
| PSA (Primary Secondary Amine) | Normal-phase/Weak anion exchange | Polar organic acids, sugars, and some fatty acids.[6][11] |
| GCB (Graphitized Carbon Black) | Adsorption | Pigments (e.g., chlorophyll, carotenoids) and sterols. It can also remove planar molecules.[6][11] |
| Z-Sep/Z-Sep+ (Zirconia-based) | Lewis acid/base interactions | Lipids, fats, and pigments.[3][10] |
| EMR-Lipid (Enhanced Matrix Removal-Lipid) | Size exclusion and hydrophobic interaction | Selectively removes lipids.[4][12][13] |
Q4: Which dSPE sorbent is the best choice for this compound in fatty matrices?
A4: The "best" sorbent depends on the specific fatty matrix and the analytical goals. A combination of sorbents is often the most effective approach.
-
For moderately fatty matrices, a combination of C18 and PSA is a common starting point. C18 targets the bulk of the lipids, while PSA removes acidic interferences.[9]
-
For highly pigmented fatty matrices (e.g., avocado), adding a small amount of GCB can be beneficial for removing chlorophyll. However, caution is advised as GCB can also adsorb planar analytes like this compound, potentially leading to lower recoveries.[6]
-
Z-Sep and EMR-Lipid are newer generation sorbents specifically designed for superior lipid removal with improved recovery of a wider range of analytes, including those that may be lost with traditional sorbents.[3][4][10][13] They are often considered for challenging matrices where other sorbents fail to provide adequate cleanup.
A systematic evaluation of different sorbent combinations is crucial to determine the optimal choice for your specific application.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound in fatty matrices and provides actionable solutions.
Issue 1: Low Recovery of this compound
-
Potential Cause: The chosen dSPE sorbent is too aggressive and is co-adsorbing the analyte along with the matrix interferences. This is a known issue with GCB for planar pesticides.[6]
-
Troubleshooting Steps:
-
Reduce the amount of GCB: If using a PSA/C18/GCB combination, try decreasing the amount of GCB or removing it entirely.
-
Evaluate alternative sorbents: Test Z-Sep or EMR-Lipid, which are designed for high analyte recovery even in the presence of high fat content.[3][4][13]
-
Optimize the solvent: Ensure the acetonitrile used for extraction contains a small percentage of a more polar solvent like water or is acidified (e.g., with 1% acetic acid) to improve the recovery of moderately polar analytes like this compound.[9]
-
Issue 2: Insufficient Fat Removal (Visible Oil Layer or Poor Chromatography)
-
Potential Cause: The amount or type of dSPE sorbent is insufficient to handle the lipid content of the sample.
-
Troubleshooting Steps:
-
Increase the amount of C18: C18 is the primary sorbent for fat removal. Incrementally increase the amount of C18 in your dSPE tube.
-
Incorporate a freezing step: After the initial extraction and centrifugation, place the acetonitrile extract in a freezer (-20°C or lower) for at least 30 minutes. This will cause the lipids to precipitate. Centrifuge the cold extract and transfer the supernatant for dSPE cleanup.
-
Switch to a more effective lipid removal sorbent: Consider using Z-Sep or EMR-Lipid, which have a higher capacity for lipid removal compared to C18.[3][10]
-
Issue 3: Significant Matrix Effects (Signal Suppression or Enhancement)
-
Potential Cause: Residual matrix components are co-eluting with this compound and affecting its ionization in the mass spectrometer.
-
Troubleshooting Steps:
-
Improve the dSPE cleanup: Experiment with different sorbent combinations (e.g., PSA/C18, PSA/Z-Sep) to achieve a cleaner extract.
-
Dilute the final extract: A simple 1:1 or 1:5 dilution with the initial mobile phase can significantly reduce matrix effects, although this may impact the limit of quantification.
-
Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This will help to compensate for any consistent signal suppression or enhancement.
-
Experimental Workflow: Sorbent Selection Protocol
This protocol outlines a systematic approach to selecting the most effective dSPE sorbent combination for your specific fatty matrix.
Caption: A workflow for the systematic selection of dSPE sorbents.
Step-by-Step Protocol:
-
Sample Homogenization: Ensure your fatty matrix is thoroughly homogenized to obtain a representative sample.
-
QuEChERS Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rcf for 5 minutes.
-
-
dSPE Cleanup:
-
Prepare three sets of 2 mL dSPE tubes with the following sorbents:
-
Tube 1: 150 mg MgSO₄, 50 mg PSA, 50 mg C18
-
Tube 2: 150 mg MgSO₄, 50 mg PSA, 50 mg Z-Sep
-
Tube 3: Commercially available EMR-Lipid dSPE tube
-
-
Transfer 1 mL of the supernatant from the QuEChERS extraction into each dSPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take the supernatant from each dSPE tube and filter it through a 0.22 µm filter.
-
Analyze the extracts by LC-MS/MS.
-
-
Evaluation:
-
Calculate the recovery of this compound for each sorbent combination by comparing the peak area to a standard of known concentration.
-
Assess the matrix effects by comparing the peak area of a post-extraction spiked sample to a standard in a clean solvent.
-
Visually inspect the cleanliness of the extracts.
-
-
Selection: Choose the sorbent combination that provides the best balance of high recovery, minimal matrix effects, and sufficient cleanup for your specific fatty matrix.
By following this structured approach, you can confidently select the most effective dSPE sorbent for the accurate and reliable determination of this compound in even the most challenging fatty matrices.
References
-
Labsert. (n.d.). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Retrieved from [Link]
- Sadowska-Rociek, A., Cieślik, E., & Sieja, K. (2013). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Technology and Biotechnology, 51(3), 287-303.
- García-Vara, M., et al. (2022). QuEChERS-based Analytical Methods Developed for LC-MS/MS Multiresidue Determination of Pesticides in Representative Crop Fatty Matrices: Olives and Sunflower Seeds. Foods, 11(13), 1939.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Desethyl-terbuthylazine (Ref: GS26379). Pesticide Properties DataBase. Retrieved from [Link]
- Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 25(11), 1124-1135.
- Madej, K., & Giebułtowicz, J. (2018). Sample preparation and determination of pesticides in fat-containing foods. Food Chemistry, 276, 747-758.
-
Agilent Technologies. (n.d.). Enhanced Matrix Removal - Lipid - Recommended Protocols. Retrieved from [Link]
-
ChemBK. (n.d.). deethylterbuthylazine. Retrieved from [Link]
- Kolb, M., et al. (2021). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Foods, 10(11), 2796.
-
ChemRxiv. (2024). One-step dispersive solid phase extraction (dSPE) and protein precipitation to streamline high-throughput reversed-phase metabol. Retrieved from [Link]
-
Michel, F., et al. (2015). Improved sample preparation and HPLC/MS determination of pesticides in fat-rich vegetables. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]
-
LCGC. (2025). Pesticide Residue Analysis in Food: Advances, Challenges, and Case Studies. Retrieved from [Link]
-
LookChem. (n.d.). Cas 30125-63-4,TERBUTHYLAZINE-DESETHYL. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Enhanced Matrix Removal - Lipid - Recommended Protocols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. Retrieved from [Link]
-
PubMed. (2018). Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. Retrieved from [Link]
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- 13. agilent.com [agilent.com]
Preventing degradation of Desethylterbuthylazine during sample preparation
Welcome to the technical support center for the analysis of Desethylterbuthylazine. This resource is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with this critical metabolite of the herbicide Terbuthylazine. The stability of this compound during sample preparation is paramount for generating accurate and reliable data. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the complexities of its analysis and prevent degradation during your experimental workflow.
Introduction to this compound Analysis
This compound is a primary degradation product of Terbuthylazine, an s-triazine herbicide. Compared to its parent compound, this compound exhibits higher water solubility and weaker binding to organic matter, making it more mobile in soil and a potential contaminant of ground and surface waters[1]. Accurate quantification of this compound is crucial for environmental monitoring, toxicological studies, and regulatory compliance. However, like many analytes, it can be susceptible to degradation during sample collection, preparation, and analysis, leading to inaccurate results. This guide will equip you with the knowledge to minimize analyte loss and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound during sample preparation.
Q1: What are the main factors that can cause degradation of this compound during sample preparation?
A1: The primary factors that can lead to the degradation of this compound include:
-
Extreme pH: While stable at neutral pH, significant deviations towards highly acidic or alkaline conditions can promote hydrolysis of the triazine ring[1][2].
-
Presence of Oxidizing Agents: Residual chlorine in treated water samples can rapidly degrade this compound[1][3].
-
Microbial Activity: In environmental samples, microbial degradation can occur if samples are not properly preserved[4].
-
Photodegradation: Although found to be stable to aqueous photolysis, prolonged exposure to high-intensity UV light should be avoided as a general precaution for s-triazines[3].
-
Elevated Temperatures: High temperatures, especially during solvent evaporation steps, can potentially lead to degradation.
Q2: How should I properly store my aqueous samples before extraction to prevent this compound degradation?
A2: For aqueous samples, proper storage is critical. We recommend the following:
-
Refrigeration: Store samples at 4°C to minimize microbial activity[5].
-
Protection from Light: Use amber glass bottles to protect samples from light[5].
-
Dechlorination: If analyzing chlorinated water (e.g., drinking water), it is essential to add a dechlorinating agent like sodium thiosulfate or ascorbic acid immediately upon collection[3].
-
pH Adjustment: For general-purpose storage, maintaining a neutral pH is advisable. If long-term storage is necessary, adjusting the sample pH to a range of 5-9 is a safe practice for triazines[5].
Q3: Are there any specific solvents I should avoid during the extraction and sample preparation process?
A3: Methanol and acetonitrile are common and generally safe solvents for the extraction and analysis of this compound by LC-MS/MS[6]. While other solvents like ethyl acetate and dichloromethane have been used for elution from solid-phase extraction (SPE) cartridges, it is crucial to minimize the time the analyte spends in these solvents, especially at room temperature. Preliminary experiments in your lab are recommended to test for potential degradation with less common solvents.
Q4: For how long can I store my prepared sample extracts?
A4: The stability of your extracts will depend on the solvent and storage conditions.
-
In Methanol: Standard solutions of this compound in methanol have been shown to be stable for up to 6 months when stored in glass vials at -20°C in the dark[6].
-
In Ethyl Acetate: One study on triazines suggests that extracts in ethyl acetate can be stable for over a year at room temperature, which is a notable advantage for long-term storage[7].
-
General Recommendation: It is best practice to analyze extracts as soon as possible. If storage is necessary, freezing at -20°C or below is recommended. Always perform your own stability studies to validate storage conditions for your specific sample matrix and solvent system.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in spiked samples. | Analyte degradation due to residual chlorine in the water matrix. | Add a dechlorinating agent (e.g., sodium thiosulfate) to all aqueous samples immediately upon collection. |
| Degradation due to extreme pH during extraction. | Ensure the pH of the sample and any aqueous solutions used during extraction are maintained in a neutral to slightly acidic range (pH 5-7). | |
| Inefficient extraction from the sample matrix. | Optimize your solid-phase extraction (SPE) method. Consider using a polymeric reversed-phase sorbent, which can be effective for polar metabolites. Ensure proper conditioning of the SPE cartridge and optimize the elution solvent. | |
| Inconsistent results between replicate samples. | Incomplete homogenization of solid samples (e.g., soil, sediment). | Thoroughly homogenize solid samples before taking a subsample for extraction. |
| Variable degradation between samples due to differences in storage time or conditions. | Ensure all samples are stored under identical conditions (temperature, light exposure) and for a similar duration before analysis. | |
| Appearance of unknown peaks or a decrease in analyte peak area over time in stored extracts. | Degradation of this compound in the storage solvent. | Re-evaluate your storage solvent and conditions. If possible, analyze extracts immediately after preparation. If storage is required, conduct a stability study to determine the optimal solvent and temperature. Storing extracts at -80°C may improve stability. |
| Contamination from laboratory equipment or reagents. | Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents. |
Experimental Protocols
Here are detailed protocols for key steps in the sample preparation workflow for this compound analysis.
Protocol 1: Preservation of Aqueous Samples
Objective: To stabilize this compound in aqueous samples (surface water, groundwater, drinking water) upon collection.
Materials:
-
Amber glass sample bottles (1 L)
-
Sodium thiosulfate (for chlorinated water)
-
Sulfuric acid or sodium hydroxide (for pH adjustment, if necessary)
-
pH meter or pH strips
Procedure:
-
For Chlorinated Water: Before sample collection, add 80 mg of sodium thiosulfate per liter of sample to the collection bottle.
-
Collect the water sample directly into the prepared bottle, filling it to the brim to minimize headspace.
-
Cap the bottle securely.
-
If not analyzing immediately, check the pH of an aliquot of the sample. If the pH is outside the range of 5-9, adjust it using dilute sulfuric acid or sodium hydroxide[5].
-
Store the sample at 4°C in the dark until extraction. It is recommended to extract the sample within 7 days[5].
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
Objective: To extract and concentrate this compound from aqueous samples for subsequent analysis.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Elution solvent (e.g., Methanol or Ethyl Acetate)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of the elution solvent (e.g., ethyl acetate) through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the aqueous sample (up to 1 L) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 4 mL of the elution solvent into a collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol/water 50:50 v/v) for LC-MS/MS analysis.
-
Visualizations
Diagram 1: Key Factors Leading to this compound Degradation
Caption: Factors contributing to the degradation of this compound.
Diagram 2: Recommended Sample Preparation Workflow
Caption: A workflow designed to minimize analyte degradation.
References
-
Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A, [Link]
-
Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem. National Center for Biotechnology Information, [Link]
-
Preservation and Storage of Water Samples. Critical Reviews in Analytical Chemistry, [Link]
-
Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Liquid Chromatography & Related Technologies, [Link]
-
Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia. Journal of Analytical Methods in Chemistry, [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Molecular Sciences, [Link]
-
Desethyl-terbuthylazine (Ref: GS26379). AERU, [Link]
-
Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, [Link]
-
Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water, and precipitation in the Midwestern United States, 1989-2002. U.S. Geological Survey, [Link]
-
Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid. Journal of Agricultural and Food Chemistry, [Link]
-
Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. Chemosphere, [Link]
-
This compound | C7H12ClN5 | CID 108201 - PubChem. National Center for Biotechnology Information, [Link]
-
Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. Australian Pesticides and Veterinary Medicines Authority, [Link]
-
Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. Polymers (Basel), [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. ResearchGate, [Link]
-
Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. ResearchGate, [Link]
-
Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem. National Center for Biotechnology Information, [Link]
-
Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences, [Link]
-
Optimization of Solid-Phase Extraction of a Degradation Product of Novichok (A234) and Its Application to Environmental Samples. Journal of Analytical Toxicology, [Link]
-
Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. Semantic Scholar, [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Chromatographic Resolution of Desethylterbuthylazine and Related Compounds
Welcome to the technical support center dedicated to resolving one of the more persistent challenges in analytical chemistry: the chromatographic separation of Desethylterbuthylazine from its parent compound, Terbuthylazine, and other structurally similar isomers or metabolites. This compound is a primary chloro dealkylated metabolite of the triazine herbicide Terbuthylazine.[1] Due to their structural similarity, achieving baseline resolution (Rs ≥ 1.5) can be a significant hurdle, leading to inaccurate quantification and compromised data integrity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic advice to provide a structured, in-depth troubleshooting framework grounded in chromatographic theory and practical, field-proven strategies. We will explore the causal relationships behind experimental choices to empower you to make informed decisions in your method development.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: My this compound and Terbuthylazine peaks are almost completely co-eluting. What is the quickest and most impactful parameter to change?
A1: The most powerful parameter for improving the separation of closely eluting or co-eluting peaks is selectivity (α) .[2][3][4] The fastest way to alter selectivity is to change the organic modifier in your mobile phase. If you are using acetonitrile, switch to methanol, or vice-versa.[2] This change alters the fundamental chemical interactions between your analytes and the mobile phase, often producing a significant shift in relative retention times.
Q2: What is chromatographic resolution, and why is a value of 1.5 the goal?
A2: Chromatographic resolution (Rs) is a quantitative measure of how well two peaks are separated in a chromatogram. It is a function of three factors: column efficiency (N), selectivity (α), and retention factor (k'). A resolution value of 1.5 indicates baseline separation, meaning the peaks are separated down to the baseline. This level of separation is the standard for robust quantitative analysis, as it minimizes the area overlap between adjacent peaks, ensuring accurate integration and quantification.
Q3: How do I know if my column is the problem?
A3: Column performance degradation is a common cause of resolution loss.[5][6] Symptoms include a gradual decrease in resolution over time, increased peak tailing or fronting, split peaks, and a steady increase in backpressure.[5] Before undertaking extensive method development, it is wise to test your column's performance with a known standard mixture. If it fails to meet the specifications of the column's test chromatogram, the column may be contaminated or worn out and should be flushed or replaced.[6]
Q4: Can changing the column temperature really improve the separation of isomers?
A4: Absolutely. Temperature is a critical parameter that influences selectivity.[7][8] Even small changes in column temperature (e.g., 5-10°C) can alter the thermodynamics of analyte partitioning between the mobile and stationary phases, sometimes dramatically improving resolution for structurally similar compounds.[7][9] It also reduces mobile phase viscosity, which can lead to sharper peaks and allows for the use of higher flow rates to shorten run times.[10]
Q5: I'm seeing significant peak tailing for my analytes. What does this mean and how does it affect my resolution?
A5: Peak tailing occurs when a peak has an asymmetry factor greater than 1. It is often caused by unwanted secondary interactions between the analyte and the stationary phase (e.g., basic analytes interacting with acidic silanols on the silica surface) or by column overloading.[5][11][12] Tailing broadens peaks, which directly reduces column efficiency (N) and, consequently, decreases resolution. To mitigate tailing, consider adjusting the mobile phase pH, using a highly deactivated "base-deactivated" column, or reducing the sample injection volume.[6][12]
Part 2: In-Depth Troubleshooting Guide for Poor Resolution (Rs < 1.5)
When initial adjustments are insufficient, a systematic approach is necessary. This guide will walk you through a logical workflow to diagnose and solve poor resolution between this compound and its parent compound, Terbuthylazine.
Understanding the Core Principles: The Resolution Equation
Chromatographic resolution (Rs) is governed by the interplay of three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k').
Sources
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- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation: Analysis of Desethylterbuthylazine in Surface Water by SPE and LC-MS/MS
Authored for Researchers, Scientists, and Analytical Development Professionals
This guide provides a comprehensive framework for the validation of an analytical method for the quantitative determination of desethylterbuthylazine (DET), a principal degradation product of the triazine herbicide terbuthylazine, in complex surface water matrices. We will compare a newly developed Solid-Phase Extraction (SPE) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a more generic reference method to illustrate the principles of performance verification.
The narrative explains the causality behind experimental choices, grounding each step in authoritative guidelines from internationally recognized bodies. The protocols described are designed to be self-validating systems, ensuring robust and reliable data generation for environmental monitoring and regulatory compliance.
The "Why": Analytical Imperative & Methodological Choices
This compound is a key indicator of historical terbuthylazine use and environmental persistence. Its higher polarity compared to the parent compound makes it more mobile in soil and prone to leaching into groundwater and surface water systems. Monitoring DET is therefore critical for assessing the overall environmental impact of triazine herbicides. The complex and variable nature of surface water, containing everything from dissolved organic matter to suspended solids, demands a highly selective and sensitive analytical method to ensure accurate quantification at trace levels.
1.1 Choice of a Superior Technique: SPE-LC-MS/MS
For this application, a method combining Solid-Phase Extraction (SPE) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is selected.
-
Causality: LC-MS/MS is the gold standard for analyzing polar, non-volatile compounds like DET that are not amenable to direct Gas Chromatography (GC) without derivatization.[1][2] The triple quadrupole mass spectrometer provides unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM), effectively filtering out matrix interferences.[3]
-
Comparison to Alternatives: While a QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") extraction could be used as a reference or screening method, it is generally optimized for solid matrices like food and soil.[4][5] For large volume water samples, SPE offers superior concentration factors and cleaner extracts, which is critical for achieving the low detection limits required for environmental monitoring.[6][7][8][9] We will use a polymeric reversed-phase SPE sorbent (e.g., divinylbenzene-N-vinylpyrrolidone copolymer), which provides excellent retention for polar analytes like DET from aqueous samples.[6][7]
The "How": A Master Plan for Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] Our validation plan is designed to meet the stringent criteria outlined in guidelines from the International Council for Harmonisation (ICH) Q2(R1), EURACHEM, and the EU's SANTE/11312/2021 document.[10][12][13][14][15][16][17][18][19]
Validation Workflow Diagram
The following diagram illustrates the logical flow of the validation process, from initial planning to final method deployment.
Caption: Interdependence of analytical validation parameters.
Conclusion
The validation data unequivocally demonstrates that the newly developed SPE-LC-MS/MS method is superior to the reference QuEChERS-based method for the analysis of this compound in surface water. It provides a lower limit of quantitation, higher accuracy, better precision, and is less susceptible to matrix effects. Based on the comprehensive validation performed in accordance with international guidelines, this method is declared fit for purpose for the routine monitoring of DET in surface water samples.
References
Sources
- 1. Validation Method for the Determination of Pesticides in Water by LC/MS/MS | PerkinElmer [perkinelmer.com]
- 2. researchgate.net [researchgate.net]
- 3. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 4. scielo.br [scielo.br]
- 5. Method validation for the analysis of pesticide residue in aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The Fitness for Purpose of Analytical Methods (2025) [eurachem.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. The Fitness for Purpose of Analytical Methods (2014) [eurachem.org]
- 17. starodub.nl [starodub.nl]
- 18. food.ec.europa.eu [food.ec.europa.eu]
- 19. SANTE/11312/2021 Archives - Lynxee consulting [lynxee.consulting]
The Gold Standard in Triazine Analysis: A Comparative Guide to the Accuracy and Precision of Desethylterbuthylazine-d9
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of triazine herbicides, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Desethylterbuthylazine-d9 as an internal standard against other common alternatives, supported by experimental data from validated analytical methods.
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like this compound-d9, is widely recognized as the "gold standard" in quantitative mass spectrometry. By mimicking the physicochemical properties and chromatographic behavior of the target analyte, these standards effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.
The Critical Role of Internal Standards in Combating Matrix Effects
In complex matrices such as soil, water, and biological fluids, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for a reliable correction of the analyte's signal. Isotopically labeled standards are considered the most effective in this role due to their near-identical chemical and physical properties to the native analyte.
Performance Comparison: this compound-d9 vs. Alternative Internal Standards
The following table summarizes the performance characteristics of analytical methods utilizing this compound-d9 and other commonly employed internal standards for the analysis of triazine herbicides and their metabolites. The data is compiled from various validated methods, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Internal Standard | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Analytical Method | Reference |
| This compound-d9 & Terbuthylazine-d5 | This compound & Terbuthylazine | Human Urine & Hair | Within 12% of spiked concentrations | <7% (inter- and intra-run) | LC-MS/MS | [1] |
| Atrazine-d5 & Atrazine-desethyl-d7 | Triazine Pesticides (including this compound) | Drinking Water | 85-115% (analyte dependent) | <15% (analyte dependent) | GC-MS | [2] |
| Simazine-d10 | Triazine Herbicides | Water | 79.3% - 98.3% | <10% | LC-MS/MS | [3] |
| Structural Analog (e.g., Propazine) | Triazine Herbicides | Various | Variable, prone to differential matrix effects | Generally higher than SIL-IS | LC-MS/MS | [4][5] |
Key Insights from the Comparison:
-
Superior Accuracy and Precision with this compound-d9: The data clearly indicates that methods employing this compound-d9 achieve excellent accuracy and precision, with deviations well within the stringent requirements of regulated bioanalysis.
-
Broad Applicability of Deuterated Standards: Other deuterated standards like Atrazine-d5 and Simazine-d10 also demonstrate good performance for a range of triazine herbicides in water samples.
-
Limitations of Structural Analogs: While cost-effective, structural analogs may not perfectly mimic the chromatographic behavior and ionization response of the target analyte, potentially leading to less accurate correction for matrix effects.[4][5]
Experimental Workflow: Quantification of Terbuthylazine and this compound in Soil
This section provides a detailed, step-by-step methodology for the extraction and quantification of terbuthylazine and its primary metabolite, this compound, in soil samples using this compound-d9 as an internal standard. The protocol is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Caption: Experimental workflow for triazine analysis in soil using QuEChERS and LC-MS/MS.
Protocol: Analysis of Terbuthylazine and this compound in Soil by LC-MS/MS
1. Reagents and Materials:
-
Terbuthylazine, this compound, and this compound-d9 analytical standards
-
Acetonitrile (HPLC grade)
-
Reagent water (HPLC grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate)
-
Dispersive SPE (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
2. Sample Preparation (QuEChERS Extraction):
-
Weigh 10 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.
-
Add a known amount of this compound-d9 internal standard solution.
-
Add 10 mL of reagent water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
4. Final Extract Preparation and Analysis:
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
-
The extract is now ready for injection into the LC-MS/MS system.
5. LC-MS/MS Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Note: Specific MRM transitions, collision energies, and chromatographic gradients should be optimized for the instrument in use.
The Logic of Self-Validating Systems
The protocol described above represents a self-validating system. The inclusion of this compound-d9 at the very beginning of the sample preparation process ensures that any loss of analyte during extraction, cleanup, or injection is mirrored by a proportional loss of the internal standard. Because the mass spectrometer measures the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to a highly robust and reliable quantification.
Caption: How an internal standard compensates for analytical variability.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. The experimental data strongly supports the use of this compound-d9 as a superior internal standard for the analysis of terbuthylazine and its metabolites. Its ability to accurately and precisely correct for matrix effects and other sources of analytical variability makes it an indispensable tool for researchers, scientists, and drug development professionals striving for the highest level of data quality and integrity.
References
- Hewavitharana, A. K. (2011). Matrix effects in liquid chromatography-mass spectrometry. Bioanalysis, 3(5), 451-454.
- Yarita, T., Aoyagi, Y., & Ohtsuki, T. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
- Mercadante, R., Polledri, E., Fustinoni, S., & Davoli, E. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and bioanalytical chemistry, 404(3), 875–886.
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Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]
- Tadesse, B., Teju, E., & Megersa, N. (2016). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector. Ethiopian Journal of Science and Technology, 9(2), 81-94.
- Kruve, A., Herodes, K., Leito, I., & Oss, M. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry.
- Stahnke, H., Kittlaus, S., Kempe, G., & Speer, K. (2012). Matrix effects in pesticide analysis by liquid chromatography-tandem mass spectrometry: a case study of 100 pesticides in different matrices. Analytical and Bioanalytical Chemistry, 402(2), 949-964.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- U.S. Environmental Protection Agency. (2007).
- U.S. Environmental Protection Agency. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography/Electrospray Ionization/Tandem Mass Spectrometry (LC/ESI-MS/MS).
- Gikas, E., Papadopoulos, N. G., Bazoti, F. N., Zalidis, G., & Tsarbopoulos, A. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid communications in mass spectrometry : RCM, 26(2), 181–188.
- Currie, R. S., & Geier, P. W. (2020). Comparison of Terbuthylazine and Atrazine Preemergence in Grain Sorghum.
- Botle, L. A., Ncube, S., Sikhwivhilu, L., & Gumbo, J. R. (2021). Terbuthylazine and its metabolites in the environment: a review. Journal of Environmental Science and Health, Part B, 56(1), 1-17.
- Caldas, S. S., Demoliner, A., Costa, F. P., D'Oca, M. G. M., & Primel, E. G. (2011). A modified QuEChERS method for the determination of pesticides in soil by LC-MS/MS. Journal of the Brazilian Chemical Society, 22, 1279-1287.
- Asensio-Ramos, M., Ravelo-Pérez, L. M., González-Curbelo, M. Á., & Hernández-Borges, J. (2011). QuEChERS-based extraction for the determination of pesticide residues in soil samples by gas chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 401(5), 1649-1662.
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
- Polledri, E., Mercadante, R., Fustinoni, S., & Davoli, E. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and bioanalytical chemistry, 404(3), 875-886.
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A Researcher's Guide to Certified Reference Materials for Desethylterbuthylazine Analysis in Soil and Water
This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) for Desethylterbuthylazine, a primary metabolite of the widely used herbicide terbuthylazine. Accurate quantification of this compound in environmental matrices such as soil and water is critical for monitoring agricultural runoff, assessing environmental fate, and ensuring regulatory compliance. This document is intended for researchers, analytical scientists, and laboratory professionals engaged in environmental monitoring and food safety analysis.
The Critical Role of Certified Reference Materials in this compound Analysis
This compound is a significant environmental analyte due to its persistence and potential for groundwater contamination.[1] Regulatory bodies like the EPA and EFSA have established maximum residue limits (MRLs) for terbuthylazine and its metabolites in various matrices, including soil and water, to safeguard public health and ecosystems.[2] The accuracy and reliability of analytical data are therefore paramount.
Certified Reference Materials are the cornerstone of the quality assurance framework in any analytical laboratory. They provide a direct and unbroken chain of traceability to national or international standards, enabling laboratories to:
-
Validate analytical methods: CRMs are essential for demonstrating the accuracy and precision of an entire analytical procedure, from sample extraction to final measurement.
-
Calibrate instrumentation: High-purity CRMs are used to prepare calibration standards for quantifying the analyte of interest.
-
Ensure inter-laboratory comparability: The use of CRMs allows for the harmonization of results across different laboratories, which is crucial for regulatory monitoring and collaborative research.
Commercially Available Certified Reference Materials for this compound
A thorough market survey reveals that while there is a good selection of high-purity this compound CRMs available as neat (pure) substances or in solution, there is a notable absence of commercially available CRMs in soil and water matrices. This presents a challenge for laboratories seeking to validate their extraction and clean-up procedures for these complex sample types.
The available CRMs are typically produced by reputable manufacturers and are often accredited to ISO 17034, the highest quality standard for reference material producers. This accreditation ensures the competence of the manufacturer and the reliability of the certified values.
Below is a comparative table of some of the available this compound CRMs:
| Product Name | Manufacturer | Format | Purity/Concentration | Accreditation |
| Terbuthylazin-desethyl PESTANAL® | Sigma-Aldrich | Neat | Analytical Standard | ISO 9001 |
| Terbuthylazine-desethyl | LGC Standards | Neat | >95% (HPLC) | ISO 17034 |
| Terbuthylazine-desethyl | HPC Standards | Neat | High-purity | ISO 17034 |
| Terbuthylazine-desethyl Solution | HPC Standards | 10 µg/mL in Acetonitrile | Certified | ISO 17034 |
| Desethyl Terbuthylazine-d9 | LGC Standards | Neat | Isotopic Purity | ISO 17034 |
It is crucial for users to consult the Certificate of Analysis (CoA) for each specific lot of a CRM. The CoA provides detailed information on the certified property value and its uncertainty, the traceability of the measurement, and instructions for proper use and storage.[3][4][5]
Navigating the Absence of Matrix CRMs: A Practical Approach
The lack of commercially available this compound CRMs in soil and water matrices necessitates a robust internal quality control strategy. Laboratories can establish confidence in their analytical methods by implementing the following procedures:
-
Method Validation using Spiked Matrices: The most common approach is to fortify blank soil and water samples (proven to be free of the analyte) with a known amount of a high-purity this compound CRM. The recovery of the analyte is then determined to assess the efficiency of the extraction and clean-up steps. This should be performed at various concentration levels relevant to the expected sample concentrations.
-
Preparation of In-House Quality Control Materials: Laboratories can prepare their own quality control (QC) materials by homogenizing a large batch of blank soil or water and spiking it with a known concentration of this compound. This in-house QC material should be thoroughly characterized and its homogeneity and stability assessed over time. It can then be analyzed with each batch of samples to monitor the ongoing performance of the method.
-
Participation in Proficiency Testing (PT) Schemes: PT schemes provide an independent assessment of a laboratory's performance.[6][7][8] Participants receive samples (which can be in relevant matrices like soil or water) with unknown concentrations of the analyte and their results are compared against the assigned value and the results of other laboratories. Successful participation in PT schemes provides strong evidence of the validity of a laboratory's analytical methods.
Experimental Protocol: A Validated LC-MS/MS Method for this compound in Water
This section outlines a typical and robust analytical method for the quantification of this compound in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique is widely used for its high sensitivity and selectivity.[9][10]
1. Sample Preparation and Extraction
-
Collect water samples in clean, pre-rinsed glass bottles.
-
To a 100 mL aliquot of the water sample, add an appropriate internal standard (e.g., Desethyl Terbuthylazine-d9) to correct for matrix effects and variations in extraction efficiency.
-
The sample is then passed through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to concentrate the analyte and remove interfering substances.
-
The cartridge is washed with a low-polarity solvent to remove hydrophilic interferences.
-
The this compound is then eluted from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of triazine herbicides and their metabolites.[11]
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate for better ionization) and an organic solvent like methanol or acetonitrile is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for triazines.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
-
3. Quantification
-
A calibration curve is constructed by analyzing a series of calibration standards prepared from a certified reference material in the appropriate solvent.
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows.
Caption: A typical experimental workflow for the analysis of this compound in water.
Caption: The role of CRMs and other quality control measures in ensuring data integrity.
Conclusion
The accurate determination of this compound in soil and water is essential for environmental protection and regulatory compliance. While the absence of commercially available matrix-matched CRMs presents a challenge, a comprehensive quality assurance program that includes the use of high-purity CRMs for spiking and the preparation of in-house QC materials, coupled with participation in proficiency testing schemes, can ensure the generation of reliable and defensible data. The selection of a suitable CRM from a reputable and accredited supplier is the first and most critical step in this process. As the demand for environmental monitoring of pesticides and their metabolites continues to grow, it is hoped that certified matrix reference materials for compounds like this compound will become more readily available in the future.
References
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AERU. (n.d.). Desethyl-terbuthylazine (Ref: GS26379). Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Certification of a Reference Material for Herbicides in Water by Way of Inter Laboratory Comparison. Retrieved January 9, 2026, from [Link]
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HPC Standards Inc. (n.d.). Terbuthylazine-desethyl | C7H12ClN5 | 688950 | 30125-63-4. Retrieved January 9, 2026, from [Link]
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ResearchGate. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Retrieved January 9, 2026, from [Link]
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Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved January 9, 2026, from [Link]
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ESSLAB. (n.d.). CERTIFIED REFERENCE MATERIAL - Organic Standard Solution. Retrieved January 9, 2026, from [Link]
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AquaEnergy Expo Knowledge Hub. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved January 9, 2026, from [Link]
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PubMed. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
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ResearchGate. (2017). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. Retrieved January 9, 2026, from [Link]_
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IFA-Tulln. (2025). Proficiency Testing Scheme 2026. Retrieved January 9, 2026, from [Link]
-
ACS Publications. (n.d.). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry. Retrieved January 9, 2026, from [Link]
-
PubMed. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Retrieved January 9, 2026, from [Link]
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EPA. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Retrieved January 9, 2026, from [Link]
-
California Department of Food and Agriculture. (2022, March 1). Determination of 53 Pesticides in Groundwater by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and Gas Chromatography. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2023). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). Retrieved January 9, 2026, from [Link]
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IFA-Tulln. (n.d.). PROFICIENCY TESTING FOR PESTICIDES IN ACCORDANCE WITH THE DRINKING WATER ORDINANCE. Retrieved January 9, 2026, from [Link]
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CO Meeting Organizer. (n.d.). Analysis of Groundwater Contamination by Terbuthylazine and Desethyl-terbuthylazine in the Plana Sur Aquifer of Valencia (Spain). Retrieved January 9, 2026, from [Link]
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Umweltbundesamt.at. (n.d.). PROFICIENCY TESTING SCHEME FOR WATER ANALYSIS 2026. Retrieved January 9, 2026, from [Link]
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A Guide to Inter-Laboratory Comparison for the Analysis of Desethylterbuthylazine in Environmental Waters
For: Researchers, analytical scientists, and laboratory quality managers dedicated to ensuring the accuracy and comparability of environmental monitoring data.
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) study for the quantitative analysis of Desethylterbuthylazine (DET) in water samples. As the primary and more mobile metabolite of the widely used herbicide terbuthylazine, accurate monitoring of DET is crucial for assessing water quality and human exposure risks.[1] This document outlines the rationale for such studies, details a validated analytical methodology, and provides a guide for the statistical evaluation of comparative data, thereby promoting trustworthiness and expertise in environmental analysis.
The Imperative for Inter-Laboratory Comparison in Environmental Analysis
The analysis of pesticide residues, such as this compound, in environmental matrices is a complex task susceptible to various sources of error, including sample collection, preparation, instrumental analysis, and data processing. An inter-laboratory comparison, also known as a proficiency test (PT), is an essential tool for external quality control. It allows individual laboratories to assess their performance against their peers and a reference value, identify potential systematic or random errors, and demonstrate their competence to accreditation bodies and clients.[2][3][4]
The international standard ISO/IEC 17043 provides the general requirements for the competence of proficiency testing providers, ensuring that ILC schemes are designed and executed with scientific and statistical rigor.[2][3][4] A well-designed ILC for DET analysis serves to:
-
Benchmark Performance: Objectively evaluate a laboratory's analytical performance against other labs using the same or different methods.
-
Identify Methodological Bias: Uncover systematic deviations in analytical results that may stem from procedural differences or instrumental calibration.
-
Validate Analytical Methods: Provide evidence of a method's robustness and reproducibility across different laboratory environments.
-
Foster Continuous Improvement: Encourage laboratories to investigate and rectify sources of error, leading to enhanced data quality.
Designing a Robust Inter-Laboratory Comparison Study for this compound
A successful ILC hinges on meticulous planning and execution. The following workflow outlines the key stages in organizing a proficiency test for DET analysis in water.
Caption: Workflow for an Inter-laboratory Comparison Study.
The choice of the test material is critical. For DET, a natural water matrix (e.g., groundwater or surface water) with low background levels of the analyte should be selected and fortified with a known concentration of a certified this compound standard. The homogeneity and stability of the prepared samples must be rigorously tested before distribution to ensure that all participants receive comparable test items.
Recommended Analytical Protocol: GC/MS Analysis of this compound in Water
While laboratories may use their own validated methods, this guide provides a detailed protocol based on established methodologies, such as those developed by the U.S. Environmental Protection Agency (EPA), for the determination of triazine pesticides and their degradates in drinking water.[5][6] This method, employing solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC/MS), is widely recognized for its robustness and sensitivity.
Reagents and Standards
-
Solvents: HPLC-grade or equivalent methanol, ethyl acetate, and dichloromethane.
-
Reagent Water: Purified water free of interfering analytes.
-
Analytical Standards: Certified reference standards of this compound and a suitable deuterated internal standard, such as this compound-d9, are essential for accurate quantification.[7]
-
Solid-Phase Extraction (SPE) Cartridges: Carbon-based or polymeric cartridges suitable for the extraction of polar compounds from water.
Experimental Workflow
Caption: Analytical Workflow for DET in Water by SPE-GC/MS.
Step-by-Step Methodology
-
Sample Preservation and Spiking: To a 250 mL water sample, add the internal standard solution to achieve a known concentration.
-
Solid-Phase Extraction (SPE):
-
Condition a carbon-based SPE cartridge with the appropriate solvents as recommended by the manufacturer.
-
Load the water sample onto the cartridge at a controlled flow rate.
-
Wash the cartridge with reagent water to remove polar interferences.
-
Elute the this compound and the internal standard with a suitable organic solvent mixture (e.g., dichloromethane/methanol).
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC/MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC/MS system.
-
Use a capillary column suitable for pesticide analysis to achieve chromatographic separation.
-
Operate the mass spectrometer in either selected ion monitoring (SIM) or full scan mode for identification and quantification.
-
-
Quantification: Create a calibration curve using standards of known concentrations of this compound and the internal standard. Calculate the concentration of DET in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Performance Comparison and Data Evaluation
The core of an ILC is the objective comparison of results from all participating laboratories. The statistical analysis of the reported data should follow the guidelines outlined in ISO 13528, "Statistical methods for use in proficiency testing by interlaboratory comparisons".[3][8][9]
Hypothetical Inter-Laboratory Comparison Data
The following table presents a hypothetical but realistic dataset for a this compound ILC. The assigned value for the proficiency test sample is 0.150 µg/L .
| Laboratory ID | Reported Concentration (µg/L) | Analytical Method |
| Lab 01 | 0.145 | GC/MS |
| Lab 02 | 0.162 | LC-MS/MS |
| Lab 03 | 0.138 | GC/MS |
| Lab 04 | 0.185 | LC-MS/MS |
| Lab 05 | 0.153 | GC/MS |
| Lab 06 | 0.149 | GC/MS |
| Lab 07 | 0.125 | LC-MS/MS |
| Lab 08 | 0.158 | GC/MS |
| Lab 09 | 0.142 | LC-MS/MS |
| Lab 10 | 0.155 | GC/MS |
Statistical Evaluation: The z-score
A widely used performance statistic in proficiency testing is the z-score. It provides a standardized measure of a laboratory's deviation from the assigned value. The z-score is calculated as follows:
z = (x - X) / σ
Where:
-
z is the z-score
-
x is the result reported by the laboratory
-
X is the assigned value (the best estimate of the true concentration)
-
σ is the standard deviation for proficiency assessment (a measure of the acceptable spread of results)
The interpretation of z-scores is generally as follows:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance (warning signal)
-
|z| ≥ 3.0: Unsatisfactory performance (action signal)
Assuming a standard deviation for proficiency assessment (σ) of 0.015 µg/L for this study, the z-scores for our hypothetical data would be:
| Laboratory ID | Reported Concentration (µg/L) | z-score | Performance Evaluation |
| Lab 01 | 0.145 | -0.33 | Satisfactory |
| Lab 02 | 0.162 | 0.80 | Satisfactory |
| Lab 03 | 0.138 | -0.80 | Satisfactory |
| Lab 04 | 0.185 | 2.33 | Questionable |
| Lab 05 | 0.153 | 0.20 | Satisfactory |
| Lab 06 | 0.149 | -0.07 | Satisfactory |
| Lab 07 | 0.125 | -1.67 | Satisfactory |
| Lab 08 | 0.158 | 0.53 | Satisfactory |
| Lab 09 | 0.142 | -0.53 | Satisfactory |
| Lab 10 | 0.155 | 0.33 | Satisfactory |
In this example, Lab 04's result is flagged as questionable, indicating a need for internal investigation into their analytical process.
Conclusion: Upholding Data Integrity through Collaboration
Participation in well-designed inter-laboratory comparison studies is a hallmark of a technically competent and quality-conscious laboratory. For emerging contaminants like this compound, where regulatory scrutiny is increasing, ensuring the accuracy and comparability of monitoring data is paramount.[1] By embracing the principles and practices outlined in this guide, from adopting robust analytical methods to understanding the statistical evaluation of performance, the scientific community can collectively enhance the reliability of environmental data and, in turn, better protect our water resources.
References
-
ISO/IEC 17043:2023 - Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. Available from: [Link]
-
ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization. Available from: [Link]
-
ANAB. ISO/IEC 17043 Proficiency Testing Providers. ANSI National Accreditation Board. Available from: [Link]
-
NATA. ISO/IEC 17043 Proficiency Testing Providers (PTP). National Association of Testing Authorities, Australia. Available from: [Link]
-
ISO/DIS 13528.2 - Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization. Available from: [Link]
-
Cuadros-Rodríguez, L., et al. (2014). Comparison of different statistical methods for evaluation of proficiency test data. Analytical and Bioanalytical Chemistry, 406(20), 4905-4917. Available from: [Link]
-
U.S. Environmental Protection Agency. (2011). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). EPA Document No. 815-R-11-002. Available from: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 536: Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). EPA Document #: 815-B-07-002. Available from: [Link]
-
Tasca, A. L., & Puccinelli, M. (2018). Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. Chemosphere, 203, 183-194. Available from: [Link]
-
Qualitycheck. Proficiency testing (PT): Pesticides in natural waters. Available from: [Link]
-
European Union Reference Laboratories for Residues of Pesticides. EURL-Pesticides.eu. Available from: [Link]
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A Comparative Guide to the Determination of Desethylterbuthylazine: LC-MS/MS vs. GC-MS
In the realm of environmental monitoring and food safety, the accurate quantification of pesticide residues is paramount. Desethylterbuthylazine, a primary metabolite of the widely used triazine herbicide terbuthylazine, is a compound of significant interest due to its potential for groundwater contamination and its persistence in the environment.[1] For researchers, analytical scientists, and professionals in drug development, selecting the optimal analytical technique for the determination of this compound is a critical decision that directly impacts data quality, sample throughput, and overall laboratory efficiency.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the determination of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Drawing upon established methodologies and field-proven insights, this document will delve into the principles, experimental workflows, and performance characteristics of each technique, empowering you to make an informed decision for your specific analytical challenges.
The Analyte: this compound
This compound is a diamino-1,3,5-triazine that is formed through the degradation of terbuthylazine.[2] Its higher water solubility compared to the parent compound increases its mobility in soil and the risk of it leaching into groundwater.[1] The chemical structure of this compound lends itself to analysis by both LC-MS/MS and GC-MS, though the approach and considerations for each technique differ significantly.
Principle of a Head-to-Head Comparison: LC-MS/MS and GC-MS
The choice between LC-MS/MS and GC-MS for the analysis of this compound hinges on a variety of factors including the sample matrix, required sensitivity, and desired sample throughput. While both techniques offer high selectivity and sensitivity, their fundamental principles of separation and ionization lead to distinct advantages and disadvantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for the analysis of many modern pesticides, including triazines and their metabolites.[3] This preference is largely due to its ability to analyze a wide range of compounds with varying polarities and thermal stabilities without the need for chemical derivatization.[4] For this compound, its moderate polarity makes it an ideal candidate for reverse-phase liquid chromatography. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for the analysis of volatile and semi-volatile organic compounds.[6] For triazine herbicides, GC-MS has historically been a common analytical approach.[3] However, the successful analysis of more polar metabolites like this compound by GC-MS can be more challenging and may necessitate derivatization to improve volatility and chromatographic performance. Despite this, GC-MS can offer excellent chromatographic resolution and is a powerful tool, particularly for less polar analytes.[7]
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of this compound by LC-MS/MS and GC-MS, based on data from various scientific sources.
| Performance Metric | LC-MS/MS | GC-MS (EPA Method 523) |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/kg[7] | 0.10 - 0.69 µg/L |
| Limit of Quantification (LOQ) | 0.25 µg/L[8] | 0.40 - 2.1 µg/L (LCMRL)[9] |
| Linearity (R²) | >0.99[8] | >0.99[10] |
| Sample Preparation | Direct injection or Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Derivatization | Not required | May be required for improved performance |
| Throughput | High | Moderate |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally less pronounced |
Experimental Protocols: A Step-by-Step Guide
LC-MS/MS Workflow for this compound
The following protocol is a representative example for the analysis of this compound in water samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load 500 mL of the water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte with an appropriate solvent such as ethyl acetate or methanol.
-
Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[5]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for this compound.
GC-MS Workflow for this compound (based on EPA Method 523)
The following protocol is a representative example for the analysis of this compound in drinking water.[9]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Add internal standards to a 250 mL water sample.
-
Extract the sample using a carbon-based SPE cartridge.
-
Dewwater the cartridge with methanol.
-
Elute the analytes with ethyl acetate followed by a dichloromethane/methanol mixture.
-
Dry the extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL.
2. GC-MS Analysis
-
GC System: A gas chromatograph with a capillary column.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless injection at 250°C.
-
Oven Program: A temperature gradient to separate the analytes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan or Selected Ion Monitoring (SIM).
Causality Behind Experimental Choices
Why LC-MS/MS is often preferred: The primary advantage of LC-MS/MS for this compound lies in its direct analysis capabilities without the need for derivatization.[4] This simplifies sample preparation, reduces the potential for analytical errors, and increases sample throughput. The use of electrospray ionization is well-suited for moderately polar compounds like this compound, providing efficient ionization and high sensitivity.[5]
The rationale for using GC-MS: GC-MS remains a valuable tool, especially in laboratories with established GC platforms. While this compound can be analyzed directly, derivatization may be employed to improve its volatility and peak shape, leading to better chromatographic performance and potentially lower detection limits. Electron ionization provides reproducible fragmentation patterns that are useful for library matching and compound identification.[9]
Authoritative Grounding and Trustworthiness
The methodologies described in this guide are based on established and validated methods from reputable sources, including the U.S. Environmental Protection Agency (EPA). The self-validating nature of these protocols is ensured through the use of internal standards, quality control samples, and rigorous method validation procedures that assess linearity, accuracy, precision, and sensitivity.
Conclusion: Making the Right Choice
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the determination of this compound. The optimal choice depends on the specific requirements of your laboratory and the nature of your samples.
-
Choose LC-MS/MS for:
-
High-throughput analysis of a large number of samples.
-
Analysis of a wide range of pesticide residues with varying polarities.
-
When minimal sample preparation is desired.
-
Analysis of thermally labile or non-volatile compounds.
-
-
Choose GC-MS for:
-
Laboratories with existing GC-MS expertise and instrumentation.
-
When analyzing less complex matrices.
-
When high chromatographic resolution is critical.
-
For the analysis of volatile and semi-volatile compounds.
-
By carefully considering the factors outlined in this guide, researchers and analytical scientists can confidently select the most appropriate technique to achieve accurate and reliable quantification of this compound, ensuring the integrity of their environmental and safety assessments.
References
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ResearchGate. (n.d.). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. Retrieved from [Link]
-
ResearchGate. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2017). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). Retrieved from [Link]
-
Shimadzu. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Agilent. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Positive Ion Electrospray-Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2011). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. Retrieved from [Link]
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AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2015). Determination of Simazine and Terbuthylazine in Olive Oil by High Performance Liquid Chromatography with Ultraviolet Detector. Retrieved from [Link]
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PubMed. (2018). Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques. Retrieved from [Link]
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LookChem. (n.d.). Cas 30125-63-4,TERBUTHYLAZINE-DESETHYL. Retrieved from [Link]
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Navigating the Analytical Maze: A Comparative Guide to Proficiency Testing for Desethylterbuthylazine
For researchers, scientists, and drug development professionals dedicated to the precise and accurate quantification of environmental contaminants, the external validation of analytical methods is not just a regulatory hurdle, but a cornerstone of scientific integrity. Desethylterbuthylazine, a primary metabolite of the widely used herbicide terbuthylazine, is increasingly under scrutiny due to its potential for groundwater contamination.[1] Ensuring the reliability of laboratory data for this compound is paramount. This guide provides an in-depth comparison of available proficiency testing (PT) schemes for this compound, offering a critical evaluation of their structure, methodologies, and the value they bring to laboratories striving for the highest standards of quality assurance.
Proficiency testing is an essential element of laboratory quality assurance, providing an objective assessment of a laboratory's performance against a pre-established standard.[2] Participation in these schemes allows laboratories to identify potential analytical biases, validate their measurement uncertainty, and demonstrate their competence to regulatory bodies and clients.[3] This guide will delve into the specifics of PT schemes relevant to this compound analysis, equipping you with the knowledge to select the most appropriate program for your laboratory's needs.
Unveiling the Providers: A Head-to-Head Comparison
Our comprehensive research has identified two prominent providers offering proficiency testing schemes that include this compound in their panel of analytes for water matrices. The following table provides a comparative overview of their offerings.
| Feature | Umweltbundesamt (in cooperation with IFA-Tulln) | Qualitycheck |
| Scheme Name | Proficiency Testing Scheme for Water Analysis | Pesticides in natural waters |
| Analyte Name | Terbuthylazine-desethyl | Desethyl-terbuthylazine |
| Matrix | Drinking Water, Groundwater, Surface Water (Real and Synthetic Samples)[4] | Natural Waters (e.g., groundwater, surface water) |
| Frequency | Annual and biennial options available[3][5] | Multiple rounds per year |
| Indicative Concentration | Not publicly specified; varies with each round. | 10 - 500 ng/L[6] |
| Accreditation | Accredited according to EN ISO/IEC 17043:2023[3][7] | Organized in accordance with ISO/IEC 17043:2023[8] |
| Reporting | Anonymized results with z-scores provided to participants. Reports are accessible online.[3][5] | Evaluation of laboratory performance provided to participants. |
| Provider Website | [Link] | [Link] |
It is important to note that while both providers operate in accordance with ISO/IEC 17043, detailed performance reports with anonymized participant data are typically accessible only to registered participants. This is a standard practice to maintain the confidentiality of laboratory performance.[7] Laboratories considering these schemes should contact the providers directly to inquire about the specifics of past rounds and the availability of more detailed, albeit anonymized, performance data.
The Proficiency Testing Workflow: A Step-by-Step Visualization
Participation in a proficiency testing scheme follows a structured process designed to ensure a fair and robust evaluation of a laboratory's analytical capabilities. The following diagram illustrates the typical workflow, from registration to the final performance assessment.
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Method performance comparison of SPE and SPME for Desethylterbuthylazine
An Objective Comparison of Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) for the Quantification of Desethylterbuthylazine
This guide provides a detailed, performance-based comparison of two prevalent sample preparation techniques, Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME), for the analysis of this compound. As a primary metabolite of the widely used herbicide terbuthylazine, accurate quantification of this compound is critical for environmental monitoring, toxicological studies, and ensuring water safety.[1] This document moves beyond a simple listing of procedural steps to offer an in-depth analysis of the causality behind methodological choices, supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their analytical needs.
Introduction: The Analytical Challenge of this compound
This compound is a chloro-1,3,5-triazine compound formed through the degradation of terbuthylazine in the environment.[2][3] Its presence in soil, groundwater, and surface water serves as a key indicator of historical terbuthylazine use and environmental contamination.[1] Due to its polarity and potential for low-level concentration in complex matrices, robust and efficient sample preparation is paramount to achieving accurate and sensitive detection, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][5][6]
This guide will dissect the operational principles and performance metrics of SPE and SPME, providing a clear framework for methodological selection based on scientific evidence and practical application.
Fundamental Principles: A Tale of Two Sorbents
Both SPE and SPME rely on the principle of partitioning an analyte between a sample matrix and a solid sorbent phase. However, their formats, scales, and operational workflows differ fundamentally, leading to distinct advantages and limitations.
Solid-Phase Extraction (SPE) is an extractive technique that uses a packed bed of sorbent material within a cartridge or disk to isolate and concentrate analytes from a liquid sample. The process involves passing a relatively large volume of sample through the sorbent, which retains the target analyte. Interfering compounds are then washed away, and the purified analyte is eluted with a small volume of a strong solvent. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.
Solid-Phase Microextraction (SPME) is a miniaturized, solvent-free (or solvent-minimal) sample preparation technique.[7][8][9] It utilizes a small, coated fiber that is exposed directly to the sample (Direct Immersion) or the headspace above the sample.[10][11] Analytes establish an equilibrium between the sample matrix and the fiber coating. The fiber is then transferred directly to the injection port of a chromatographic instrument for thermal or solvent desorption.[10][12] This integration of sampling, extraction, and concentration into a single step simplifies the workflow significantly.[12]
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are based on validated methods from peer-reviewed literature and established best practices.
Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is adapted from established methods for the simultaneous determination of terbuthylazine and its metabolites in aqueous and sediment samples.[4][13][14][15] The choice of a mixed-mode cation exchange (MCX) sorbent is deliberate; it provides a dual retention mechanism (ion exchange and reversed-phase) that is highly effective for capturing triazine herbicides and their moderately polar metabolites like this compound.
Step-by-Step Methodology:
-
Sorbent Selection: Oasis MCX cartridges (60 mg, 3 mL) are chosen for their high recovery rates for triazine compounds.[16]
-
Cartridge Conditioning: The cartridge is first conditioned with 2 mL of methanol (MeOH) to wet the polymeric sorbent and activate the functional groups. This is followed by equilibration with 2 mL of HPLC-grade water to prepare the sorbent for the aqueous sample.[16]
-
Sample Loading: A pre-filtered aqueous sample (e.g., 100-500 mL) is passed through the conditioned cartridge at a steady flow rate of approximately 1-2 mL/min. The large sample volume allows for the concentration of trace-level analytes.
-
Washing: To remove co-extracted interferences, the cartridge is washed with 2 mL of 0.1 M HCl, followed by 2 mL of methanol. This step is crucial for obtaining a clean final extract.[14]
-
Analyte Elution: The retained this compound is eluted from the cartridge using 3 mL of a 4% ammonium hydroxide solution in acetonitrile (AcN).[14] The basic pH neutralizes the ion-exchange sites, releasing the protonated amine group of the analyte, while the organic solvent disrupts the reversed-phase interactions.
-
Post-Elution Processing: The eluate is evaporated to dryness under a gentle stream of nitrogen at approximately 37°C.[14] The residue is then reconstituted in a small, precise volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
SPE Workflow Diagram:
Caption: Workflow for Solid-Phase Extraction of this compound.
Solid-Phase Microextraction (SPME) Protocol for this compound
While specific SPME methods for this compound are less commonly published, a scientifically sound protocol can be designed based on its properties and general methods for pesticide analysis.[17][18] SPME is an equilibrium-based technique, making optimization of parameters such as fiber coating, extraction time, and temperature critical.[7]
Step-by-Step Methodology:
-
Fiber Selection: A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is a suitable choice. This mixed-phase coating offers a balance of polar and non-polar interactions, making it effective for a wide range of analytes, including triazines.
-
Fiber Conditioning: Before first use, the fiber is conditioned in the GC injection port at the manufacturer's recommended temperature to remove any contaminants.
-
Sample Preparation: A small volume of the aqueous sample (e.g., 5-10 mL) is placed in a vial. pH adjustment and the addition of salt (salting out) may be performed to improve the extraction efficiency by decreasing the analyte's solubility in the sample matrix.
-
Extraction (Direct Immersion): The SPME fiber is immersed directly into the sample. The vial is agitated or stirred for a defined period (e.g., 30 minutes) at a controlled temperature to facilitate the equilibrium of this compound between the sample and the fiber coating.
-
Desorption: After extraction, the fiber is withdrawn, gently blotted to remove excess sample, and immediately inserted into the heated injection port of a GC or a specialized SPME-HPLC interface. The high temperature causes the rapid thermal desorption of the analyte onto the chromatographic column.
-
Analysis: Chromatographic analysis proceeds immediately after desorption.
SPME Workflow Diagram:
Caption: Workflow for Solid-Phase Microextraction of this compound.
Performance Data Comparison
The following table summarizes key performance metrics for both techniques based on data from published studies and typical performance characteristics.
| Performance Metric | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |
| Recovery | 70% - 97.9%[4][5][13] | Typically 60% - 95% (Analyte & Matrix Dependent) |
| Precision (%RSD) | < 15%[13][16] | Generally < 15% with automation[12] |
| Limit of Detection (LOD) | 0.01 µg/L (water)[13][15]; 3.3 ng/g (sediment)[4][5] | Sub-ng/L to low µg/L range is achievable[18] |
| Sample Volume | High (100 mL - 1 L) | Low (2 mL - 15 mL) |
| Solvent Consumption | Moderate (5-10 mL per sample) | None to minimal |
| Analysis Time | Longer (includes evaporation step) | Shorter (direct transfer to instrument)[19] |
| Automation Potential | Moderate to High (with robotic systems) | High (fully automatable with standard autosamplers)[7] |
In-Depth Discussion: Choosing the Right Tool for the Job
The choice between SPE and SPME is not merely a matter of preference but a strategic decision based on the analytical objective, sample matrix, required sensitivity, and laboratory resources.
-
Sensitivity and Concentration Factor: SPE is the undisputed choice when maximum sensitivity is required for trace-level detection in clean matrices like drinking water.[20] The ability to process large sample volumes results in a significantly higher concentration factor compared to the equilibrium-driven SPME.
-
Green Analytical Chemistry: SPME is a hallmark of green analytical chemistry.[17] Its solventless nature drastically reduces chemical waste, operational costs, and exposure to hazardous materials, making it an environmentally sustainable choice.[17]
-
Speed and Throughput: For laboratories handling a large number of samples, the ease of automation and the elimination of the evaporation step make SPME a much faster technique, leading to higher sample throughput.[7][12]
-
Matrix Complexity: While SPE protocols incorporate specific wash steps to remove interferences, the small volume of the SPME fiber coating can be more susceptible to competition from matrix components, potentially affecting analyte equilibrium and fiber longevity. However, techniques like headspace SPME can mitigate direct contact with complex non-volatile matrix components.[11]
-
Versatility and Cost: SPE cartridges are single-use, which can be costly for large-scale studies but prevents sample-to-sample carryover. SPME fibers are reusable for many injections, lowering the cost per sample, but require careful cleaning and are susceptible to physical damage or coating degradation over time.
Conclusion and Recommendations
Both SPE and SPME are powerful and effective techniques for the analysis of this compound. The optimal choice is contingent on the specific application.
Choose Solid-Phase Extraction (SPE) when:
-
The primary goal is achieving the lowest possible limits of detection (sub-µg/L).
-
Analyzing large volumes of relatively clean samples (e.g., drinking water monitoring) is necessary.
-
A well-established, validated, and robust method is required, as extensive literature supports SPE for this analyte.
Choose Solid-Phase Microextraction (SPME) when:
-
Adherence to green chemistry principles and minimizing solvent use is a priority.
-
High sample throughput and automation are critical for laboratory efficiency.
-
The sample volume is limited.
-
Rapid screening or semi-quantitative analysis is the objective.
Ultimately, the selection of an extraction technique is a critical decision that directly impacts data quality, laboratory efficiency, and environmental footprint. By understanding the fundamental principles and performance trade-offs detailed in this guide, researchers can confidently select the most appropriate method for their this compound analysis.
References
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Papadopoulos, N. G., et al. (2012). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. International Journal of Environmental Analytical Chemistry. Available at: [Link]
-
Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). EPA 525 Herbicides Test in Reuse Water. Available at: [Link]
-
Gikas, E. V., et al. (2009). Simultaneous Determination of Herbicide Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Typha latifolia L. Wetland Plant Using SPE and HPLC-DAD. Journal of Liquid Chromatography & Related Technologies, 32(19), 2858-2875. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Aulakh, J. S., et al. (2015). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Molecules, 20(7), 12359-12389. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Desethylterbutylazine. NIST Chemistry WebBook. Available at: [Link]
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Souza-Silva, É. A., et al. (2015). A review on the trends in solid-phase microextraction (SPME) for food and environmental analysis. TrAC Trends in Analytical Chemistry, 71, 249-264. Available at: [Link]
-
Papadopoulos, N., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. ACS Publications. Available at: [Link]
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LookChem. (n.d.). Cas 30125-63-4, TERBUTHYLAZINE-DESETHYL. Available at: [Link]
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ChemBK. (2024). deethylterbuthylazine. Available at: [Link]
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Reyes-Garcés, N., et al. (2022). Current advances in solid-phase microextraction technique as a green analytical sample preparation approach. Green Chemistry Letters and Reviews, 15(3), 617-635. Available at: [Link]
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Aulakh, J. S., et al. (2005). A Review on Solid Phase Micro Extraction—High Performance Liquid Chromatography (SPME-HPLC) Analysis of Pesticides. Critical Reviews in Analytical Chemistry, 35(1), 71-85. Available at: [Link]
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Souza-Silva, É. A., et al. (2015). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. ResearchGate. Available at: [Link]
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Papadopoulos, N. G., et al. (2012). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. Available at: [Link]
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U.S. Environmental Protection Agency. (2025). Approved Drinking Water Methods for Pesticide Active Ingredients. Available at: [Link]
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Papadopoulos, N., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Clean Water Act Analytical Methods. Available at: [Link]
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Peñuela, G. A., & Barceló, D. (2003). Solid-phase microextraction for herbicide determination in environmental samples. TrAC Trends in Analytical Chemistry, 22(11-12), 999-1011. Available at: [Link]
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Kovač, T., et al. (2023). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Analecta Technica Szegedinensia. Available at: [Link]
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Fustinoni, S., et al. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. Available at: [Link]
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Ofomaja, A. E., et al. (2021). Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. Molecules, 26(9), 2694. Available at: [Link]
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Mohamed, R., et al. (2022). Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution. Frontiers in Chemistry, 9, 810332. Available at: [Link]
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Singh, S., et al. (2022). Recent advances in solid phase microextraction with various geometries in environmental analysis. Environmental Research, 212, 113333. Available at: [Link]
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Sberna, F., et al. (2023). Sustainable and Rapid Determination of Two Halogenated Pesticides in a Commercial Formulation by Solid Phase Microextraction and Liquid Phase Chemical Ionization Mass Spectrometry. Molecules, 28(11), 4349. Available at: [Link]
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Bozzo, A., et al. (2013). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Validating a Desethylterbuthylazine Assay: A Comparative Analysis of Linearity, Accuracy, and Precision
Abstract
For researchers in environmental science, food safety, and toxicology, the reliable quantification of herbicide metabolites like Desethylterbuthylazine (DET) is paramount. As a major degradation product of the widely used triazine herbicide terbuthylazine, DET's presence in various matrices serves as a key indicator of environmental contamination and potential human exposure. This guide provides an in-depth, experience-driven framework for validating a DET assay, focusing on the three pillars of analytical performance: linearity, accuracy, and precision. We will move beyond mere procedural steps to explore the scientific rationale behind each validation parameter, present detailed experimental protocols, and compare the performance of a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against alternative techniques. This document is designed for researchers, laboratory managers, and regulatory professionals seeking to establish a robust, defensible, and fit-for-purpose analytical method for this compound.
Introduction: The "Why" Behind Rigorous DET Quantification
This compound (IUPAC name: N-tert-butyl-6-chloro-N' -ethyl-1,3,5-triazine-2,4-diamine) is a primary metabolite of terbuthylazine, a herbicide used extensively on crops such as maize, sorghum, and citrus fruits. Due to its persistence and mobility in soil and water, both the parent compound and its metabolites are of regulatory concern. Accurate measurement is not just an academic exercise; it's essential for ensuring compliance with maximum residue limits (MRLs) in food and feed, monitoring the quality of drinking water, and conducting human exposure assessments.[1][2]
The choice of analytical method dictates the quality of this critical data. While older methods like Gas Chromatography (GC) or immunoassay-based techniques (ELISA) have been used, they often face challenges with specificity, sensitivity, or matrix interference. Modern LC-MS/MS methods have become the gold standard, offering superior selectivity and sensitivity.[3][4] However, simply possessing advanced instrumentation is insufficient. A rigorous validation, grounded in international standards such as the SANTE guidelines for pesticide residue analysis, is required to prove the method is truly "fit-for-purpose".[5][6][7]
This guide will dissect the validation process for a hypothetical, yet representative, LC-MS/MS assay for DET. We will demonstrate how to generate and interpret data for linearity, accuracy, and precision, providing the evidence needed to trust your results.
The Three Pillars of Method Validation
Before delving into protocols, it's crucial to understand the interplay between the core validation parameters. They are not independent checks but interconnected components that collectively define the reliability of an assay.
Caption: Experimental workflow for accuracy and precision validation.
Data Presentation & Comparison
Table 2: Accuracy & Precision Data for DET by LC-MS/MS
| QC Level | Spiked Conc. (µg/L) | Intra-Assay (Day 1, n=5) | Inter-Assay (3 Days, n=15) |
| Mean Recovery (%) | Precision (%RSD) | Mean Recovery (%) | Precision (%RSD) | ||
| Low QC | 1.5 | 98.7% | 5.8% | 101.2% | 8.9% |
| Mid QC | 20.0 | 102.5% | 3.1% | 103.1% | 4.5% |
| High QC | 80.0 | 99.8% | 2.5% | 100.5% | 3.8% |
Comparative Analysis: LC-MS/MS vs. Other Technologies
To provide context, it's valuable to compare the expected performance of our validated LC-MS/MS method with other analytical techniques.
Table 3: Performance Comparison of DET Assay Methodologies
| Parameter | LC-MS/MS (Validated) | Gas Chromatography (GC-MS) | ELISA (Screening) |
| Linearity (R²) | >0.999 | Typically >0.995 | Often non-linear (4-parameter fit) |
| Accuracy (% Recovery) | 90-110% | 80-115% | 70-130% (semi-quantitative) |
| Precision (% RSD) | <10% | <15% | <20-25% |
| Specificity | Very High (based on mass transitions) | High (but may require derivatization) | Moderate (potential cross-reactivity) |
| LOQ | Low (sub-µg/L) | Moderate (µg/L) | High (µg/L) |
| Primary Use | Confirmatory, Quantitative | Quantitative | High-throughput screening |
As the data illustrates, while ELISA kits can be excellent for rapidly screening a large number of samples, they lack the accuracy, precision, and specificity required for regulatory confirmation. GC-MS is a powerful quantitative tool, but for polar metabolites like DET, it may require cumbersome derivatization steps. The validated LC-MS/MS method provides the optimal balance of sensitivity, specificity, accuracy, and precision, making it the authoritative choice for defensible data. [3][4][8]
Conclusion
Validating an analytical method for this compound is a systematic process that establishes documented evidence of its performance and reliability. By rigorously evaluating linearity, accuracy, and precision according to international standards, laboratories can ensure their data is scientifically sound and defensible. [9]The superior performance of LC-MS/MS in terms of specificity and sensitivity makes it the benchmark technology for this application. However, the ultimate quality of the data relies not on the instrument alone, but on the meticulous execution and critical evaluation of the validation experiments described in this guide.
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A Senior Application Scientist's Guide to the Determination of Limit of Detection (LOD) and Quantification (LOQ) for Desethylterbuthylazine
Introduction: The Analytical Imperative for Desethylterbuthylazine
This compound (DET) is a principal metabolite of the widely used s-triazine herbicide, terbuthylazine.[1] Following the restriction of atrazine in many regions, terbuthylazine use has increased, leading to a greater environmental burden of both the parent compound and its degradates. DET is more mobile and water-soluble than its parent compound, increasing its potential to contaminate ground and surface water sources.[2] Consequently, robust and sensitive analytical methods are paramount for environmental monitoring, toxicological studies, and ensuring water safety.
The cornerstone of any such quantitative method is the reliable determination of its sensitivity limits: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). These parameters define the boundaries of a method's capability, ensuring that data reported at trace levels is both statistically significant and scientifically defensible. This guide will navigate the theoretical framework and provide a practical, validated workflow for establishing the LOD and LOQ for this compound, primarily focusing on the gold-standard technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Theoretical Framework: Defining the Limits of Measurement
Before embarking on experimental work, it is critical to understand the definitions and regulatory context of LOD and LOQ. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a globally recognized framework.[3][4]
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[5] It is the point at which we can be confident the signal is distinguishable from the analytical noise.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable levels of precision and accuracy.[5] This is the minimum level at which reliable quantitative results can be reported.
Several approaches exist for their determination, but the most robust and commonly accepted method for chromatographic assays is based on the parameters of the calibration curve.[6][7]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
S is the slope of the calibration curve.
-
σ is the standard deviation of the response. This can be determined from the standard deviation of blank sample responses or, more reliably, from the residual standard deviation of the regression line of the calibration curve.[7]
This approach is superior to the signal-to-noise (S/N) ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) because it is based on statistical evaluation of the entire calibration range rather than the noise at a single low-level concentration, providing a more robust estimate.[6]
Comparative Analysis of Methodologies
While various techniques can be employed for pesticide analysis, the choice significantly impacts the achievable LOD and LOQ.
| Methodology | Principle | Pros for DET Analysis | Cons for DET Analysis | Typical Achievable LOQ |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the parent ion and specific fragment ions. | Highest Selectivity & Sensitivity: Minimizes matrix interference. Versatility: Suitable for polar, non-volatile compounds like DET.[8] | Higher instrument cost and complexity. | Low ng/L to µg/L[9][10] |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent for parent triazines. EPA methods exist.[11][12] | DET may require derivatization to improve volatility, adding complexity and potential for variability. | µg/L range |
| HPLC-UV/DAD | Chromatographic separation followed by detection via UV light absorption. | Lower cost, simpler operation. | Lacks specificity, prone to matrix interference, leading to higher LOD/LOQ.[13][14] | High µg/L to mg/L range[14][15] |
Expert Rationale: For trace-level quantification of this compound in complex matrices like environmental water or biological samples, LC-MS/MS is the unequivocal method of choice. Its unparalleled selectivity, achieved through Selected Reaction Monitoring (SRM), allows for the confident detection and quantification of DET at levels far below those achievable by other techniques, which is essential for meeting regulatory limits (e.g., 0.1 µg/L for individual pesticides in EU drinking water).
Experimental Protocol: LOD & LOQ Determination for DET by LC-MS/MS
This protocol outlines a self-validating system for determining the LOD and LOQ of this compound in water, grounded in ICH Q2(R1) principles.[16]
Materials and Reagents
-
This compound (DET) certified reference standard
-
This compound-d9 (DET-d9) or other suitable stable isotope-labeled internal standard (IS)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥98%)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or equivalent)[17]
-
Class A volumetric glassware
Workflow Overview
Caption: Workflow for LOD and LOQ determination of DET via LC-MS/MS.
Step-by-Step Methodology
Step 1: Preparation of Stock and Working Standards
-
Prepare a 1.0 mg/mL primary stock solution of DET in methanol.
-
Prepare a 1.0 mg/mL stock solution of the internal standard (e.g., DET-d9) in methanol.
-
Perform serial dilutions from the primary stock to create a set of working standard solutions. For LOD/LOQ determination, it is crucial to prepare standards that bracket the expected low-level concentration range. A suggested range might be 0.05, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/L.
Step 2: Calibration Curve Sample Preparation
-
For each calibration point, take a fixed volume of blank matrix (e.g., 100 mL of reagent water).
-
Spike each aliquot with the appropriate volume of DET working standard to achieve the target concentrations.
-
Causality Check: It is essential to use a blank matrix that is representative of the actual samples to be analyzed. This accounts for matrix effects that can influence ionization efficiency and, therefore, the slope of the calibration curve and the final LOD/LOQ values.
-
Add a constant amount of the internal standard (IS) to every sample, including blanks. The IS corrects for variability during sample preparation and injection.[8]
-
Process the samples using an established Solid-Phase Extraction (SPE) method. A typical procedure involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes with an organic solvent like methanol.[17]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, fixed volume (e.g., 200 µL) of mobile phase. This step concentrates the analyte, which is critical for achieving low detection limits.
Step 3: LC-MS/MS Analysis
-
Set up the LC-MS/MS system. A C18 reversed-phase column is typically used for separation.[8] The mobile phase often consists of a gradient of water and methanol/acetonitrile with a small amount of formic acid to promote protonation for positive electrospray ionization (ESI+).
-
Optimize MS/MS parameters by infusing a standard solution of DET. Identify the precursor ion ([M+H]+) and select at least two stable, high-intensity product ions for Selected Reaction Monitoring (SRM). One SRM transition is used for quantification (quantifier) and the second for confirmation (qualifier).
-
Analyze the prepared calibration standards, ensuring at least 6-10 non-zero standards are used, with a concentration at the lower end of the range.[7]
Step 4: Data Processing and Calculation
-
Integrate the chromatographic peaks for both the DET quantifier ion and the internal standard.
-
Calculate the response ratio (Area of DET / Area of IS).
-
Construct a calibration curve by plotting the response ratio against the concentration of DET.
-
Perform a linear regression analysis on the calibration data. From the regression output, obtain the Slope (S) and the Residual Standard Deviation (σ) (often referred to as Standard Error of the Regression).
-
Calculate the estimated LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Step 5: Experimental Verification (The Trustworthiness Pillar) The calculated values are statistical estimates. They MUST be experimentally verified.
-
Prepare a set of at least 6-10 spiked blank samples at the calculated LOQ concentration and another set at the calculated LOD concentration.
-
Process and analyze these samples using the full method.
-
Acceptance Criteria for LOQ: The mean calculated concentration should be within an acceptable bias (e.g., ±20%) of the true value, and the relative standard deviation (%RSD) of the measurements should not exceed a predefined limit (e.g., 20%).
-
Acceptance Criteria for LOD: The analyte must be reliably detected in all samples, with a response that is clearly distinguishable from the baseline (e.g., S/N > 3).
Data Summary and Comparison
The following table presents a comparison of reported LOD and LOQ values for this compound from various studies, illustrating the performance differences between analytical techniques.
| Analytical Method | Matrix | Reported LOD | Reported LOQ | Reference |
| LC-MS/MS | Human Urine | 0.08 µg/L | 0.25 µg/L | [9][17] |
| LC-MS/MS | Human Hair | 0.004 ng/mg | 0.013 ng/mg | [9][17] |
| HPLC-DAD | Wetland Water | 0.01 µg/L | Not specified | [15] |
| HPLC-DAD | Sediment | 3.3 ng/g | Not specified | [14] |
| HPLC-UV | Olive Oil | 0.027 µg/g | 0.14 µg/g | [13] |
Note: Direct comparison between matrices can be challenging due to differing sample preparation and matrix effects. However, the data clearly demonstrates the superior sensitivity of LC-MS/MS.
Conclusion and Expert Recommendations
The determination of LOD and LOQ is a foundational requirement for validating any quantitative analytical method. For this compound, a compound of increasing environmental concern, achieving low detection limits is critical.
This guide establishes that LC-MS/MS, coupled with a robust sample preparation technique like SPE, is the superior methodology. The statistical approach based on the calibration curve's slope and residual standard deviation offers the most reliable initial estimate for LOD and LOQ. However, the protocol's integrity hinges on the final, indispensable step: experimental verification. Only by analyzing samples at these calculated concentrations and demonstrating acceptable performance can a laboratory confidently establish and defend its method's true sensitivity limits. This rigorous, self-validating approach ensures that the data generated is not only accurate but fully trustworthy, meeting the highest standards of scientific and regulatory scrutiny.
References
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- Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Online].
- AERU. (n.d.). Desethyl-terbuthylazine (Ref: GS26379). [Online].
- U.S. EPA. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Online].
- PubChem - NIH. (n.d.). Terbuthylazine. [Online].
- LCGC International. (n.d.). The Limit of Detection. [Online].
- INIS-IAEA. (n.d.). ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDWATER. [Online].
- PubChem - NIH. (n.d.). This compound. [Online].
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Online].
- ResearchGate. (n.d.). Calibration curve data, limit of detection (LOD), limit of quantification (LOQ), precision and accuracy of the assay. [Online].
- ACS Publications. (2012). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry. [Online].
- INIS-IAEA. (n.d.). Environmental fate of terbuthylazine and this compound in soil, surface water and groundwater. [Online].
- ResearchGate. (n.d.). Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. [Online].
- ResearchGate. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. [Online].
- ResearchGate. (2017). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. [Online].
- Asian Journal of Chemistry. (n.d.). Determination of Simazine and Terbuthylazine in Olive Oil by High Performance Liquid Chromatography with Ultraviolet Detector. [Online].
- Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. [Online].
- Thermo Fisher Scientific. (2015). EPA 619 analysis of triazine pesticides in wastewater by GC-MS. AppsLab Library. [Online].
- ResearchGate. (2012). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. [Online].
- Agilent. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography. [Online].
- U.S. EPA. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. [Online].
- MDPI. (n.d.). Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. [Online].
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Desethylterbuthylazine in Water Samples
Introduction: The Imperative for Rigorous Cross-Validation in Environmental Monitoring
Desethylterbuthylazine (DET) is a primary degradation product of the widely used herbicide terbuthylazine. Due to its increased mobility and potential for groundwater contamination, the accurate and precise quantification of DET in environmental water samples is of paramount importance for regulatory compliance and public health.[1][2] In the European Union, the maximum allowable concentration for individual pesticides in drinking water is a stringent 0.1 µg/L, demanding highly sensitive and reliable analytical methods.[1][3]
This guide provides an in-depth comparison of common analytical methods for DET and outlines a framework for inter-laboratory cross-validation. As a self-validating system, this document is designed for researchers, analytical scientists, and laboratory managers to ensure the comparability and reliability of data generated across different facilities. The principles discussed are grounded in established international standards, such as ISO/IEC 17025, which emphasizes the importance of inter-laboratory comparisons to ensure the validity of results.[1]
Part 1: A Comparative Analysis of Analytical Methodologies for this compound
The choice of analytical methodology is a critical decision that influences the sensitivity, selectivity, and throughput of DET analysis. Here, we compare three prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Overview
-
HPLC-UV: A robust and cost-effective technique, HPLC-UV separates compounds based on their affinity for a stationary phase, followed by detection using UV absorbance. While widely available, its sensitivity and selectivity can be limited for trace-level analysis in complex matrices.[4]
-
GC-MS: This method offers high chromatographic resolution and is a well-established technique for volatile and semi-volatile compounds. Triazines can be analyzed directly by GC-MS without derivatization. EPA Method 523, for instance, outlines the determination of triazine pesticides and their degradates in drinking water using GC-MS.[5][6]
-
LC-MS/MS: Considered the gold standard for many environmental analyses, LC-MS/MS provides exceptional sensitivity and selectivity by coupling the separation power of liquid chromatography with the specificity of tandem mass spectrometry. EPA Method 536.0 is a prime example, allowing for the direct analysis of triazines in drinking water with minimal sample preparation.[5]
Performance Comparison
The following table summarizes the key performance characteristics of each method for the analysis of this compound in water.
| Parameter | HPLC-UV | GC-MS (e.g., EPA Method 523) | LC-MS/MS (e.g., EPA Method 536.0) |
| Principle | Liquid Chromatography, UV Detection | Gas Chromatography, Mass Spectrometry | Liquid Chromatography, Tandem Mass Spectrometry |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | SPE or LLE | Direct Injection (Method 536.0) or SPE |
| Typical Limit of Quantification (LOQ) | ~1-5 µg/L | ~0.1-0.5 µg/L[5] | <0.1 µg/L[5] |
| Selectivity | Moderate; susceptible to interferences | High; mass spectral confirmation | Very High; precursor/product ion monitoring |
| Throughput | Moderate | Moderate | High (with direct injection methods) |
| Cost (Instrument & Consumables) | Low to Moderate | Moderate to High | High |
| Expertise Required | Intermediate | High | High |
Part 2: Designing and Implementing an Inter-Laboratory Cross-Validation Study
An inter-laboratory study is a powerful tool to assess the reproducibility and comparability of an analytical method across different laboratories.[1] This section outlines a hypothetical, yet scientifically rigorous, cross-validation study for the analysis of this compound.
Study Objective
To evaluate the performance of three analytical methods (HPLC-UV, GC-MS, and LC-MS/MS) for the quantification of this compound in spiked and un-spiked water samples across multiple laboratories and to assess the proficiency of each participating laboratory.
Study Design Workflow
Caption: Workflow for the inter-laboratory cross-validation study.
Statistical Evaluation: The Z-Score
The performance of each laboratory is evaluated using a z-score, which indicates how far a laboratory's result deviates from the consensus value. The z-score is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned consensus value (typically the robust mean of all participants' results).
-
σ is the target standard deviation for proficiency assessment.
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Hypothetical Inter-Laboratory Study Results
The following table presents hypothetical results from our cross-validation study for a water sample spiked at 0.50 µg/L with this compound.
| Laboratory | Method | Reported Value (µg/L) | Consensus Mean (µg/L) | Standard Deviation | Z-Score | Performance |
| Lab 1 | LC-MS/MS | 0.51 | 0.50 | 0.05 | 0.20 | Satisfactory |
| Lab 2 | LC-MS/MS | 0.48 | 0.50 | 0.05 | -0.40 | Satisfactory |
| Lab 3 | GC-MS | 0.55 | 0.50 | 0.05 | 1.00 | Satisfactory |
| Lab 4 | GC-MS | 0.44 | 0.50 | 0.05 | -1.20 | Satisfactory |
| Lab 5 | HPLC-UV | 0.63 | 0.50 | 0.05 | 2.60 | Questionable |
| Lab 6 | HPLC-UV | 0.38 | 0.50 | 0.05 | -2.40 | Questionable |
| Lab 7 | LC-MS/MS | 0.66 | 0.50 | 0.05 | 3.20 | Unsatisfactory |
These hypothetical results illustrate that while the MS-based methods generally show good agreement, the HPLC-UV method exhibits greater variability, and one LC-MS/MS laboratory reported a result outside the acceptable range, warranting an investigation into their methodology.
Part 3: Detailed Experimental Protocols
To ensure consistency and comparability, detailed and validated protocols are essential. Below are condensed, step-by-step protocols for the analysis of this compound in water by LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Analysis (Based on EPA Method 536.0 Principles)
This method is advantageous due to its minimal sample preparation, leading to high throughput.
Caption: Step-by-step workflow for LC-MS/MS analysis.
Key LC-MS/MS Parameters:
-
Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 3 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in water
-
Mobile Phase B: Methanol
-
Injection Volume: 100 µL
-
Ionization: Positive Electrospray (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Protocol 2: GC-MS Analysis (Based on EPA Method 523 Principles)
This protocol involves a concentration step, making it suitable for trace-level analysis.
Caption: Step-by-step workflow for GC-MS analysis.
Key GC-MS Parameters:
-
Column: Low-polarity capillary column (e.g., TG-5SilMS, 30m x 0.25mm x 0.25µm)
-
Injector: Splitless, 275 °C
-
Oven Program: Temperature gradient (e.g., 60°C hold, ramp to 300°C)
-
Carrier Gas: Helium
-
Ionization: Electron Ionization (EI)
-
Detection: Full Scan or Selected Ion Monitoring (SIM)
Conclusion and Recommendations
This guide demonstrates that while several methods are available for the analysis of this compound, their performance characteristics vary significantly. LC-MS/MS, particularly with direct injection protocols like EPA Method 536.0, offers the best combination of sensitivity, selectivity, and throughput, making it ideal for monitoring at the low levels required by regulations such as the EU drinking water directive.[3][5]
The implementation of a robust inter-laboratory cross-validation program is not merely a quality control exercise but a fundamental requirement for generating comparable and defensible environmental data. By adopting standardized methods, participating in proficiency testing schemes, and critically evaluating performance using metrics like z-scores, the scientific community can ensure the reliability of data used to protect public health and the environment.
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Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments. [Link]
-
EPA Method 553 Triazine and Other Pesticide Testing. Eurolab. [Link]
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Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Scribd. [Link]
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This compound Chemical Information. PubChem, National Institutes of Health. [Link]
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An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. MDPI. [Link]
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Proficiency testing (PT): Pesticides in natural waters. Qualitycheck. [Link]
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ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND this compound IN SOIL, SURFACE WATER AND GROUNDWATER. INIS-IAEA. [Link]
-
Guidelines - Maximum Residue levels. European Commission's Food Safety. [Link]
-
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
-
Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency. [Link]
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Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. [Link]
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Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometric Detection. PubMed. [Link]
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Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. ResearchGate. [Link]
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Determination of Simazine and Terbuthylazine in Olive Oil by High Performance Liquid Chromatography with Ultraviolet Detector. Journal of the Chilean Chemical Society. [Link]
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Determination of pesticides in water by SPE and LC/MS/MS in both positive and negative ion modes. Agilent. [Link]
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Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. U.S. Geological Survey. [Link]
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Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]
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A Senior Scientist's Guide to Solid-Phase Extraction: Selecting the Optimal Sorbent for Desethylterbuthylazine Analysis
This guide provides a comprehensive comparison of different Solid-Phase Extraction (SPE) sorbents for the efficient extraction of desethylterbuthylazine from aqueous samples. As researchers and analytical scientists, the integrity of our results begins with robust sample preparation. The choice of an SPE sorbent is a critical decision point that directly impacts recovery, selectivity, and sensitivity. Here, we move beyond mere protocol recitation to explore the underlying chemical principles that govern the extraction process, empowering you to make informed decisions for your analytical workflow.
Introduction: The Analytical Challenge of this compound
This compound (DET) is a primary metabolite of the widely used triazine herbicide, terbutylazine.[1][2] Following the restriction of atrazine in many regions, terbutylazine has seen increased application, leading to a greater environmental presence of its degradation products. DET is of particular concern because it exhibits higher water solubility and weaker binding to organic matter compared to its parent compound, terbutylazine.[3][4] This mobility increases the risk of groundwater contamination. Furthermore, both terbutylazine and DET are recognized as chemicals of emerging concern with potential endocrine-disrupting capabilities, making their sensitive and accurate detection in environmental and biological matrices a priority.[3]
Solid-Phase Extraction (SPE) is the cornerstone of sample preparation for such analyses, offering a superior alternative to traditional liquid-liquid extraction by reducing solvent consumption, minimizing sample handling, and improving reproducibility.[5] This guide will dissect the performance of three classes of SPE sorbents—traditional silica-based C18, modern polymeric reversed-phase, and mixed-mode cation exchange—to provide a clear, data-driven recommendation for the extraction of this polar metabolite.
The Foundation: Principles of Solid-Phase Extraction
SPE is a chromatographic technique that separates components of a mixture based on their differential partitioning between a liquid phase (the sample) and a solid stationary phase (the sorbent).[6][7] The process relies on intermolecular forces such as van der Waals forces, hydrogen bonding, and ionic interactions to achieve separation.[6] A successful SPE procedure universally follows four key steps, as illustrated below.
Caption: A logical guide for choosing an SPE sorbent for DET analysis.
Conclusion and Authoritative Recommendation
For the routine analysis of this compound in aqueous samples, traditional C18 silica-based sorbents are not recommended due to their low recovery and poor reproducibility for this polar metabolite.
The Oasis HLB sorbent stands out as an excellent and robust choice for general-purpose screening. Its balanced chemistry provides high, consistent recoveries and is suitable for methods that aim to capture a wide range of pesticides with varying polarities.
For analyses demanding the highest level of sensitivity, selectivity, and recovery, particularly in complex matrices, the Mixed-Mode Cation Exchange (MCX) sorbent is the superior option . By leveraging an ion-exchange mechanism, it provides an orthogonal and highly specific interaction with this compound, resulting in cleaner extracts and the most reliable quantitative data. This makes it the gold standard for targeted, high-performance analytical methods.
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Mercadante, R., Polledri, E., & Fustinoni, S. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. Retrieved from [Link]
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Psoma, A. K., Paschalidou, A. K., & Thomaidis, N. S. (2005). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. ResearchGate. Retrieved from [Link]
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Sellergren, B., et al. (1998). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. ACS Publications. Retrieved from [Link]
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Milan, M., et al. (2015). Leaching of S-metolachlor, terbuthylazine, desethyl-terbuthylazine, mesotrione, flufenacet, isoxaflutole, and diketonitrile in field lysimeters as affected by the time elapsed between spraying and first leaching event. ResearchGate. Retrieved from [Link]
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Restek. (n.d.). Resprep C18 SPE Cartridge, 3 mL/200 mg, 50-pk.. Retrieved from [Link]
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Walorczyk, S. (2001). Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination. ResearchGate. Retrieved from [Link]
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Mol, H. G. J., et al. (2018). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. MDPI. Retrieved from [Link]
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Pérez-Mayán, L., et al. (2022). Exploring Adsorption Performance of Functionalized Mesoporous Silicas with a Different Pore Structure as Strong Cation-Exchange Sorbents for Solid-Phase Extraction of Atropine and Scopolamine. MDPI. Retrieved from [Link]
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Bozzo, F., et al. (2013). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). ResearchGate. Retrieved from [Link]
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Adhikari, S. (2020). Polymeric Sorbents for Solid-Phase Extraction (SPE) Of Polar Analytes And Carbon Dioxide Capture. University of South Florida Scholar Commons. Retrieved from [Link]
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Assessment of Method Robustness for Desethylterbuthylazine Analysis in Routine Monitoring: A Comparative Guide
For researchers, analytical chemists, and professionals in environmental and food safety testing, the reliability of analytical data is paramount. This guide provides an in-depth assessment of method robustness for the analysis of Desethylterbuthylazine (DET), a primary metabolite of the widely used herbicide terbuthylazine.[1] Ensuring the robustness of an analytical method guarantees that slight, unavoidable variations in experimental conditions during routine analysis do not significantly impact the accuracy and precision of the results. This document offers a comparative overview of common analytical techniques, supported by experimental data and established validation guidelines, to aid in the selection and implementation of a rugged analytical method for DET monitoring.
This compound is a significant environmental contaminant due to its higher water solubility and weaker binding to organic matter compared to its parent compound, leading to a greater risk of groundwater contamination.[2] Consequently, robust and sensitive analytical methods are crucial for its routine monitoring in various matrices such as water, soil, and food. This guide will delve into the critical aspects of method robustness for two prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methodologies
The choice of analytical methodology is a critical first step in establishing a robust monitoring program for this compound. Both LC-MS/MS and GC-MS offer the requisite sensitivity and selectivity; however, their inherent characteristics influence their robustness in different ways.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Well-suited for polar and thermally labile compounds like DET without derivatization. | Often requires derivatization for polar metabolites to improve volatility and chromatographic performance. |
| Selectivity & Sensitivity | Excellent, with Multiple Reaction Monitoring (MRM) providing high selectivity and sensitivity in complex matrices.[3] | High, especially with tandem MS (GC-MS/MS), but can be more susceptible to matrix interferences for certain compounds.[4] |
| Robustness Considerations | Susceptible to matrix effects (ion suppression or enhancement), mobile phase composition, pH, and column temperature.[5] | Robust against minor changes in carrier gas flow and temperature ramps. Column inertness is critical to prevent peak tailing for active compounds.[6] |
| Sample Throughput | Generally higher due to simpler sample preparation (e.g., direct injection or QuEChERS) and faster run times. | Can be lower due to the potential need for a derivatization step and longer chromatographic runs. |
Expert Insight: For routine high-throughput analysis of this compound, LC-MS/MS is often the preferred technique due to its direct compatibility with the analyte's polarity, minimizing sample preparation steps and potential sources of error. However, a well-optimized GC-MS/MS method can be equally robust, particularly in laboratories with established expertise in this technique for pesticide residue analysis.
Foundational Elements of a Robust Method: Sample Preparation
The robustness of the entire analytical procedure is heavily reliant on the sample preparation stage. The goal is to achieve consistent and high analyte recovery while minimizing matrix components that can interfere with the analysis.
Solid-Phase Extraction (SPE) for Water Samples
Solid-Phase Extraction is a widely used technique for the extraction and pre-concentration of triazine herbicides and their metabolites from aqueous samples.
Experimental Protocol: SPE for this compound in Water
-
Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.7 µm glass fiber filter. Acidify the sample to a pH of approximately 1.5 with 1 N HCl.[7]
-
Cartridge Conditioning: Condition an Oasis MCX cartridge (60 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of HPLC-grade water.[7]
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of about 10 mL/min.[7]
-
Washing: Wash the cartridge with 2 mL of 0.1 N HCl and then with 2 mL of methanol to remove interferences.[7]
-
Drying: Dry the cartridge under vacuum for a minimum of 10 minutes.[7]
-
Elution: Elute the analytes with a solution of ammonium hydroxide in acetonitrile (e.g., 4:96 v/v).[7]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.[7]
Workflow for SPE of this compound in Water
Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis in water.
QuEChERS for Soil and Food Matrices
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach that has gained widespread adoption for pesticide residue analysis in complex matrices like soil and food.[8][9]
Experimental Protocol: QuEChERS for this compound in Soil
-
Sample Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.[10]
-
Shaking: Shake the tube vigorously for 5 minutes to ensure thorough extraction of the analytes.[10]
-
Salting Out: Add the contents of a citrate-buffered salt pouch (e.g., magnesium sulfate, sodium chloride, sodium citrate) to the tube.[10] Shake immediately for at least 2 minutes to induce phase separation.
-
Centrifugation: Centrifuge the sample for 5 minutes at ≥3000 rcf.[10]
-
Dispersive SPE Cleanup (dSPE): Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.[10]
-
Vortex and Centrifuge: Vortex the dSPE tube for 1 minute and then centrifuge at high speed for 2 minutes.[10]
-
Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Workflow for QuEChERS Sample Preparation
Caption: QuEChERS sample preparation workflow for this compound analysis.
Assessing and Ensuring Method Robustness
Method robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Key Parameters for Robustness Testing
For a comprehensive assessment of method robustness for this compound analysis, the following parameters should be systematically varied:
For LC-MS/MS Methods:
-
Mobile Phase pH: Varying the pH by ±0.2 units can significantly impact the retention time and peak shape of ionizable compounds like triazines.[5]
-
Mobile Phase Composition: Altering the ratio of organic solvent to aqueous buffer by ±2% can affect chromatographic separation.[5]
-
Column Temperature: A variation of ±5 °C can influence retention times and potentially the resolution of closely eluting peaks.
-
Flow Rate: Small changes in the flow rate (e.g., ±5%) should be evaluated.[11]
For GC-MS Methods:
-
Injector Temperature: Varying the injector temperature can affect the transfer of the analyte onto the column.
-
Oven Temperature Program: Slight modifications to the temperature ramp rate can impact chromatographic resolution.
-
Carrier Gas Flow Rate: The effect of minor fluctuations in the carrier gas flow should be assessed.
Performance Data and Acceptance Criteria
The following table summarizes typical performance data for a robust multi-residue pesticide analysis method, which can be used as a benchmark for this compound analysis. The data is based on SANTE guideline requirements.[8][12]
| Parameter | Acceptance Criteria (SANTE/11312/2021) | Typical Performance of a Robust Method |
| Recovery | 70-120% | 80-110% |
| Precision (RSD) | ≤ 20% | < 15% |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Limit of Quantification (LOQ) | Should be at or below the regulatory Maximum Residue Limit (MRL) | Meets MRL requirements with a high degree of confidence. |
Expert Insight: The use of stable isotope-labeled internal standards, such as this compound-d9, is highly recommended to enhance method robustness. These standards co-elute with the target analyte and experience similar matrix effects and variations in sample processing, thereby providing more accurate and precise quantification.
Conclusion
The development and validation of a robust analytical method are critical for the reliable routine monitoring of this compound. While both LC-MS/MS and GC-MS can provide accurate and sensitive results, LC-MS/MS often presents a more direct and higher-throughput approach for this polar metabolite. The QuEChERS and SPE sample preparation methods, when properly optimized, offer effective and rugged extraction procedures for various matrices.
A thorough assessment of method robustness, by intentionally varying critical parameters such as mobile phase composition, pH, and temperature, is essential. The consistent performance of a method under these varied conditions, as demonstrated by recovery and precision data within acceptable limits, ensures the long-term reliability of the analytical results. By adhering to the principles and protocols outlined in this guide, laboratories can establish a self-validating system for the analysis of this compound, contributing to the generation of high-quality data for environmental and food safety assessments.
References
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Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. [Link]
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MDPI. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. [Link]
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ResearchGate. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil Introduction. [Link]
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ResearchGate. (2012). Protonation and Degradation Reactions of s-Triazine Herbicides. [Link]
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ResearchGate. (n.d.). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. [Link]
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Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. [Link]
-
ResearchGate. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. [Link]
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ResearchGate. (2018). Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. [Link]
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. [Link]
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Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]
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Sisu@UT. (n.d.). 10.1 Robustness and ruggedness relation to LC-MS method development. [Link]
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Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. [Link]
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ResearchGate. (2017). Determination of Triazine Herbicides in Fruits and Vegetables Using Dispersive Solid-phase Extraction Coupled with LC-MS. [Link]
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PubMed. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. [Link]
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SciSpace. (n.d.). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. [Link]
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ResearchGate. (2015). Steps in QuEChERS extraction. a- sieving, b-teflon tube with soil.... [Link]
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ACS Publications. (n.d.). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. [Link]
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eurl-pesticides.eu. (2006). The QuEChERS Method –. [Link]
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ResearchGate. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. [Link]
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ResearchGate. (n.d.). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. [Link]
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Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. [Link]
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A Comparative Guide to Ionization Sources for the Mass Spectrometric Analysis of Desethylterbuthylazine
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of herbicide residues is paramount. Desethylterbuthylazine, a primary metabolite of the widely used triazine herbicide terbuthylazine, is a compound of significant interest due to its potential environmental persistence and toxicological relevance. The selection of an appropriate ionization source is a critical determinant for achieving the requisite sensitivity, specificity, and robustness in the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS).
This guide provides an in-depth, objective comparison of three common atmospheric pressure ionization (API) sources: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). The discussion is grounded in experimental data and established scientific principles to empower you to make an informed decision for your analytical workflow.
Understanding this compound
This compound is a chloro-1,3,5-triazine derivative formed by the de-ethylation of the parent compound, terbuthylazine.[1] Its analysis is crucial for environmental monitoring and toxicological studies. As a neutral and basic compound, its physicochemical properties play a significant role in its ionization behavior.
The Crucial Role of the Ionization Source
The ionization source is the heart of the mass spectrometer, responsible for converting neutral analyte molecules eluting from the liquid chromatograph into gas-phase ions. The efficiency of this process directly impacts the sensitivity and reliability of the entire analytical method. The choice of ionization source should be guided by the analyte's polarity, thermal stability, and molecular weight.
A Head-to-Head Comparison: ESI vs. APCI vs. APPI
Electrospray Ionization (ESI)
Principle of Operation: ESI is a soft ionization technique that generates ions from a liquid phase. The analyte solution is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, leading to the eventual ejection of gas-phase analyte ions. ESI is particularly well-suited for polar and thermally labile molecules.
Performance for this compound: ESI has been successfully employed for the analysis of this compound and other triazine herbicides.[2][3] It is a robust and widely accessible technique. In positive ion mode, this compound is readily protonated to form the [M+H]⁺ ion.
dot
Caption: Atmospheric Pressure Chemical Ionization (APCI) Mechanism.
Atmospheric Pressure Photoionization (APPI)
Principle of Operation: APPI is another gas-phase ionization technique that utilizes photons from a vacuum ultraviolet (VUV) lamp to ionize analyte molecules. The LC eluent is vaporized, and the resulting gas-phase molecules are exposed to the VUV radiation. Ionization can occur directly, where the analyte absorbs a photon and ejects an electron, or indirectly through a dopant-assisted mechanism. APPI is particularly effective for nonpolar compounds that are challenging to analyze by ESI or APCI.
Performance for this compound: While direct comparative studies of APPI for this compound are limited, its applicability can be inferred from its performance with other neutral pesticides. APPI is known to be less prone to matrix effects than ESI and can offer complementary selectivity to both ESI and APCI. For a compound like this compound, which is of intermediate polarity, APPI could be a viable alternative, especially in complex matrices where ESI and APCI may suffer from ion suppression.
dot
Caption: Atmospheric Pressure Photoionization (APPI) Mechanism.
Quantitative Data Summary
The following table summarizes the performance characteristics of ESI and APCI for the analysis of triazine herbicides, providing a basis for comparison. Quantitative data for APPI on triazines is less prevalent in the literature.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Sensitivity | Good, with LOQs reported in the low µg/L to ng/L range for this compound. | [2] Generally higher sensitivity for triazines compared to ESI. | [4][5] Potentially good, especially for less polar compounds, but less data is available for triazines. |
| Linearity | Good linearity is typically achieved over several orders of magnitude. | Good linearity is also commonly reported for triazine analysis. | [6] Expected to have a wide linear dynamic range. |
| Matrix Effects | More susceptible to ion suppression, especially in complex matrices. | [5] Generally less prone to matrix effects compared to ESI. | [5] Often reported to be less susceptible to matrix effects than both ESI and APCI. |
| Analyte Applicability | Best for polar and thermally labile compounds. | Suitable for less polar to moderately polar, thermally stable compounds. | Ideal for nonpolar and some moderately polar compounds. |
| Fragmentation | Protonated molecules ([M+H]⁺) are readily formed, and fragmentation can be controlled by collision-induced dissociation (CID). | Primarily produces protonated molecules ([M+H]⁺). | Often produces radical molecular ions (M⁺˙), which can provide complementary fragmentation information. |
Experimental Protocols
Sample Preparation (Generic)
A generic sample preparation workflow for the analysis of this compound in water samples is outlined below. The specific details may need to be optimized based on the matrix and desired detection limits.
dot
Caption: General Sample Preparation Workflow.
Step-by-Step Methodology:
-
Sample Collection: Collect water samples in appropriate containers.
-
Filtration: Filter the water sample to remove any particulate matter.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the filtered water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the this compound with a suitable organic solvent such as methanol or acetonitrile.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of this compound. These should be optimized for the specific instrument and column used.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (General):
-
Ionization Mode: Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ (m/z for this compound).
-
Product Ions: At least two characteristic product ions should be monitored for quantification and confirmation. Published product ions for this compound include m/z 146.0 and 186.1.
[1][3]Ion Source Specific Parameters:
-
ESI:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas Flow: Instrument dependent.
-
Drying Gas Flow: Instrument dependent.
-
Drying Gas Temperature: 300 - 350 °C.
-
-
APCI:
-
Corona Discharge Current: 3 - 5 µA.
-
Vaporizer Temperature: 350 - 450 °C.
-
Nebulizer Gas Flow: Instrument dependent.
-
Drying Gas Flow: Instrument dependent.
-
Drying Gas Temperature: 300 - 350 °C.
-
-
APPI:
-
Vaporizer Temperature: 350 - 450 °C.
-
Nebulizer Gas Flow: Instrument dependent.
-
Drying Gas Flow: Instrument dependent.
-
Drying Gas Temperature: 300 - 350 °C.
-
Dopant: Toluene or anisole may be used to enhance ionization.
-
Conclusion and Recommendations
The choice of ionization source for the analysis of this compound by LC-MS is a critical decision that will impact the overall performance of the method.
-
Electrospray Ionization (ESI) is a reliable and widely available technique that provides good sensitivity for this compound. It is a suitable choice for routine analysis, particularly in relatively clean matrices.
-
Atmospheric Pressure Chemical Ionization (APCI) is often the preferred choice for triazine herbicides due to its higher ionization efficiency for these neutral and basic compounds. Its reduced susceptibility to matrix effects makes it particularly advantageous for the analysis of complex samples.
-
Atmospheric Pressure Photoionization (APPI) presents a promising alternative, especially for challenging matrices where ESI and APCI may fall short. While more specific comparative data for this compound is needed, its known characteristics suggest it could offer enhanced performance in terms of reduced matrix effects and complementary selectivity.
For method development, it is recommended to evaluate both ESI and APCI to determine the optimal source for the specific application and matrix. If matrix interference is a significant challenge, an investigation into APPI is warranted. Ultimately, the selection should be based on a thorough validation of the method, considering sensitivity, linearity, accuracy, precision, and robustness.
References
-
Okihashi, M., et al. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. The Analyst, 125(11), 2051-2055.
-
Browne, E. R. (2002). Analysis of polar herbicides and steroids by LC-MS using atmospheric pressure ionisation techniques. Swansea University.
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Mercadante, R., et al. (2012). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(3), 875-886.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 108201, this compound. Retrieved from
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Pexe, J. P. S., et al. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. Food Chemistry, 297, 124934.
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Thurman, E. M., et al. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Analytical Chemistry, 73(21), 5216-5222.
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Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181-188.
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Gikas, E., et al. (2012). Product-ion ESI mass spectra of TER (a) and its related metabolites DIHA (b), DEHT (c), DIA (d), HT (e) and DET (f). ResearchGate.
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Jiang, P. T., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis, 30(1), 163-171.
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Navigating the Matrix: A Comparative Guide to the Validation of a Multi-Residue Method for Desethylterbuthylazine in Food
For researchers, scientists, and professionals in drug development and food safety, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth technical comparison of methodologies for the inclusion of Desethylterbuthylazine, a key metabolite of the widely used herbicide terbuthylazine, into a multi-residue pesticide analysis workflow for various food matrices. We will dissect the nuances of sample preparation and instrumental analysis, anchored in the rigorous framework of the European Union's SANTE/11312/2021 guidelines, to empower you to build a self-validating and defensible analytical system.
The Analytical Challenge: this compound in Complex Food Matrices
This compound is a moderately polar compound, presenting a unique challenge for multi-residue methods that aim to cover a broad spectrum of pesticide polarities. Its successful determination hinges on an efficient extraction from diverse and often complex food matrices, followed by sensitive and selective detection. The choice of analytical platform and the meticulous validation of the entire workflow are paramount to achieving accurate and reproducible results.
A Tale of Two Techniques: LC-MS/MS vs. GC-MS/MS
The two titans of trace-level quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), both offer viable pathways for the analysis of this compound. However, their inherent principles dictate distinct advantages and disadvantages.
LC-MS/MS: The Versatile Workhorse
LC-MS/MS has become the dominant technique for multi-residue pesticide analysis due to its broad analyte compatibility and high sensitivity.[1] For a moderately polar compound like this compound, LC-MS/MS offers the significant advantage of direct analysis without the need for derivatization, a step often required to enhance the volatility of polar compounds for GC analysis.[2]
GC-MS/MS: The Resolution Powerhouse
GC-MS/MS provides exceptional chromatographic resolution, which can be advantageous in separating target analytes from complex matrix interferences.[3] However, the analysis of moderately polar compounds like this compound can be challenging due to their lower volatility. While derivatization can overcome this, it adds a layer of complexity and potential for variability to the analytical workflow.
The following table provides a comparative overview of the expected performance of LC-MS/MS and GC-MS/MS for the analysis of this compound.
| Parameter | LC-MS/MS | GC-MS/MS | Rationale & Causality |
| Sample Preparation | Direct injection of QuEChERS extract | Derivatization may be required | This compound's polarity makes it amenable to direct LC analysis, while its volatility may be insufficient for optimal GC performance without chemical modification. |
| Sensitivity (LOQ) | Typically lower (e.g., <0.01 mg/kg) | Potentially higher depending on derivatization efficiency and matrix | LC-MS/MS with electrospray ionization (ESI) is highly sensitive for polar and ionizable compounds. GC-MS/MS sensitivity for this compound is contingent on successful derivatization and minimizing matrix interference. |
| Selectivity | High (based on precursor/product ion transitions) | High (based on precursor/product ion transitions) | Both techniques utilize tandem mass spectrometry, providing excellent selectivity through Multiple Reaction Monitoring (MRM). |
| Matrix Effects | Prone to ion suppression or enhancement | Prone to signal enhancement | Co-eluting matrix components can interfere with the ionization process in LC-MS/MS. In GC-MS/MS, matrix components can coat the injector liner, leading to enhanced analyte transfer and signal.[4][5] |
| Throughput | Higher (no derivatization step) | Lower (additional derivatization step) | The elimination of the derivatization step significantly streamlines the workflow and increases sample throughput in LC-MS/MS. |
| Robustness | Generally robust with appropriate maintenance | Can be affected by matrix buildup in the injector | The direct injection of complex matrix extracts in GC-MS/MS can lead to more frequent maintenance of the injector port. |
The QuEChERS Revolution: A Unified Approach to Sample Preparation
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has revolutionized pesticide residue analysis in food.[6] Its versatility and efficiency make it an ideal choice for a multi-residue method that includes this compound. The core principle of QuEChERS involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[7]
Experimental Protocol: Modified QuEChERS for Multi-Residue Analysis
This protocol is a generalized version of the QuEChERS method and should be optimized and validated for each specific food matrix.
1. Sample Homogenization:
-
Cryogenically homogenize a representative portion of the food sample to a fine powder. This is crucial for ensuring sample homogeneity and improving extraction efficiency.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For matrices with low water content (<80%), add an appropriate amount of water to achieve a total water volume of approximately 8 mL.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - AOAC Official Method 2007.01). The buffering salts help to ensure the stability of pH-sensitive pesticides.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture. The choice of sorbent depends on the food matrix:
-
General Fruits and Vegetables: Primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids.
-
Pigmented Fruits and Vegetables: PSA and graphitized carbon black (GCB) to remove pigments like chlorophyll and carotenoids. Note: GCB can retain planar pesticides, so its use should be carefully evaluated.
-
Fatty Matrices: PSA and C18 to remove lipids.
-
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and add it to an autosampler vial.
-
For LC-MS/MS analysis, the extract can often be injected directly.
-
For GC-MS/MS analysis, a solvent exchange to a more GC-friendly solvent (e.g., toluene or iso-octane) and/or derivatization may be necessary.
Caption: QuEChERS workflow for multi-residue pesticide analysis in food.
Method Validation: The SANTE/11312/2021 Framework
The validation of a multi-residue method must be comprehensive and adhere to internationally recognized guidelines. The SANTE/11312/2021 document provides a detailed framework for the validation of pesticide residue methods in food and feed.[8][9][10][11] The key validation parameters are outlined below.
Validation Parameters and Acceptance Criteria (SANTE/11312/2021)
| Validation Parameter | Acceptance Criteria | Rationale & Causality |
| Linearity | Coefficient of determination (r²) ≥ 0.99 | Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. |
| Recovery (Trueness) | Mean recovery of 70-120% at each spiking level | Assesses the accuracy of the method by measuring the amount of analyte recovered from a spiked blank matrix. |
| Precision (Repeatability & Reproducibility) | Relative Standard Deviation (RSD) ≤ 20% | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. |
| Limit of Quantification (LOQ) | The lowest validated spiked level meeting the recovery and precision criteria. Should be ≤ the Maximum Residue Limit (MRL). | The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision. |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte in blank samples. | Ensures that the analytical signal is solely from the analyte of interest and not from other components in the matrix. |
| Matrix Effect | Should be assessed and compensated for, typically by using matrix-matched calibration. | The alteration of an analyte's ionization efficiency due to co-eluting matrix components, leading to signal suppression or enhancement.[4][5] |
Caption: Logical workflow for method validation according to SANTE guidelines.
Comparative Performance Data (Illustrative)
The following table presents illustrative performance data for the analysis of this compound in a representative fruit (e.g., apple) and vegetable (e.g., lettuce) matrix using a validated multi-residue method based on QuEChERS and LC-MS/MS. This data is intended to serve as a benchmark for laboratories validating their own methods.
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Apple | 0.01 | 95 | 8 |
| 0.05 | 98 | 6 | |
| 0.1 | 102 | 5 | |
| Lettuce | 0.01 | 88 | 12 |
| 0.05 | 92 | 9 | |
| 0.1 | 95 | 7 |
Note: This is illustrative data. Actual performance will vary depending on the specific matrix, instrumentation, and laboratory conditions.
Conclusion: Building a Defensible Method
The successful inclusion of this compound into a multi-residue method for food analysis requires a thoughtful approach to both sample preparation and instrumental analysis. While both LC-MS/MS and GC-MS/MS are capable techniques, the direct compatibility of LC-MS/MS with QuEChERS extracts for moderately polar analytes like this compound offers a more streamlined and higher-throughput workflow.
Ultimately, the choice of methodology must be underpinned by a rigorous validation process that adheres to established guidelines such as SANTE/11312/2021. By systematically evaluating linearity, recovery, precision, and matrix effects, laboratories can build a self-validating system that ensures the generation of accurate, reliable, and defensible data, thereby safeguarding public health and facilitating international trade.
References
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European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE/11312/2021). Retrieved from [Link]
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Accredia. (2022, January 1). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]
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European Commission. (n.d.). Guidelines - Maximum Residue levels. Food Safety. Retrieved from [Link]
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European Union Reference Laboratories for Residues of Pesticides. (n.d.). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]
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RYSIT. (2025, December 1). EUROPE – COM : New update of the analytical guidance document for residue. Retrieved from [Link]
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Restek. (n.d.). QuEChERS Performance Standards Kit. Retrieved from [Link]
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LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
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MDPI. (2023, June 18). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved from [Link]
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MDPI. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of terbuthylazine and this compound in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Retrieved from [Link]
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PubMed. (2014, April 27). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, November 4). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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University of Almería. (n.d.). Multi-residue pesticide analysis in fruits and vegetables by liquid chromatography–time-of-flight mass spectrometry. Retrieved from [Link]
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Royal Society of Chemistry. (2019, February 6). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved from [Link]
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Restek. (n.d.). An Optimized QuEChERS Workflow to Analyze Over 200 Pesticides in Honey. Retrieved from [Link]
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European Union Reference Laboratories for Residues of Pesticides. (n.d.). GC-MS or LC-MS(/MS) - Which Technique is More Essential? Retrieved from [Link]
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ResearchGate. (n.d.). Matrix effects observed during pesticide residue analysis in fruits by GC. Retrieved from [Link]
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MDPI. (n.d.). Validation of a Rapid Multiresidue Method for the Determination of Pesticide Residues in Vine Leaves. Comparison of the Results According to the Different Conservation Methods. Retrieved from [Link]
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ScienceDirect. (n.d.). Development of QuEChERS-based multiresidue analytical methods to determine pesticides in corn, grapes and alfalfa. Retrieved from [Link]
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Waters Corporation. (n.d.). Multi-Residue Pesticide Analysis of Food Matrices using GC/MS/MS and LC/MS/MS. Retrieved from [Link]
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MDPI. (n.d.). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization and application of QuEChERS and SPE methods followed by LC-PDA for the determination of triazines residues in fruits and vegetables from Pietermaritzburg local supermarkets. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Immunoassay Performance for Screening Desethylterbuthylazine
This guide provides an in-depth comparison of immunoassay-based methods for the screening of Desethylterbuthylazine (DET), a principal metabolite of the widely used triazine herbicide, terbuthylazine. For researchers, environmental scientists, and professionals in drug and pesticide development, selecting the appropriate analytical technique is paramount for robust and reliable data. This document will delve into the performance characteristics of relevant immunoassays, supported by experimental data and foundational principles, to guide you in making an informed decision for your screening needs.
Introduction: The Analytical Challenge of this compound
Terbuthylazine has largely replaced atrazine in many regions, leading to increased environmental monitoring requirements for both the parent compound and its metabolites.[1] this compound (DET) is of particular concern due to its higher water solubility and weaker binding to soil organic matter compared to terbuthylazine, which increases its potential to contaminate groundwater resources.[1] While chromatographic methods, such as Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for confirmation, they can be time-consuming and costly for high-throughput screening.[2] Immunoassays offer a compelling alternative due to their high sensitivity, rapid analysis time, and cost-effectiveness.[3]
This guide will focus on the two most common immunoassay formats for small molecule detection: Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA).
The Core Principle: Competitive Immunoassay for Small Molecule Detection
This compound, being a small molecule (hapten), lacks the multiple epitopes required for a "sandwich" immunoassay format.[4] Therefore, immunoassays for its detection are typically designed in a competitive format.
The fundamental principle of a competitive immunoassay is the competition between the analyte in the sample (unlabeled DET) and a fixed amount of a labeled DET derivative (e.g., an enzyme-conjugated DET) for a limited number of specific antibody binding sites.[4] The resulting signal is inversely proportional to the concentration of DET in the sample: a higher concentration of DET in the sample leads to less binding of the labeled DET and thus a weaker signal.
Caption: Competitive immunoassay for this compound.
Performance Comparison: ELISA vs. Lateral Flow Immunoassay
While both ELISA and LFIA operate on the competitive principle, their performance characteristics and suitability for different applications vary significantly. Direct comparative studies on immunoassays specifically for DET are not abundant in published literature. However, by examining data from assays for the parent compound, terbuthylazine, and other similar triazine metabolites like deethylatrazine, we can construct a robust comparison.
| Performance Characteristic | Enzyme-Linked Immunosorbent Assay (ELISA) | Lateral Flow Immunoassay (LFIA) | Justification & Causality |
| Sensitivity (LOD/LOQ) | High (e.g., 0.14 µg/L for Terbuthylazine)[5] | Moderate to High | ELISA benefits from multiple washing steps that reduce background noise and longer incubation times that allow for equilibrium of binding reactions, generally leading to higher sensitivity.[6] LFIAs are designed for speed, which can sometimes compromise sensitivity.[7] |
| Quantitative Ability | Fully Quantitative | Semi-Quantitative to Quantitative | ELISA readers measure absorbance with high precision, allowing for the generation of accurate standard curves for quantification.[8] LFIAs are often read visually for a qualitative result, though quantitative readings are possible with specialized readers.[7] |
| Analysis Time | 2-4 hours | 5-20 minutes | The sequential incubation and washing steps in ELISA are inherently more time-consuming than the capillary action-driven process of an LFIA.[6][7] |
| Throughput | High (96-well plate format) | Low (single-strip format) | The microplate format of ELISA is well-suited for analyzing many samples simultaneously, making it ideal for large-scale screening.[3] |
| Cost per Sample | Low to Moderate | Very Low | LFIAs require minimal reagents and no specialized equipment for a qualitative result, making them extremely cost-effective for field use.[7] |
| Ease of Use | Requires trained personnel and laboratory equipment | Minimal training required, field-deployable | ELISA protocols involve precise pipetting and use of laboratory equipment, whereas LFIAs are designed for simplicity and point-of-need applications.[3][7] |
| Specificity (Cross-Reactivity) | Can be highly specific depending on the monoclonal antibody | Specificity is determined by the antibody used | Specificity is a function of the antibody's binding affinity for the target analyte versus structurally similar molecules. For triazine metabolites, achieving high specificity is a known challenge. For example, an atrazine-based ELISA showed high cross-reactivity with other triazines but very low cross-reactivity with its dealkylated metabolites (deethylatrazine and deisopropylatrazine at 30 µg/L IC50).[2] This indicates that a highly specific antibody must be developed for sensitive detection of DET. |
Experimental Protocols: A Deeper Dive
Hapten Synthesis and Antibody Production: The Foundation of Specificity
The development of a high-performance immunoassay for this compound begins with the rational design and synthesis of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[9] The way the hapten is conjugated to the carrier protein is critical as it determines which parts of the molecule are exposed to the immune system, thereby influencing the specificity of the resulting antibodies.[10]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Desethylterbuthylazine
Introduction: Beyond the Parent Compound
Desethylterbuthylazine is primarily recognized as a principal degradation product of the widely used triazine herbicide, terbuthylazine.[1][2] While the focus is often on the parent compound, understanding the distinct characteristics of its metabolites is critical for comprehensive laboratory safety and environmental stewardship. This compound exhibits higher water solubility compared to terbuthylazine, increasing its mobility and potential for groundwater contamination.[3][4][5] Its classification as very toxic to aquatic life with long-lasting effects underscores the importance of meticulous disposal procedures to prevent its release into the environment.[6]
This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly, ensuring compliance with regulations and safeguarding both personal and environmental health.
Part 1: Hazard Identification and Regulatory Overview
Before any handling or disposal, a thorough understanding of the associated hazards and the governing regulatory landscape is essential. This compound is not merely a benign byproduct; it carries its own risk profile that necessitates caution.
Hazard Profile
The hazard classification for this compound can vary between suppliers and regulatory bodies. It is imperative to consult the specific Safety Data Sheet (SDS) for the product in your possession. However, a synthesis of available data indicates the following potential hazards:
| Hazard Class | GHS Classification | Source Citation |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful if swallowed) | [6][7] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (May cause damage to organs) | [6][7] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) | [6][7] |
Causality: The high aquatic toxicity is a key driver for the stringent disposal protocols. Triazine compounds can disrupt photosynthetic processes in aquatic plants and algae, causing cascading effects through the ecosystem. The potential for organ damage with repeated exposure highlights the need to minimize all routes of contact, including dermal and inhalation.
U.S. Regulatory Framework: A Dual-Act System
In the United States, the disposal of pesticides and their derivatives is primarily governed by two federal statutes:
-
Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) : This act mandates that all pesticide labels include legally binding instructions for storage and disposal.[8] While this compound may be used as a laboratory standard rather than a commercial herbicide, these principles of following manufacturer guidance remain paramount.
-
Resource Conservation and Recovery Act (RCRA) : Once a chemical is declared a waste, it falls under the jurisdiction of the RCRA, which establishes a "cradle-to-grave" framework for managing hazardous materials.[8][9] Many pesticides are classified as hazardous waste, necessitating disposal through licensed facilities.[9]
Key Insight : It is crucial to recognize that state and local regulations can be more stringent than federal laws.[10] Always consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable rules.
Part 2: Pre-Disposal Protocols: Safety and Spill Management
Proper disposal begins with safe handling. Adherence to correct personal protective equipment (PPE) and having a clear plan for accidental spills are non-negotiable prerequisites.
Personal Protective Equipment (PPE)
Based on safety data, the following PPE is mandatory when handling this compound, particularly in its solid, powdered form.
| Equipment Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Prevents contact with eyes from splashes or airborne particles.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, a primary route of exposure for sensitization.[1][6] |
| Body Protection | Standard laboratory coat. Wear suitable protective clothing for extensive handling. | Minimizes contamination of personal clothing.[6] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. If dust formation is likely, use a NIOSH-approved respirator. | Prevents inhalation of airborne particles, a potential route for systemic toxicity.[6] |
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure
-
Alert personnel in the immediate area.
-
If the spill is large or involves significant dust, evacuate the lab and contact your EHS department immediately.
Step 2: Don Appropriate PPE
-
Before cleanup, don all PPE as listed in the table above.
Step 3: Contain and Clean
-
For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a designated, labeled waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Use a wet paper towel or absorbent pad to decontaminate the spill surface.
Step 4: Dispose of Cleanup Materials
-
Place all contaminated materials (gloves, towels, etc.) into the same hazardous waste container as the spilled chemical.
Part 3: The Disposal Workflow: A Step-by-Step Guide
The proper disposal route for this compound depends on its form (solid, liquid, contaminated material). The following workflow provides a logical decision-making process for laboratory-generated waste.
Caption: Disposal workflow for this compound waste streams.
Protocol 1: Disposal of Solid this compound and Contaminated Materials
This procedure applies to unused or expired pure chemical, as well as contaminated items like weighing boats, gloves, and spill cleanup debris.
-
Step 1 : Designate a specific, sealable, and durable hazardous waste container. The container must be compatible with the chemical.
-
Step 2 : Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and any other components.
-
Step 3 : Carefully place the solid waste into the container, minimizing the creation of dust.
-
Step 4 : Seal the container and store it in a designated satellite accumulation area, away from incompatible materials.
-
Step 5 : Contact your institution's EHS department for pickup and final disposal.
Protocol 2: Disposal of Dilute this compound Solutions
This procedure is for liquid waste, such as analytical standards or experimental solutions.
-
Step 1 : Identify the solvent used (e.g., acetonitrile, water). The solvent's properties (flammability, halogenation) will determine the correct waste stream.
-
Step 2 : Pour the solution into the appropriate liquid hazardous waste container provided by your institution (e.g., "Flammable Solvents," "Non-Halogenated Solvents").
-
Step 3 : Ensure the waste container's label is updated to include "this compound" as a component.
-
Step 4 : Crucial Self-Validation : Never mix incompatible waste streams. For instance, do not add an aqueous solution to a container designated for flammable organic solvents. This prevents dangerous chemical reactions and ensures proper final disposal.
Protocol 3: Management of Empty Containers
Empty containers that once held this compound are not considered regular trash until properly decontaminated.[11]
-
Step 1 : Immediately after emptying, rinse the container three times with a small amount of an appropriate solvent (one that can dissolve the residue).[11]
-
Step 2 : Pour each rinse (the "rinsate") into the appropriate liquid hazardous waste container as described in Protocol 2. This step is critical as the rinsate is considered hazardous.[10][11]
-
Step 3 : After triple-rinsing, deface or remove the original product label to prevent any confusion.
-
Step 4 : The decontaminated container can now typically be disposed of as non-hazardous laboratory glass or plastic, per your institution's guidelines.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory science that reflects a commitment to safety and environmental protection. By understanding its specific hazards, adhering to the regulatory framework, and following systematic disposal protocols, we can effectively manage this chemical waste. Always prioritize safety, consult your specific SDS, and work closely with your institution's Environmental Health & Safety department to ensure compliance and best practices.
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U.S. Environmental Protection Agency (EPA) . Requirements for Pesticide Disposal.
-
LGC Standards . Desethyl Terbuthylazine-d9.
-
Online Pest Control Courses . Pesticide Disposal Laws: What You Need to Know.
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HPC Standards . Safety Data Sheet, according to Regulation (EC) No 1907/2006 (REACH).
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Agriculture and Environment Research Unit (AERU) . Desethyl-terbuthylazine (Ref: GS26379).
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National Pesticide Information Center (NPIC) . The Law on Pesticide Wastes.
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INIS-IAEA . Environmental fate of terbuthylazine and this compound in soil, surface water and groundwater.
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Vácha, F., et al. (2016) . Effects of Terbuthylazine-Desethyl, a Terbuthylazine Degradation Product, on Red Swamp Crayfish (Procambarus clarkii). PubMed.
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Sigma-Aldrich . Safety Data Sheet.
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Australian Pesticides and Veterinary Medicines Authority . Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE.
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National Pesticide Information Center (NPIC) . Disposal of Pesticides.
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Apparent Pty Ltd . Apparent Terbuthylazine 875 WG Herbicide SDS.
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Colorado State University Extension . Pesticide & Container Disposal.
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Tasca, A. L., & Puccini, M. (2018) . Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. ResearchGate.
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Tasca, A. L., & Puccini, M. (2018) . Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques. University of Strathclyde.
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Tasca, A. L., & Puccini, M. (2018) . Terbuthylazine and desethylterbutylazine: Recent occurrence, mobility and removal techniques. PubMed.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Desethylterbuthylazine
This guide provides an in-depth operational plan for the safe handling and disposal of Desethylterbuthylazine (CAS No. 30125-63-4), a primary metabolite of the triazine herbicide Terbuthylazine. As researchers and drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure every safety measure is understood and effectively implemented. Our goal is to build a culture of intrinsic safety, where protocols are not just followed, but are validated by a deep understanding of the chemical's properties and potential risks.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a chloro-dealkylated metabolite of a widely used herbicide and is frequently detected in environmental samples.[1] While some safety data sheets (SDS) may classify it as non-hazardous, a conservative approach grounded in comprehensive data is essential for laboratory safety. Aggregated data from multiple suppliers indicates more significant potential risks that must be addressed.[2]
The primary hazards necessitating stringent PPE protocols are:
-
Acute Oral Toxicity (Category 3): Indicates potential for significant toxicity if ingested.[2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact.[3]
-
Specific Target Organ Toxicity (Repeated Exposure, Category 2): Suggests that prolonged or repeated exposure may cause damage to organs.[2]
-
High Aquatic Toxicity: The compound is classified as very toxic to aquatic life with long-lasting effects, mandating rigorous containment and disposal procedures.[2]
Given these classifications, we will proceed with a protocol designed to mitigate skin contact, ingestion, and inhalation, while ensuring environmental containment.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified chemical hazards. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Safety Goggles | ANSI Z87.1 or EN 166 | Protects against accidental splashes of solutions or fine dust particles. |
| Hand | Nitrile Gloves | EN 374 | Prevents skin contact, mitigating the risk of skin sensitization.[3][4] Double-gloving is recommended for handling concentrates. |
| Body | Laboratory Coat | N/A | Provides a primary barrier against minor spills and contamination of personal clothing. |
| Respiratory | Not required under normal use | N/A | Required only if engineering controls fail or if aerosols/dusts are generated. Use in a certified chemical fume hood is the primary control.[2] |
Procedural Guidance: From Preparation to Disposal
Adherence to a strict workflow is critical to prevent exposure and cross-contamination. This section provides step-by-step instructions for key operational stages.
Donning PPE: Establishing a Clean Zone
Properly putting on PPE is the first step in creating a safe working environment. The sequence is designed to prevent contamination of the protective layers.
Experimental Protocol: PPE Donning Sequence
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Laboratory Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Safety Goggles: Put on safety goggles, ensuring a snug fit.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If handling concentrated material, don a second pair of gloves over the first.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical control point where cross-contamination can occur. The process is designed to contain the contaminant on the exterior of the used equipment.
Experimental Protocol: PPE Doffing Sequence
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Laboratory Coat: Unfasten the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing. Place it in a designated receptacle for laundering or disposal.
-
Inner Gloves: With your clean, ungloved hand, slide your finger under the wrist of the remaining glove on your other hand and peel it off, turning it inside out. Use the removed glove to grasp the other glove and peel it off. Dispose of both in the designated hazardous waste container.
-
Safety Goggles: Remove goggles by handling the strap, avoiding contact with the front surface. Clean and store them in a designated area.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
The following diagram illustrates the logical flow of the safe handling and disposal process.
Caption: Workflow for Safe Handling and Disposal of this compound.
Decontamination and Disposal Plan
Effective decontamination and disposal are crucial for protecting both laboratory personnel and the environment, given the compound's high aquatic toxicity.[2]
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including double gloves, goggles, and a lab coat.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to dike the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material or solid into a designated, labeled hazardous waste container.
-
Final Decontamination: Clean the spill area with soap and water, followed by a 70% ethanol rinse. Place all cleaning materials into the hazardous waste container.
Waste Disposal
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and paper towels, must be disposed of as hazardous solid waste.
-
Environmental Precaution: Under no circumstances should this compound or its waste be disposed of down the drain or in general trash, as this can lead to environmental release.[2]
By integrating this comprehensive safety framework into your daily laboratory operations, you contribute to a safer research environment and uphold the principles of scientific integrity and responsibility.
References
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Terbuthylazine-desethyl (Synonyms: this compound) . MedchemExpress.com.
-
Desethylterbutylazine . NIST Chemistry WebBook.
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Desethylterbutylazine . National Institute of Standards and Technology.
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terbuthylazine-desethyl . ChemicalBook.
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This compound . PubChem, National Institutes of Health.
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Terbuthylazine-desethyl Safety Data Sheet . HPC Standards.
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Desethyl-terbuthylazine (Ref: GS26379) . Agriculture and Environment Research Unit (AERU).
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Desethyl Terbuthylazine-d9 . LGC Standards.
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Poison Emergency Enquiry . Typhoon Plant Protection.
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SAFETY DATA SHEET . Sigma-Aldrich.
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Terbuthylazine . Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
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EPA Institutes New Restrictions on Triazine Herbicides . Maryland Agronomy News.
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Triazinone Herbicides in Water: Risks, Regulations, and Testing in Australia . Advanced Water Treatment.
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Personal Protection for the Applicator and Worker Module . Pesticide Safety Education Program (PSEP).
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon Occupational Safety and Health.
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Three Triazine Herbicides Interim EPA Review: Atrazine, Propazine . Bergeson & Campbell, P.C.
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Effects of Terbuthylazine-Desethyl, a Terbuthylazine Degradation Product, on Red Swamp Crayfish (Procambarus Clarkii) . PubMed, National Center for Biotechnology Information.
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MATERIAL SAFETY DATA SHEET . Exposome-Explorer.
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Triazine Pesticides – A Comprehensive Guide . Chemiro.
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Triazine Pesticides Standard - Safety Data Sheet . Agilent.
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Terbuthylazine and this compound: Recent occurrence, mobility and removal techniques . PubMed, National Center for Biotechnology Information.
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Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques . ResearchGate.
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- 3. This compound | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
